2-(4-Fluorophenyl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSCGBODJGIJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997285 | |
| Record name | 2-(4-Fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75908-73-5 | |
| Record name | 4-Fluoro-α-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75908-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075908735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluorophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)propanoic Acid
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Fluorophenyl)propanoic acid, a key chemical intermediate and structural analogue to several non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It consolidates critical data on the compound's chemical identity, physical characteristics, spectroscopic profile, and analytical methodologies. Furthermore, it offers practical, field-proven protocols and safety information essential for laboratory applications.
Chemical Identity and Structure
This compound is a carboxylic acid derivative characterized by a fluorine-substituted phenyl ring attached to the alpha-carbon of propanoic acid. This substitution significantly influences its electronic properties and reactivity. The presence of a chiral center at the alpha-carbon means the compound exists as a racemic mixture or as individual enantiomers, (S)- and (R)-.[1][2][3][4] The (S)-enantiomer is of particular interest in pharmaceutical research.
| Identifier | Data | Source(s) |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-(4-fluorophenyl)propionic acid, 4-Fluoro-alpha-methylphenylacetic acid | [5][6] |
| CAS Number | 75908-73-5 (Racemate); 191725-90-3 ((S)-enantiomer) | [1][2][5] |
| Molecular Formula | C₉H₉FO₂ | [1][5][6][7] |
| Molecular Weight | 168.16 g/mol | [1][2][5][7] |
| Canonical SMILES | CC(C1=CC=C(C=C1)F)C(=O)O | [5] |
| (S)-enantiomer SMILES | CC(=O)O | [2] |
| InChI Key | IXSCGBODJGIJNN-UHFFFAOYSA-N (Racemate) | [5] |
| (S)-enantiomer InChI Key | IXSCGBODJGIJNN-LURJTMIESA-N | [2] |
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. They dictate solubility, absorption, distribution, and reactivity.
| Property | Value / Description | Source(s) |
| Physical State | Liquid, Semi-Solid, or Solid | |
| Boiling Point | 258.8 ± 15.0 °C (Predicted) | [6] |
| Density | ~1.2 g/cm³ (Predicted) | [6] |
| pKa | Estimated ~4.0-4.5 | |
| LogP (Octanol/Water) | 2.01 (Calculated for (S)-enantiomer) | [1] |
| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, ether, chloroform) and sparingly soluble in water. | [8][9] |
Discussion of Properties:
-
Physical State: The compound is often described as a low-melting solid or semi-solid at room temperature, which is consistent with its moderate molecular weight and potential for hydrogen bonding.
-
LogP (Lipophilicity): The calculated LogP value of 2.01 indicates that this compound is moderately lipophilic.[1] This property is critical in drug development, as it influences the compound's ability to cross biological membranes.
-
Solubility: As a carboxylic acid, its solubility in aqueous solutions is pH-dependent. In neutral or acidic water, its solubility is low. However, it readily dissolves in aqueous base solutions upon deprotonation to form the more soluble carboxylate salt. Its aromatic ring and alkyl chain contribute to its solubility in common organic solvents.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.
-
O-H Stretch: A very broad absorption is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.[11]
-
C=C Stretch: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
-
C-F Stretch: A strong absorption between 1250-1000 cm⁻¹ is indicative of the carbon-fluorine bond.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.
-
¹H NMR:
-
-COOH: A singlet, typically broad, far downfield (>10 ppm).
-
Aromatic Protons: Two sets of doublets (or a more complex multiplet) in the aromatic region (7.0-7.5 ppm) due to the para-substituted ring.
-
-CH-: A quartet alpha to the carbonyl group, coupled to the methyl protons.
-
-CH₃: A doublet coupled to the alpha-proton.
-
-
¹³C NMR:
-
-
Mass Spectrometry (MS): In Electron Ionization (EI) mode, the molecular ion peak (M⁺) would be expected at m/z 168. Key fragmentation patterns would likely include the loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragments.
Analytical Methodologies
Accurate quantification and purity assessment are crucial for any research application. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard method for analyzing this compound.
Purity Determination by RP-HPLC
Principle of the Method: This method leverages the compound's moderate lipophilicity for retention on a nonpolar stationary phase (like C18). An acidified aqueous-organic mobile phase is used to ensure the carboxylic acid remains in its neutral, protonated form, leading to consistent retention and sharp peak shapes. The aromatic phenyl ring provides strong chromophores, allowing for sensitive detection using a UV spectrophotometer.
Experimental Protocol:
-
Reagents and Materials:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
-
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard (e.g., 100 µg/mL): Dilute the stock solution 1:10 with the 50:50 mobile phase mixture.
-
Sample Preparation: Prepare unknown samples at a similar concentration to the working standard using the same diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm (or scan with PDA to find λ-max)
-
Gradient Elution:
-
0-1 min: 40% B
-
1-10 min: 40% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 40% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peak for this compound by comparing the retention time with the reference standard.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
HPLC Analysis Workflow Diagram
Caption: Workflow for purity analysis of this compound by RP-HPLC.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.[2][5]
| Safety Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[12] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][6] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
This compound is a chiral carboxylic acid with well-defined physicochemical properties that make it a valuable building block in organic synthesis and medicinal chemistry. Its moderate lipophilicity, predictable spectroscopic characteristics, and amenability to standard analytical techniques like RP-HPLC allow for its effective use and quality control in a research setting. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, is paramount for its successful application.
References
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- Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. PrepChem.com.
- This compound | 75908-73-5. Sigma-Aldrich.
- 2-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 2723915. PubChem - NIH.
- 3-(4-Fluorophenyl)propionic acid 97 459-31-4. Sigma-Aldrich.
- 75908-73-5(2-(4-fluorophenyl)propionic acid) Product Description. ChemicalBook.
- (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752. PubChem.
- 3-(4-Fluorophenyl)propionic acid 97 459-31-4. Sigma-Aldrich.
- 2-(4-FLUOROPHENYL)PROPIONIC ACID. gsrs.
- ANALYTICAL METHOD SUMMARIES. [Source Link]
- 3-(4-FLUOROPHENYL)PROPIONIC ACID CAS#: 459-31-4. ChemicalBook.
- This compound, (2S)-. gsrs.
- SAFETY D
- Analytical Method Summaries. [Source Link]
- SAFETY D
- Consider the spectral data for 3-(4-fluorophenyl)propanoic acid... Transtutors.
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- pKa Vaules for Organic and Inorganic Bronsted Acids
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2-(4-Fluorophenyl)propanoic acid structural analogues and derivatives
An In-Depth Technical Guide to 2-(4-Fluorophenyl)propanoic Acid: Synthesis, Medicinal Chemistry, and Therapeutic Applications of its Analogues and Derivatives
Abstract
The this compound core represents a quintessential privileged scaffold in modern medicinal chemistry. As a central component of numerous biologically active compounds, most notably in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), its utility extends far beyond inflammation into oncology, neuroscience, and anti-infective research. The strategic incorporation of a fluorine atom at the 4-position of the phenyl ring is a deliberate design choice that profoundly influences the molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth exploration of this scaffold, designed for researchers, chemists, and drug development professionals. It dissects the causal reasoning behind synthetic strategies, details validated experimental protocols, and synthesizes the structure-activity relationships (SAR) across diverse therapeutic targets. We will examine classical and modern catalytic syntheses, the rationale for derivatization, and the expanding biological activities of its analogues, offering a comprehensive view of this versatile chemical entity.
Part 1: The 2-(4-Aryl)propanoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The "Profen" Archetype: A Foundation of Modern Therapeutics
The 2-arylpropanoic acid motif is one of the most successful structural frameworks in pharmaceutical science, forming the backbone of the widely used "profen" family of NSAIDs.[1][2] Compounds like Ibuprofen and Flurbiprofen are staples in the management of pain and inflammation.[2][3] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation.[2] The enduring success of this scaffold is attributable to its optimal combination of a hydrophobic aryl group, which anchors the molecule in a corresponding pocket of the enzyme active site, and a carboxylic acid moiety that forms crucial electrostatic interactions.[4] This fundamental architecture has proven to be highly adaptable, allowing for extensive modification to tune potency, selectivity, and safety profiles.
The Strategic Role of Fluorine in Drug Design
The placement of a fluorine atom, particularly at the para-position of the phenyl ring as in this compound, is a cornerstone of modern medicinal chemistry.[5] This substitution is not arbitrary; it is a calculated decision to leverage fluorine's unique properties to enhance drug-like characteristics.[6][7]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450.[8] In many aryl compounds, the para-position is susceptible to oxidative metabolism (hydroxylation). Introducing a fluorine atom at this site effectively blocks this metabolic pathway, which can lead to a longer drug half-life and improved bioavailability.[8]
-
Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its introduction can significantly alter a molecule's electronic distribution.[9][10] This can influence the acidity (pKa) of the carboxylic acid group, potentially affecting its interaction with biological targets and its absorption profile.
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions. It can also alter the conformation of the molecule to better fit the target site.
-
Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which is often crucial for its ability to cross biological membranes, such as the blood-brain barrier for CNS-active agents.[8]
Part 2: Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives can be accomplished through various routes, ranging from classical multi-step procedures to highly efficient, modern catalytic methods. The choice of method often depends on the desired scale, substrate availability, and the need for stereochemical control.
Classical Synthetic Routes
Traditional methods for synthesizing the this compound core often begin with readily available precursors like 4-fluoroacetophenone.[4] Another established pathway involves the arylation of a malonic ester derivative with a suitable 4-fluorophenyl electrophile, followed by hydrolysis and decarboxylation to yield the target acid core.[9] While reliable, these methods can be multi-stepped and may lack the efficiency of more contemporary approaches.
Modern Palladium-Catalyzed Approaches
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of 2-arylpropanoic acids, offering high yields and functional group tolerance.[4] Palladium-catalyzed reactions are particularly prominent.[3] A highly efficient and flexible two-step, one-pot procedure has been developed to synthesize profens, including the fluorinated analogue Flurbiprofen.[3] This process involves a sequential Heck coupling of an aryl bromide with ethylene, followed by a hydroxycarbonylation of the resulting styrene.
Protocol: One-Pot Synthesis of 2-Aryl Propionic Acids via Heck Coupling and Hydroxycarbonylation [3]
This protocol describes a general procedure for the synthesis of 2-aryl propionic acids from aryl bromides in a single reaction vessel, minimizing purification steps.
Step 1: Heck Reaction
-
To a pressure-resistant reaction vessel, add the aryl bromide (e.g., 1-bromo-4-fluorobenzene) (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and a suitable phosphine ligand (e.g., neoisopinocampheyldiphenylphosphine, 2 mol%).
-
Add a solvent (e.g., N,N-Dimethylformamide, DMF) and a base (e.g., triethylamine, Et₃N, 1.5 mmol).
-
Seal the vessel, purge with ethylene gas, and then pressurize with ethylene (e.g., 20 bar).
-
Heat the reaction mixture (e.g., to 120 °C) and stir for a specified time (e.g., 16 hours) until the aryl bromide is consumed (monitor by GC or TLC).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the ethylene gas.
Step 2: Hydroxycarbonylation
-
To the same reaction vessel containing the crude styrene product from Step 1, add a source of carbon monoxide (e.g., Mo(CO)₆, 1.0 mmol) and water (5.0 mmol).
-
Seal the vessel again and heat (e.g., to 120 °C) for a specified time (e.g., 24 hours).
-
Cool the reaction to room temperature.
-
Perform an aqueous workup: Add water and a base (e.g., NaOH solution) to the reaction mixture. Wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the 2-arylpropanoic acid product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Self-Validation: The integrity of this protocol is validated by the high regioselectivity of the hydroxycarbonylation step, which overwhelmingly favors the formation of the desired branched-chain carboxylic acid over the linear isomer.[3] The final product's identity and purity can be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Caption: One-pot workflow for 2-arylpropanoic acid synthesis.
Part 3: Therapeutic Applications and Structure-Activity Relationships (SAR)
The this compound scaffold and its derivatives have been explored for a wide range of therapeutic applications, demonstrating remarkable biological versatility.
Anti-inflammatory Agents (COX Inhibitors)
The primary and most well-established application is in anti-inflammatory therapy.[2][11]
-
Mechanism of Action: These compounds act as competitive inhibitors of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins.
-
Structure-Activity Relationship (SAR):
-
The carboxylic acid group is essential for activity, typically forming a salt bridge or hydrogen bond with a key arginine residue in the COX active site.[4]
-
The α-methyl group on the propionic acid chain is crucial. The (S)-enantiomer is generally the more active COX inhibitor.
-
The 4-fluorophenyl ring occupies a hydrophobic channel within the enzyme. Modifications to this ring can modulate potency and COX-1/COX-2 selectivity. For instance, creating a biphenyl system (as in Flurbiprofen) enhances potency.[4]
-
Caption: Key pharmacophoric features for COX inhibition.
Anticancer Agents
A growing body of research has highlighted the potent anticancer activities of arylpropionic acid derivatives, often acting through COX-independent mechanisms.[1][11] This has opened a major new avenue for the development of this scaffold.
-
SAR for Anticancer Activity: Studies have shown that derivatization can lead to potent antiproliferative effects. For example, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and evaluated against the A549 lung cancer cell line.[12]
-
The presence of a thiazole ring was a key structural feature.
-
Conversion of the acetyl group to an oxime moiety (-C=NOH) dramatically increased cytotoxicity, with some compounds showing significantly greater potency than the standard chemotherapy agent cisplatin.[12] This suggests the oxime group is critical for interaction with anticancer targets.
-
Esterification of the carboxylic acid in these specific derivatives led to diminished activity, indicating the free acid is preferred for this anticancer mechanism.[12]
-
Table 1: Cytotoxicity of Selected Propanoic Acid Derivatives against A549 Lung Cancer Cells [12]
| Compound | Key Structural Feature | IC₅₀ (µM) |
| Cisplatin | Reference Drug | >10 |
| Compound 21 | Carboxylic acid + Oxime | 5.42 |
| Compound 22 | Carboxylic acid + Oxime (p-F) | 2.47 |
| Compound 23 | Methyl ester + Oxime | >10 |
Data synthesized from findings reported in the cited literature.[12]
Central Nervous System (CNS) Ligands
The this compound scaffold also serves as a valuable intermediate for molecules targeting the CNS.[9] Its structural analogues are key components in the synthesis of potent and selective inhibitors of the dopamine transporter (DAT), which are investigated as potential treatments for psychostimulant use disorders.[9] The lipophilicity imparted by the fluorophenyl group can be advantageous for achieving the necessary penetration of the blood-brain barrier.[8]
Part 4: Advanced Derivatives and Future Directions
Innovation with the this compound scaffold continues, focusing on improving safety profiles, enhancing pharmacokinetic properties, and expanding into new biological targets.
Prodrug Strategies for Reduced Toxicity
A major drawback of long-term NSAID use is gastrointestinal ulceration, which is partly caused by local irritation from the carboxylic acid moiety.[2] A common and effective strategy to mitigate this is to create prodrugs by temporarily masking the carboxylate group. Converting the acid to an ester or an amide can reduce local irritation. These prodrugs are designed to be inactive until they are metabolized back to the active carboxylic acid in the body, thus delivering the therapeutic effect with potentially fewer side effects.[2][11]
Metabolic Stabilization through Deuteration
To further enhance pharmacokinetic profiles, researchers have employed isotopic labeling. Specifically, substituting hydrogen atoms with deuterium at sites susceptible to metabolic breakdown can slow the rate of metabolism.[4] This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by enzymes than a carbon-hydrogen (C-H) bond.[4] This strategy can lead to increased drug exposure and a longer half-life, potentially allowing for lower or less frequent dosing.
Conclusion
The this compound structure is far more than a simple building block; it is a highly refined and versatile scaffold that continues to fuel innovation in drug discovery. Its foundational role in the development of anti-inflammatory drugs has provided a springboard for expansion into diverse and complex therapeutic areas, including oncology and neuroscience. The deliberate inclusion of fluorine is a testament to the power of rational drug design, enabling chemists to fine-tune molecular properties for enhanced efficacy and safety. Through the application of modern synthetic methodologies and a deepening understanding of its structure-activity relationships, the analogues and derivatives of this compound are poised to remain a valuable source of new therapeutic agents for years to come.
References
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Benchchem. 2-(4-Fluorophenyl)-3-phenylpropanoic Acid.
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Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry.
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Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research.
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Benchchem. This compound.
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Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate.
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Worlikar, P., et al. (2018). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules.
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Vergura, S., et al. (2023). 2-Arylpropionic acids NSAIDs (1a–d) and 2-aryloxypropionic acids (2a,b). ResearchGate.
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Ningbo Inno Pharmchem Co., Ltd. (2025). The Growing Demand for Fluorinated Propionic Acid Derivatives in Pharma R&D.
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Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Fluorinated Amino Acids in Modern Drug Design: A Focus on R-3-Amino-3-(4-fluorophenyl)propionic Acid.
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Szymański, P., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
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Zasukhin, V. V., & Zherebker, A. (2020). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry.
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Patsnap. (2016). Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid.
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Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry.
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University of Michigan. Fluorine in Medicinal Chemistry.
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Nebesarskyi, A., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules.
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A Technical Guide to the Biological Activity of 2-(4-Fluorophenyl)propanoic Acid (Flurbiprofen)
Abstract
2-(4-Fluorophenyl)propanoic acid, widely known as Flurbiprofen, is a potent nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid class.[1] Developed in the 1960s, it has established clinical use for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[2][3] This technical guide provides an in-depth analysis of the biological activity of Flurbiprofen, focusing on its primary mechanism of action, stereoselective pharmacology, and diverse physiological effects. We will explore its potent inhibition of cyclooxygenase (COX) enzymes, the differential activities of its (S)- and (R)-enantiomers, and its emerging roles in oncology and neurodegenerative disease research.[4][5] Furthermore, this guide furnishes a detailed experimental protocol for assessing its COX-inhibitory activity, providing a practical framework for researchers in the field.
Introduction and Physicochemical Profile
Flurbiprofen is a propionic acid derivative that shares a structural and functional lineage with other prominent NSAIDs like ibuprofen and naproxen.[1][6] It is a chiral molecule, marketed as a racemic mixture of its two enantiomers: (S)-(+)-flurbiprofen and (R)-(-)-flurbiprofen.[7] This stereochemistry is of paramount importance, as the biological activity, particularly the anti-inflammatory effect, resides almost entirely within the (S)-enantiomer.[8][9]
Chemical Properties:
-
Systematic Name: this compound[10]
-
Molecular Formula: C₁₅H₁₃FO₂
-
Molecular Weight: 244.26 g/mol
-
Chirality: Exists as a racemic mixture [(S)- and (R)-enantiomers][7]
Primary Mechanism of Action: Cyclooxygenase Inhibition
The principal mechanism underlying Flurbiprofen's therapeutic effects is the non-selective, reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][11] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11][12]
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[12]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate inflammatory responses.[12]
By blocking both isoforms, Flurbiprofen effectively reduces the synthesis of prostaglandins, thereby alleviating the signs and symptoms of inflammation.[11] The inhibitory potency of Flurbiprofen is stereoselective, with the (S)-enantiomer being significantly more potent against both COX isoforms than the (R)-enantiomer.[8][13]
Caption: Mechanism of Flurbiprofen's anti-inflammatory action.
Quantitative Inhibitory Activity
Flurbiprofen is a highly potent inhibitor of both COX isoforms. The half-maximal inhibitory concentrations (IC₅₀) demonstrate its strong activity, with a notable preference for COX-1. The differential potency of the enantiomers is critical to understanding its pharmacological profile.
| Compound/Enantiomer | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Source(s) |
| Racemic Flurbiprofen | 0.1 | 0.4 | |
| (S)-Flurbiprofen | ~0.03 - 0.5 | ~0.5 - 0.91 | [8][14] |
| (R)-Flurbiprofen | ~44 | ~123 | [14] |
Key Biological and Pharmacological Effects
Anti-inflammatory and Analgesic Activity
The anti-inflammatory effects of Flurbiprofen are a direct consequence of its inhibition of prostaglandin synthesis at the site of injury.[3] The analgesic properties are more complex. The (S)-enantiomer exerts both peripheral and central antinociceptive effects.[4] In contrast, the (R)-enantiomer, which lacks significant peripheral anti-inflammatory (COX-inhibiting) activity, still produces analgesia, suggesting a central mechanism of action that is independent of prostaglandin synthesis.[4] This has led to research into (R)-Flurbiprofen as a potential analgesic with a reduced risk of gastrointestinal side effects typically associated with COX-1 inhibition.[4]
Antipyretic Properties
Flurbiprofen also possesses antipyretic (fever-reducing) properties.[15] Fever is often triggered by pyrogens that increase prostaglandin E2 (PGE2) levels in the hypothalamus, thereby elevating the body's thermoregulatory set point. By inhibiting COX enzymes in the central nervous system, Flurbiprofen reduces PGE2 production, which helps to restore the normal body temperature.
Emerging Activities: Oncology and Neurodegeneration
Beyond its classical NSAID functions, Flurbiprofen has shown promise in other therapeutic areas.
-
Oncology: Studies have indicated that Flurbiprofen can inhibit the proliferation, invasion, and migration of cancer cells, such as in colorectal cancer, through mechanisms involving COX-2 inhibition.[16] It has also been shown to regulate prostate stem cell antigen via Akt kinase activation.
-
Alzheimer's Disease: A significant area of research involves Flurbiprofen and its enantiomers as modulators of γ-secretase. Both (R)- and (S)-Flurbiprofen can selectively lower the production of the toxic amyloid-β 42 (Aβ42) peptide, a key component of amyloid plaques in Alzheimer's disease.[5] Because (R)-Flurbiprofen lacks potent COX activity, it has been investigated as a targeted Aβ42-lowering agent with a potentially better safety profile.[5]
Pharmacokinetics: An Enantioselective Profile
Flurbiprofen is rapidly and completely absorbed after oral administration.[9][17] Its pharmacokinetics are stereoselective, meaning the body processes the two enantiomers differently.[7][18]
-
Absorption: Rapid, with peak plasma concentrations reached in approximately 30 to 240 minutes.[3][17] The area under the curve (AUC) is proportional to the dose.[7][19]
-
Distribution: Binds extensively to plasma albumin in a stereoselective manner and achieves substantial concentrations in synovial fluid, a key site of action for arthritis.[7][9]
-
Metabolism: Extensively metabolized in the liver, primarily by the CYP2C9 enzyme, to hydroxylated and glucuro-conjugated metabolites.[14][20]
-
Chiral Inversion: Unlike some other profens, (R)-Flurbiprofen undergoes negligible chiral inversion to the more active (S)-enantiomer in humans.[4][7]
-
Elimination: Metabolites are excreted in the urine, with a terminal half-life of 3 to 6 hours.[7][17]
Experimental Protocol: Whole-Blood COX-1/COX-2 Inhibition Assay
This protocol provides a robust, self-validating method to determine the IC₅₀ values of this compound for COX-1 and COX-2, adapted from established methodologies.[21] The assay leverages the distinct cellular sources of COX isoforms in whole blood: COX-1 from platelets and inducible COX-2 from monocytes.
Materials and Reagents
-
Freshly drawn human whole blood (heparinized)
-
This compound (and/or enantiomers), dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Calcium Ionophore A23187
-
Acetylsalicylic acid (for COX-1 suppression in the COX-2 assay)
-
Phosphate Buffered Saline (PBS)
-
Enzyme immunoassay (EIA) kits for Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TxB₂)
-
96-well plates, incubators (37°C), centrifuge
Experimental Workflow Diagram
Caption: Workflow for whole-blood COX-1 and COX-2 inhibition assays.
Step-by-Step Methodology
For COX-1 Inhibition (TxB₂ Production):
-
Prepare serial dilutions of Flurbiprofen in DMSO.
-
Aliquot 100 µL of heparinized whole blood into 96-well plate wells.
-
Add 1 µL of the Flurbiprofen dilutions or vehicle (DMSO) to the appropriate wells.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
To initiate the reaction, add Calcium Ionophore A23187 to a final concentration of 25 µM to stimulate COX-1 activity in platelets.
-
Incubate for exactly 60 minutes at 37°C.
-
Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.
-
Collect the supernatant (plasma) and measure the concentration of TxB₂ (the stable metabolite of TxA₂) using a commercial EIA kit.
For COX-2 Inhibition (PGE₂ Production):
-
Prepare serial dilutions of Flurbiprofen in DMSO.
-
To suppress any contribution from COX-1, first add acetylsalicylic acid to the heparinized whole blood.
-
Aliquot 100 µL of the blood into 96-well plate wells.
-
Add 1 µL of the Flurbiprofen dilutions or vehicle (DMSO).
-
To induce COX-2 expression in monocytes, add LPS to a final concentration of 10 µg/mL.[21]
-
Incubate the plate for 24 hours at 37°C in a humidified incubator.
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant (plasma) and measure the concentration of PGE₂ using a commercial EIA kit.
Data Analysis: For both assays, calculate the percentage inhibition of prostanoid synthesis for each Flurbiprofen concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Summary and Future Directions
This compound (Flurbiprofen) is a powerful NSAID whose biological activity is dominated by its potent, non-selective inhibition of COX-1 and COX-2 enzymes. Its pharmacology is intrinsically linked to its stereochemistry, with the (S)-enantiomer driving the majority of its anti-inflammatory effects. While its clinical utility for pain and inflammation is well-established, the distinct central analgesic properties of the (R)-enantiomer and the γ-secretase modulating activity of both enantiomers present exciting avenues for future drug development.[4][5] Further research into designing analogs that can separate the desired Aβ42-lowering or analgesic effects from COX inhibition could lead to novel therapeutics for Alzheimer's disease or pain management with improved safety profiles.[22]
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Early-stage research on 2-(4-Fluorophenyl)propanoic acid
An In-Depth Technical Guide to the Early-Stage Research of 2-(4-Fluorophenyl)propanoic Acid
Authored by: A Senior Application Scientist
Foreword: The Rationale for Investigation
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the phenylpropanoic acid scaffold is a cornerstone, giving rise to widely used therapeutics like Ibuprofen and Flurbiprofen.[1][2] This guide focuses on a closely related yet less explored molecule: this compound. Its structural similarity to Flurbiprofen—differing only by the absence of a phenyl group at the C2 position of the biphenyl system—makes it a compelling candidate for foundational research.[1][3] The fluorine substitution is of particular interest, as it can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially offering a distinct pharmacological profile.
This document serves as a technical roadmap for researchers, scientists, and drug development professionals embarking on the initial evaluation of this compound. It is structured not as a rigid protocol but as a logical progression of scientific inquiry, from synthesis and validation to biological screening and mechanistic hypothesizing. Our approach emphasizes the causality behind experimental choices, ensuring that each stage builds a self-validating foundation for the next.
Part 1: Molecular Identity and Physicochemical Landscape
Before experimental work can commence, a thorough understanding of the subject molecule's fundamental properties is essential. This compound is a racemic mixture, though its individual enantiomers, (S)- and (R)-forms, can be synthesized or resolved for stereospecific investigations.[4][5][6]
Core Properties
A summary of the key physicochemical properties is crucial for handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₂ | PubChem[3] |
| Molecular Weight | 168.16 g/mol | PubChem[3] |
| CAS Number | 75908-73-5 (Racemic) | Sigma-Aldrich[7] |
| Appearance | Off-white solid | ChemicalBook[8] |
| Boiling Point | 258.8 ± 15.0 °C (Predicted) | ChemicalBook[8] |
| pKa | 4.31 ± 0.10 (Predicted) | ChemicalBook[8] |
| Storage | Sealed in dry, Room Temperature | Sigma-Aldrich[7] |
Spectroscopic Blueprint
The identity and purity of the synthesized compound must be unequivocally confirmed. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.[9][10][11]
-
¹H NMR: Resonances corresponding to the carboxylic acid proton (highly deshielded, >10 ppm), aromatic protons (in the 7-8 ppm range, showing splitting patterns consistent with a 1,4-disubstituted ring), the methine proton alpha to the carbonyl (quartet), and the methyl protons (doublet).[9]
-
¹³C NMR: Signals for the carbonyl carbon (~170-180 ppm), aromatic carbons (including the characteristic carbon-fluorine split for C4), and the aliphatic methine and methyl carbons.[9]
-
IR Spectroscopy: A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700-1730 cm⁻¹), C-F stretching, and aromatic C-H and C=C bending vibrations.[9][12]
-
Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH).[12]
Part 2: Synthesis and Characterization Protocol
A reliable and scalable synthesis is the gateway to all further research. While multiple routes to arylpropanoic acids exist, a Friedel-Crafts-based approach offers a classic and understandable pathway.[13]
Synthetic Workflow: A Logical Overview
The proposed synthesis involves a two-step process: a Friedel-Crafts reaction to create the carbon skeleton, followed by hydrolysis to yield the final carboxylic acid. This approach is chosen for its use of readily available starting materials and well-understood reaction mechanisms.
Caption: A two-step synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize and purify this compound.
Materials:
-
Fluorobenzene
-
Ethyl 2-chloropropionate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: Equip a three-necked flask with a dropping funnel, a condenser, and a nitrogen inlet. Charge the flask with anhydrous AlCl₃ and toluene under a nitrogen atmosphere. Cool the mixture to 0°C in an ice bath.
-
Friedel-Crafts Reaction: A mixture of fluorobenzene and ethyl 2-chloropropionate is added dropwise to the cooled AlCl₃ suspension over 2 hours, maintaining the temperature between -5°C and 5°C.[13] The choice of a Lewis acid catalyst like AlCl₃ is critical for activating the electrophile. Low-temperature control is essential to minimize side reactions and para-isomer formation.
-
Reaction Monitoring: Allow the reaction to stir at low temperature for 12-24 hours.[13] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up (Ester): Quench the reaction by slowly pouring the mixture over crushed ice and HCl. This step neutralizes the catalyst and separates the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude ethyl 2-(4-fluorophenyl)propanoate.
-
Hydrolysis: Dissolve the crude ester in a solution of aqueous NaOH and ethanol. Reflux the mixture for 2-4 hours. The hydrolysis converts the ester to its corresponding carboxylate salt.
-
Acidification and Isolation: After cooling, remove the ethanol under reduced pressure. Wash the aqueous residue with diethyl ether to remove any unreacted ester. Acidify the aqueous layer with concentrated HCl until a precipitate forms.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry, comparing the obtained data with the expected spectroscopic blueprint (Section 1.2).
Part 3: Biological Evaluation - A Tiered Screening Approach
With a validated pure compound in hand, the investigation into its biological activity can begin. Given its structural class, the primary hypothesis is that this compound will exhibit anti-inflammatory and analgesic properties.[2] A tiered approach, starting with simple, rapid in vitro assays and progressing to more complex in vivo models, is the most resource-efficient strategy.
In Vitro Anti-Inflammatory Screening Cascade
Initial screening uses assays that model key aspects of the inflammatory process at a cellular or molecular level. These methods are cost-effective and provide a first pass/fail assessment of potential activity.[14]
Caption: A tiered workflow for in vitro anti-inflammatory screening.
Protocol 1: Inhibition of Protein Denaturation
Principle: Denaturation of tissue proteins is a well-documented cause of inflammation.[15] This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein like bovine serum albumin (BSA), with a standard NSAID (e.g., Diclofenac sodium) used as a positive control.[16][17]
Methodology:
-
Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations and 0.5 mL of 5% w/v aqueous BSA.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of denaturation relative to a vehicle control.
Protocol 2: Human Red Blood Cell (HRBC) Membrane Stabilization
Principle: The HRBC membrane is analogous to the lysosomal membrane. Stabilizing this membrane prevents the release of lysosomal enzymes and phospholipases that are released during inflammation and cause tissue damage.[15][18]
Methodology:
-
Prepare an HRBC suspension from fresh, heparinized whole blood.
-
Create a reaction mixture containing the HRBC suspension, a buffer solution, and the test compound at various concentrations.
-
Induce hemolysis by incubating the mixture in a hypotonic solution.
-
Centrifuge the mixture and measure the hemoglobin content in the supernatant using a spectrophotometer at 560 nm.
-
Calculate the percentage of membrane stabilization compared to a control without the test compound.
In Vivo Models for Pain and Inflammation
Compounds that demonstrate promising activity in vitro must then be evaluated in living systems to assess efficacy and safety.[19] Animal models are essential for studying the complex, multidimensional nature of pain and inflammation.[20][21]
Protocol 3: Carrageenan-Induced Paw Edema (Anti-Inflammatory)
Principle: This is a classic and highly reproducible model of acute inflammation.[22] Subplantar injection of carrageenan in a rodent's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling indicates its anti-inflammatory potential.[20][23]
Methodology:
-
Acclimatize male Wistar rats or Swiss albino mice for one week.
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Administer the test compound (e.g., orally or intraperitoneally) at various doses. Administer a vehicle control to another group and a standard drug (e.g., Indomethacin) to a third group.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
Protocol 4: Acetic Acid-Induced Writhing Test (Analgesic)
Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (stretching and constriction of the abdomen) in mice. This response is mediated by the release of endogenous pain mediators like prostaglandins. A reduction in the number of writhes indicates peripheral analgesic activity.[23]
Methodology:
-
Acclimatize Swiss albino mice.
-
Administer the test compound, vehicle, or a standard analgesic (e.g., Aspirin) to different groups of mice.
-
After a set period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).
-
Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group.
Part 4: Elucidating the Mechanism of Action
A primary mechanism for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins.[21][24]
The Prostaglandin Synthesis Pathway
Investigating the effect of this compound on COX-1 and COX-2 is a logical next step to determine if it follows this classic NSAID mechanism.
Caption: Hypothetical inhibition of the COX pathway by the test compound.
COX Inhibition Assay
Principle: Commercially available kits can be used to measure the inhibition of COX-1 and COX-2 enzymes in vitro. These assays typically measure the amount of prostaglandin produced from an arachidonic acid substrate in the presence and absence of the test inhibitor.
Methodology:
-
Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid substrate.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and use an ELISA-based method to quantify the amount of Prostaglandin F2α (PGF2α) produced.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion and Future Directions
This guide outlines a comprehensive, logical, and technically grounded framework for the initial research and development of this compound. By systematically progressing from synthesis and characterization through a tiered in vitro and in vivo screening process, researchers can efficiently build a robust data package.
The key early-stage objectives are to:
-
Establish a reliable synthesis and confirm molecular identity.
-
Demonstrate anti-inflammatory and/or analgesic activity in validated assays.
-
Gain initial insights into the mechanism of action, starting with the highly probable COX enzyme target.
Positive results from this foundational work would justify more advanced studies, including pharmacokinetic profiling, toxicity assessments, and exploration of other potential biological activities, such as those seen in related arylpropanoic acid derivatives which have shown anticancer and antimicrobial potential.[2][25] The journey from a simple scaffold to a potential therapeutic is long, but it begins with the rigorous and logical application of the principles and protocols outlined herein.
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- Aragen Life Sciences. Animal Models for Pain Research | Neuropathic & Chronic Pain.
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2-(4-Fluorophenyl)propanoic acid CAS number 75908-73-5
An In-Depth Technical Guide to 2-(4-Fluorophenyl)propanoic acid (CAS: 75908-73-5)
Abstract: This technical guide provides a comprehensive scientific overview of this compound (CAS No. 75908-73-5), a key fluorinated building block in organic synthesis and medicinal chemistry. We delve into its fundamental physicochemical properties, established synthetic methodologies, and detailed spectroscopic and analytical characterization. Special emphasis is placed on the compound's chirality, a critical aspect influencing biological activity, and its role as a structural motif within the 2-arylpropionic acid class of molecules, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel chemical entities.
This compound is a carboxylic acid derivative belonging to the broader class of 2-arylpropionic acids, often referred to as "profens".[1][2] This structural class is of paramount importance in the pharmaceutical industry, most notably for its association with a wide range of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Flurbiprofen.[3] The primary mechanism of action for many of these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation.[2][3]
The significance of this compound lies in its dual capacity as a versatile synthetic intermediate and a core structural scaffold.[3] The strategic incorporation of a fluorine atom on the phenyl ring is a common and highly effective strategy in medicinal chemistry.[4][5] This modification can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, ultimately enhancing its drug-like characteristics.[3][5] Consequently, this compound serves as a valuable starting point for the development of novel therapeutic agents, extending beyond anti-inflammatory applications to areas such as neuroscience and oncology.[3][4][6]
Physicochemical and General Properties
A thorough understanding of the compound's fundamental properties is essential for its effective handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 75908-73-5 | [3][7][8] |
| Molecular Formula | C₉H₉FO₂ | [7][9][10] |
| Molecular Weight | 168.16 g/mol | [3][9][11] |
| IUPAC Name | This compound | [12] |
| Synonyms | 4-Fluoro-α-methylphenylacetic acid, p-Fluoro-alpha-methylphenylacetic acid | [7][12] |
| Physical Form | Liquid, Semi-Solid, or Solid | |
| Purity | Typically ≥95% | [11] |
| InChI Key | IXSCGBODJGIJNN-UHFFFAOYSA-N | [3][10] |
| Storage | Sealed in a dry environment at room temperature. |
Synthesis and Manufacturing Insights
The synthesis of this compound can be accomplished through several established routes, often starting from readily available fluorinated precursors.
Common Synthetic Strategies
Conventional methods for synthesizing 2-(4-alkylphenyl)propanoic acids often involve multi-step sequences.[3] A prevalent approach is the Friedel-Crafts reaction, which utilizes an alkylbenzene (in this case, fluorobenzene) and an acylating or alkylating agent to form a key intermediate. For instance, a Friedel-Crafts reaction between ethyl 2-chloropropionate and an alkylbenzene can yield an ethyl 2-(4-alkylphenyl)propionate intermediate, which is then hydrolyzed to the final carboxylic acid product.[13] This method is advantageous due to its use of inexpensive catalysts like anhydrous aluminum chloride and its relatively short reaction sequence.[13]
Another established route begins with 4-fluoroacetophenone.[3] More advanced methods may employ organometallic reagents; for example, a zinc reagent prepared from ethyl 2-bromopropionate can be coupled with a bromo-fluorobiphenyl precursor in the presence of a catalyst to build the core structure, which is subsequently hydrolyzed.[14]
Example Protocol: Friedel-Crafts Synthesis
This protocol is a representative example based on methodologies described for similar 2-arylpropanoic acids.[13]
Objective: To synthesize this compound via a Lewis acid-catalyzed Friedel-Crafts reaction followed by hydrolysis.
Materials:
-
Fluorobenzene
-
Ethyl 2-chloropropionate
-
Anhydrous aluminum chloride (AlCl₃)
-
Toluene (solvent)
-
Hydrochloric acid (10% aqueous solution)
-
Deionized water
-
Standard reaction glassware, inert atmosphere setup (e.g., Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride and toluene under a nitrogen atmosphere.
-
Catalyst Suspension: Cool the flask in an ice bath to 0-5 °C.
-
Reactant Addition: Prepare a mixture of fluorobenzene and ethyl 2-chloropropionate and add it dropwise to the cooled AlCl₃ suspension over 1-2 hours, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the mixture to stir at 0-5 °C for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.
-
Intermediate Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (toluene). Wash the organic layer with water and then with a brine solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude intermediate, ethyl 2-(4-fluorophenyl)propanoate.
-
Hydrolysis: Add 10% hydrochloric acid to the crude ester. Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours to facilitate hydrolysis.
-
Product Isolation: After cooling, the product may precipitate. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment are critical for ensuring the quality of this compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the molecule.[3][15]
Spectroscopic Profile
Spectroscopic methods provide a unique molecular fingerprint, confirming the identity and structural integrity of the compound.[3]
| Technique | Characteristic Features |
| ¹H NMR | ~12.3 ppm (s, 1H): Carboxylic acid proton (-COOH).[8] ~7.3-7.0 ppm (m, 4H): Aromatic protons on the fluorophenyl ring.[8] ~3.7 ppm (q, 1H): Methine proton (-CH).[8] ~1.3 ppm (d, 3H): Methyl protons (-CH₃).[8] Note: Chemical shifts (δ) are approximate and can vary with the solvent used. |
| ¹³C NMR | ~175-180 ppm: Carboxylic acid carbon (-COOH). ~160-165 ppm (d): Aromatic carbon directly bonded to fluorine (C-F), showing coupling. ~115-135 ppm: Other aromatic carbons. ~45 ppm: Methine carbon (-CH). ~18 ppm: Methyl carbon (-CH₃). Note: Approximate chemical shift ranges based on typical values for similar structures.[16] |
| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1700 cm⁻¹ (strong): C=O carbonyl stretch of the carboxylic acid.[16] ~1500-1600 cm⁻¹: C=C stretches of the aromatic ring.[16] ~1150-1250 cm⁻¹: C-F stretch. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 168.17. Fragmentation patterns would typically show loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragments of the fluorophenyl moiety. |
Analytical Workflow for Purity and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing both the chemical purity and the enantiomeric composition of this compound.
Chirality: The Enantioselective Imperative
Due to the presence of an asymmetric carbon atom at the alpha position to the carboxyl group, this compound is a chiral molecule and exists as a pair of enantiomers: (S)-2-(4-fluorophenyl)propanoic acid and (R)-2-(4-fluorophenyl)propanoic acid.[3]
Biological Significance of Chirality
In the context of 2-arylpropionic acids, biological activity is often stereospecific, with one enantiomer being significantly more potent than the other.[1][17] For most NSAIDs in this class, the (S)-enantiomer is responsible for the therapeutic anti-inflammatory effects, while the (R)-enantiomer is largely inactive.[2][17]
A fascinating and crucial aspect of this class of compounds is the unidirectional metabolic chiral inversion that occurs in vivo.[1][17] The body can convert the inactive (R)-enantiomer into the active (S)-enantiomer, but not the reverse.[17][18] This process effectively makes the (R)-enantiomer a prodrug of its (S)-antipode.[1] The mechanism is believed to proceed via the enzymatic formation of a coenzyme A (CoA) thioester, which allows for epimerization at the chiral center, followed by hydrolysis to release the inverted (S)-enantiomer.[1][2]
Chiral Separation Methodologies
Given the stereospecific nature of biological activity, the ability to separate and analyze the enantiomers is critical for both research and quality control. The most common technique is chiral HPLC.[19][20]
Protocol: Chiral HPLC Separation
-
Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak or Chiralcel) are highly effective for this class of compounds.[19][21]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), is used. A small amount of an acidic additive (e.g., trifluoroacetic acid, TFA) is often required to suppress the ionization of the carboxylic acid and improve peak shape.
-
Detection: UV detection is standard. The wavelength should be set to an absorbance maximum for the fluorophenyl chromophore (e.g., ~254 nm).
-
Analysis: The two enantiomers will elute at different retention times, allowing for their quantification and the determination of enantiomeric excess (ee). The elution order must be confirmed using an enantiomerically pure standard if available.[20]
Applications in Research and Drug Discovery
This compound is a valuable building block for synthesizing a diverse range of more complex molecules.[3] Its utility stems from the reactivity of the carboxylic acid group, which can be readily converted into esters, amides, and other functional groups, and the fluorinated phenyl ring, which provides a site for further transformations.[3]
-
NSAID Development: It serves as a key intermediate or fragment in the synthesis of novel NSAIDs, where researchers aim to create compounds with enhanced potency or dual activities, such as combined COX inhibition and antibacterial properties.[3]
-
CNS Ligands: Structurally related phenylpropanoic acid derivatives are used to synthesize potent and selective inhibitors of neurotransmitter transporters, such as the dopamine transporter (DAT), which are investigated as potential treatments for psychostimulant use disorders.[4]
-
Anticancer Agents: Thiazole derivatives of propanoic acid have been identified as promising scaffolds for developing novel anticancer candidates, showing potent activity against lung cancer cell models.[3][6] The core propanoic acid structure is integral to these designs.
-
Peptide Synthesis: Fluorinated amino acids and their derivatives are incorporated into peptides to create molecules with altered conformations and increased resistance to enzymatic breakdown, enhancing their therapeutic potential.[5]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
| Hazard Class | GHS Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.[22]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[22]
-
Wash hands thoroughly after handling.[22]
-
Store in a tightly closed container in a dry, well-ventilated place.[22]
Conclusion
This compound (CAS: 75908-73-5) is more than a simple chemical intermediate; it is a foundational component in modern medicinal chemistry and drug discovery. Its defining features—the fluorinated aryl ring and the chiral propanoic acid side chain—impart crucial properties that are leveraged in the design of sophisticated therapeutic agents. A comprehensive understanding of its synthesis, analytical characterization, and stereochemical implications is essential for any scientist working to unlock its full potential in the development of next-generation pharmaceuticals.
References
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Synthesis pathway of 2-(4-Fluorophenyl)propanoic acid
An In-Depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)propanoic Acid
Introduction
This compound, a compound of significant interest in the pharmaceutical industry, is a core structural motif in several non-steroidal anti-inflammatory drugs (NSAIDs). Its most prominent application is as the racemic compound Flurbiprofen, widely used for its analgesic and anti-inflammatory properties in treating conditions like arthritis.[1][2] The therapeutic activity, however, resides almost exclusively in the (S)-enantiomer, which has driven the development of various stereoselective synthetic methods.[3]
This guide provides a comprehensive overview of the principal synthetic pathways to this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the chemical logic, experimental considerations, and comparative merits of each route. We will delve into classical methods, such as those employing Grignard reagents and malonic esters, as well as modern catalytic strategies that offer improved efficiency and enantioselectivity.
Retrosynthetic Analysis: Deconstructing the Target
A logical starting point for understanding the synthesis of this compound is a retrosynthetic analysis. This process involves mentally cleaving bonds in the target molecule to identify simpler, commercially available, or easily synthesized precursors. The primary disconnection strategies focus on the formation of the C-C bond at the chiral center and the construction of the fluorinated phenyl ring.
Caption: Retrosynthetic analysis of this compound.
Key Synthesis Pathways
Several distinct methodologies have been established for the synthesis of this compound. The choice of a particular pathway is often dictated by factors such as scale, cost, desired purity, and the need for enantiomeric control.
Grignard Reagent-Based Synthesis
This is a robust and widely utilized method, particularly for industrial-scale production. The core of this strategy involves the formation of an aryl Grignard reagent, which then acts as a nucleophile to introduce the propanoic acid moiety.
Mechanism & Causality: The synthesis begins with the preparation of a Grignard reagent from an aryl halide, typically 4-bromo-fluorobenzene. Magnesium metal inserts into the carbon-halogen bond, reversing the polarity of the carbon atom and rendering it strongly nucleophilic.[4] This powerful nucleophile can then react with a suitable electrophile to form the new carbon-carbon bond. A common approach involves reacting the Grignard reagent with a salt of 2-bromopropionic acid.[5][6] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will be quenched by protic solvents like water.[4]
Caption: Grignard-based synthesis of this compound.
Advantages:
-
High yields and relatively low cost of starting materials.
-
Well-established and scalable for industrial production.[5]
Disadvantages:
-
Requires stringent anhydrous and anaerobic reaction conditions.
-
The Grignard reagent can be difficult to handle and quantify.[7]
-
Produces a racemic mixture, requiring subsequent resolution if a single enantiomer is desired.
Palladium-Catalyzed Cross-Coupling Methods
Modern organic synthesis frequently employs palladium catalysts to achieve efficient and selective bond formations. For profen synthesis, a two-step, one-pot procedure involving a Heck coupling followed by hydroxycarbonylation is particularly effective.[8]
Mechanism & Causality: This cascade transformation begins with the palladium-catalyzed Heck coupling of an aryl bromide (e.g., 4-bromo-fluorobenzene) with ethylene gas to form a styrene intermediate. Without isolation, the reaction mixture is then subjected to hydroxycarbonylation. In this step, carbon monoxide and water are added across the double bond of the styrene, again catalyzed by a palladium complex, to regioselectively form the desired 2-arylpropanoic acid.[8] The choice of phosphine ligand is critical for achieving high yields and regioselectivity in both steps.[8]
Caption: Two-step, one-pot Palladium-catalyzed synthesis workflow.
Advantages:
-
High overall yields (60-85%).[8]
-
High regioselectivity for the branched acid product.
-
Avoids the need for stoichiometric organometallic reagents.
Disadvantages:
-
Requires handling of gaseous reagents (ethylene, carbon monoxide).
-
Cost and potential toxicity of the palladium catalyst.
-
Typically produces a racemic product.
Asymmetric Synthesis via 1,2-Aryl Rearrangement
To directly obtain the therapeutically active (S)-enantiomer, asymmetric synthesis methods are employed. One innovative approach involves a stereospecific 1,2-rearrangement of an aryl group.[3]
Mechanism & Causality: This method starts from 4-bromo-2-fluorobiphenyl and proceeds through a multi-step sequence to build a chiral intermediate. The key step is a 1,2-rearrangement of the aryl group, where the stereocenter is established with high enantioselectivity (e.g., 96% ee).[3] This strategy cleverly bypasses the need for expensive chiral catalysts or resolving agents in the final stages by building the chirality into the molecular backbone early in the synthesis.
Advantages:
-
Direct access to the enantiomerically enriched product.
-
Avoids costly and often inefficient classical resolution steps.
-
Can be designed to avoid expensive transition metal catalysts in the key chirality-inducing step.[3]
Disadvantages:
-
Often involves longer reaction sequences.
-
May have a lower overall yield compared to racemic syntheses.[3]
-
The development of such routes can be more complex and resource-intensive.
Comparative Analysis of Synthesis Pathways
The selection of an optimal synthesis route depends on a multi-faceted evaluation of performance, economic, and safety metrics.
| Metric | Grignard Reagent Route | Palladium-Catalyzed Route | Asymmetric Rearrangement |
| Typical Overall Yield | High (e.g., ~87%)[5] | Good to Very Good (60-85%)[8] | Moderate (~20%)[3] |
| Number of Steps | Short (2-3 steps) | Short (One-pot, 2 transformations) | Longer (Multi-step) |
| Stereocontrol | Racemic | Racemic | High Enantioselectivity |
| Key Reagents | Magnesium, Aryl Halide | Pd Catalyst, Phosphine Ligands | Chiral Auxiliaries/Reagents |
| Scalability | Proven Industrial Scale | Potentially Scalable | More complex to scale |
| Key Considerations | Strict anhydrous conditions | Handling of toxic gases (CO) | Complexity of synthesis |
Detailed Experimental Protocol: Grignard Synthesis
This protocol is a representative example of the Grignard-based synthesis of Flurbiprofen, adapted from established procedures.[5][6][9]
Objective: To synthesize Flurbiprofen via the reaction of a 4-bromo-2-fluorobiphenyl Grignard reagent with sodium 2-bromopropionate.
Materials:
-
4-bromo-2-fluorobiphenyl
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium 2-bromopropionate
-
Transition metal halide catalyst (e.g., Iron(III) chloride)
-
Hydrochloric acid (aq.)
-
Toluene
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings.
-
Add a solution of 4-bromo-2-fluorobiphenyl in anhydrous THF dropwise to the magnesium. A small crystal of iodine may be added to initiate the reaction.
-
The reaction is exothermic and may require cooling to maintain a gentle reflux. Stir until the magnesium is consumed to afford the aryl magnesium bromide solution.
-
-
Coupling Reaction:
-
In a separate flask, suspend sodium 2-bromopropionate and a catalytic amount of a transition metal halide in anhydrous THF.
-
Cool this suspension in an ice bath.
-
Slowly add the prepared Grignard reagent solution to the suspension, maintaining the temperature between 15-20°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a solution of aqueous hydrochloric acid.
-
Add toluene to the mixture to extract the organic components.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude Flurbiprofen.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/toluene) to afford Flurbiprofen as a white crystalline solid.
-
Conclusion
The synthesis of this compound has evolved significantly, with multiple viable pathways available to the modern chemist. The classical Grignard-based approach remains a cornerstone for large-scale racemic production due to its efficiency and cost-effectiveness. However, the field is increasingly moving towards more elegant and sustainable methods. Palladium-catalyzed cascade reactions offer a streamlined, one-pot alternative that minimizes intermediate handling. For pharmaceutical applications where enantiopurity is paramount, asymmetric strategies, such as the 1,2-aryl rearrangement, provide direct access to the desired (S)-enantiomer, thereby eliminating wasteful resolution steps and enhancing the overall efficiency of producing the active pharmaceutical ingredient. The continued development of novel catalytic systems, including biocatalytic routes, promises to further refine the synthesis of this important class of molecules, with a focus on improving safety, reducing environmental impact, and achieving ever-higher levels of stereochemical control.
References
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Title: Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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2-(4-Fluorophenyl)propanoic acid mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Fluorophenyl)propanoic Acid (Flurbiprofen)
Introduction
This compound, more commonly known as Flurbiprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class (profens).[1] Structurally and pharmacologically related to ibuprofen and ketoprofen, it is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[2][3] Oral formulations are indicated for the symptomatic treatment of inflammatory conditions such as rheumatoid arthritis and osteoarthritis, while topical preparations are used in ophthalmology to prevent intraoperative miosis.[2][4]
This guide provides a detailed exploration of the molecular and cellular mechanisms underpinning the therapeutic effects and side-effect profile of Flurbiprofen, with a focus on its primary mode of action, the differential activities of its stereoisomers, and emerging, non-canonical pathways.
Core Mechanism of Action: Non-Selective Cyclooxygenase Inhibition
The principal mechanism of action for Flurbiprofen, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes.[5][6] COX enzymes are critical for the conversion of arachidonic acid into prostaglandins, thromboxanes, and prostacyclins—collectively known as prostanoids.[1][5] These lipid mediators are central to the inflammatory cascade, pain signaling, and fever regulation.[7]
There are two primary isoforms of the COX enzyme:
-
Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues and performs "house-keeping" functions.[8] Prostaglandins produced by COX-1 are crucial for protecting the gastric mucosa, maintaining renal blood flow, and mediating platelet aggregation.[6][9]
-
Cyclooxygenase-2 (COX-2): This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins at sites of tissue injury.[1][6] The elevated production of prostaglandins by COX-2 is a primary driver of the cardinal signs of inflammation, pain, and fever.[8]
Flurbiprofen acts as a potent, non-selective, and reversible inhibitor of both COX-1 and COX-2.[4] By blocking the active site of these enzymes, it prevents the synthesis of prostanoids, leading to its therapeutic effects.[3] The inhibition of COX-2 reduces inflammation, alleviates pain (nociception), and lowers fever (antipyresis).[6] However, the concurrent inhibition of COX-1 is responsible for the most common adverse effects associated with NSAIDs, including gastrointestinal irritation, ulceration, and an increased risk of bleeding due to impaired platelet function.[9][10] Several studies have characterized Flurbiprofen as having a greater inhibitory selectivity for COX-1 over COX-2.[10][11]
Caption: Arachidonic Acid Cascade and Flurbiprofen Inhibition.
The Critical Role of Stereochemistry
Flurbiprofen is a chiral compound, existing as a racemic mixture of two enantiomers: S-(+)-flurbiprofen and R-(-)-flurbiprofen. These enantiomers exhibit markedly different pharmacological profiles.
-
S-(+)-Flurbiprofen: This enantiomer is responsible for the vast majority of the drug's anti-inflammatory activity.[12] It is a highly potent inhibitor of both COX-1 and COX-2, with studies showing it to be 100 to 500 times more potent than its R-counterpart in inhibiting COX-2.[13] The potent COX inhibition by the S-(+)-enantiomer correlates directly with its anti-inflammatory efficacy and its potential for gastrointestinal toxicity.[14]
-
R-(-)-Flurbiprofen: In contrast, R-flurbiprofen is a very weak inhibitor of prostaglandin synthesis and is not considered anti-inflammatory at therapeutic concentrations.[15] Remarkably, it possesses significant analgesic (antinociceptive) activity that is nearly equal to the S-enantiomer.[14] This finding strongly suggests that R-flurbiprofen exerts its pain-relieving effects through a central mechanism of action, independent of peripheral COX inhibition.[15] Because it largely spares COX-1, R-flurbiprofen is associated with significantly less gastrointestinal toxicity.[15]
Importantly, in humans, R-flurbiprofen does not undergo significant chiral inversion to the active S-enantiomer, meaning its distinct pharmacological profile is maintained in vivo.[15][16]
| Compound | COX-1 IC50 | COX-2 IC50 | COX-1 vs COX-2 Selectivity Ratio (IC50) | Reference |
| Racemic Flurbiprofen | Varies | Varies | 32 | [17] |
| S-(+)-Flurbiprofen | Highly Potent | Potent | 16 | [17] |
| R-(-)-Flurbiprofen | Low Potency | Low Potency | 5.3 | [17] |
Note: IC50 values can vary based on the assay system. The selectivity ratio is expressed as the reciprocal of the IC50 ratio (COX-1/COX-2) for easier comparison.
Beyond Cyclooxygenase: Emerging Mechanisms
While COX inhibition remains the cornerstone of Flurbiprofen's action, ongoing research has revealed additional molecular targets that contribute to its broader pharmacological profile.
Modulation of γ-Secretase
Flurbiprofen and its enantiomers have been identified as γ-secretase modulators (GSMs).[18] The γ-secretase enzyme complex is responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[16] Both R- and S-flurbiprofen have been shown to selectively lower the production of the more toxic Aβ42 peptide.[16] This activity is entirely independent of COX inhibition, and because the R-enantiomer is also active in this regard, it has been explored as a potential therapeutic agent for Alzheimer's with a reduced risk of NSAID-related side effects.[16]
Effects on Gene Expression and Cellular Pathways
Studies have also indicated that Flurbiprofen can influence cellular processes at the genetic level. It has been reported to:
-
Induce the tumor suppressor gene p75NTR , which may play a role in inhibiting tumor growth.[18]
-
Down-regulate the expression of pro-inflammatory genes such as COX-2, IL-6, and TNF-α.[18]
-
Induce apoptosis (programmed cell death) in cancer cells at higher concentrations, potentially through mechanisms that are not entirely dependent on COX-2 inhibition.[18]
Experimental Protocols for Mechanistic Validation
Protocol 1: Human Whole Blood Assay for COX-1/COX-2 Inhibition
This ex vivo method is a standard for determining the potency and selectivity of NSAIDs on COX isoforms in a physiologically relevant matrix.
Objective: To quantify the IC50 values of Flurbiprofen and its enantiomers for COX-1 and COX-2.
Methodology:
-
Sample Collection: Draw fresh human blood into heparinized tubes.
-
COX-1 Assay (Thromboxane B2 Synthesis):
-
Aliquot whole blood and pre-incubate with various concentrations of the test compound (e.g., racemic, S-, or R-flurbiprofen) or vehicle control.
-
Allow blood to clot at 37°C for 60 minutes. This process naturally activates platelets, leading to robust COX-1-mediated synthesis of Thromboxane A2 (TXA2).
-
Centrifuge to separate serum.
-
Measure the concentration of the stable TXA2 metabolite, Thromboxane B2 (TXB2), in the serum using a validated immunoassay (e.g., ELISA).
-
-
COX-2 Assay (Prostaglandin E2 Synthesis):
-
Aliquot whole blood and incubate with lipopolysaccharide (LPS) for 24 hours at 37°C to induce the expression of COX-2 in monocytes.
-
Add various concentrations of the test compound or vehicle control and incubate for a defined period.
-
Centrifuge to separate plasma.
-
Measure the concentration of Prostaglandin E2 (PGE2) in the plasma using a validated immunoassay.
-
-
Data Analysis:
-
Plot the percent inhibition of TXB2 (COX-1) and PGE2 (COX-2) production against the log concentration of the inhibitor.
-
Use non-linear regression to calculate the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for each isoform.
-
Caption: Workflow for the Whole Blood COX Inhibition Assay.
Conclusion
The mechanism of action of this compound is multifaceted. Its primary therapeutic effects as an anti-inflammatory, analgesic, and antipyretic agent are unequivocally driven by the non-selective inhibition of COX-1 and COX-2 enzymes, an activity predominantly mediated by its S-(+)-enantiomer.[5][12] However, a comprehensive understanding must also incorporate the distinct, centrally-mediated analgesic properties of the R-(-)-enantiomer and COX-independent activities, such as the modulation of γ-secretase.[15][16] This detailed mechanistic knowledge is crucial for drug development professionals seeking to design novel therapeutics that can harness the beneficial effects while minimizing the mechanism-based toxicities associated with this important class of drugs.
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Burian, M., Geisslinger, G., & Brune, K. (1998). New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers. The Journal of pharmacology and experimental therapeutics, 285(3), 1027–1031. Retrieved from [Link]
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Eriksen, J. L., Sagi, S. A., Smith, T. E., Weggen, S., Das, P., McLendon, D. C., Ozols, V. V., Jessing, K. W., Zavitz, K. H., Koo, E. H., & Golde, T. E. (2003). NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo. The Journal of clinical investigation, 112(3), 440–449. Retrieved from [Link]
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Rieg, A. D., Faust, M., Schneider, A., Furst, R., Weigel, C., Bereiter-Hahn, J., & Brune, K. (2001). Effects of pure enantiomers of flurbiprofen in comparison to racemic flurbiprofen on eicosanoid release from various rat organs ex vivo. The Journal of pharmacology and experimental therapeutics, 299(2), 636–642. Retrieved from [Link]
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Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of 2-(4-Fluorophenyl)propanoic Acid
Introduction: Beyond Cyclooxygenase Inhibition
2-(4-Fluorophenyl)propanoic acid, widely known in the pharmaceutical field as Flurbiprofen, has long been established as a potent non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action, the non-selective inhibition of cyclooxygenase (COX) enzymes, is well-documented and forms the basis of its therapeutic use in managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2][3][4][5] However, a growing body of evidence suggests that the therapeutic potential of this molecule extends far beyond COX inhibition. This technical guide provides an in-depth exploration of the novel and emerging therapeutic targets of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its multifaceted pharmacological profile. We will delve into its activities as a γ-secretase modulator, a p75 neurotrophin receptor (p75NTR) inducer, and a cytokine modulator, presenting the underlying mechanisms, supporting data, and detailed experimental protocols to facilitate further investigation.
I. Modulation of γ-Secretase: A Potential Breakthrough in Alzheimer's Disease
The accumulation of amyloid-β (Aβ) peptides, particularly the Aβ42 isoform, is a central event in the pathophysiology of Alzheimer's disease. γ-secretase, an intramembrane protease complex, is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths.[6][7] Certain NSAIDs, including this compound, have been identified as allosteric modulators of γ-secretase, capable of shifting its cleavage activity to favor the production of shorter, less amyloidogenic Aβ species over the highly fibrillogenic Aβ42.[8][9][10]
Mechanism of Action: Allosteric Modulation
Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to mechanism-based toxicity due to interference with other essential signaling pathways like Notch, this compound acts as a γ-secretase modulator (GSM). It binds to a site on the γ-secretase complex distinct from the active site, inducing a conformational change that alters substrate processing.[9][10] This allosteric modulation results in a decrease in the production of Aβ42 and a concomitant increase in shorter Aβ peptides, such as Aβ38, without significantly affecting the total amount of Aβ produced.[8] Notably, the R-enantiomer of Flurbiprofen, which has reduced COX inhibitory activity, retains its γ-secretase modulating properties, making it an attractive candidate for chronic therapeutic intervention in Alzheimer's disease.[2][6]
Quantitative Data: In Vitro Efficacy
The modulatory effect of this compound on γ-secretase has been quantified in various experimental systems. A key study demonstrated that R-flurbiprofen selectively lowered Aβ42 levels in a broken cell γ-secretase assay with an IC50 value in the range of 200–300 µM.[11] While this indicates a modest potency, the potential for chronic dosing and the favorable safety profile of the R-enantiomer maintain interest in this target.
| Compound | Target | Assay Type | IC50 Value | Reference |
| R-Flurbiprofen | γ-secretase (Aβ42 reduction) | Broken cell assay | 200-300 µM | [11] |
| Flurbiprofen | COX-1 (human) | Enzyme inhibition assay | 0.1 µM | [12] |
| Flurbiprofen | COX-2 (human) | Enzyme inhibition assay | 0.4 µM | [12] |
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
The canonical processing of APP involves sequential cleavage by β-secretase (BACE1) and then γ-secretase. This "amyloidogenic pathway" generates the Aβ peptides that can aggregate into toxic oligomers and plaques. An alternative "non-amyloidogenic pathway" involves initial cleavage by α-secretase within the Aβ domain, precluding the formation of Aβ. This compound, as a GSM, influences the final step of the amyloidogenic pathway.
Experimental Protocol: In Vitro γ-Secretase Activity Assay
A common method to assess γ-secretase modulation is a cell-based reporter gene assay. This protocol provides a framework for such an experiment.
1. Cell Culture and Transfection:
- HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Cells are stably co-transfected with a Gal4-driven luciferase reporter plasmid and a plasmid encoding a fusion protein of the APP C-terminal fragment (C99) tagged with Gal4-VP16.[13]
2. Compound Treatment:
- Transfected cells are seeded in 96-well plates.
- Cells are treated with varying concentrations of this compound (or its enantiomers) and a positive control (e.g., a known γ-secretase inhibitor like DAPT) for 24-48 hours.[13]
3. Luciferase Assay:
- After incubation, the cell culture medium is removed, and cells are lysed.
- Luciferase substrate is added to the cell lysate, and luminescence is measured using a luminometer.[13]
4. Data Analysis:
A decrease in luciferase activity indicates inhibition or modulation of γ-secretase cleavage of the C99 substrate.
To distinguish between inhibition and modulation, the levels of different Aβ species (Aβ38, Aβ40, Aβ42) in the cell culture supernatant can be measured by ELISA. A selective decrease in Aβ42 with a corresponding increase in shorter fragments is indicative of modulation.
Figure 2: Experimental Workflow for a Cell-Based γ-Secretase Activity Assay. II. Induction of p75 Neurotrophin Receptor (p75NTR): A Novel Anti-Cancer Strategy
The p75 neurotrophin receptor (p75NTR) is a member of the tumor necrosis factor receptor superfamily and functions as a tumor suppressor in several cancers, including prostate and gastric cancer.[1][14][15] Activation of p75NTR can induce apoptosis and inhibit cell proliferation.[7] R-flurbiprofen, the non-COX-inhibitory enantiomer of this compound, has been shown to selectively induce the expression of p75NTR in cancer cells, leading to decreased cell survival.[1][4]
Mechanism of Action: COX-Independent Tumor Suppression
The induction of p75NTR by R-flurbiprofen is a COX-independent mechanism.[1][4][7] This is significant as it separates the anti-cancer effects from the gastrointestinal side effects associated with COX inhibition. The increased expression of p75NTR leads to the activation of downstream apoptotic signaling pathways, including the JNK pathway, ultimately resulting in cancer cell death.[16] Furthermore, R-flurbiprofen has been shown to reverse multidrug resistance in gastric cancer cells through the induction of p75NTR.[14][15]
Signaling Pathway: p75NTR-Mediated Apoptosis
Upon induction by R-flurbiprofen, p75NTR can initiate a signaling cascade that leads to apoptosis. This pathway can involve the activation of the JNK signaling pathway, which in turn can lead to the activation of pro-apoptotic proteins and the execution of the apoptotic program.
Experimental Protocol: ELISA for Cytokine Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines in biological samples such as cell culture supernatants or serum.
1. Sample Collection:
- Human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS).
- Cells are co-incubated with various concentrations of this compound.
- After a defined incubation period, the cell culture supernatant is collected.
2. ELISA Procedure (Sandwich ELISA):
- A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α). [17][18][19] * The plate is blocked to prevent non-specific binding.
- Samples and standards of known cytokine concentrations are added to the wells.
- A biotinylated detection antibody, also specific for the cytokine, is added.
- Streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.
- A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product. [17][18][19] 3. Data Analysis:
- The absorbance of each well is measured at a specific wavelength (e.g., 450 nm).
- A standard curve is generated by plotting the absorbance of the standards against their known concentrations.
- The concentration of the cytokine in the samples is determined by interpolating their absorbance values on the standard curve. A reduction in cytokine concentration in the treated samples compared to the control indicates an inhibitory effect.
Conclusion and Future Directions
The pharmacological profile of this compound is far more complex and nuanced than its classification as a simple NSAID would suggest. Its ability to modulate γ-secretase, induce the tumor suppressor p75NTR, and suppress pro-inflammatory cytokine production through multiple mechanisms opens up exciting new avenues for therapeutic development. For researchers in neurodegenerative diseases, oncology, and immunology, this molecule and its derivatives represent a promising scaffold for the design of novel therapeutics with potentially improved efficacy and safety profiles. Further research is warranted to fully elucidate the intricate molecular interactions and to translate these preclinical findings into clinical applications. This guide serves as a foundational resource to stimulate and support these future investigations.
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NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ 42 in vivo | AlzPED. (n.d.). AlzPED. Retrieved from [Link]
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- Effects of Flurbiprofen on CRP, TNF-α, IL-6, and Postoperative Pain of Thoracotomy - PMC. (2011).
- Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PMC - PubMed Central. (2014).
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An In-Depth Technical Guide to In-Vitro Studies Involving 2-(4-Fluorophenyl)propanoic Acid (Flurbiprofen)
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on designing and executing in-vitro studies with 2-(4-Fluorophenyl)propanoic acid, commonly known as Flurbiprofen. As a well-characterized non-steroidal anti-inflammatory drug (NSAID), Flurbiprofen serves as an exemplary compound for investigating various cellular and molecular pathways. This document moves beyond standard protocols to offer insights into the rationale behind experimental choices, ensuring robust and reproducible results.
Section 1: Foundational Understanding of this compound (Flurbiprofen)
This compound is a member of the phenylalkanoic acid class of NSAIDs. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The S-enantiomer of Flurbiprofen is a more potent inhibitor of COX isoenzymes than the R-enantiomer. Beyond its anti-inflammatory properties, in-vitro research has unveiled its potential in other therapeutic areas, including oncology and neurodegenerative diseases.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₅H₁₃FO₂ |
| Molecular Weight | 244.26 g/mol |
| IUPAC Name | 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid |
| Synonyms | Flurbiprofen, 2-(2-Fluoro-4-biphenylyl)propionic acid |
Section 2: Core In-Vitro Applications and Methodologies
This section details key in-vitro assays for characterizing the biological activity of this compound. The protocols provided are designed to be self-validating, with explanations of the underlying principles to allow for adaptation and troubleshooting.
Assessment of Anti-Inflammatory Activity
The cornerstone of in-vitro analysis for an NSAID like Flurbiprofen is the evaluation of its anti-inflammatory effects. This is primarily achieved through assessing its inhibition of COX enzymes and the subsequent reduction in prostaglandin production.
This assay directly measures the inhibitory effect of Flurbiprofen on COX-1 and COX-2 activity. The choice of a cell-free or cell-based assay depends on the research question. A cell-free assay using purified enzymes provides a direct measure of enzyme inhibition, while a cell-based assay offers insights into cellular permeability and metabolism.
Experimental Workflow: Cell-Free COX Inhibition Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for a period relevant to the study (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. [2]Incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [2]4. Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. [2]5. Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Investigation of Signaling Pathways
Beyond its direct enzymatic inhibition, Flurbiprofen can modulate intracellular signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and cell survival.
The effect of Flurbiprofen on the NF-κB signaling pathway can be investigated by measuring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
Signaling Pathway: NF-κB Activation and Inhibition by Flurbiprofen
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound.
Detailed Protocol: Immunofluorescence for NF-κB p65 Translocation
-
Cell Culture and Treatment: Grow a suitable cell line (e.g., RAW 264.7 macrophages) on glass coverslips in a 24-well plate. [3]Treat the cells with this compound for a specified time, followed by stimulation with an NF-κB activator like LPS. [3]2. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Applications in Neurodegenerative Disease Research
Recent in-vitro studies have highlighted the potential of Flurbiprofen and its enantiomers in the context of Alzheimer's disease by demonstrating their ability to modulate γ-secretase activity and selectively lower the production of the amyloid-β 42 (Aβ42) peptide. [4][5]
This assay measures the ability of a compound to modulate the enzymatic activity of γ-secretase, which is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides.
Detailed Protocol: Broken Cell γ-Secretase Assay
-
Cell Culture and Lysate Preparation:
-
Culture a human cell line that overexpresses APP (e.g., H4 human neuroglioma cells).
-
Harvest the cells and prepare a cell lysate that contains the γ-secretase complex and its substrate.
-
-
Assay Procedure:
-
Incubate the cell lysate with various concentrations of this compound or its enantiomers.
-
Allow the enzymatic reaction to proceed for a defined period at 37°C.
-
-
Aβ Peptide Quantification:
-
Measure the levels of Aβ40 and Aβ42 in the reaction mixture using specific sandwich ELISA kits.
-
-
Data Analysis:
-
Determine the dose-dependent effect of the compound on the production of Aβ42 and Aβ40. A selective reduction in Aβ42 is a key indicator of γ-secretase modulation. [4]
-
Assessment of Antioxidant Activity
The antioxidant potential of Flurbiprofen and its derivatives can be evaluated using various in-vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method.
Detailed Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid or quercetin). [6]
-
-
Assay Procedure:
-
In a 96-well plate, add the DPPH solution to each well.
-
Add the serially diluted test compound or positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes. [7]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at approximately 517 nm. [7]The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Section 3: Data Interpretation and Best Practices
-
Controls are Critical: Always include appropriate positive, negative, and vehicle controls in every experiment to ensure the validity of the results.
-
Dose-Response Curves: Generate full dose-response curves to accurately determine IC₅₀ values and to observe the full range of the compound's effects.
-
Orthogonal Assays: Whenever possible, use multiple, independent assays to confirm key findings. For example, if a compound shows cytotoxicity in an MTT assay, confirm this with a different viability assay (e.g., trypan blue exclusion or a lactate dehydrogenase release assay).
-
Statistical Analysis: Apply appropriate statistical methods to analyze the data and determine the significance of the observed effects.
-
Material Characterization: Ensure the purity and identity of the this compound used in the studies through appropriate analytical techniques (e.g., NMR, mass spectrometry).
References
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A Comprehensive Technical Guide to 2-(4-Fluorophenyl)propanoic Acid and Its Chemical Identity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)propanoic acid is a carboxylic acid derivative featuring a fluorine-substituted phenyl group. This compound serves as a critical building block and intermediate in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structural motif is found in numerous biologically active compounds, making a thorough understanding of its chemical identity, synthesis, and analytical characterization essential for researchers in organic synthesis and medicinal chemistry. The strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets, a principle widely exploited in modern drug design.[1][2] This guide provides an in-depth overview of this compound, its synonyms, isomers, and key technical details relevant to its application in research and development.
Part 1: Nomenclature and Synonyms
The unambiguous identification of a chemical entity is fundamental to scientific communication and reproducibility. This compound is known by several names, reflecting its chemical structure and historical usage in various contexts. The following table summarizes its primary identifiers and synonyms.
| Identifier Type | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number (Racemic) | 75908-73-5 | [3][4] |
| Molecular Formula | C₉H₉FO₂ | [3][4] |
| Molecular Weight | 168.17 g/mol | [4][5] |
| InChI Key | IXSCGBODJGIJNN-UHFFFAOYSA-N | [3][4] |
Depositor-Supplied Synonyms
A variety of synonyms for the racemic mixture are used across chemical databases and by suppliers. These include:
-
2-(4-Fluorophenyl)propionic acid[3]
-
4-Fluoro-alpha-methylbenzeneacetic acid[3]
-
4-Fluoro-α-methylphenylacetic acid[2]
-
p-Fluorophenylpropionic acid[3]
-
Benzeneacetic acid, 4-fluoro-α-methyl-[2]
-
Rac-2-(4-fluorophenyl)propanoic Acid[2]
Enantiomeric Forms
This compound is a chiral molecule and exists as two enantiomers, the (S)- and (R)-forms. These stereoisomers can exhibit different biological activities, a critical consideration in drug development.
| Enantiomer | IUPAC Name | CAS Number | Additional Synonyms | Source(s) |
| (S)-enantiomer | (2S)-2-(4-fluorophenyl)propanoic acid | 191725-90-3 | (S)-2-(4-Fluorophenyl)propanoic acid | [6][7] |
| (R)-enantiomer | (2R)-2-(4-fluorophenyl)propanoic acid | Not explicitly found, but implied by existence of (S)-form and racemic mixture. | (αR)-4-Fluoro-α-methylbenzeneacetic acid | [8] |
Part 2: Synthesis and Characterization
The synthesis of this compound can be achieved through various routes, ranging from classical multi-step procedures to more modern catalytic methods. The choice of synthetic strategy often depends on the desired scale, purity requirements, and available starting materials.
Conventional Synthetic Pathways
One common approach begins with readily available precursors such as 4-fluoroacetophenone.[9] Another established route involves the use of 2-(4-amino-3-fluorophenyl) ethyl propionate.[9] A further example of a conventional synthesis starts with 2,4-difluoronitrobenzene and ethyl methylmalonate.[9]
Modern Synthetic Methodologies
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer an efficient and environmentally conscious alternative for the synthesis of this and related compounds. These reactions typically involve the coupling of an aryl halide or triflate with a suitable organoboron reagent.
Experimental Protocol: A Representative Synthesis
The following is a generalized protocol for the synthesis of a related compound, 2-[4-(2-fluorophenoxy)phenyl]propionic acid, which illustrates the principles that can be adapted for the synthesis of this compound.
Materials:
-
2-Fluorophenol
-
Potassium hydroxide
-
2-(4-Iodophenyl)propionic acid
-
Copper powder
-
Methylene chloride
-
2.5N Sodium hydroxide
-
Hydrochloric acid
-
Ether
-
Saturated potassium carbonate solution
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Fuse 2.35 g of 2-Fluorophenol with 1.7 g of potassium hydroxide and a few drops of water by heating to 180°C.
-
Add 2.76 g of 2-(4-Iodophenyl)propionic acid and 0.1 g of copper powder to the melt and heat at 160-170°C for 1 hour.
-
Cool the solid and partition it with 50 ml of methylene chloride and 50 ml of 2.5N sodium hydroxide.
-
Separate the aqueous layer and acidify it with hydrochloric acid.
-
Extract the resulting gum into ether.
-
Extract the ether extract with a saturated potassium carbonate solution.
-
Acidify the aqueous extract with hydrochloric acid and isolate the product in ether.
-
Evaporate the ether to obtain the solid product.
-
Purify the solid by preparative layer chromatography using 5% acetic acid in petroleum ether and elute with ethyl acetate.
-
Recrystallize the product from petroleum ether to yield pure 2-[4-(2-fluorophenoxy)phenyl]propionic acid.[8]
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, characteristic signals are expected for the aromatic protons, the methine proton at the chiral center, and the methyl protons.
-
¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments in the molecule.
Infrared (IR) Spectroscopy:
The IR spectrum is used to identify the functional groups present. Key absorptions for this compound include:
-
A broad O-H stretch from the carboxylic acid group.
-
A strong C=O stretch from the carbonyl group of the carboxylic acid.
-
C-F stretching vibrations.
-
C-H stretches from the aromatic ring and the alkyl chain.
Mass Spectrometry (MS):
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for assessing the purity of this compound and for separating its enantiomers. A reversed-phase HPLC method is commonly employed.
Experimental Protocol: HPLC Analysis
The following is a general protocol for the analysis of a propanoic acid derivative that can be adapted for this compound.
Instrumentation and Conditions:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a 50:50 mixture of water and methanol) to prepare a stock solution. Prepare a series of dilutions to create calibration standards.
-
Sample Preparation: Dissolve the sample to be analyzed in the same solvent as the standards.
-
Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standards and the sample solution.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve generated from the standards.[10][11]
Part 3: Applications in Research and Development
This compound is a valuable starting material for the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.
-
Anti-inflammatory Agents: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[12] For instance, the renowned NSAID flurbiprofen is 2-(2-fluoro-4-biphenylyl)propionic acid, a structural analogue.[13]
-
Anticancer Agents: Thiazole derivatives of propanoic acid have been identified as promising scaffolds for the development of novel anticancer candidates.[9]
-
CNS-active Agents: The incorporation of a 4-fluorophenyl group can enhance a molecule's ability to cross the blood-brain barrier, making this scaffold useful in the design of drugs targeting the central nervous system.[2]
-
GPR40 Agonists: Phenylpropanoic acid derivatives have been investigated as potent G protein-coupled receptor 40 (GPR40) agonists for the potential treatment of type 2 diabetes.[14]
Visualizations
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Analytical Workflow Diagram
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Discovery and history of 2-(4-Fluorophenyl)propanoic acid
An In-depth Technical Guide to 2-(4-Fluorophenyl)propanoic Acid: From Discovery to Modern Applications
Abstract
This compound, widely known in the pharmaceutical realm as Flurbiprofen, stands as a significant member of the non-steroidal anti-inflammatory drug (NSAID) class. This technical guide provides a comprehensive overview of Flurbiprofen, tracing its journey from its discovery and development by the Boots Pure Drug Company to its current clinical applications. The document delves into the compound's physicochemical properties, elucidates its primary mechanism of action through the inhibition of cyclooxygenase (COX) enzymes, and explores more nuanced molecular interactions. Key synthetic pathways are detailed, offering insights into its chemical production. Furthermore, this guide discusses the pharmacokinetic and pharmacodynamic profiles of Flurbiprofen, its therapeutic uses in managing pain and inflammation, and its associated safety and toxicological considerations. This paper is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important propionic acid derivative.
Introduction: The Evolving Landscape of Anti-Inflammatory Therapeutics
The quest to alleviate pain, fever, and inflammation is a cornerstone of medical history. This journey began with the empirical use of natural remedies like willow bark, which was later found to contain salicin, the precursor to aspirin. The 20th century witnessed a paradigm shift with the advent of synthetic chemistry, leading to the development of a vast arsenal of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] These drugs have become some of the most widely prescribed medications globally.[1] The discovery of aspirin's mechanism of action in the 1970s by John Vane, who demonstrated its inhibition of prostaglandin synthesis, was a watershed moment that paved the way for rational drug design in this field.[3] This led to the development of numerous NSAIDs, broadly categorized by their chemical structures, including the propionic acid derivatives, of which this compound is a prominent example.[4] The subsequent discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, further refined the understanding of NSAID activity and their associated side effects, leading to the development of selective COX-2 inhibitors.[2][3]
The Genesis of this compound: A Historical Perspective
This compound, or Flurbiprofen, was developed by the research arm of the Boots Pure Drug Company in the United Kingdom, the same company that successfully developed ibuprofen.[5][6] The development of ibuprofen in the 1960s, led by Stewart Adams and John Nicholson, was a significant achievement for Boots, and the company received the Queen's Award for Technical Achievement in 1987 for this discovery.[6][7] Building on their expertise in the field of anti-inflammatory agents, Boots continued to explore other propionic acid derivatives. Flurbiprofen emerged from this research and was first launched in the UK in 1976.[5] It has since been included in the pharmacopoeias of multiple countries, including the UK and the US, and is recognized as a potent NSAID for the management of arthritis and other painful conditions.[5]
Physicochemical Properties of this compound
Flurbiprofen is a white or slightly yellow crystalline powder. It is a racemic mixture, with the S-(+)-enantiomer possessing the majority of the pharmacological activity. It is practically insoluble in water but freely soluble in most organic solvents such as acetone, methanol, and ethanol.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₃FO₂ | [4] |
| Molar Mass | 244.26 g/mol | [4] |
| IUPAC Name | (RS)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid | [4] |
| Melting Point | 110-112 °C | |
| pKa | 4.22 | |
| LogP | 3.84 |
Mechanism of Action: A Multi-faceted Inhibitor
The primary mechanism of action of Flurbiprofen is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] By blocking the active site of these enzymes, Flurbiprofen effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[8][10]
-
COX-1 Inhibition: The inhibition of the constitutively expressed COX-1 isoform is responsible for both therapeutic effects and some of the common side effects of NSAIDs. COX-1 is involved in the production of prostaglandins that protect the gastric mucosa and maintain renal blood flow.[8] Its inhibition can therefore lead to gastrointestinal irritation and renal complications.[9]
-
COX-2 Inhibition: The COX-2 isoform is inducible and its expression is upregulated at sites of inflammation.[8] The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects of Flurbiprofen.[8][9]
Beyond its well-established role as a COX inhibitor, research suggests that Flurbiprofen may possess other mechanisms of action that contribute to its therapeutic profile. For instance, it has been reported to induce the expression of the tumor suppressor gene p75NTR, which may have implications for its use in oncology.[11] Additionally, Flurbiprofen has been investigated as a γ-secretase modulator, a property that has been explored in the context of Alzheimer's disease research.[11]
Figure 1: Mechanism of action of Flurbiprofen on the cyclooxygenase (COX) pathway.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Flurbiprofen is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1.5 to 2 hours.[8][10] It is extensively bound to plasma proteins, primarily albumin. The drug is metabolized in the liver, mainly through hydroxylation and conjugation, and is subsequently excreted in the urine.[9] The elimination half-life is approximately 3 to 4 hours.[10]
Figure 2: Pharmacokinetic profile of Flurbiprofen (ADME).
Key Synthetic Pathways and Methodologies
Several synthetic routes for Flurbiprofen have been developed. One common method involves the following key steps:
-
Friedel-Crafts Acylation: The synthesis often begins with 2-fluorobiphenyl, which undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 4'-acetyl-2-fluorobiphenyl.
-
Willgerodt-Kindler Reaction: The resulting ketone is then subjected to the Willgerodt-Kindler reaction, typically using sulfur and morpholine, to produce a thioamide.
-
Hydrolysis: The thioamide is subsequently hydrolyzed under acidic or basic conditions to yield 2-(2-fluoro-[1,1'-biphenyl]-4-yl)acetic acid.
-
α-Methylation: The acetic acid derivative is then methylated at the alpha position. This can be achieved by converting the carboxylic acid to its corresponding ester, followed by treatment with a strong base (e.g., sodium hydride) and methyl iodide.
-
Saponification: Finally, the ester is saponified using a base like sodium hydroxide, followed by acidification to yield Flurbiprofen.
An alternative and more direct route starts from 2-fluoro-4-bromo-biphenyl, which can be coupled with a propionate equivalent using a palladium catalyst.[5]
Figure 3: A representative synthetic workflow for Flurbiprofen.
Analytical Techniques for Characterization and Quality Control
The identity, purity, and quality of Flurbiprofen are assessed using a variety of analytical techniques, as stipulated by pharmacopoeias such as the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP).
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assaying the active pharmaceutical ingredient (API) and for quantifying impurities. A reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Detection is usually performed using a UV detector at a wavelength of around 254 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule and to confirm its identity by comparing the spectrum to a reference standard.
-
Melting Point: The melting point is a useful physical property for assessing the purity of the compound.
Clinical Applications and Therapeutic Efficacy
Flurbiprofen is indicated for the acute and long-term symptomatic treatment of rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.[4][12] It is also used for the management of mild to moderate pain, including dental pain and dysmenorrhea.[4] In ophthalmology, a topical formulation of Flurbiprofen is used to inhibit intraoperative miosis (constriction of the pupil) during cataract surgery.[4]
Safety and Toxicology Profile
Like other non-selective NSAIDs, the use of Flurbiprofen is associated with a risk of adverse effects.[8] The most common side effects are gastrointestinal in nature and can include dyspepsia, abdominal pain, nausea, and in more severe cases, peptic ulcers and gastrointestinal bleeding.[9]
Cardiovascular risks, such as an increased risk of myocardial infarction and stroke, have been associated with the use of NSAIDs, particularly at high doses and for long durations. Renal adverse effects, including fluid retention and renal impairment, can also occur, especially in patients with pre-existing kidney disease.[8] Flurbiprofen has also been linked to rare instances of clinically apparent acute liver injury.[13]
Future Directions and Research Opportunities
While Flurbiprofen is a well-established NSAID, research continues to explore its potential in new therapeutic areas and to develop novel formulations with improved safety profiles. The investigation of its non-COX-mediated effects, such as its role as a γ-secretase modulator, may open up new avenues for its use in neurodegenerative diseases.[11] The development of topical formulations for localized pain relief and the synthesis of Flurbiprofen derivatives with enhanced efficacy and reduced gastrointestinal toxicity are active areas of research.[14][15] Furthermore, the exploration of its potential anti-cancer properties warrants further investigation.[11]
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- MDPI. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development.
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An In-Depth Technical Guide to the Safe Handling of 2-(4-Fluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)propanoic acid, a fluorinated aromatic carboxylic acid, is a compound of interest in pharmaceutical research and development due to its structural motifs present in various biologically active molecules. The incorporation of a fluorine atom onto the phenyl ring can significantly alter the compound's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. While these characteristics are advantageous in drug design, they also necessitate a thorough understanding of the compound's potential hazards and the implementation of rigorous safety protocols during its handling and use in a laboratory setting.
This guide provides a comprehensive overview of the safety and handling precautions for this compound. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with this compound in a safe and responsible manner, minimizing the risk of exposure and ensuring a secure laboratory environment. The information presented herein is a synthesis of data from safety data sheets, chemical databases, and general best practices for handling aromatic carboxylic acids and fluorinated organic compounds.
Hazard Identification and Classification
A critical first step in the safe handling of any chemical is a thorough understanding of its intrinsic hazards. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[1] | Danger |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1] | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation[2][3] | Warning |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2][3] | Warning |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[2][3] | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] | Warning |
Signal Word: Danger [1]
The primary hazards associated with this compound are its acute toxicity if ingested, and its potential to cause skin, eye, and respiratory irritation.[1][2][3] Inhalation and dermal contact are significant routes of potential exposure in a laboratory setting.[2]
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control should be implemented, prioritizing engineering controls, followed by administrative controls and, finally, the use of appropriate personal protective equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All handling of solid this compound, including weighing and transfer, should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust particles.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.
Administrative Controls
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling of this compound should be developed and readily accessible to all personnel. These SOPs should cover all aspects of the workflow, from receipt of the compound to its final disposal.
-
Training: All personnel who will be handling this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency response protocols.
-
Restricted Access: Access to areas where this compound is being used should be restricted to authorized personnel.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following PPE is recommended for handling this compound:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[4] In situations where there is a risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn.[4] It is crucial to check the glove manufacturer's compatibility chart for the specific solvent being used, if any. Double-gloving may be appropriate for certain procedures.
-
Lab Coat: A flame-resistant lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[4]
-
-
Respiratory Protection: For routine handling within a chemical fume hood, respiratory protection is typically not required. However, in situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations such as a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5]
Hierarchy of Controls for Safe Handling
Caption: Hierarchy of controls for minimizing exposure to this compound.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and ensuring the stability of this compound.
Weighing and Transferring the Solid Compound
Due to the risk of inhaling fine powders, the following step-by-step procedure should be followed when weighing and transferring solid this compound:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Containment: Perform all manipulations within the chemical fume hood. Place a disposable weigh boat on an analytical balance inside the hood.
-
Transfer: Carefully transfer the required amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid generating dust.
-
Closure: Immediately and securely close the stock container after dispensing.
-
Dissolution (if applicable): If preparing a solution, add the solvent to the vessel containing the weighed solid while still inside the fume hood.
-
Cleaning: Decontaminate the spatula and any other reusable equipment after use. Dispose of the weigh boat and any other contaminated disposable items in a designated hazardous waste container.
Storage Requirements
-
Container: Store this compound in a tightly sealed, properly labeled container.[3][6]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][6]
-
Incompatible Materials: Avoid storage with strong oxidizing agents, bases, and reducing agents. Carboxylic acids can react exothermically with bases and can be reduced by strong reducing agents.[7] They can also react with active metals to produce flammable hydrogen gas.
Chemical Compatibility
The following table provides a general overview of the compatibility of carboxylic acids with other chemical classes. For specific applications, it is always recommended to consult a detailed chemical compatibility chart.
| Chemical Class | Compatibility | Rationale |
| Strong Oxidizing Agents | Incompatible | Can lead to vigorous and potentially explosive reactions. |
| Strong Bases | Incompatible | Exothermic neutralization reaction. |
| Reducing Agents | Incompatible | Can reduce the carboxylic acid group. |
| Active Metals (e.g., Na, K, Mg) | Incompatible | Can react to produce flammable hydrogen gas. |
| Sulfides, Cyanides | Incompatible | Can generate toxic gases (H₂S, HCN). |
Emergency Procedures
In the event of an emergency involving this compound, prompt and appropriate action is crucial to minimize harm.
First-Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Spill Response
The response to a spill will depend on its size and location.
Workflow for a Small Spill of Solid this compound
Caption: Step-by-step workflow for responding to a small spill of solid this compound.
For a large spill , evacuate the area immediately and contact the institution's emergency response team.
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.
-
Hazardous Combustion Products: Upon thermal decomposition, this compound may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[3] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological and Environmental Information
Toxicological Profile
Environmental Fate and Ecotoxicity
Data on the environmental fate and ecotoxicity of this compound is limited. However, based on its chemical structure as a fluorinated aromatic carboxylic acid, some general considerations can be made:
-
Persistence and Biodegradation: Fluorinated organic compounds can be persistent in the environment due to the strength of the carbon-fluorine bond. Studies on structurally similar compounds like ibuprofen (2-(4-isobutylphenyl)propanoic acid) have shown that biodegradation in wastewater treatment plants can be slow.[8][9] The biodegradation of this compound is expected to be similarly limited.
-
Aquatic Toxicity: While specific data is lacking, carboxylic acids can alter the pH of aquatic environments, which can be harmful to aquatic organisms.[10] The toxicity of the compound itself to aquatic life has not been well-characterized.
Given the potential for persistence, disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations for hazardous waste. Do not discharge into drains or the environment.
Conclusion
This compound is a valuable compound in research and development, but it must be handled with a high degree of care due to its potential hazards. A comprehensive safety strategy that includes robust engineering controls, well-defined administrative procedures, and the consistent use of appropriate personal protective equipment is essential for minimizing risk. By understanding the information presented in this guide and adhering to the recommended safety protocols, researchers can work with this compound confidently and safely.
References
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PubChem. (2S)-2-(4-fluorophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved January 12, 2026, from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved January 12, 2026, from [Link]
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Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Genes. (2023, February 9). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. MDPI. Retrieved January 12, 2026, from [Link]
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PubMed. (2023, February 9). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Organisation for Economic Co-operation and Development. (2007). SIDS Initial Assessment Profile: Propionic Acid. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to 2-(4-Fluorophenyl)propanoic Acid: Commercial Availability, Quality Control, and Synthetic Applications
Introduction: The Strategic Importance of 2-(4-Fluorophenyl)propanoic Acid in Modern Drug Discovery
In the landscape of contemporary pharmaceutical research and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Within this context, this compound (CAS No. 75908-73-5) has emerged as a critical building block. Its structural motif is prevalent in a variety of biologically active molecules, making it a compound of significant interest to researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, practical insights into supplier selection and quality control, and a detailed exploration of its applications in synthetic chemistry.
I. Commercial Availability and Supplier Landscape
Sourcing high-quality this compound is a critical first step in any research or development program. The compound is readily available from a range of global suppliers, including large chemical conglomerates and specialized niche manufacturers. The choice of supplier will often depend on the required scale (milligrams to kilograms), purity specifications, and the geographical location of the research facility.
Key Considerations for Supplier Selection:
-
Purity and Impurity Profile: For early-stage research, a purity of 95-97% is often sufficient. However, for later-stage development and GMP (Good Manufacturing Practice) applications, a purity of ≥98% is typically required. It is crucial to obtain a Certificate of Analysis (CoA) to understand the impurity profile, as certain impurities can interfere with subsequent reactions or biological assays.
-
Racemic Mixture vs. Enantiomers: this compound is a chiral molecule. Suppliers offer the racemic mixture, as well as the individual (R)- and (S)-enantiomers. The choice between these will be dictated by the stereospecific requirements of the target molecule.
-
Scale and Lead Times: Availability can vary significantly between suppliers, especially for bulk quantities. It is advisable to inquire about lead times and the supplier's capacity for scale-up production early in the procurement process.
-
Regulatory Compliance: For applications in drug development, it is essential to partner with suppliers who can provide comprehensive documentation, including Safety Data Sheets (SDS), Certificates of Origin (COO), and statements on regulatory compliance.
Representative Global Suppliers:
| Supplier | Geographical Availability | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | Global | ≥95% | Offers a range of pack sizes suitable for research purposes. Provides access to CoAs and other key documentation online. |
| ChemUniverse | Global | 96% | Provides quotes for bulk quantities and offers various pack sizes for research and development. |
| CymitQuimica | Europe | 95% | A European distributor offering various pack sizes.[2] |
| Oakwood Chemical | North America | 95% | US-based supplier with stock available for prompt shipment within North America. |
| Advanced ChemBlocks | North America | 95% | Specializes in building blocks for drug discovery and offers custom synthesis services. |
| ChemScene | Global | ≥97% | Offers the (S)-enantiomer and provides detailed information on shipping and handling of hazardous materials.[3] |
| Parchem | Global | Not specified | Supplies the (R)-enantiomer and other specialty chemicals worldwide.[4] |
| Hyma Synthesis Pvt. Ltd. | India | Varies | An India-based manufacturer with a focus on custom synthesis and specialty chemicals.[5] |
| Tokyo Chemical Industry (TCI) | Global | >98% (GC) | A global supplier with a strong presence in Europe and India, offering high-purity grades.[6] |
This table is not exhaustive but provides a representative sample of commercially available sources. Researchers are encouraged to conduct their own due diligence when selecting a supplier.
II. Quality Control and Impurity Profiling: A Self-Validating System
Ensuring the quality and purity of this compound is paramount for the reproducibility of experimental results and the safety of downstream applications. A robust quality control (QC) program should be implemented to verify the identity and purity of the starting material.
Key Quality Parameters and Analytical Techniques:
-
Identity Verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous confirmation of the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis, capable of separating the main component from process-related impurities and degradation products. A well-developed HPLC method is essential for accurate quantification.
-
Gas Chromatography (GC): Can be used for purity assessment, particularly for identifying volatile impurities.
-
-
Residual Solvents:
-
Headspace Gas Chromatography (HS-GC): Crucial for identifying and quantifying residual solvents from the manufacturing process, which can be detrimental to certain reactions.
-
-
Water Content:
-
Karl Fischer Titration: The standard method for determining the water content, which can impact reaction stoichiometry and stability.
-
Understanding the Impurity Profile:
Potential impurities in commercially available this compound can arise from the synthetic route or degradation. Common impurities may include:
-
Starting materials from the synthesis (e.g., 4-fluoroacetophenone, ethyl 2-chloropropionate).
-
By-products from side reactions.
-
Isomeric impurities.
-
Degradation products formed during storage.
A thorough analysis of the supplier's CoA and, if necessary, independent analytical testing are crucial for identifying and quantifying these impurities.
III. Synthetic Applications in Drug Development
This compound is a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds. Its core structure can be elaborated through various chemical transformations to access more complex molecules.
Logical Workflow for Synthetic Elaboration:
Caption: Synthetic pathways from this compound.
One of the most common applications of this compound is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and their analogues. The propionic acid moiety is a well-established pharmacophore in this class of drugs.
IV. Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
The following protocol provides a general framework for the purity analysis of this compound by reverse-phase HPLC. This method should be validated for its intended use.
Step-by-Step Methodology:
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA) or Phosphoric acid (reagent grade).
-
This compound reference standard and sample for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA or Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 70:30 (A:B) to 30:70 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Prepare the sample for analysis at the same concentration as the reference standard.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Analyze the resulting chromatogram to identify and quantify any impurities.
-
-
Data Interpretation:
-
The purity of the sample can be calculated based on the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
Causality Behind Experimental Choices:
-
C18 Column: A C18 column is a versatile and robust choice for the separation of moderately polar organic molecules like this compound.
-
Acidified Mobile Phase: The addition of an acid like TFA or phosphoric acid to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Gradient Elution: A gradient elution is often necessary to achieve a good separation of the main component from a range of potential impurities with varying polarities in a reasonable timeframe.
-
UV Detection at 225 nm: The phenyl ring in the molecule provides strong UV absorbance, and 225 nm is a common wavelength for the detection of aromatic compounds.
V. Conclusion
This compound is a commercially accessible and synthetically versatile building block that plays a significant role in modern drug discovery. A thorough understanding of the supplier landscape, coupled with a robust quality control program, is essential for ensuring the success of research and development endeavors that utilize this important intermediate. The insights and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to effectively source, qualify, and utilize this compound in their synthetic applications.
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Al-Sanea, M. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2359. [Link]
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AVD Pharmaceuticals Private Limited. 2-(4-Bromophenyl)-2-Methyl Propanoic Acid Cas No.32454-35-6. [Link]
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Reddy, G. S., et al. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Journal of liquid chromatography & related technologies, 33(15), 1483-1493. [Link]
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Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-351. [Link]
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MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
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ResearchGate. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Link]
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An In-depth Technical Guide to 2-(4-Fluorophenyl)propanoic Acid: Properties, Synthesis, and Applications in Drug Development
This guide provides a comprehensive technical overview of 2-(4-fluorophenyl)propanoic acid, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, detailed synthetic protocols, spectroscopic characterization, and its significant role in the creation of therapeutic agents.
Core Molecular Attributes
This compound is a carboxylic acid derivative of fluorobenzene. The introduction of a fluorine atom onto the phenyl ring significantly influences the molecule's physicochemical properties, which can be strategically exploited in drug design to enhance metabolic stability, binding affinity, and lipophilicity.
Chemical Formula and Molecular Weight
The fundamental chemical identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉FO₂ | [ChemScene, PubChem][1][2] |
| Molecular Weight | 168.16 g/mol | [ChemScene, PubChem][1][2] |
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Chemical structure of this compound.
Synthesis of this compound
The synthesis of 2-arylpropionic acids, colloquially known as "profens," is a well-established field in organic chemistry, driven by their commercial importance as non-steroidal anti-inflammatory drugs (NSAIDs). Several synthetic routes have been developed, with the choice of method often depending on factors such as starting material availability, desired stereochemistry, and scalability. A common and reliable method involves the Friedel-Crafts reaction followed by hydrolysis.
Synthetic Pathway: Friedel-Crafts Acylation and Hydrolysis
This two-step process provides a straightforward route to this compound. The first step involves the acylation of fluorobenzene, and the second is the hydrolysis of the resulting ester.
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 2-(4-alkylphenyl)propanoic acids, which can be adapted for the synthesis of this compound.
Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)propanoate [3]
-
To a three-necked flask equipped with a mechanical stirrer and a low-temperature circulation pump, add fluorobenzene, ethyl 2-chloropropionate (in a molar ratio of approximately 1:1), and toluene as the solvent.
-
Cool the reaction mixture to a temperature between -5°C and 5°C.
-
Gradually add anhydrous aluminum chloride as a catalyst. The concentration of the catalyst is a critical parameter and should be carefully controlled.
-
Stir the reaction mixture mechanically for 12 to 48 hours, maintaining the low temperature.
-
Monitor the progress of the Friedel-Crafts reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Step 2: Hydrolysis to this compound [3]
-
Upon completion of the first step, add a dilute solution of hydrochloric acid or sulfuric acid to the reaction mixture.
-
Heat the mixture to a temperature between 70°C and 100°C to facilitate the hydrolysis of the ester.
-
After the hydrolysis is complete (typically monitored by TLC or GC), cool the reaction mixture and add water to quench any remaining aluminum chloride.
-
Separate the organic layer (toluene) and wash it with water.
-
Evaporate the toluene under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography to yield the final product of high purity.
Spectroscopic Characterization
The structural elucidation and confirmation of this compound are performed using various spectroscopic techniques. The data presented below are representative of the expected spectral characteristics.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the fluorinated aromatic ring.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| ~1600, ~1500 | C=C (Aromatic Ring) | Stretching |
| ~1250-1000 | C-F | Stretching |
The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl (C=O) absorption is also a key diagnostic peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy (Expected Chemical Shifts):
-
~1.5 ppm (doublet, 3H): The methyl (-CH₃) protons, split by the adjacent methine proton.
-
~3.7 ppm (quartet, 1H): The methine (-CH) proton, split by the three methyl protons.
-
~7.0-7.4 ppm (multiplet, 4H): The aromatic protons on the fluorophenyl ring. The fluorine atom will cause further splitting of the signals of the adjacent protons.
-
~12.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid group. This peak is often broad and may exchange with D₂O.
¹³C NMR Spectroscopy (Expected Chemical Shifts):
-
~18 ppm: The methyl carbon (-CH₃).
-
~45 ppm: The methine carbon (-CH).
-
~115-130 ppm: The aromatic carbons. The carbon directly attached to the fluorine atom will show a large C-F coupling constant.
-
~160-165 ppm (d, J(C-F) ≈ 245 Hz): The aromatic carbon directly bonded to the fluorine atom.
-
~180 ppm: The carbonyl carbon of the carboxylic acid.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The "profen" class of drugs, which are derivatives of 2-arylpropionic acids, are widely used for their analgesic, antipyretic, and anti-inflammatory properties.
Flurbiprofen: A Key Derivative
Flurbiprofen, a prominent NSAID, is a direct derivative of this compound. It is used to manage pain and inflammation associated with conditions like arthritis.
dot graph "Flurbiprofen_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Chemical structure of Flurbiprofen.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for flurbiprofen and other NSAIDs derived from this compound is the inhibition of cyclooxygenase (COX) enzymes.[4][5] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][6]
-
COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[5]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[5]
Flurbiprofen is a non-selective inhibitor of both COX-1 and COX-2.[4][5] By blocking the active site of these enzymes, it prevents the synthesis of prostaglandins, thereby reducing inflammation and alleviating pain.[6] The inhibition of COX-1 is also associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.[5]
dot graph "COX_Inhibition_Pathway" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Mechanism of action of Flurbiprofen.
Broader Biological Activities of Derivatives
The this compound scaffold has been utilized in the synthesis of novel compounds with a range of biological activities beyond anti-inflammatory effects. Research has explored derivatives with potential applications in treating:
-
Cancer: Some derivatives have shown antiproliferative activity against various cancer cell lines.[6]
-
Bacterial Infections: Novel 2-phenylpropionic acid derivatives have been synthesized and evaluated for their dual COX inhibitory and antibacterial activities.
-
Metabolic Disorders: Certain derivatives have been investigated for their hypolipidemic and hypoglycemic activities.[7]
These studies highlight the versatility of the this compound core in medicinal chemistry for the development of new therapeutic agents.
Conclusion
This compound is a molecule of significant interest to the scientific and pharmaceutical communities. Its straightforward synthesis, coupled with the advantageous properties conferred by the fluorine substituent, makes it a valuable building block for drug discovery. The well-understood mechanism of its derivatives, particularly in the context of COX inhibition, provides a solid foundation for the rational design of new and improved therapeutic agents. As research continues to explore the diverse biological activities of its analogs, the importance of this compound in medicinal chemistry is set to grow.
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What is the mechanism of Flurbiprofen Axetil? Patsnap Synapse. (2024-07-17). Available from: [Link].
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Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. National Institutes of Health. Available from: [Link].
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Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. ResearchGate. (2025-08-06). Available from: [Link].
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A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. ResearchGate. (2025-08-06). Available from: [Link].
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In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. National Institutes of Health. (2021-05-27). Available from: [Link].
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Synthesis, hypolipidemic and hypoglycemic activity of some novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid derivatives. PubMed. (2011-01-15). Available from: [Link].
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Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Chiral Separation of 2-(4-Fluorophenyl)propanoic Acid Enantiomers
Abstract
This application note presents a comprehensive guide for the enantioselective separation of 2-(4-Fluorophenyl)propanoic acid using High-Performance Liquid Chromatography (HPLC). As the pharmacological and toxicological profiles of enantiomers can differ significantly, robust analytical methods for their separation and quantification are critical in drug development and quality control.[1] This document outlines a strategic approach to method development, provides a detailed experimental protocol, and discusses the key chromatographic parameters that influence the chiral resolution of this compound. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in the analysis of chiral non-steroidal anti-inflammatory drugs (NSAIDs) and related structures.
Introduction: The Importance of Chirality
This compound is a chiral carboxylic acid and a key intermediate or structural motif in various pharmaceutical compounds. It belongs to the 2-arylpropionic acid class of NSAIDs, where typically one enantiomer (the eutomer) possesses the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or contribute to undesirable side effects.[1] The U.S. Food and Drug Administration (FDA) guidelines emphasize the need to characterize the individual stereoisomers of a new drug, making enantioselective analysis a regulatory requirement.[1][2]
Direct separation using chiral stationary phases (CSPs) in HPLC is the most prevalent and efficient method for resolving enantiomers due to its speed, sensitivity, and reproducibility.[3] This note focuses on a direct HPLC-UV method, leveraging the inherent chirality of a stationary phase to achieve baseline separation of the (R)- and (S)-enantiomers of this compound.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for effective method development.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₂ | [4][5] |
| Molecular Weight | 168.16 g/mol | [4][5] |
| Structure | CC(C1=CC=C(C=C1)F)C(=O)O | [4] |
| General Class | Acidic Analyte | [3] |
As an acidic compound, the retention and ionization of this compound are highly dependent on the mobile phase pH.[3][6] This is a critical parameter to control for achieving optimal and reproducible separations.
Strategic Approach to Chiral Method Development
The development of a successful chiral separation method is often a systematic process of screening and optimization. The selection of the chiral stationary phase is the most critical step.[7]
Selection of Chiral Stationary Phase (CSP)
For 2-arylpropionic acids, polysaccharide-based and protein-based CSPs have demonstrated broad applicability.[3][8][9]
-
Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives): These are versatile and widely used for a broad range of chiral compounds, including acidic molecules.[3][9] Columns like Chiralpak® AD-RH (amylose-based) or Chiralcel® OJ-H (cellulose-based) are excellent starting points.[10][11] They can be operated in normal-phase, reversed-phase, or polar organic modes.[7]
-
Protein-based CSPs (e.g., α1-acid glycoprotein (AGP)): Columns like CHIRALPAK® AGP are particularly effective for the separation of ionizable compounds such as acids and amines in the reversed-phase mode.[8]
For this application note, we will focus on a method utilizing a polysaccharide-based CSP under reversed-phase conditions, as this mode offers good compatibility with aqueous sample matrices and MS detection if needed.
Mobile Phase Optimization
The composition of the mobile phase plays a pivotal role in modulating retention and enantioselectivity.
-
Organic Modifier: Acetonitrile is a common choice for reversed-phase chromatography, providing good peak shape and efficiency. Methanol or ethanol can also be explored as alternatives or additives to fine-tune selectivity.[10]
-
Aqueous Component & pH: Since the analyte is an acid, controlling the pH of the mobile phase is crucial.[3][6] An acidic mobile phase (pH 2-5) is typically employed to suppress the ionization of the carboxylic acid group, leading to increased retention on a reversed-phase column. Buffers such as phosphate or additives like trifluoroacetic acid (TFA) or formic acid are used to maintain a stable pH.[3][7]
-
Additives: For acidic compounds, a small concentration of an acidic additive (e.g., 0.1% TFA) is often necessary to ensure good peak symmetry and reproducibility.[7]
The workflow for developing the chiral separation method is illustrated in the diagram below.
Caption: Workflow for Chiral HPLC Method Development.
Detailed Protocol: Chiral HPLC-UV Analysis
This protocol provides a starting point for the separation of this compound enantiomers. Optimization may be required based on the specific instrument and column used.
Materials and Reagents
-
This compound racemic standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water (H₂O)
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Methanol, HPLC grade (for sample dissolution)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector (VWD) or Diode Array (DAD) |
| Chiral Column | Chiralpak® AD-RH, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05% TFA in Water (v/v) |
| Gradient/Isocratic | Isocratic (e.g., 40:60 ACN:0.05% TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | ~15 min |
Note: The exact mobile phase composition should be optimized to achieve a resolution (Rs) > 1.5.
Step-by-Step Procedure
Step 1: Mobile Phase Preparation
-
Prepare the aqueous component: Add 0.5 mL of TFA to a 1 L volumetric flask and bring to volume with HPLC-grade water. Mix thoroughly.
-
Prepare the final mobile phase by mixing the required volumes of Acetonitrile and the 0.05% TFA solution. For a 40:60 ratio, mix 400 mL of ACN with 600 mL of 0.05% TFA in water.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).
Step 2: Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in Methanol.
-
Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL (100 µg/mL).
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
Step 3: HPLC System Setup and Equilibration
-
Install the Chiralpak® AD-RH column in the column compartment.
-
Set the column temperature to 25 °C.
-
Purge the HPLC system with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
Step 4: Analysis
-
Inject 10 µL of the prepared sample solution.
-
Acquire data for approximately 15 minutes.
-
Identify the peaks corresponding to the two enantiomers. The elution order should be determined by injecting a standard of a single, pure enantiomer if available.
Expected Results and Discussion
Under the proposed conditions, baseline separation of the two enantiomers of this compound is expected. The resolution factor (Rs) should be greater than 1.5, indicating a complete separation between the two peaks.
The retention times and resolution are highly sensitive to the percentage of the organic modifier.[6]
-
Increasing Acetonitrile %: Will generally decrease retention times for both enantiomers. This may also impact resolution, which could either increase or decrease depending on the specific interactions.
-
Column Temperature: Can influence selectivity. Investigating a range (e.g., 15-35 °C) may lead to improved resolution.[6]
The use of TFA in the mobile phase is critical for protonating the carboxylic acid group, which enhances interaction with the CSP and provides sharp, symmetrical peaks. The acidic environment minimizes peak tailing that can occur with acidic analytes under neutral or basic conditions.[3]
Caption: Principle of Chiral Separation on a CSP.
Conclusion
This application note provides a robust starting point for the chiral separation of this compound enantiomers by HPLC. The combination of a polysaccharide-based chiral stationary phase with a reversed-phase mobile phase containing an acidic additive offers a reliable and effective method. By systematically optimizing key parameters such as mobile phase composition and temperature, researchers can achieve baseline separation, enabling accurate quantification for quality control, pharmacokinetic studies, and various stages of drug development.
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Hu, Q., et al. (1997). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1765-74. [Link]
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Zhang, L., et al. (2014). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. Analytical Methods, 6, 6449-6457. [Link]
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Ye, J., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Biomedical Chromatography, 24(8), 896-902. [Link]
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Zhang, L., et al. (2014). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. RSC Publishing. [Link]
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Ye, J., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Semantic Scholar. [Link]
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Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
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Kalgutkar, A. S., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-82. [Link]
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Mickevičius, V., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(10), 4085. [Link]
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- 11. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2-(4-Fluorophenyl)propanoic Acid
Introduction
2-(4-Fluorophenyl)propanoic acid is a fluorinated carboxylic acid that belongs to the class of profen non-steroidal anti-inflammatory drugs (NSAIDs). As with other compounds in this class, such as ibuprofen and naproxen, the precise and accurate quantification of this compound is critical for quality control in drug development and manufacturing, as well as for pharmacokinetic and stability studies. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for these applications due to its high resolution, sensitivity, and specificity.
This comprehensive technical guide provides detailed protocols for the reversed-phase HPLC (RP-HPLC) analysis of this compound, including a fully validated quantitative method and a discussion of chiral separation techniques. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind the experimental choices to ensure robust and reliable results.
Part 1: Quantitative Analysis by Reversed-Phase HPLC
A robust and reliable isocratic RP-HPLC method for the routine quantification of this compound is presented. The method is adapted from established protocols for similar profen compounds and has been validated according to the International Council for Harmonisation (ICH) guidelines.[1]
Chromatographic Conditions
The selection of a C18 stationary phase is based on its wide applicability and proven performance for the separation of moderately polar compounds like propanoic acid derivatives. The mobile phase, a mixture of acetonitrile and acidified water, ensures good peak shape and retention. The acidic modifier (phosphoric acid) suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak. The detection wavelength of 220 nm is chosen as it provides good sensitivity for aromatic compounds.[1][2]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis Detector at 220 nm |
| Run Time | 10 minutes |
Experimental Protocol: Quantitative Analysis
1. Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Preparation of Solutions
-
Mobile Phase (Acetonitrile: 0.1% Phosphoric Acid in Water, 50:50 v/v):
-
Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Measure 500 mL of HPLC-grade acetonitrile and 500 mL of 0.1% phosphoric acid in water.
-
Combine the two solutions and degas using sonication or vacuum filtration.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
-
Sample Solution (for drug substance):
-
Accurately weigh 10 mg of the this compound sample and prepare a 100 µg/mL solution as described for the standard stock solution.
-
3. HPLC Analysis Workflow
Caption: HPLC analysis workflow for this compound.
4. Data Analysis
-
Integrate the peak area of this compound in the chromatograms.
-
Calculate the concentration of the analyte in the sample by comparing its peak area with that of the standard.
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for the intended application.[1][3]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of the analyte. |
| Linearity (r²) | r² ≥ 0.999 |
| Range | To be defined based on application (e.g., 1 - 100 µg/mL). |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day: ≤ 2.0%; Inter-day: ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters. |
Part 2: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method and to understand the degradation pathways of the drug substance.[3][4]
Protocol for Forced Degradation
Prepare a stock solution of this compound (e.g., 1000 µg/mL) and subject it to the following stress conditions. Analyze the stressed samples by the validated HPLC method.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 24 hours.
Part 3: Chiral Separation
Since this compound possesses a chiral center, the separation of its enantiomers is often a regulatory requirement. Chiral HPLC is the most effective technique for this purpose.[5]
Approaches to Chiral Separation
The enantiomers of fluorinated arylcarboxylic acids can be resolved using chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., Chiralcel OJ-H) are particularly effective.[6] The mobile phase typically consists of a non-polar solvent like hexane with a polar modifier such as isopropanol.
Example Chiral HPLC Conditions: [6]
-
Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
The choice of the specific CSP and mobile phase composition requires methodical screening to achieve optimal resolution of the enantiomers.
Conclusion
This application note provides a comprehensive framework for the HPLC analysis of this compound. The detailed protocols for quantitative analysis, method validation, and forced degradation studies, along with insights into chiral separation, equip researchers and drug development professionals with the necessary tools to ensure the quality, stability, and stereochemical purity of this important compound. The provided methodologies are based on established scientific principles and can be readily implemented in a laboratory setting.
References
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Scholars Research Library. Development of assay method and forced degradation study of dexibuprofen and paracetamol by RP-HPLC in tablet formulation. Available from: [Link]
-
MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available from: [Link]
-
Semantic Scholar. Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. Available from: [Link]
-
Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]
-
PubMed. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Available from: [Link]
-
PubMed. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Available from: [Link]
-
PubMed. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Available from: [Link]
-
SciSpace. Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]
-
ResearchGate. (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid. Available from: [Link]
-
MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available from: [Link]
-
Daicel Chiral Technologies. Enantiomer separation of acidic compounds. Available from: [Link]
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]
-
ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]
-
PubChem. (2S)-2-(4-fluorophenyl)propanoic acid. Available from: [Link]
-
ResearchGate. A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. Available from: [Link]
-
International Journal of Scientific Research & Technology. A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation. Available from: [Link]
-
Global Substance Registration System. 2-(4-FLUOROPHENYL)PROPIONIC ACID. Available from: [Link]
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Application Note: 2-(4-Fluorophenyl)propanoic acid as a Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Core Fragment
2-(4-Fluorophenyl)propanoic acid is a key organic molecule whose structural framework is central to a major class of non-steroidal anti-inflammatory drugs (NSAIDs). While not an active pharmaceutical ingredient (API) itself, it serves as a critical precursor and building block in the synthesis of potent analgesics, most notably Flurbiprofen.[1][2] Its structure embodies the essential pharmacophoric elements of the "profen" family of drugs: a phenylpropanoic acid moiety.[3] The carboxylic acid group provides a crucial interaction point with target enzymes and serves as a versatile chemical handle for derivatization. The α-methyl group is known to be important for inhibitory activity, and the 4-fluorophenyl ring contributes to the molecule's potency and pharmacokinetic profile.
This guide provides an in-depth look at the applications of this compound in a medicinal chemistry context. It details its physicochemical properties, core synthetic transformations, and the biological rationale for its use, offering field-proven protocols for researchers engaged in drug discovery and development.
Physicochemical Properties & Handling
A thorough understanding of a starting material's properties is fundamental to successful experimental design, ensuring appropriate solvent selection, reaction conditions, and safety measures.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉FO₂ | [4] |
| Molecular Weight | 168.17 g/mol | [4][5] |
| Appearance | Liquid, Semi-Solid, or Solid | [5] |
| IUPAC Name | This compound | [4] |
| CAS Number | 75908-73-5 | [5] |
| Storage | Room temperature, sealed in a dry environment | [5][6] |
| Safety | Warning: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. | [5][7] |
Core Applications & Synthetic Strategy
The utility of this compound in medicinal chemistry stems from two key features: its role as a foundational scaffold for NSAIDs and the reactivity of its carboxylic acid group, which allows for extensive derivatization.
Scaffold for NSAID Synthesis
The propanoic acid backbone is a common structural motif in many NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes.[3] this compound is a direct precursor in several reported syntheses of Flurbiprofen and can be used to generate novel analogues for structure-activity relationship (SAR) studies.[8][9][10]
A Versatile Handle for Library Synthesis
The carboxylic acid functional group is one of the most versatile handles in medicinal chemistry. It can be readily converted into a wide array of other functional groups, including amides, esters, and acid halides. This allows for the rapid generation of compound libraries to explore new chemical space and optimize properties such as:
-
Potency and Selectivity: Modifying the group can alter binding interactions with the target protein.
-
Pharmacokinetics: Esterification, for instance, is a common strategy to create prodrugs with improved absorption or distribution characteristics.[11][12]
-
Physicochemical Properties: Derivatization can tune solubility, lipophilicity (LogP), and other properties to enhance drug-like characteristics.
The following diagram outlines a general workflow for leveraging this scaffold.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common and essential transformations of this compound.
Protocol 1: Amide Coupling via EDC/HOBt Activation
This protocol describes the synthesis of an amide derivative, a cornerstone reaction in medicinal chemistry for building complexity and modulating biological activity. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt) is a widely adopted method due to its efficiency and the ease of removing the urea byproduct.[13][14]
Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[15] This intermediate is susceptible to racemization and other side reactions. HOBt acts as an acyl transfer agent, intercepting the intermediate to form an HOBt-ester, which is more stable and less prone to racemization before reacting with the amine to form the desired amide.[13][16]
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Benzylamine) (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (to a concentration of ~0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[13]
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes excess base, unreacted amine, HOBt, and the EDC-urea byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Fischer-Speier Esterification
Fischer esterification is a classic method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst.[17] This reaction is an equilibrium process.[18] To drive it towards the product, a large excess of the alcohol is typically used, which can also serve as the solvent.[19][20]
Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[18][21] The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of a water molecule yield the ester.[17]
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., Methanol or Ethanol) (large excess, ~20-50 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~2-5 mol%)
-
Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Organic solvent for extraction (e.g., Diethyl Ether or Ethyl Acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equiv) and the alcohol (e.g., Methanol) in large excess.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Heat the mixture to reflux (for methanol, ~65 °C) and maintain for 2-6 hours.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Reduce the volume of the alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent like diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
-
Purification: If necessary, purify the product by distillation or flash column chromatography.
Biological Context: Targeting the Cyclooxygenase (COX) Pathway
Derivatives of this compound, like Flurbiprofen, primarily exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes.[22][23] There are two main isoforms, COX-1 and COX-2.[24]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain homeostatic functions, such as protecting the stomach lining and maintaining kidney blood flow.[25][26]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammation and injury.[26][27] It is the primary source of prostaglandins that mediate pain and inflammation.[27]
Flurbiprofen is a non-selective inhibitor, meaning it blocks both COX-1 and COX-2.[22][28] This dual inhibition is effective for pain relief but the inhibition of COX-1 is also responsible for some of the common side effects of NSAIDs, such as gastrointestinal irritation.[22][24]
The diagram below illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid and the point of inhibition by NSAIDs.
Conclusion
This compound is more than a simple impurity or intermediate; it is a validated and versatile starting point for medicinal chemistry campaigns. Its inherent "profen" scaffold provides a direct route to potent anti-inflammatory agents, while its reactive carboxylic acid handle allows for systematic modification and optimization of drug candidates. The protocols and strategic insights provided herein are intended to empower researchers to effectively utilize this valuable building block in the pursuit of novel therapeutics.
References
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- ResearchGate. (n.d.). Distinct functions of COX-1 and COX-2.
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- MedlinePlus. (2021). Flurbiprofen Drug Information.
- Sigma-Aldrich. (n.d.). This compound.
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- Verywell Health. (2022). Cyclooxygenase (COX) Enzymes, Inhibitors, and More.
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- PubMed. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid.
- Wikipedia. (n.d.). Fischer–Speier esterification.
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- PubMed. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents.
- Chemistry LibreTexts. (2023). Fischer Esterification.
- University of Calgary. (n.d.). Experiment 10: Fischer Esterification.
- JoVE. (2022). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
- Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pain Relief: Understanding NSAID Synthesis Pathways.
- Google Patents. (n.d.). Preparation method of 2-(4-alkylphenyl) propanoic acid.
- Organic Syntheses. (n.d.). 2-phenylpropionic acid.
- RSC Publishing. (n.d.). The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs.
- MDPI. (2012). Design, Synthesis and Hydrolytic Behavior of Mutual Prodrugs of NSAIDs with Gabapentin Using Glycol Spacers.
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Application Notes and Protocols for the Synthesis of Novel Compounds from 2-(4-Fluorophenyl)propanoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of a Versatile Scaffold
2-(4-Fluorophenyl)propanoic acid, a molecule structurally related to the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, represents a valuable starting scaffold for the synthesis of a diverse array of novel compounds with significant therapeutic potential. The core structure, featuring a fluorinated biphenyl moiety linked to a propionic acid, offers multiple avenues for chemical modification. These modifications can dramatically alter the parent molecule's pharmacological profile, leading to the development of agents with enhanced potency, selectivity, and reduced side effects.
Historically, the primary therapeutic utility of flurbiprofen and its analogs has been in the management of pain and inflammation, owing to their inhibition of cyclooxygenase (COX) enzymes. However, the presence of a free carboxylic acid group is often associated with gastrointestinal toxicity.[1][2] This has driven extensive research into derivatives where the carboxylic acid is masked or replaced, leading to the discovery of compounds with novel mechanisms of action. Notably, analogs of this compound have been investigated as selective inhibitors of β-amyloid1-42 secretion for the treatment of Alzheimer's disease, as dual fatty acid amide hydrolase (FAAH)/COX inhibitors for analgesia, and as potential anticancer and antipsychotic agents.[3][4][5][6]
This comprehensive guide provides detailed protocols and expert insights into three key synthetic strategies for derivatizing this compound:
-
Amide Bond Formation: Coupling the carboxylic acid with a wide range of amines to generate structurally diverse amides.
-
Esterification: Converting the carboxylic acid into various esters, which can act as prodrugs or possess intrinsic biological activity.
-
Suzuki-Miyaura Cross-Coupling: Modifying the biphenyl core to explore structure-activity relationships.
-
Bioisosteric Replacement: Strategically replacing the carboxylic acid moiety with other functional groups to improve drug-like properties.
By understanding and applying these methodologies, researchers can unlock the full potential of the this compound scaffold in their drug discovery programs.
I. Amide Bond Formation: A Gateway to Chemical Diversity
The formation of an amide bond is one of the most robust and widely utilized reactions in medicinal chemistry, allowing for the systematic exploration of chemical space.[2] Coupling this compound with a diverse library of primary and secondary amines can yield novel compounds with altered physicochemical properties and biological activities.
The Chemistry of Amide Coupling: Activating the Carboxyl Group
Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. A prevalent and highly effective method involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[7][8][9]
The mechanism proceeds as follows:
-
The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
This unstable intermediate is susceptible to racemization and side reactions. HOBt acts as a nucleophilic scavenger, reacting with the O-acylisourea to form a more stable HOBt-ester.
-
The amine then undergoes nucleophilic acyl substitution on the HOBt-ester to form the desired amide bond, regenerating HOBt in the process.[8][10]
This two-step, one-pot process is highly efficient and minimizes side product formation.
Detailed Protocol: Synthesis of a Novel Amide Derivative
This protocol describes a general procedure for the synthesis of an amide from this compound and a representative primary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., 2-amino-3-bromopyridine) (1.0 - 1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equiv)
-
1-Hydroxybenzotriazole hydrate (HOBt) (1.1 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup reagents (1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1 M concentration of the carboxylic acid).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture over 5-10 minutes.
-
Add DIPEA (2.5 equiv) dropwise. A cloudy precipitate of the urea byproduct may form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM or DMF | Aprotic solvents that solubilize reactants without interfering with the reaction. |
| Temperature | 0 °C to Room Temp. | Initial cooling minimizes side reactions during the formation of the reactive intermediate. |
| Base | DIPEA or TEA | Acts as a proton scavenger to neutralize the HCl salt of EDC and the proton released during amide formation. |
| Equivalents | Slight excess of amine, EDC, HOBt | Ensures complete consumption of the starting carboxylic acid. |
II. Esterification: Modulating Properties through Prodrug Strategies
Esterification of the carboxylic acid moiety is a common strategy to create prodrugs, which can improve oral bioavailability, reduce gastrointestinal irritation, or achieve targeted drug delivery.[11] The resulting esters can be designed to be hydrolyzed in vivo by esterases to release the active carboxylic acid.
The Chemistry of Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols under acidic catalysis.[12][13] The reaction is an equilibrium process, and its efficiency can be enhanced by using an excess of the alcohol or by removing the water formed during the reaction.[14]
The mechanism involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[15][16]
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[15]
Detailed Protocol: Synthesis of an Ester Derivative
This protocol provides a general method for the synthesis of an ester from this compound.
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., ethanol, large excess to serve as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 3-5 mol%)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a large excess of the desired alcohol (e.g., ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash carefully with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent to obtain the crude ester.
-
If necessary, purify the ester by vacuum distillation or column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl, activating the carboxylic acid for nucleophilic attack. |
| Reactant Ratio | Large excess of alcohol | Shifts the equilibrium towards the product side (Le Châtelier's principle).[14] |
| Temperature | Reflux | Provides the necessary activation energy for this typically slow reaction. |
| Workup | NaHCO₃ wash | Neutralizes the strong acid catalyst, preventing it from catalyzing the reverse hydrolysis reaction. |
III. Suzuki-Miyaura Cross-Coupling: Modifying the Biphenyl Core
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl structures.[17] While this compound already possesses a biphenyl core, this can be further functionalized. More commonly, a precursor to the final molecule, such as a bromoarylpropanoic acid, is used as a substrate for Suzuki coupling to introduce the second aryl ring. This allows for the synthesis of analogs with diverse substitution patterns on the biphenyl system.
The Chemistry of the Suzuki-Miyaura Catalytic Cycle
The reaction is catalyzed by a palladium(0) complex and requires a base. The generally accepted catalytic cycle involves three main steps:[18][19][20]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step.[17]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by the base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.
Detailed Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from a bromo-precursor, illustrating the core strategy.
Materials:
-
2-(3-Bromo-4-fluorophenyl)propanoic acid (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Standard workup and purification reagents
Procedure:
-
In a Schlenk flask, combine 2-(3-bromo-4-fluorophenyl)propanoic acid (1.0 equiv), phenylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the layers. If the product is in the aqueous layer due to the carboxylate salt, acidify the aqueous layer with 1M HCl to pH ~2 and then extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the desired biphenylpropanoic acid.
| Component | Example | Rationale |
| Pd Catalyst | Pd(PPh₃)₄, Pd/C | The active species that facilitates the C-C bond formation.[21][22] |
| Base | Na₂CO₃, K₂CO₃, CsF | Activates the boronic acid for the transmetalation step. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems are common to dissolve both the organic and inorganic reagents. |
| Substrates | Aryl Bromide & Boronic Acid | The coupling partners for the C-C bond formation. |
IV. Bioisosteric Replacement of the Carboxylic Acid
While derivatization of the carboxylic acid is a powerful strategy, its complete replacement with a bioisostere can fundamentally alter a compound's properties, often improving membrane permeability, metabolic stability, and reducing the risk of forming reactive acyl glucuronide metabolites.[23]
Common Carboxylic Acid Bioisosteres:
-
Tetrazoles: These five-membered heterocyclic rings mimic the acidity and hydrogen bonding capabilities of carboxylic acids.[23]
-
Acylsulfonamides: These groups are also acidic and can form similar hydrogen bond interactions.
-
Oxadiazolones: These heterocycles serve as neutral bioisosteres.
The synthesis of these analogs often requires multi-step sequences starting from the parent carboxylic acid or a suitable intermediate. For instance, converting the carboxylic acid to a nitrile, followed by cycloaddition with an azide, can yield a tetrazole.[23]
Conclusion and Future Directions
The synthetic pathways detailed in this guide—amide coupling, esterification, and Suzuki-Miyaura cross-coupling—provide a robust toolkit for the generation of novel compounds derived from this compound. These methodologies, coupled with the strategic application of bioisosteric replacement, empower researchers to systematically modify this privileged scaffold. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a practical resource for scientists in drug discovery. The continued exploration of this chemical space is poised to yield new therapeutic agents with improved efficacy and safety profiles for a range of diseases, from inflammatory disorders to neurodegenerative conditions.
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Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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ChemTalk. (n.d.). What is Fischer Esterification? Retrieved from [Link]
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Orrù, G., et al. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Scientific Reports. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
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Tella, R., & Vangala, V. R. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Retrieved from [Link]
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Orrù, G., et al. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Nature. Retrieved from [Link]
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Cole, A. G., et al. (2022). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
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Ali, A., et al. (2012). Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Peretto, I., et al. (2005). Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. Retrieved from [Link]
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BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
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Asati, V., et al. (2016). Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling. Drug Design, Development and Therapy. Retrieved from [Link]
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Peretto, I., et al. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of β-Amyloid1-42 Secretion. Journal of Medicinal Chemistry. Retrieved from [Link]
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Khan, A., et al. (2023). Synthesis and characterization of biologically active flurbiprofen amide derivatives as selective prostaglandin-endoperoxide synthase II inhibitors: In vivo anti-inflammatory activity and molecular docking. International Journal of Biological Macromolecules. Retrieved from [Link]
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Khan, A., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Chemoselective synthesis of Flurbiprofen 51 and its derivatives 52 and 53 using SM cross‐coupling. Retrieved from [Link]
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Peretto, I., et al. (2019). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. ResearchGate. Retrieved from [Link]
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Chan, C. L., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. Retrieved from [Link]
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Khan, A., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. PubMed Central. Retrieved from [Link]
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Lu, G., et al. (2006). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Moodle@Units. Retrieved from [Link]
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Di Martino, R. M. C., et al. (2015). New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. Molecules. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
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Lee, S. H., et al. (2012). Concise Synthesis of Flurbiprofen via Palladium-Catalyzed Cross-Coupling Reactions. Bulletin of the Korean Chemical Society. Retrieved from [Link]
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Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
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Di Martino, R. M. C., et al. (2026, January 2). New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. ResearchGate. Retrieved from [Link]
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Khan, A., et al. (2022). Bio-Oriented Synthesis of Novel (S)-Flurbiprofen Clubbed Hydrazone Schiff's Bases for Diabetic Management: In Vitro and In Silico Studies. Molecules. Retrieved from [Link]
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Application Notes and Protocols for the In Vitro Use of 2-(4-Fluorophenyl)propanoic Acid (Flurbiprofen) in Cell Culture
Introduction: Unraveling the Cellular Mechanisms of a Potent Anti-Inflammatory Agent
2-(4-Fluorophenyl)propanoic acid, widely known as Flurbiprofen, is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid class. Its well-established clinical efficacy in managing pain and inflammation has spurred significant interest in its underlying cellular and molecular mechanisms. For researchers in cell biology, pharmacology, and drug development, Flurbiprofen serves as a valuable tool to investigate fundamental pathways governing inflammation, cell proliferation, and apoptosis.
These application notes provide a comprehensive guide for the effective use of Flurbiprofen in a cell culture setting. We will delve into its primary mechanisms of action, offer detailed protocols for assessing its biological effects, and provide insights into data interpretation and potential considerations. Our goal is to equip researchers with the necessary knowledge to design robust experiments and generate reliable, reproducible data.
Core Mechanisms of Action: Beyond Cyclooxygenase Inhibition
Flurbiprofen's biological activities are multifaceted. While its primary mode of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, emerging evidence reveals a broader spectrum of cellular effects.[1] Understanding these mechanisms is crucial for designing targeted experiments and interpreting results accurately.
Cyclooxygenase (COX) Inhibition
Flurbiprofen inhibits the synthesis of prostaglandins, key mediators of inflammation, by blocking the active sites of both COX-1 and COX-2 enzymes.[2] This inhibition is central to its anti-inflammatory properties.
Modulation of the NF-κB Signaling Pathway
A significant aspect of Flurbiprofen's activity lies in its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses.[3] Flurbiprofen has been shown to inhibit the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, thereby preventing the transcription of pro-inflammatory genes.[4]
Induction of Apoptosis
In various cancer cell lines, Flurbiprofen has been demonstrated to induce apoptosis, or programmed cell death.[5][6] This effect may be linked to the downregulation of anti-apoptotic proteins and the activation of key executioner caspases.[5]
The interplay of these mechanisms is illustrated in the signaling pathway diagram below.
Caption: Flurbiprofen's multi-target mechanism of action.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for preparing Flurbiprofen and conducting key cell-based assays to evaluate its effects.
Preparation of Flurbiprofen Stock Solution
The proper preparation and storage of your Flurbiprofen stock solution are paramount for experimental consistency.
Materials:
-
This compound (Flurbiprofen) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh the desired amount of Flurbiprofen powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of DMSO to achieve a high-concentration stock solution. Flurbiprofen is soluble in DMSO at concentrations up to 50 mg/mL.[7] For a 10 mM stock solution (MW: 244.26 g/mol ), dissolve 2.44 mg of Flurbiprofen in 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Stock solutions in DMSO are stable for up to 6 months when stored correctly.[1]
Causality Behind Choices:
-
DMSO as a Solvent: DMSO is a common solvent for water-insoluble compounds in cell culture. However, it can be toxic to cells at higher concentrations. It is crucial to ensure the final concentration of DMSO in your culture medium does not exceed 0.1-0.5% to avoid solvent-induced artifacts.
-
Aliquoting: Repeated freezing and thawing can lead to the degradation of the compound, affecting its potency and leading to inconsistent results.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[1][8][9]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Flurbiprofen stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of Flurbiprofen concentrations. Include a vehicle control (DMSO at the same final concentration as the highest Flurbiprofen dose) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation:
Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the Flurbiprofen concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Troubleshooting:
-
High Background: This can be caused by microbial contamination or interference from phenol red in the medium.
-
No or Weak Signal: Insufficient cell numbers or a short MTT incubation time can lead to a weak signal.[10]
-
Compound Interference: Some compounds can directly reduce MTT, leading to false-positive results. A cell-free control can help identify such interference.[11]
Apoptosis Detection: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Measuring its activity provides a direct assessment of apoptosis induction.[12][13]
Materials:
-
Cells of interest
-
Cell culture plates
-
Flurbiprofen stock solution
-
Caspase-3 colorimetric or fluorometric assay kit (containing lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)
-
Microplate reader
Protocol:
-
Cell Treatment: Treat cells with Flurbiprofen as described in the MTT assay protocol. Include positive and negative controls.
-
Cell Lysis: After treatment, harvest the cells and lyse them according to the assay kit manufacturer's instructions to release the cellular contents, including caspases.[14]
-
Assay Reaction: In a 96-well plate, combine the cell lysate with the reaction buffer and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[15]
Data Analysis and Interpretation:
Calculate the fold-increase in caspase-3 activity in Flurbiprofen-treated cells compared to the untreated control. A significant increase in caspase-3 activity is indicative of apoptosis. It is important to measure cleaved caspase-3 levels, as changes in pro-caspase-3 are not reliable markers of apoptosis.[16]
Investigating the NF-κB Pathway: Western Blotting and Immunofluorescence
To investigate Flurbiprofen's effect on the NF-κB pathway, you can assess the expression and phosphorylation of key proteins by Western blotting and visualize the nuclear translocation of p65 by immunofluorescence.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of your cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins to a membrane.[17]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[17]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[17]
Data Analysis and Interpretation:
Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH). A decrease in cytoplasmic p65 and IκBα levels, coupled with an increase in nuclear p65 (or phospho-p65), would support the inhibition of the NF-κB pathway by Flurbiprofen.
Materials:
-
Cells grown on coverslips
-
Flurbiprofen stock solution
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-p65)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells grown on coverslips with Flurbiprofen.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them to allow antibody entry.[18]
-
Blocking and Antibody Staining: Block non-specific binding sites and then incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.[19]
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the subcellular localization of p65 using a fluorescence microscope.
Data Analysis and Interpretation:
In untreated or vehicle-treated cells stimulated with an inflammatory agent (e.g., LPS or TNF-α), p65 will be predominantly located in the nucleus. In Flurbiprofen-treated cells, p65 should remain primarily in the cytoplasm, indicating the inhibition of nuclear translocation.
Direct Assessment of COX-2 Activity: Cell-Based Assay
To directly confirm Flurbiprofen's inhibitory effect on COX-2 in a cellular context, a cell-based activity assay can be performed. This typically involves stimulating cells to induce COX-2 expression and then measuring the production of its downstream product, prostaglandin E2 (PGE2).[20]
Materials:
-
Cells that can be induced to express COX-2 (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Flurbiprofen stock solution
-
PGE2 ELISA kit
-
Microplate reader
Protocol:
-
Cell Seeding and Induction: Seed cells in a 96-well plate. The following day, stimulate the cells with LPS (e.g., 1 µg/mL) for a sufficient time to induce COX-2 expression (e.g., 6-24 hours).
-
Inhibitor Treatment: Treat the LPS-stimulated cells with a range of Flurbiprofen concentrations for a defined period.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted PGE2.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.[20]
Data Analysis and Interpretation:
Calculate the percentage of PGE2 inhibition for each Flurbiprofen concentration compared to the LPS-stimulated, vehicle-treated control. A dose-dependent decrease in PGE2 levels confirms the inhibitory activity of Flurbiprofen on COX-2 in your cell model.
Data Summary and Visualization
To facilitate data comparison and interpretation, we recommend summarizing quantitative data in a structured table.
| Assay | Endpoint Measured | Expected Outcome with Flurbiprofen Treatment | Recommended Concentration Range (Cell Line Dependent) |
| MTT Assay | Cell Viability / Metabolic Activity | Dose-dependent decrease in viability | 10 nM - 200 µM[5] |
| Caspase-3 Assay | Apoptosis Induction | Dose-dependent increase in caspase-3 activity | 10 nM - 100 µM |
| Western Blot | Protein Expression/Phosphorylation (p65, IκBα) | Decreased cytoplasmic p65 and IκBα; Increased nuclear p65/p-p65 | 10 nM - 50 µM |
| Immunofluorescence | Subcellular Localization of p65 | Inhibition of p65 nuclear translocation | 10 nM - 50 µM |
| COX-2 Activity Assay | Prostaglandin E2 (PGE2) Production | Dose-dependent decrease in PGE2 levels | 10 nM - 10 µM |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of Flurbiprofen in cell culture.
Caption: A streamlined workflow for Flurbiprofen studies.
Conclusion: A Versatile Tool for Cellular Investigation
This compound is more than just an anti-inflammatory drug; it is a powerful research tool for dissecting complex cellular pathways. By understanding its mechanisms of action and employing robust, well-validated protocols, researchers can gain valuable insights into the regulation of inflammation, cell survival, and death. These application notes provide a solid foundation for such investigations, empowering scientists to advance our understanding of cellular processes and contribute to the development of novel therapeutic strategies.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2. Experimental and Therapeutic Medicine. [Link]
-
The dose-response effects of flurbiprofen, indomethacin, ibuprofen, and naproxen on primary skeletal muscle cells. PLOS ONE. [Link]
-
Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα... - ResearchGate. [Link]
-
Fivephoton Biochemicals. NF-kB p65 Immunofluorescence Labeling Kit. [Link]
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Fivephoton Biochemicals. NF-kB p65 Immunofluorescence Labeling Kit. [Link]
-
Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2. Oncology Letters. [Link]
-
Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε. The EMBO Journal. [Link]
-
Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP) For Western blotting of NF-κB pathway protei - Gut. [Link]
-
Inhibition of NF-kappaB and AP-1 activation by R- and S-flurbiprofen. The FASEB Journal. [Link]
-
Cytotoxic effects of flurbiprofen on rat adipose-derived stem cells. R Discovery. [Link]
-
Patrick Heinrich. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. [Link]
-
Western blot analysis of IκBα and NF-κB expression and activation in... - ResearchGate. [Link]
-
S(+)-Flurbiprofen Shows Potent PGE2 Inhibitory Activity in Inflammatory Cells, Superior Cell Transport Activity and Skin Permeability. ResearchGate. [Link]
-
NSAIDs are Caspase Inhibitors. ACS Chemical Biology. [Link]
-
NSAIDs and enantiomers of flurbiprofen target ??-secretase and lower A??42 in vivo. Journal of Neurochemistry. [Link]
-
Does reduction of pro-caspase 3 in the treatment group indicates reduction in apoptosis?. ResearchGate. [Link]
-
I ran my MTT assay twice and get no results, can someone please assess my method and help to correct the errors?. ResearchGate. [Link]
-
MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. YouTube. [Link]
-
Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Polish Journal of Microbiology. [Link]
-
Flurbiprofen inhibits heme induced NLRP3 inflammasome in Berkeley sickle cell disease mice. ResearchGate. [Link]
-
Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments. [Link]
-
A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences. [Link]
-
Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway. Journal of Neuroinflammation. [Link]
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Application Note: Advanced Analytical Strategies for the Quantification of 2-(4-Fluorophenyl)propanoic Acid
Abstract
This document provides a comprehensive guide to the analytical quantification of 2-(4-Fluorophenyl)propanoic acid, a key intermediate in organic synthesis and a member of the profen class of compounds. Given its chiral nature and relevance in pharmaceutical development, robust and reliable analytical methods are paramount for quality control, impurity profiling, and pharmacokinetic studies. This application note details four distinct, validated analytical protocols: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for achiral analysis, Chiral HPLC for enantiomeric separation, Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive detection following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ultra-trace quantification in complex matrices. Each protocol is presented with an explanation of the underlying scientific principles, step-by-step instructions, and validation considerations grounded in ICH guidelines.
Introduction: The Analytical Imperative for this compound
This compound is a carboxylic acid derivative whose structure is analogous to widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen. Its utility spans from being a building block in the synthesis of novel compounds to potential applications in medicinal chemistry.[1] The molecule possesses a chiral center at the alpha-carbon of the propanoic acid moiety, meaning it exists as two non-superimposable mirror images, or enantiomers ((R)- and (S)-isomers).[2][3] As is common with chiral pharmaceuticals, the enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, analytical methods must not only determine the total concentration of the compound but also be capable of resolving and quantifying the individual enantiomers.
Accurate quantification is critical throughout the drug development lifecycle. In early stages, it ensures the purity and identity of synthesized material. For preclinical and clinical studies, it is essential for determining drug concentrations in biological fluids (bioanalysis). This guide provides the technical foundation for establishing fit-for-purpose analytical methods, emphasizing the causality behind procedural choices to empower scientists to adapt and troubleshoot these protocols effectively.
All methodologies presented are designed to be validated according to the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[4][5][6]
Foundational Principles: Method Validation (ICH Q2(R2))
Before deploying any analytical method for regulated testing, its performance characteristics must be rigorously evaluated. The objective of validation is to demonstrate the method's fitness for purpose.[5] Key parameters, as defined by ICH, include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[4]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[8]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Protocol I: Achiral Quantification by Reversed-Phase HPLC-UV
Application: Ideal for routine purity assessment, content uniformity, and dissolution testing of the bulk drug substance where total racemate concentration is the primary interest.
Causality of Design: This method utilizes a C18 stationary phase, which is highly effective at retaining moderately nonpolar molecules like this compound from a polar mobile phase. The inclusion of an acid (e.g., phosphoric acid or trifluoroacetic acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group (pKa ~4-5), ensuring a single, uncharged species that is well-retained and produces a sharp, symmetrical peak. UV detection is chosen for its simplicity and robustness, with the fluorophenyl chromophore providing strong absorbance around 220-230 nm.[9][10][11]
Experimental Protocol
-
Instrumentation & Consumables:
-
HPLC system with UV/Vis or PDA detector (e.g., Agilent 1260 Infinity II or equivalent).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
Reference standard of this compound.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v). The ratio can be adjusted to optimize retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. A controlled temperature ensures retention time stability.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.
-
Run Time: Approximately 10 minutes.
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated H₃PO₄ to 1 L of HPLC-grade water. Mix with acetonitrile in the desired ratio and degas.[12]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards.
-
-
Analysis Procedure & Data Processing:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards to establish a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions (prepared in mobile phase at a concentration within the calibration range).
-
Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Workflow & Data Presentation
Sources
- 1. benchchem.com [benchchem.com]
- 2. (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2-(4-Fluorophenyl)propanoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)propanoic acid is a valuable carboxylic acid building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its structure, featuring a chiral center at the α-position and a fluorine-substituted phenyl ring, offers a unique combination of properties that are highly sought after in drug design. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the carboxylic acid moiety serves as a versatile handle for a variety of chemical transformations.[1][2][3][4][5] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key reactions, insights into experimental choices, and its role in the synthesis of biologically active molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₂ | [2][3][4][5] |
| Molecular Weight | 168.16 g/mol | [1][2] |
| Appearance | White crystalline powder or solid | |
| Melting Point | 86-91 °C (racemic) | |
| Solubility | Soluble in methanol, ethanol, diethyl ether, acetone, chloroform; almost insoluble in water. | |
| pKa | ~4.5 (estimated) |
Core Applications in Organic Synthesis
The reactivity of this compound is dominated by its carboxylic acid functionality, making it an ideal substrate for a range of transformations.
Amide Bond Formation: A Gateway to Bioactive Amides
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[6] this compound can be readily coupled with a diverse array of primary and secondary amines to generate a library of amide derivatives. These amides are often explored for their potential as therapeutic agents, including dual FAAH/COX-2 inhibitors and analogs of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen.
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization at the chiral center.
-
Carbodiimides (e.g., DCC, EDC): These are widely used and cost-effective coupling reagents. They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization. To suppress this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed. These additives act as acyl transfer agents, forming a less reactive but more stable active ester, which then reacts with the amine.[7][8]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are generally more efficient and lead to faster reaction times with lower levels of racemization compared to carbodiimides.[7][8] HATU is particularly effective for coupling sterically hindered amines or for challenging coupling reactions. The mechanism involves the formation of an active ester with HOAt, which is generated in situ.
-
Phosphonium Salts (e.g., PyBOP, BOP): Similar to uronium salts, phosphonium-based reagents are highly efficient and minimize racemization. They are known for their high reactivity and are often used in solid-phase peptide synthesis.[8]
This protocol describes the synthesis of an amide derivative of this compound.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add the desired amine (1.0 eq) and DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Workflow for Amide Coupling.
Esterification: Synthesis of Ester Derivatives
Esterification of this compound provides access to a variety of ester derivatives, which can serve as prodrugs or intermediates for further synthetic transformations. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[9]
-
Catalyst: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9][10] Other strong acids like p-toluenesulfonic acid can also be used.
-
Reaction Conditions: The reaction is an equilibrium process. To drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed, for example, by azeotropic distillation with a Dean-Stark apparatus.
This protocol describes the synthesis of the methyl ester of this compound.
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
The product can be purified by distillation under reduced pressure or by column chromatography.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic ester C=O stretch around 1735 cm⁻¹.
Caption: Workflow for Fischer Esterification.
Suzuki Cross-Coupling: Building Biaryl Scaffolds
While this compound itself is not directly used in Suzuki coupling, its precursors or derivatives containing a halide (e.g., bromide or iodide) on the phenyl ring are excellent substrates for this powerful C-C bond-forming reaction.[11][12][13][14][15] This strategy is instrumental in the synthesis of flurbiprofen and its analogs, where a second phenyl ring is introduced.
The catalytic cycle of the Suzuki reaction generally involves three key steps:[12][13][14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) species.
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Caption: Catalytic Cycle of Suzuki Coupling.
Application in Drug Discovery: Synthesis of Flurbiprofen Analogs
Flurbiprofen, an NSAID, and its analogs are of significant interest for their potential in treating Alzheimer's disease by selectively inhibiting β-amyloid₁₋₄₂ (Aβ42) secretion.[16][17][18] this compound and its derivatives are key starting materials for the synthesis of these compounds.
Synthetic Strategy for Flurbiprofen Analogs:
A common strategy involves the synthesis of a suitable aryl halide precursor followed by a Suzuki cross-coupling reaction to introduce the second aryl ring. The propanoic acid side chain can be introduced at various stages of the synthesis.
Example: Synthesis of a Flurbiprofen Analog via Suzuki Coupling
This protocol outlines a general procedure for the synthesis of a flurbiprofen analog starting from a brominated derivative of this compound.
Materials:
-
Ethyl 2-(4-bromo-2-fluorophenyl)propanoate
-
Arylboronic acid of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Suzuki Coupling:
-
In a round-bottom flask, combine ethyl 2-(4-bromo-2-fluorophenyl)propanoate (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).
-
Add a 2:1:1 mixture of toluene, ethanol, and water.
-
Add K₂CO₃ (2.0 eq) and degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to reflux for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the coupled ester.
-
-
Hydrolysis:
-
Dissolve the purified ester in a mixture of ethanol and water.
-
Add an excess of NaOH and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the flurbiprofen analog.
-
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique structural features and the reactivity of its carboxylic acid group provide chemists with a powerful tool for the construction of complex molecules, particularly in the field of drug discovery. The protocols and insights provided in this guide are intended to facilitate the effective use of this important synthetic intermediate in the laboratory.
References
Sources
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- 3. chemscene.com [chemscene.com]
- 4. GSRS [gsrs.ncats.nih.gov]
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- 10. oit.edu [oit.edu]
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- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Flurbiprofen: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 17. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation [mdpi.com]
- 18. New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollleitfaden: Derivatisierung von 2-(4-Fluorphenyl)propansäure zur Steigerung der biologischen Aktivität
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle zur Derivatisierung von 2-(4-Fluorphenyl)propansäure, bekannt als Flurbiprofen. Das Hauptziel dieser chemischen Modifikationen ist die Optimierung des therapeutischen Profils des Moleküls durch Steigerung der Wirksamkeit, Veränderung der Selektivität und Minderung unerwünschter Nebenwirkungen.
Einleitung: Die Notwendigkeit der Derivatisierung von Flurbiprofen
Flurbiprofen ist ein potentes nichtsteroidales Antirheumatikum (NSAR), das durch die Hemmung der Cyclooxygenase (COX)-Enzyme wirkt und so die Synthese von Prostaglandinen reduziert.[1][2] Seine klinische Anwendung wird jedoch häufig durch gastrointestinale Nebenwirkungen wie Magengeschwüre beeinträchtigt, die direkt mit der freien Carbonsäuregruppe im Molekül zusammenhängen.[1][3] Die Derivatisierung dieser Carbonsäuregruppe ist eine Schlüsselstrategie, um diese Nebenwirkungen zu umgehen.[3]
Darüber hinaus hat die Forschung gezeigt, dass Analoga von Flurbiprofen neue therapeutische Potenziale erschließen können, die über die reine Entzündungshemmung hinausgehen. Insbesondere wurden Derivate entwickelt, die selektiv die Sekretion von Beta-Amyloid (Aβ42) hemmen, einem Schlüsselpeptid bei der Pathogenese der Alzheimer-Krankheit, während gleichzeitig die COX-hemmende Aktivität eliminiert wird, um die Toxizität zu verringern.[4] Andere Ansätze zielen auf die Entwicklung von dualen Inhibitoren ab, die sowohl die Fettsäureamid-Hydrolase (FAAH) als auch COX hemmen, was zu potenten Analgetika führen kann.[5][6][7]
Dieser Leitfaden konzentriert sich auf die Synthese und das Struktur-Wirkungs-Verständnis von Amid- und Esterderivaten sowie komplexeren Hydrazon-Strukturen, um ein breites Spektrum an verbesserten pharmakologischen Profilen zu erzielen.
Strategien zur Derivatisierung: Von einfachen Estern zu komplexen Amiden
Die primäre Strategie zur Modifizierung von Flurbiprofen ist die Maskierung der Carbonsäuregruppe. Dies wird am häufigsten durch die Bildung von Estern oder Amiden erreicht. Diese Modifikationen verändern die physikochemischen Eigenschaften des Moleküls wie Lipophilie und Löslichkeit, was wiederum die Pharmakokinetik und Pharmakodynamik beeinflusst.
Amid-Synthese: Ein Weg zu verbesserter Wirksamkeit und neuen Wirkmechanismen
Die Umwandlung der Carbonsäure in ein Amid ist eine besonders fruchtbare Strategie. Amid-Derivate haben nicht nur eine geringere gastrointestinale Toxizität gezeigt, sondern auch eine signifikant verbesserte entzündungshemmende und antioxidative Aktivität.[1] Die Einführung verschiedener Aminsubstituenten ermöglicht ein Fein-Tuning der biologischen Aktivität. So führte beispielsweise die Kondensation von Flurbiprofen mit halogenierten Pyridinaminen zur Entdeckung hochpotenter dualer FAAH/COX-Inhibitoren mit vielversprechenden analgetischen Eigenschaften.[5][6]
Kausale Begründung: Die Amidbindung ist metabolisch stabiler als eine Esterbindung und kann spezifische Wechselwirkungen mit Zielproteinen eingehen. Durch die Auswahl des Amins kann die Lipophilie gezielt gesteuert werden, was beispielsweise die Penetration der Blut-Hirn-Schranke für die Behandlung von neurodegenerativen Erkrankungen verbessern kann.[4][8][9] Die Einführung von Halogenatomen, wie im Fall von Flu-AM4, kann die Bindungsaffinität an das Zielenzym durch zusätzliche hydrophobe und elektronische Wechselwirkungen drastisch erhöhen.[5][6]
Abbildung 1: Allgemeiner Workflow zur Synthese von Flurbiprofen-Amid-Derivaten.
Ester-Synthese: Eine direkte Methode zur Reduzierung der Ulzerogenität
Die Veresterung ist eine einfachere Methode, um die saure Protonenaktivität der Carboxylgruppe zu neutralisieren. Dies führt in der Regel zu einer signifikanten Verringerung der Magenreizung.[10][11] Ester-Prodrugs sind so konzipiert, dass sie im Körper, insbesondere im Plasma, durch Esterasen hydrolysiert werden und den aktiven Wirkstoff Flurbiprofen freisetzen.[10] Die Geschwindigkeit dieser Hydrolyse kann durch die Wahl des Alkoholrests gesteuert werden, was eine gezielte Freisetzungskinetik ermöglicht.
Kausale Begründung: Die direkte Reizung der Magenschleimhaut durch saure NSARs wird durch die Veresterung verhindert. Die Lipophilie des Esters beeinflusst die Absorption und Verteilung im Körper. Sterisch gehinderte Ester (z. B. tert-Butyl-Ester) werden langsamer hydrolysiert, was zu einer verlängerten Wirkstofffreisetzung führen kann.[10]
Hydrazid-Hydrazon-Derivate: Multifunktionale Moleküle
Eine weiterführende Derivatisierungsstrategie umfasst eine dreistufige Synthese: (1) Veresterung von Flurbiprofen, (2) Umsetzung des Esters mit Hydrazinhydrat zu einem Hydrazid und (3) Kondensation des Hydrazids mit verschiedenen Aldehyden oder Ketonen zu Hydrazid-Hydrazonen (Schiff'sche Basen).[3][12][13] Diese Derivate haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter antimikrobielle, antikanzerogene und α-Glucosidase-hemmende Wirkungen.[12][14]
Kausale Begründung: Die Einführung der Hydrazon-Einheit (-C=N-NH-C=O) schafft ein rigides und planares Strukturelement, das starke Wasserstoffbrückenbindungen ausbilden und als effektiver Chelator für Metallionen in Enzymen fungieren kann. Dies eröffnet ein breites Feld für neue biologische Targets jenseits der COX-Enzyme.[12]
Detaillierte experimentelle Protokolle
Die folgenden Protokolle sind als validierte Ausgangspunkte für die Synthese von Flurbiprofen-Derivaten konzipiert. Alle Reaktionen sollten unter einer inerten Atmosphäre (Stickstoff oder Argon) und mit wasserfreien Lösungsmitteln durchgeführt werden, sofern nicht anders angegeben.
Protokoll 1: Allgemeine Synthese von Flurbiprofen-Amiden (EDCI/HOBt-Kopplung)[5]
Dieses Protokoll beschreibt eine zuverlässige Methode zur Amidbildung unter Verwendung von 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDCI) als Kopplungsreagenz und 1-Hydroxybenzotriazol (HOBt) zur Unterdrückung von Racemisierung und Nebenreaktionen.
Materialien:
-
Flurbiprofen (1 Äq.)
-
EDCI (1.1 Äq.)
-
HOBt (1 Äq.)
-
Entsprechendes Amin (1 Äq.)
-
Wasserfreies Acetonitril (MeCN)
-
Ethylacetat (AcOEt)
-
Gesättigte NaCl-Lösung (Sole)
-
10%ige Zitronensäurelösung
-
Gesättigte NaHCO₃-Lösung
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Durchführung:
-
Lösen Sie Flurbiprofen (1 Äq.), EDCI (1.1 Äq.) und HOBt (1 Äq.) in wasserfreiem MeCN in einem Rundkolben.
-
Rühren Sie die Lösung für 30 Minuten bei Raumtemperatur (r.t.).
-
Fügen Sie das entsprechende Amin (1 Äq.) zur Reaktionsmischung hinzu.
-
Rühren Sie die Mischung für 72 Stunden bei r.t.
-
Entfernen Sie das Lösungsmittel unter Vakuum.
-
Lösen Sie den Rückstand in AcOEt (20 ml) und überführen Sie ihn in einen Scheidetrichter.
-
Waschen Sie die organische Phase nacheinander mit Sole (2 x 5 ml), 10%iger Zitronensäure (2 x 5 ml), gesättigter NaHCO₃-Lösung (2 x 5 ml) und Wasser (2 x 5 ml).
-
Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄, filtrieren Sie und dampfen Sie das Lösungsmittel unter Vakuum ein, um das rohe Amid-Derivat zu erhalten.
-
Reinigen Sie das Produkt bei Bedarf durch Säulenchromatographie (Silicagel).
Protokoll 2: Synthese von Flurbiprofen-Estern (DCC-Kopplung)[10]
Dieses Verfahren nutzt N,N'-Dicyclohexylcarbodiimid (DCC) als Kopplungsreagenz zur Veresterung, was besonders für sekundäre und sterisch gehinderte Alkohole geeignet ist.
Materialien:
-
Flurbiprofen (1 Äq.)
-
DCC (1.1 Äq.)
-
Entsprechender Alkohol (z.B. Isopropanol, Benzylalkohol) (1.1 Äq.)
-
4-Dimethylaminopyridin (DMAP, katalytische Menge, ~0.1 Äq.)
-
Wasserfreies Dichlormethan (DCM)
-
5%ige Essigsäurelösung
-
1%ige NaOH-Lösung
Durchführung:
-
Lösen Sie Flurbiprofen (1 Äq.), den entsprechenden Alkohol (1.1 Äq.) und DMAP (0.1 Äq.) in wasserfreiem DCM in einem trockenen Rundkolben.
-
Kühlen Sie die Mischung auf 0 °C in einem Eisbad.
-
Fügen Sie eine Lösung von DCC (1.1 Äq.) in DCM langsam hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie, bis die Reaktion abgeschlossen ist (Überwachung durch Dünnschichtchromatographie, DC).
-
Filtrieren Sie das ausgefallene N,N'-Dicyclohexylharnstoff (DCU) ab.
-
Waschen Sie das Filtrat nacheinander mit Wasser (2 x 50 ml), 5%iger Essigsäure (2 x 50 ml), 1%iger NaOH-Lösung (2 x 50 ml) und erneut mit Wasser (3 x 50 ml).
-
Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das DCM unter Vakuum.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie (Silicagel, Eluent z.B. Chloroform oder Hexan/Ethylacetat-Gemische).
Protokoll 3: Zweistufige Synthese von Flurbiprofen-Hydrazid-Hydrazonen[3][13]
Dieses Protokoll beschreibt die Umwandlung von Flurbiprofen in Hydrazon-Derivate über ein Hydrazid-Intermediat.
Stufe 1: Synthese von 2-(2-Fluorobiphenyl-4-yl)propanhydrazid
-
Veresterung: Setzen Sie Flurbiprofen (1 Äq.) mit absolutem Ethanol in Gegenwart einer katalytischen Menge konzentrierter H₂SO₄ unter Rückfluss für 6 Stunden um, um den Ethylester zu bilden.[3] Aufarbeitung und Reinigung ergeben den Flurbiprofenethylester.
-
Hydrazinolyse: Lösen Sie den Flurbiprofenethylester (1 Äq.) in absolutem Ethanol und fügen Sie einen Überschuss an Hydrazinhydrat (99%, ~15 Äq.) hinzu.[3][13]
-
Erhitzen Sie die Mischung für 20 Stunden unter Rückfluss.
-
Kühlen Sie die Reaktionsmischung ab und gießen Sie sie auf Eiswasser, um das Hydrazid auszufällen.
-
Filtrieren Sie den Feststoff ab, waschen Sie ihn mit Wasser und kristallisieren Sie ihn aus Ethanol um, um das reine Flurbiprofenhydrazid zu erhalten.
Stufe 2: Synthese der Hydrazone (Schiff'sche Basen)
-
Lösen Sie das Flurbiprofenhydrazid (1 Äq.) und das entsprechende aromatische Aldehyd (1 Äq.) in absolutem Ethanol.
-
Fügen Sie eine katalytische Menge (2-3 Tropfen) Eisessig hinzu.[3][13]
-
Erhitzen Sie die Mischung für 4-6 Stunden unter Rückfluss.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung ab. Das Produkt fällt oft als Feststoff aus.
-
Filtrieren Sie das Produkt ab, waschen Sie es mit kaltem Ethanol und trocknen Sie es. Eine Umkristallisation aus einem geeigneten Lösungsmittel kann zur weiteren Reinigung erforderlich sein.
Abbildung 2: Zweistufiger Workflow zur Synthese von Flurbiprofen-Hydrazon-Derivaten.
Datenpräsentation: Struktur-Wirkungs-Beziehungen (SAR)
Die Derivatisierung von Flurbiprofen führt zu signifikanten Änderungen der biologischen Aktivität. Die folgende Tabelle fasst repräsentative Daten zusammen, die die Überlegenheit ausgewählter Derivate im Vergleich zur Ausgangsverbindung belegen.
Tabelle 1: Vergleichende biologische Aktivität von Flurbiprofen und ausgewählten Derivaten
| Verbindung | Derivat-Typ | Ziel / Assay | IC₅₀ / Kᵢ | Aktivität im Vgl. zu Flurbiprofen | Quelle |
| Flurbiprofen | - (Säure) | FAAH-Hemmung | 29 µM | - (Referenz) | [6] |
| Flu-AM1 | Amid (mit 2-Amino-3-methylpyridin) | FAAH-Hemmung | 0.44 µM | ~66-fach potenter | [6] |
| Flu-AM4 | Amid (mit 2-Amino-3-bromopyridin) | FAAH-Hemmung | 21 nM (IC₅₀), 13 nM (Kᵢ) | >1000-fach potenter | [5][6][7] |
| Flurbiprofen | - (Säure) | COX-1-Hemmung | 0.1 µM | - (Referenz) | [2] |
| Flurbiprofen | - (Säure) | COX-2-Hemmung | 0.4 µM | - (Referenz) | [2] |
| Derivat 4a | Amid (mit 2-Phenethylamin) | Hemmung der Albumin-Denaturierung | 173.74 µmol/L | Potenter | [1] |
| Flurbiprofen | - (Säure) | Hemmung der Albumin-Denaturierung | 199.12 µmol/L | - (Referenz) | [1] |
| Prodrug 6d | Amid (mit Lipoaminosäure) | Hemmung der [F-18]FDDNP-Bindung an Aβ-Fibrillen | EC₅₀ im nM-Bereich | Effektiv (Parent drug inaktiv) | [8] |
Analyse der SAR-Daten:
-
Amide zur FAAH-Hemmung: Die Umwandlung der Carbonsäure in ein Amid mit einem Pyridin-Substituenten (Flu-AM1) steigert die FAAH-Hemmung dramatisch. Die zusätzliche Einführung eines Bromatoms am Pyridinring (Flu-AM4) führt zu einer weiteren, signifikanten Potenzsteigerung, was auf eine spezifische und vorteilhafte Interaktion im aktiven Zentrum des Enzyms hindeutet.[5][6][7]
-
Amide zur Entzündungshemmung: Die Amid-Derivate mit Phenethylamin-Strukturen (z.B. Derivat 4a) zeigen eine verbesserte Fähigkeit, die Proteindenaturierung zu hemmen, ein In-vitro-Maß für die entzündungshemmende Wirkung. Dies deutet darauf hin, dass die Maskierung der Säuregruppe und die Einführung lipophiler Reste die Aktivität verbessern.[1]
-
Prodrugs für Alzheimer: Lipoaminosäure-Konjugate (Prodrug 6d) zeigen die Fähigkeit, die Bildung von Amyloid-Fibrillen zu hemmen, eine Eigenschaft, die dem ursprünglichen Flurbiprofen fehlt. Dies unterstreicht das Potenzial der Derivatisierung, völlig neue therapeutische Wirkungen zu erschließen.[8]
Schlussfolgerungen und Ausblick
Die Derivatisierung von 2-(4-Fluorphenyl)propansäure ist eine leistungsstarke und vielseitige Strategie zur Überwindung der Einschränkungen des ursprünglichen Moleküls und zur Erschließung neuer therapeutischer Möglichkeiten. Die Umwandlung der Carbonsäuregruppe in Amide oder Ester reduziert nachweislich die gastrointestinale Toxizität. Darüber hinaus ermöglicht die gezielte Auswahl von Substituenten die Entwicklung von hochpotenten und selektiven Inhibitoren für neue Zielstrukturen wie FAAH oder γ-Sekretase, was vielversprechende Wege für die Behandlung von Schmerzen und neurodegenerativen Erkrankungen wie Alzheimer eröffnet.
Die in diesem Leitfaden vorgestellten Protokolle bieten eine solide Grundlage für die Synthese dieser Derivate. Die SAR-Daten belegen eindeutig das Potenzial dieser Modifikationen. Zukünftige Forschungsarbeiten sollten sich auf die weitere Optimierung der pharmakokinetischen Eigenschaften, insbesondere der ZNS-Penetration für neurologische Indikationen, und auf umfassende In-vivo-Studien konzentrieren, um das volle therapeutische Potenzial dieser neuen Flurbiprofen-Analoga zu validieren.
Referenzen
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Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Medicinal Chemistry. Verfügbar unter: [Link]
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Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules. Verfügbar unter: [Link]
-
Ester prodrugs of flurbiprofen: Synthesis, plasma hydrolysis and gastrointestinal toxicity. Indian Journal of Pharmaceutical Sciences. Verfügbar unter: [Link]
-
Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin. Biochimica et Biophysica Acta (BBA) - General Subjects. Verfügbar unter: [Link]
-
New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. Molecules. Verfügbar unter: [Link]
-
Flurbiprofen derivatives in Alzheimer's disease: synthesis, pharmacokinetic and biological assessment of lipoamino acid prodrugs. Journal of Medicinal Chemistry. Verfügbar unter: [Link]
-
Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid - UniCA IRIS. Journal of Enzyme Inhibition and Medicinal Chemistry. Verfügbar unter: [Link]
-
Bio-Oriented Synthesis of Novel (S)-Flurbiprofen Clubbed Hydrazone Schiff's Bases for Diabetic Management: In Vitro and In Silico Studies. Molecules. Verfügbar unter: [Link]
-
Synthesis, Characterization and Preliminary Anti-Microbial Evaluation of New Flurbiprofen Hydrazide Derivatives. Iraqi Journal of Pharmaceutical Sciences. Verfügbar unter: [Link]
-
Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Verfügbar unter: [Link]
-
Synthesis of flurbiprofen hydrazide-hydrazones. ResearchGate. Verfügbar unter: [Link]
-
Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. ResearchGate. Verfügbar unter: [Link]
-
Novel flurbiprofen derivatives with improved brain delivery: synthesis, in vitro and in vivo evaluations. Semantic Scholar. Verfügbar unter: [Link]
-
Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. ResearchGate. Verfügbar unter: [Link]
-
Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin. Unipr. Verfügbar unter: [Link]
-
Table 3 . pI 50 and IC 50 values for ibuprofen, flurbiprofen and their... ResearchGate. Verfügbar unter: [Link]
-
Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin | Request PDF. ResearchGate. Verfügbar unter: [Link]
-
New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. IRIS. Verfügbar unter: [Link]
-
Ester Prodrugs of Flurbiprofen: Synthesis, Plasma Hydrolysis and Gastrointestinal Toxicity. Semantic Scholar. Verfügbar unter: [Link]
-
Improving Flurbiprofen brain permeability and targeting in Alzheimer's disease by using a novel dendronised ApoE-derived peptide carrier system. The University of Brighton. Verfügbar unter: [Link]
-
Synthesis, Characterization and Preliminary Anti-Microbial Evaluation of New Flurbiprofen Hydrazide Derivatives. ResearchGate. Verfügbar unter: [Link]
-
Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen. SciELO. Verfügbar unter: [Link]
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CN106496015B - A kind of preparation method of Flurbiprofen. Google Patents. Verfügbar unter:
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Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. ResearchGate. Verfügbar unter: [Link]
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(PDF) Synthesis and characterization of flurbiprofen hydrazide derivatives as potential anti-HCV, anticancer and antimicrobial agents. ResearchGate. Verfügbar unter: [Link]
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Application Notes & Protocols: Leveraging 2-(4-Fluorophenyl)propanoic Acid in Anti-inflammatory Drug Discovery
Abstract
The 2-arylpropionic acid scaffold, colloquially known as "profens," represents a cornerstone in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Within this class, 2-(4-Fluorophenyl)propanoic acid serves as a fundamental structural motif and a valuable lead compound for the discovery of potent anti-inflammatory agents. Its derivatives, including the well-established drug Flurbiprofen, demonstrate significant therapeutic efficacy. This technical guide provides an in-depth exploration of the scientific rationale and practical methodologies for evaluating compounds based on this scaffold. We will detail the core mechanism of action, present validated protocols for in vitro and in vivo screening, and discuss the application of these methods in a drug discovery workflow, from initial hit identification to lead optimization.
Scientific Background: The Central Role of Cyclooxygenase (COX) Inhibition
The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are critical for the conversion of arachidonic acid, released from cell membranes in response to inflammatory stimuli, into prostaglandins (PGs).[2][3]
There are two primary isoforms of the COX enzyme with distinct physiological roles:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential "housekeeping" functions, such as maintaining the integrity of the gastric mucosa and mediating renal blood flow.[1][2]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and lipopolysaccharides (LPS).[4][5] The subsequent production of prostaglandins at the site of injury is a primary driver of the pain and swelling associated with inflammation.[2]
The therapeutic anti-inflammatory action of NSAIDs is largely attributed to the inhibition of COX-2, while the undesirable side effects, particularly gastrointestinal distress, are linked to the concurrent inhibition of the protective COX-1 isoform.[1] Consequently, a key objective in modern NSAID discovery is to identify compounds with high selectivity for COX-2 over COX-1.[6]
Mechanism of Action Pathway
The following diagram illustrates the arachidonic acid cascade and the intervention point for NSAIDs based on the this compound scaffold.
Caption: Arachidonic acid pathway and NSAID mechanism.
Structure-Activity Relationship (SAR) Insights
The this compound structure contains the key pharmacophoric elements common to most NSAIDs: an acidic center (the carboxylic acid) and a planar aromatic ring system.[7]
-
Propanoic Acid Moiety: The carboxylic acid group is crucial for binding to the active site of the COX enzymes. It typically forms an ionic bond with a conserved arginine residue (Arg120 in COX-1, Arg513 in COX-2) within the enzyme's catalytic channel.
-
Fluorophenyl Group: The aromatic ring serves to anchor the molecule within a hydrophobic pocket of the enzyme. The substitution of a fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, often enhancing its potency and pharmacokinetic profile.[6][8] The development of more complex derivatives, such as Flurbiprofen (which adds a second phenyl ring), builds upon this foundational scaffold to achieve greater potency and specific interactions within the COX active site.[9]
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is fundamental for determining a compound's inhibitory potency (IC50) and its selectivity for the COX isoforms. A colorimetric or fluorometric screening assay is a robust, high-throughput method for initial characterization.[4][10]
Experimental Workflow: In Vitro COX Inhibition
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Methodology
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes.[11]
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[4]
-
Heme cofactor.[12]
-
Arachidonic Acid (substrate).[4]
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[4]
-
Test compound (this compound or derivative) dissolved in DMSO.
-
Positive control inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective).
-
96-well microplate and plate reader capable of measuring absorbance at ~590-610 nm.[4]
Procedure:
-
Reagent Preparation: Prepare fresh dilutions of enzymes, heme, and arachidonic acid in cold assay buffer as recommended by the supplier. Prepare serial dilutions of the test compound and control inhibitors in DMSO, then dilute further in assay buffer.
-
Assay Plating (in triplicate):
-
Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.[4]
-
100% Initial Activity Wells (Control): Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of enzyme (either COX-1 or COX-2).[4]
-
Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the diluted test compound/control inhibitor.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[12]
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells (except background) to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in a plate reader and monitor the absorbance at 590 nm for 5-10 minutes. The rate of color development is proportional to the peroxidase activity of the COX enzyme.
-
Data Analysis:
-
Correct the rates by subtracting the background rate.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Data Presentation: Sample COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| This compound | 15.2 | 8.5 | 0.56 |
| Flurbiprofen (Reference) | 0.5 | 1.2 | 0.42 |
| Indomethacin (Reference) | 0.1 | 2.5 | 0.04 |
| Celecoxib (Reference) | 15.0 | 0.05 | >300 |
Note: Data are hypothetical for illustrative purposes.
Protocol: In Vivo Carrageenan-Induced Paw Edema Model
This is the most widely used and validated preclinical model for assessing the acute anti-inflammatory activity of novel compounds.[13][14] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).[15]
Experimental Workflow: In Vivo Paw Edema Assay
Caption: Workflow for the carrageenan-induced paw edema model.
Step-by-Step Methodology
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to reduce carrageenan-induced paw edema in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
Carrageenan (Lambda, Type IV).
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80).
-
Test compound suspension/solution.
-
Positive control (e.g., Indomethacin, 10 mg/kg).[13]
-
Digital Plethysmometer or calipers for measuring paw volume/thickness.[16]
-
Oral gavage needles.
Procedure:
-
Acclimatization & Grouping: Acclimate animals for at least one week before the experiment. On the day of the study, fast the animals overnight but allow access to water. Randomly assign animals to control and treatment groups (n=6-8 per group).
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[13]
-
Drug Administration: Administer the vehicle, test compound (e.g., at doses of 10, 30, 100 mg/kg), or positive control via the desired route (typically oral gavage, p.o.).
-
Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan suspension in saline into the subplantar surface of the right hind paw.[13][17]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[13] The peak edema is usually observed between 3 and 5 hours.[15]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .[13]
-
Calculate the mean edema for each group.
-
The percentage inhibition of edema for each treated group is calculated at each time point using the formula: % Inhibition = [ (Mean Edema_control - Mean Edema_treated) / Mean Edema_control ] x 100
-
Data Presentation: Sample Paw Edema Data (at 3 hours)
| Treatment Group (p.o.) | Dose (mg/kg) | Mean Paw Edema (mL) ± SEM | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| This compound | 30 | 0.51 ± 0.05 | 40.0% |
| This compound | 100 | 0.32 ± 0.04 | 62.4% |
| Indomethacin (Positive Control) | 10 | 0.28 ± 0.03 | 67.1% |
Note: Data are hypothetical for illustrative purposes.
Application in Lead Optimization
The protocols described form the core of the screening cascade for novel anti-inflammatory agents. Once an initial hit, such as this compound, is identified, medicinal chemistry efforts focus on synthesizing derivatives to improve key properties.[18][19] By systematically modifying the scaffold and re-evaluating each new analog using these assays, researchers can:
-
Enhance Potency: Increase affinity for the COX-2 enzyme, leading to lower IC50 values.
-
Improve Selectivity: Modify the structure to better fit the unique active site of COX-2, thereby increasing the COX-2 Selectivity Index and potentially reducing GI side effects.[20]
-
Optimize Pharmacokinetics: Alter the molecule to improve absorption, distribution, metabolism, and excretion (ADME) properties, leading to better in vivo efficacy and duration of action.
Safety and Handling
Propanoic acid derivatives should be handled with appropriate care in a laboratory setting. They are generally classified as irritants.[21]
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[21][22]
-
Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[22] Avoid breathing dust or vapors.
Conclusion
This compound represents a validated and highly valuable scaffold in the field of anti-inflammatory drug discovery. The in vitro COX inhibition and in vivo carrageenan-induced paw edema models are robust, reproducible, and essential tools for the evaluation of compounds derived from this structure. By employing these detailed protocols, researchers can effectively characterize the potency, selectivity, and efficacy of novel NSAID candidates, paving the way for the development of safer and more effective treatments for inflammatory conditions.
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- Naito, Y., et al. (2012). Synthesis and Biological Evaluation of Derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs With Low Gastric Ulcerogenic Activity. PubMed.
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- Kniess, T. (n.d.). Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. MDPI.
- Kalgutkar, A. S., et al. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central.
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Application Notes & Protocols: A High-Throughput Screening Cascade for Novel 2-(4-Fluorophenyl)propanoic Acid Anti-Inflammatory Derivatives
Abstract
This document provides a detailed guide for a high-throughput screening (HTS) cascade designed to identify and characterize novel anti-inflammatory agents derived from the 2-(4-Fluorophenyl)propanoic acid scaffold. Arylpropionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] This guide outlines a tiered screening strategy, beginning with a primary biochemical screen for COX-1 and COX-2 inhibition, followed by secondary cell-based assays to elucidate the mechanism of action on the NF-κB signaling pathway, and culminating in tertiary functional assays quantifying the reduction of key pro-inflammatory cytokines. The protocols provided are optimized for 384-well and 1536-well formats, leveraging advanced HTS technologies to ensure robust, reproducible, and meaningful data for hit identification and lead optimization.
Introduction: The Rationale for Screening Phenylpropanoic Acid Derivatives
The global burden of inflammatory diseases, including rheumatoid arthritis and osteoarthritis, necessitates the continuous development of safer and more effective anti-inflammatory drugs.[2][3] The 2-arylpropionic acid class of NSAIDs, which includes well-known drugs like ibuprofen and naproxen, represents one of the most successful therapeutic classes for treating inflammation and pain.[1][4] The primary mechanism of action for these agents is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins.[5][6]
There are two key COX isoforms: COX-1, a constitutively expressed enzyme involved in physiological "house-keeping" functions like gastric mucosa protection, and COX-2, which is typically induced by inflammatory stimuli.[6][7] While the therapeutic benefits of NSAIDs arise from COX-2 inhibition, many adverse effects, such as gastrointestinal toxicity, are linked to the concurrent inhibition of COX-1.[7][8] Therefore, a critical goal in modern drug discovery is the identification of compounds with selectivity for COX-2 or with novel mechanisms that act downstream of COX activation.
The this compound scaffold is a promising starting point for the development of novel anti-inflammatory agents. Structural analogs have demonstrated potent anti-inflammatory activity, mediated not only through COX inhibition but also by modulating key inflammatory signaling pathways like NF-κB and the production of cytokines such as TNF-α.[2][3][9] This guide presents a systematic, multi-tiered HTS workflow to efficiently screen libraries of this compound derivatives to identify potent inhibitors and characterize their mechanism of action.
The HTS Cascade: A Multi-Tiered Approach
A successful screening campaign relies on a logical progression of assays, moving from high-throughput, target-specific assays to more complex, physiologically relevant cellular models. This cascade approach ensures that resources are focused on the most promising compounds.
Caption: Simplified NF-κB signaling pathway upon TNF-α stimulation.
Protocol: High-Content Imaging Assay for NF-κB (p65) Translocation
Materials:
-
A549 or HeLa cells (known to have a robust NF-κB response)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human TNF-α
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear stain: Hoechst 33342
-
Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.1% Triton X-100)
-
384-well imaging plates (e.g., CellCarrier Ultra)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding:
-
Seed A549 cells into 384-well imaging plates at a density of 3,000-5,000 cells per well.
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Treatment:
-
Add test compounds (from the hit list of the primary screen) and controls to the cells.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Add TNF-α to all wells (except for unstimulated controls) to a final concentration of 10 ng/mL.
-
Incubate for 30 minutes at 37°C. This time point is critical and should be optimized. [4]
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with the primary anti-p65 antibody for 1-2 hours.
-
Wash wells 3 times with PBS.
-
Incubate with the Alexa Fluor 488 secondary antibody and Hoechst stain for 1 hour.
-
Wash wells 3 times with PBS. Leave final wash in the wells for imaging.
-
-
Imaging and Analysis:
-
Acquire images on a high-content imager using channels for the nucleus (Hoechst) and p65 (Alexa Fluor 488).
-
Use image analysis software to:
-
a. Identify the nuclear boundary using the Hoechst signal.
-
b. Create a cytoplasmic region by expanding a ring around the nucleus.
-
c. Measure the mean fluorescence intensity of p65 in both the nuclear and cytoplasmic compartments.
-
d. Calculate the Nuclear-to-Cytoplasmic Intensity Ratio for each cell.
-
-
Data Analysis:
-
Average the Nuclear-to-Cytoplasmic ratio across all cells in a well.
-
Normalize the data to stimulated (TNF-α + DMSO) and unstimulated (DMSO only) controls.
-
Plot the normalized response against compound concentration to determine IC₅₀ values for the inhibition of NF-κB translocation.
Tier 3: Tertiary Functional Screening for Cytokine Release
Objective: To quantify the functional downstream effect of pathway inhibition by measuring the suppression of pro-inflammatory cytokine secretion from stimulated immune cells.
Principle: This protocol uses AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology, a highly sensitive, no-wash immunoassay. [1]In a sandwich assay format, a biotinylated antibody binds to a streptavidin-coated Donor bead, and an antibody conjugated to an Acceptor bead binds to a different epitope on the target cytokine. When the cytokine is present, it brings the beads into proximity. Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal that is proportional to the amount of cytokine. [7]
Protocol: AlphaLISA Assay for TNF-α and IL-6 Secretion
Materials:
-
THP-1 human monocytic cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) for stimulation
-
AlphaLISA kits for Human TNF-α and Human IL-6 (including Donor/Acceptor beads, biotinylated antibody, and recombinant protein standard)
-
384-well white microplates (e.g., ProxiPlate)
-
A microplate reader capable of AlphaLISA detection (e.g., EnVision)
Procedure:
-
Cell Differentiation and Seeding:
-
Treat THP-1 cells with PMA (e.g., 50 ng/mL) for 48 hours to differentiate them into macrophage-like cells.
-
Wash the cells and re-plate them in fresh medium at 20,000 cells/well in a 384-well plate. Allow cells to rest for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Add test compounds to the cells and incubate for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Sample Collection:
-
Carefully collect 5 µL of the cell culture supernatant from each well and transfer to a new 384-well white assay plate.
-
-
AlphaLISA Assay:
-
Follow the specific AlphaLISA kit protocol. A general workflow is:
-
a. Add a mix of Acceptor beads and biotinylated anti-cytokine antibody to the supernatant samples. Incubate for 60 minutes.
-
b. Add streptavidin-coated Donor beads. Incubate for 30-60 minutes in the dark.
-
c. Read the plate on an AlphaLISA-compatible reader.
-
-
-
Standard Curve:
-
Concurrently, prepare a serial dilution of the recombinant cytokine standard in the cell culture medium to generate a standard curve.
-
Data Analysis:
-
Use the standard curve to interpolate the concentration (pg/mL) of TNF-α and IL-6 in each sample.
-
Calculate the % inhibition of cytokine release for each compound relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value for the inhibition of each cytokine's release.
| Parameter | Assay 1: COX Inhibition | Assay 2: NF-κB Translocation | Assay 3: Cytokine Release |
| Assay Type | Biochemical, Fluorometric | Cell-Based, Imaging | Cell-Based, Luminescent |
| Primary Target | COX-1/COX-2 Enzyme | NF-κB (p65) Protein | Secreted TNF-α, IL-6 |
| Key Output | IC₅₀, Selectivity Index | IC₅₀ | IC₅₀ |
| Throughput | High (1536-well) | Medium (384-well) | High (384-well) |
| Controls | Celecoxib, Ibuprofen | Dexamethasone, Bay 11-7082 | Dexamethasone, SB203580 |
Conclusion and Forward Look
This application note details a robust and efficient HTS cascade for the discovery and characterization of this compound derivatives as novel anti-inflammatory agents. By progressing from a high-throughput biochemical screen against primary targets (COX-1/2) to more physiologically relevant cell-based assays interrogating key signaling pathways (NF-κB) and functional outputs (cytokine release), researchers can confidently identify and prioritize compounds for further development. This structured approach ensures that hits are validated through orthogonal assays, providing a strong foundation for subsequent hit-to-lead and lead optimization campaigns. The integration of modern HTS technologies like high-content imaging and AlphaLISA provides the sensitivity and throughput required to screen large compound libraries effectively, accelerating the path toward new anti-inflammatory therapeutics.
References
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). MDPI. [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). PubMed. [Link]
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2021). Taylor & Francis Online. [Link]
-
(PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). ResearchGate. [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). NCBI. [Link]
-
[Anti-inflammatory action of 2-(2-fluoro-4-biphenylyl) propionic acid (flubiprofen]. (1973). PubMed. [Link]
-
The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug. (1973). PubMed. [Link]
-
(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. [Link]
- High Throughput Screening for Novel Anti-Inflamm
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High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. (2016). PubMed. [Link]
-
High throughput screening workflow. (N/A). ResearchGate. [Link]
-
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2021). MDPI. [Link]
-
Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation. (2011). PubMed. [Link]
-
Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). PubMed. [Link]
-
High content, high-throughput screening for small molecule inducers of NF-κB translocation. (2018). PMC - NIH. [Link]
-
Antioxidants reduce cyclooxygenase-2 expression, prostaglandin production, and proliferation in colorectal cancer cells. (1998). PubMed. [Link]
-
Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. (2011). NIH. [Link]
-
Inhibition of FAAH, TRPV1, and COX2 by NSAID-serotonin conjugates. (2014). PubMed - NIH. [Link]
-
COX Inhibitors. (2023). StatPearls - NCBI Bookshelf. [Link]
-
Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. (2017). MDPI. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). PMC. [Link]
-
NF-κB Reporter Kit (NF-κB Signaling Pathway). (N/A). BPS Bioscience. [Link]
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Application Note: Gas Chromatography Methods for the Analysis of 2-(4-Fluorophenyl)propanoic Acid (Flurbiprofen)
Introduction: The Analytical Challenge of Flurbiprofen
2-(4-Fluorophenyl)propanoic acid, commercially known as Flurbiprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class.[1] It is widely used for its analgesic, antipyretic, and anti-inflammatory properties in the management of conditions like arthritis.[1] Accurate and robust analytical methods are paramount for the quality control of Flurbiprofen in active pharmaceutical ingredients (APIs) and finished pharmaceutical products, ensuring safety and efficacy.
While High-Performance Liquid Chromatography (HPLC) is the most common technique cited in pharmacopeial monographs for Flurbiprofen analysis[2][3][4][5], Gas Chromatography (GC) offers distinct advantages, including high resolution, speed, and the powerful hyphenation with Mass Spectrometry (MS). However, the direct analysis of Flurbiprofen by GC is hindered by its chemical nature. The carboxylic acid group makes the molecule highly polar and prone to hydrogen bonding. This results in poor volatility and undesirable chromatographic behavior, such as broad, tailing peaks, which compromise sensitivity and reproducibility.[6][7]
To overcome these challenges, a chemical modification step known as derivatization is essential. This application note provides a comprehensive guide to validated GC methods for Flurbiprofen analysis, focusing on the critical derivatization step to enable robust, sensitive, and reliable quantification for researchers, scientists, and drug development professionals.
The Cornerstone of Analysis: Derivatization
The primary goal of derivatization in this context is to convert the polar, non-volatile carboxylic acid group into a non-polar, volatile ester. This transformation drastically improves the analyte's behavior within the GC system.
Mechanism: Silylation
Silylation is the most reliable and widely used derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids.[8][9] The process involves replacing the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.
-
Reagent of Choice: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is an excellent silylating agent for Flurbiprofen.[1][10][11] It is highly reactive, and its byproducts are volatile, preventing interference with the chromatogram.
-
The Reaction: MSTFA reacts with the carboxylic acid of Flurbiprofen to form a TMS-ester. This derivative is significantly more volatile and thermally stable, making it ideal for GC analysis.
Application 1: Assay and Purity of Flurbiprofen Drug Substance by GC-FID
This protocol details a robust method for the quantification of Flurbiprofen using a Gas Chromatograph equipped with a Flame Ionization Detector (FID), a standard and reliable detector suitable for routine quality control.
Experimental Protocol
1. Materials and Reagents
-
Flurbiprofen Reference Standard (CRS)
-
This compound sample for analysis
-
Ibuprofen (Internal Standard, IS)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Ethyl Acetate (HPLC grade)
2. Preparation of Solutions
-
Internal Standard (IS) Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of Ibuprofen into a 10 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.
-
Standard Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of Flurbiprofen Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.
-
Working Standard Solution (~1 mg/mL): Transfer 1.0 mL of the Standard Stock Solution and 1.0 mL of the IS Stock Solution into a 10 mL volumetric flask. Dilute to volume with Ethyl Acetate.
-
Sample Solution (~1 mg/mL): Accurately weigh approximately 100 mg of the Flurbiprofen sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate. Transfer 1.0 mL of this solution and 1.0 mL of the IS Stock Solution into a 10 mL volumetric flask and dilute to volume with Ethyl Acetate.
3. Derivatization Procedure
-
Transfer 100 µL of the Working Standard Solution or Sample Solution into a 2 mL autosampler vial.
-
Add 100 µL of anhydrous Pyridine.
-
Add 100 µL of MSTFA.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.[12]
-
Cool the vial to room temperature before placing it in the GC autosampler. The sample is now ready for injection.
4. Instrumentation and Conditions
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent with FID | Standard, robust instrumentation for routine analysis. |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column providing good separation for the relatively non-polar TMS-derivatives.[1] |
| Inlet | Split/Splitless, Split ratio 20:1, Temperature: 250°C | A split injection prevents column overloading for assay-level concentrations. High temperature ensures rapid vaporization.[13] |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min | Inert carrier gas. Constant flow provides stable retention times. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 min | Temperature program designed to separate the TMS-derivatives of Flurbiprofen and Ibuprofen from solvent and byproducts. |
| Detector (FID) | Temperature: 300°C, H₂ Flow: 30 mL/min, Air Flow: 300 mL/min, Makeup (N₂): 25 mL/min | High detector temperature prevents condensation. Standard gas flows for optimal flame sensitivity. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
5. Data Analysis and System Suitability
-
Identification: The retention times of the Flurbiprofen-TMS peak in the sample chromatogram must match that of the standard chromatogram.
-
Quantification: Calculate the ratio of the peak area of Flurbiprofen-TMS to the peak area of Ibuprofen-TMS for both the standard and sample solutions. The concentration of Flurbiprofen is determined by comparing these ratios.
-
System Suitability:
-
Resolution: The resolution between the Flurbiprofen-TMS and Ibuprofen-TMS peaks should be ≥ 2.0.
-
Tailing Factor: The tailing factor for the Flurbiprofen-TMS peak should be ≤ 1.5.
-
Precision: The relative standard deviation (RSD) for six replicate injections of the Working Standard Solution should be ≤ 1.0%.
-
Application 2: Trace Level Analysis of Flurbiprofen by GC-MS
For applications requiring higher sensitivity and specificity, such as the determination of impurities, pharmacokinetic studies, or analysis in complex matrices, GC coupled with Mass Spectrometry (GC-MS) is the method of choice.[11][14]
Experimental Protocol
The sample preparation and derivatization procedure follows the same steps as the GC-FID method, though concentrations may be adjusted to the µg/mL level.[1]
4. Instrumentation and Conditions
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Same as FID method. |
| MS System | Agilent 5977 or equivalent Single Quadrupole MS | Provides mass-selective detection for high specificity and sensitivity. |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A low-bleed "ms" column is critical to minimize background noise in the mass spectrometer. |
| Inlet | Splitless, Temperature: 250°C | Splitless injection is used to transfer the maximum amount of analyte onto the column, essential for trace analysis.[15][16] |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Helium is the preferred carrier gas for GC-MS. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 min | Same as FID method, ensures good separation. |
| MS Transfer Line Temp | 280°C | Prevents cold spots and analyte condensation between the GC and MS. |
| Ion Source Temp | 230°C | Standard temperature for Electron Ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching and identification.[1][10] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantification, SIM mode significantly increases sensitivity by monitoring only specific ions of interest, reducing chemical noise.[1][10][15] |
| SIM Ions (Flurbiprofen-TMS) | Quantifier: m/z 180, Qualifiers: m/z 243, m/z 316 | The ion at m/z 180 is reported as a stable and abundant fragment, ideal for quantification.[1][10] Qualifiers confirm identity. |
| SIM Ions (Ibuprofen-TMS) | Quantifier: m/z 161, Qualifiers: m/z 278, m/z 263 | Specific ions for the derivatized internal standard. |
5. Performance and Trustworthiness
This GC-MS method, when validated, demonstrates excellent performance. Published studies have reported Limits of Detection (LOD) as low as 0.05 µg/mL and Limits of Quantification (LOQ) of 0.15 µg/mL in pharmaceutical preparations.[1][10] The use of an internal standard and specific ion monitoring ensures the method is highly accurate, precise, and specific, making it a trustworthy system for regulatory submissions and critical research applications.
Advanced Application: Chiral Separation
Flurbiprofen is a chiral compound, existing as (S)- and (R)-enantiomers. The enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, separating and quantifying individual enantiomers is often a critical requirement in drug development. Chiral GC provides a powerful tool for this purpose.
-
Principle: Chiral separation is achieved by using a GC column with a chiral stationary phase (CSP). Derivatized cyclodextrins are commonly used CSPs that can form transient, diastereomeric complexes with the analyte enantiomers, allowing them to be separated chromatographically.[17][18]
-
Methodology:
-
Derivatize the Flurbiprofen sample using the MSTFA protocol described above.
-
Inject the derivatized sample onto a chiral GC column.
-
Develop a temperature program that resolves the two enantiomeric peaks.
-
Example Chiral GC Conditions
| Parameter | Setting |
| Column | Betadex™ or Gammadex™ chiral column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Program | Isothermal or a very slow ramp (e.g., 2°C/min) may be required to achieve baseline separation. |
| Other Parameters | Inlet, Detector, and Gas Flows are generally similar to the achiral methods. |
Conclusion
Gas chromatography offers a powerful and versatile alternative to HPLC for the analysis of this compound. The key to a successful GC method lies in proper derivatization, with MSTFA-mediated silylation being a highly effective strategy. The GC-FID method presented provides a robust and reliable protocol for routine quality control, while the GC-MS method delivers the high sensitivity and specificity required for trace-level analysis and impurity profiling. Furthermore, the use of chiral GC columns opens the door for advanced enantioselective analysis critical for modern drug development. These detailed protocols provide a solid foundation for scientists to implement and validate high-quality GC methods for Flurbiprofen in their laboratories.
References
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Yilmaz, B. (2015). Determination of flurbiprofen in pharmaceutical preparations by GC–MS. Journal of the Chemical Society of Pakistan, 37(1). [Link]
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European Pharmacopoeia 11.0. (n.d.). Flurbiprofen. Scribd. [Link]
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USP29-NF24. (n.d.). USP Monographs: Flurbiprofen Tablets. [Link]
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Chao, S. H., Ho, H. T., Chen, F. A., Lin, P. Y., Yu, Y. C., & Wu, A. B. (2007). Identification of flurbiprofen and its photoproducts in methanol by gas chromatography-mass spectrometry. Biomedical chromatography : BMC, 21(5), 527–533. [Link]
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USP29-NF24. (n.d.). USP Monographs: Flurbiprofen. [Link]
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Yilmaz, B. (2015). Determination of flurbiprofen in pharmaceutical preparations by GC-MS. ResearchGate. [Link]
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Bhatt, C. B., & Makkar, P. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. [Link]
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University of Technology. (n.d.). Derivatization in GC. [Link]
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USP 36. (n.d.). Official Monographs / Flurbiprofen. [Link]
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Phenomenex. (n.d.). Verification of proposed USP-NF Flurbiprofen sodium Assay and Organic Impurities Monograph. [Link]
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European Pharmacopoeia 11.4. (n.d.). Index. [Link]
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de Oliveira, A. M., et al. (2020). Optimization and validation of an analytical method for the determination of volatile fatty acids in effluents from biodigesters. Revista Virtual de Química. [Link]
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Yilmaz, B., Sahin, H., Akba, V., & Erdem, A. F. (2014). Determination of flurbiprofen in human plasma by gas chromatography with mass spectrometry and its pharmacokinetics. Journal of AOAC International, 97(4), 1061–1066. [Link]
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ResearchGate. (n.d.). Identification of flurbiprofen and its photoproducts in methanol by gas chromatography–mass spectrometry. [Link]
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Analytical Method Summaries. (2021). US EPA Method 522. [Link]
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GSRS. (n.d.). This compound, (2S)-. [Link]
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LCGC International. (2002). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
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Gontrani, L., et al. (2023). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 28(20), 7064. [Link]
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Witte, D. T., et al. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177–182. [Link]
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Al-shatri, M. (2022). Analysis of fatty acids in fatty acid- based herbicides by gas chromatography. Lund University Publications. [Link]
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Weinstock, A., et al. (2019). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 9(12), 291. [Link]
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Application Notes and Protocols: Enantioselective Synthesis of (S)-2-(4-Fluorophenyl)propanoic Acid
Introduction: The Significance of Stereochemistry in Profen Drugs
2-Arylpropionic acids, commonly known as "profens," are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1] (S)-2-(4-Fluorophenyl)propanoic acid, a member of this class, exhibits its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation, pain, and fever.[2][3] The pharmacological activity of profens is highly stereospecific, with the (S)-enantiomer being significantly more potent than its (R)-counterpart.[4][5] For instance, the (S)-enantiomer of ibuprofen is reported to be 160 times more effective at inhibiting prostaglandin synthesis than the (R)-enantiomer.[5] While some in vivo chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer can occur, this process is often limited and varies between different profens.[1][6][7] Therefore, the development of efficient and scalable methods for the enantioselective synthesis of the (S)-enantiomer is of paramount importance for producing safer and more effective pharmaceuticals.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of (S)-2-(4-Fluorophenyl)propanoic acid. We will explore and provide protocols for two robust and widely applicable strategies: Biocatalytic Kinetic Resolution and Asymmetric Hydrogenation.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiomerically pure compounds can be broadly categorized into two main strategies: asymmetric synthesis and chiral resolution. Asymmetric synthesis aims to create a single enantiomer from a prochiral starting material using a chiral catalyst or auxiliary. Chiral resolution, on the other hand, involves the separation of a racemic mixture into its constituent enantiomers.
dot
Caption: Overview of major strategies for obtaining (S)-2-(4-Fluorophenyl)propanoic acid.
I. Biocatalytic Kinetic Resolution via Lipase-Catalyzed Esterification
Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[8] In the context of producing (S)-2-(4-Fluorophenyl)propanoic acid, enzyme-catalyzed kinetic resolution offers a highly efficient and environmentally benign approach. Lipases, in particular, have demonstrated excellent enantioselectivity in the esterification of racemic profens.[9][10]
The underlying principle of this method is the selective esterification of one enantiomer (typically the R-enantiomer) from the racemic acid, leaving the desired (S)-enantiomer unreacted and thus enantiomerically enriched.[11] The choice of lipase, solvent, and alcohol are critical parameters that significantly influence the reaction's efficiency and enantioselectivity.[10]
A. Rationale for Method Selection
Lipase-catalyzed reactions offer several advantages over traditional chemical methods:
-
High Enantioselectivity: Lipases can exhibit exquisite selectivity, leading to high enantiomeric excess (e.e.) of the desired product.[9]
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted under mild temperature and pressure, minimizing side reactions and energy consumption.
-
Environmental Sustainability: Enzymes are biodegradable catalysts, reducing the environmental impact of the synthesis.[9]
-
Broad Substrate Scope: Many lipases are commercially available and can be applied to a wide range of substrates.[12]
B. Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol details the kinetic resolution of racemic 2-(4-fluorophenyl)propanoic acid using a commercially available immobilized lipase.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B immobilized on acrylic resin)[12][13]
-
Anhydrous n-butanol
-
Anhydrous isooctane
-
Molecular sieves (4 Å), activated
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 g, 5.95 mmol) and anhydrous isooctane (50 mL).
-
Addition of Reagents: Add anhydrous n-butanol (0.66 g, 8.92 mmol, 1.5 equivalents) to the solution.
-
Enzyme Addition: Add immobilized lipase (e.g., Novozym 435, 100 mg) and activated molecular sieves (1.0 g) to the reaction mixture. The molecular sieves help to remove the water produced during the esterification, driving the equilibrium towards the product.
-
Reaction Conditions: Seal the flask and stir the mixture at 45 °C. Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral HPLC. The reaction is typically run until approximately 50% conversion is achieved to maximize the enantiomeric excess of the remaining acid.
-
Work-up: Once the desired conversion is reached, filter off the immobilized lipase and molecular sieves. The enzyme can often be washed and reused.
-
Separation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The residue will contain the unreacted (S)-2-(4-fluorophenyl)propanoic acid and the newly formed (R)-butyl 2-(4-fluorophenyl)propanoate.
-
Purification: The (S)-acid can be separated from the (R)-ester by extraction with an aqueous sodium bicarbonate solution. Acidification of the aqueous layer with HCl will precipitate the (S)-2-(4-fluorophenyl)propanoic acid, which can then be collected by filtration, washed with cold water, and dried.
C. Data Analysis and Expected Outcomes
| Parameter | Expected Value | Source |
| Enantiomeric Excess (e.e.) of (S)-acid | >95% | [10] |
| Conversion | ~50% | [8] |
| Isolated Yield of (S)-acid | ~40-45% (theoretical max. 50%) | [9] |
Chiral HPLC Analysis: The enantiomeric excess of the starting material and the product should be determined using a suitable chiral stationary phase column (e.g., Chiralcel OD-H) with an appropriate mobile phase (e.g., hexane/isopropanol/trifluoroacetic acid).[14]
II. Asymmetric Hydrogenation of a Prochiral Precursor
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds.[15][16] This approach involves the reduction of a prochiral olefin using hydrogen gas in the presence of a chiral transition metal catalyst. For the synthesis of (S)-2-(4-fluorophenyl)propanoic acid, the corresponding acrylic acid derivative, 2-(4-fluorophenyl)acrylic acid, serves as the prochiral substrate.
The success of this strategy hinges on the selection of an appropriate chiral catalyst, typically composed of a transition metal (e.g., rhodium, ruthenium, iridium) and a chiral phosphine ligand.[17][18] The ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the double bond, thereby producing the desired enantiomer in high excess.
A. Rationale for Method Selection
-
High Atom Economy: Asymmetric hydrogenation is an addition reaction, meaning that all atoms of the reactants are incorporated into the product, leading to minimal waste.
-
High Enantioselectivity: A wide array of chiral ligands have been developed, allowing for the synthesis of products with excellent enantiomeric excess.[17]
-
Catalytic Process: Only a small amount of the chiral catalyst is required, making the process cost-effective for large-scale production.[15]
B. Experimental Protocol: Asymmetric Hydrogenation
This protocol describes the asymmetric hydrogenation of 2-(4-fluorophenyl)acrylic acid using a rhodium-based catalyst.
Materials:
-
2-(4-Fluorophenyl)acrylic acid
-
Chiral Rhodium Catalyst (e.g., [Rh(COD)(R,R-DIPAMP)]BF₄)
-
Anhydrous, degassed methanol
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chiral HPLC system
Procedure:
-
Substrate and Solvent Preparation: In a glovebox or under an inert atmosphere, add 2-(4-fluorophenyl)acrylic acid (1.0 g, 6.02 mmol) to a glass liner for the autoclave. Add anhydrous, degassed methanol (20 mL).
-
Catalyst Addition: Add the chiral rhodium catalyst (e.g., [Rh(COD)(R,R-DIPAMP)]BF₄, ~0.01 mol%) to the solution. The substrate-to-catalyst ratio (S/C) should be optimized for the specific catalyst and substrate.
-
Reaction Setup: Seal the glass liner inside the autoclave. Purge the autoclave several times with nitrogen, followed by hydrogen gas.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5-10 bar). Stir the reaction mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction for hydrogen uptake. Once the reaction is complete (no further hydrogen uptake), carefully vent the autoclave and purge with nitrogen.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure (S)-2-(4-fluorophenyl)propanoic acid.
C. Data Analysis and Expected Outcomes
| Parameter | Expected Value | Source |
| Enantiomeric Excess (e.e.) | >98% | [17] |
| Chemical Yield | >95% | [4][19] |
Chiral HPLC Analysis: As with the kinetic resolution method, chiral HPLC is the standard technique for determining the enantiomeric excess of the product.
dot
Caption: Workflow for the asymmetric hydrogenation of 2-(4-fluorophenyl)acrylic acid.
Conclusion
The enantioselective synthesis of (S)-2-(4-fluorophenyl)propanoic acid is a critical process in the manufacturing of this important NSAID. Both biocatalytic kinetic resolution and asymmetric hydrogenation represent powerful and industrially viable strategies to achieve this goal. The choice between these methods will depend on factors such as the availability of starting materials, cost of catalysts, and desired scale of production. The protocols provided in this application note offer a solid foundation for researchers to develop and optimize the synthesis of this and other chiral profens. Careful attention to experimental detail and rigorous analytical characterization are essential for ensuring the production of a high-quality, enantiomerically pure active pharmaceutical ingredient.
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Raj, N. K., & Mele, N. (2009). Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. The Journal of Organic Chemistry, 74(8), 3066–3072. [Link]
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Sutar, P. S., & Yadav, G. D. (2018). Lipase-catalyzed kinetic resolution of flurbiprofen in MtBE as a non-standard LC solvent. Chirality, 30(5), 629–637. [Link]
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Raj, N. K., & Mele, N. (2009). Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes. The Journal of Organic Chemistry, 74(8), 3066–3072. [Link]
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Gotor-Fernández, V., & Gotor, V. (2017). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 22(10), 1735. [Link]
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Shintani, R., & Hayashi, T. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7348–7360. [Link]
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Bhandarkar, S. V., & Neau, S. H. (2000). Lipase-catalyzed enantioselective esterification of flurbiprofen with n-butanol. Electronic Journal of Biotechnology, 3(3). [Link]
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Li, N., et al. (2017). Synthesis of L-Ascorbyl Flurbiprofenate by Lipase-Catalyzed Esterification and Transesterification Reactions. Bioinorganic Chemistry and Applications, 2017, 5751262. [Link]
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Wu, H. S., & Chen, S. H. (2000). Enantioselective Synthesis of (S)-Ibuprofen Ester Prodrug in Cyclohexane by Candida rugosa Lipase Immobilized on Accurel MP1000. Biotechnology Progress, 16(4), 595–601. [Link]
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Park, S., & Kim, Y. (2022). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 27(19), 6563. [Link]
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Kolodiazhnyi, O. I., et al. (2019). An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid by chiral HPLC. ResearchGate. [Link]
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Maccioni, E., et al. (2013). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Bioorganic & Medicinal Chemistry, 21(21), 6495–6505. [Link]
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Al-Ghamdi, S. S. (2025). Enantioselective protonation of prochiral enolates in the asymmetric synthesis of ( S)-naproxen. ResearchGate. [Link]
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Iacob, B. C., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Antioxidants, 13(1), 101. [Link]
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Peretto, I., et al. (2005). Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion. Journal of Medicinal Chemistry, 48(18), 5705–5720. [Link]
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Mondal, S., & Chen, P. (2025). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. CHIMIA International Journal for Chemistry, 79(11), 812-818. [Link]
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Ponra, S., et al. (2019). Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins. Angewandte Chemie International Edition, 58(27), 9282–9287. [Link]
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Baudino, M., et al. (2023). Asymmetric hydrogenation of olefins with transition metal-based catalysts: practical insights from screening to production of APIs. PROCOS S.P.A.. [Link]
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Zhao, L., et al. (2014). Analysis of chiral non-steroidal anti-inflammatory drugs flurbiprofen, ketoprofen and etodolac binding with HSA. Journal of Pharmaceutical and Biomedical Analysis, 98, 138–144. [Link]
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Kagan, H. B. (1973). Catalytic asymmetric hydrogenation. Annals of the New York Academy of Sciences, 214, 119–124. [Link]
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Hutt, A. J., & Caldwell, J. (1989). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. Journal of Pharmacy and Pharmacology, 41(12), 817–822. [Link]
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Tao, J., et al. (2002). Development of a Continuous Enzymatic Process for the Preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid. Organic Process Research & Development, 6(4), 435–439. [Link]
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Ponra, S., et al. (2019). Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins. ResearchGate. [Link]
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Peretto, I., et al. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. ResearchGate. [Link]
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Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8276–8287. [Link]
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Holmberg, E., et al. (1993). Enantioselective synthesis of ibuprofen esters in AOT/isooctane microemulsions by Candida cylindracea lipase. Biotechnology and Bioengineering, 42(6), 791–796. [Link]
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Rowbotham, J. S., & Flitsch, S. L. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. [Link]
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Lautens, M., et al. (2024). Enantioselective Synthesis of Organoborons Enabled by Cyclopropene Ring Opening. ResearchGate. [Link]
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Use of 2-(4-Fluorophenyl)propanoic acid as a reference standard
An Application Guide for the Use of 2-(4-Fluorophenyl)propanoic acid as an Analytical Reference Standard
Abstract
This document provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the proper use of this compound (CAS No. 75908-73-5) as a reference standard. This guide details the compound's physicochemical properties, its critical role as a building block in pharmaceutical synthesis, and its application in the development and validation of analytical methods. Detailed, field-proven protocols for handling, solution preparation, and analysis by High-Performance Liquid Chromatography (HPLC) are provided to ensure accurate and reproducible results in a research and drug development setting.
Introduction: The Scientific Rationale
In the landscape of modern drug discovery, the precision of analytical measurements is paramount. Reference standards are the cornerstone of this precision, providing the benchmark against which unknown samples are quantified and qualified. This compound is a fluorinated organic compound that serves as a vital chemical intermediate and building block in the synthesis of more complex bioactive molecules and Active Pharmaceutical Ingredients (APIs).[1][2] The strategic incorporation of a fluorophenyl group is a common medicinal chemistry tactic used to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][3][4]
Consequently, the use of a highly characterized reference standard of this compound is essential for:
-
Quantitative Analysis: Accurately determining the concentration of the material in reaction mixtures or as a starting material.
-
Impurity Profiling: Identifying and quantifying its presence as a potential process-related impurity in the synthesis of novel chemical entities.
-
Method Validation: Establishing the performance characteristics (e.g., specificity, linearity, accuracy) of analytical methods in accordance with ICH guidelines.[5]
This guide explains the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and defensible analytical data.
Physicochemical Properties & Characterization
A reference standard's utility begins with its identity and purity, which must be unequivocally established. The properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 75908-73-5 | [6] |
| Molecular Formula | C₉H₉FO₂ | [6][7] |
| Molecular Weight | 168.17 g/mol | [6][7] |
| IUPAC Name | This compound | [6] |
| Appearance | Off-white to white solid, liquid, or semi-solid | [8] |
| Storage Conditions | Sealed in a dry environment at room temperature | [8] |
| pKa (Predicted) | 4.31 ± 0.10 | [8] |
| Boiling Point (Predicted) | 258.8 ± 15.0 °C | [8] |
Spectroscopic Identity Confirmation
Prior to use, the identity of the reference standard should be confirmed. A high-purity standard will be accompanied by a Certificate of Analysis (CoA) with this data.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a unique fingerprint of the molecule. For this compound, the spectrum should exhibit distinct signals corresponding to its three unique proton environments.[9][10]
-
Carboxylic Acid Proton (-COOH): A broad singlet, significantly downfield (typically >10 ppm) due to the deshielding effect of the electronegative oxygen atoms.[9]
-
Aromatic Protons (-C₆H₄-): A complex multiplet pattern in the aromatic region (typically 7.0-7.5 ppm) characteristic of a para-substituted benzene ring.
-
Methine Proton (-CH-): A quartet, shifted downfield by the adjacent aromatic ring and carbonyl group.
-
Methyl Protons (-CH₃): A doublet, appearing most upfield, coupled to the methine proton.
-
-
Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode should be observed, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the C-F stretch (~1220 cm⁻¹).
The Role of this compound in Synthesis
This compound is not a specified impurity of a major drug like Flurbiprofen, but rather serves as a foundational structural motif.[11][12] Its role is best visualized as a key node in a synthetic pathway.
Figure 2: General analytical workflow for HPLC analysis.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with UV detector. |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) | Industry standard for nonpolar to moderately polar analytes. [13][14] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) | Provides good retention and peak shape for acidic analytes. [5] |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Standard volume to avoid column overload. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. [13] |
| Detection | UV-Vis Detector at 225 nm | Wavelength provides good sensitivity for the phenyl moiety. [13] |
| Run Time | 10 minutes | Sufficient to elute the main peak and any common impurities. |
Procedure:
-
Mobile Phase Preparation:
-
Prepare 0.1% Phosphoric Acid by adding 1.0 mL of concentrated H₃PO₄ to 1 L of HPLC-grade water.
-
Mix 500 mL of HPLC-grade acetonitrile with 500 mL of the 0.1% phosphoric acid solution.
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Working Standard & Sample Preparation:
-
Prepare a working standard solution of ~100 µg/mL by performing a 1:10 dilution of the 1000 µg/mL stock solution (Protocol 1) with the mobile phase.
-
For assay of an unknown solid, prepare it in the same manner as the stock solution and dilute to a similar target concentration.
-
-
System Setup and Equilibration:
-
Set up the HPLC system according to the conditions in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable, noise-free baseline is observed.
-
-
System Suitability Test (SST):
-
Make five replicate injections of the working standard solution (~100 µg/mL).
-
The system is deemed suitable if the following criteria are met:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (T): 0.8 – 1.5
-
Theoretical Plates (N): ≥ 2000
-
-
-
Analysis:
-
Inject a solvent blank (e.g., mobile phase) to ensure no system contamination.
-
Inject the working standard solution.
-
Inject the sample solution(s) in duplicate.
-
-
Calculations:
-
Purity (% Area):
-
Purity = (Area_main_peak / Area_total_all_peaks) * 100
-
-
Assay (% w/w):
-
Assay = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard
-
-
Data Interpretation and Reporting
A successful analysis will yield a sharp, symmetrical peak for this compound at a reproducible retention time. Any other peaks in the sample chromatogram represent impurities and should be integrated to determine the purity. The final report should include the chromatograms, a summary of the SST results, the calculated purity and/or assay value for the sample, and a reference to the specific method used.
Conclusion
This compound is a valuable reference standard for the development of novel fluorinated compounds. Its proper use, grounded in an understanding of its chemical properties and guided by robust analytical protocols, is fundamental to generating reliable data. By following the handling, preparation, and HPLC analysis procedures outlined in this guide, researchers and scientists can ensure the integrity of their analytical results, supporting the advancement of pharmaceutical research and development.
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Pharmaffiliates. Flurbiprofen-impurities. [Link]
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SynZeal. Flurbiprofen Impurities. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2723915, 2-(4-Fluorophenyl)propionic acid. [Link]
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PrepChem.com. Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6950752, (2S)-2-(4-fluorophenyl)propanoic acid. [Link]
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FDA Global Substance Registration System. 2-(4-FLUOROPHENYL)PROPIONIC ACID. [Link]
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Chem-Impex. 3-(4-Fluorophenyl)propionic acid. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery. [Link]
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Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
-
US EPA. (2021). Analytical Method Summaries. [Link]
-
Mycock, K., et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]
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SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid. [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
-
NIST. Propanoic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
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Nagwa. (2019). Video: ¹H NMR Spectrum of Propanoic Acid. [Link]
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Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]
-
Klimes, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Application Note: A Multi-nuclear, Multidimensional NMR Approach for the Structural Elucidation of 2-(4-Fluorophenyl)propanoic Acid Derivatives
Abstract
This guide provides a detailed framework for the structural elucidation of 2-(4-Fluorophenyl)propanoic acid derivatives, a scaffold common to many non-steroidal anti-inflammatory drugs (NSAIDs). We present a comprehensive methodology leveraging one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the causal reasoning behind experimental choices to ensure robust and verifiable structural confirmation.
Introduction: The Imperative for Unambiguous Structural Verification
The this compound core is a foundational structure in medicinal chemistry, most notably in the "profen" class of NSAIDs. The biological activity, safety, and intellectual property of these pharmaceutical compounds are intrinsically linked to their precise chemical structure. Any ambiguity or error in structural assignment can have profound consequences in drug development and quality control.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1][2] Its power lies in its ability to provide a wealth of information regarding the molecular framework, including through-bond connectivity, the chemical environment of individual atoms, and stereochemical relationships. For fluorinated compounds like the derivatives , the inclusion of ¹⁹F NMR provides an exceptionally sensitive and informative probe that complements standard ¹H and ¹³C NMR analyses.[3][4][5] This application note details an integrated NMR workflow designed to provide a self-validating system for structural confirmation.
Foundational Principles: A Multi-Nuclear Strategy
A robust structural elucidation strategy relies on the synergistic use of multiple NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together, they create a cross-validating network of data.
-
¹H NMR (Proton NMR): This is the primary and most sensitive NMR experiment. It reveals the number of distinct proton environments, their relative populations (via integration), and their proximity to other protons (via spin-spin coupling, or multiplicity).
-
¹³C NMR (Carbon NMR): This experiment provides a direct count of the number of unique carbon atoms in the molecule, mapping the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, these experiments require more concentrated samples or longer acquisition times.[6]
-
¹⁹F NMR (Fluorine NMR): For fluorinated compounds, this is a critical experiment. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive.[4] Its chemical shift is exquisitely sensitive to the electronic environment, spanning a wide range that minimizes signal overlap and provides a clear fingerprint of the fluorine's position.[3][7]
-
2D NMR (COSY & HSQC): Two-dimensional NMR techniques are essential for resolving the ambiguities often present in 1D spectra, especially for complex derivatives.[1][2][8]
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, definitively identifying which protons are adjacent to one another in a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to, providing an unambiguous method for assigning carbon resonances.
-
Experimental Workflow: From Sample to Structure
The following diagram illustrates the logical flow of the structural elucidation process, emphasizing the iterative and cross-validating nature of the workflow.
Caption: Integrated workflow for NMR-based structural elucidation.
Protocol 1: Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample preparation. The goal is a homogeneous solution free of particulate matter and paramagnetic impurities.[9]
Materials:
-
Sample: this compound derivative
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Ensure the solvent does not react with the sample and dissolves it completely.
-
NMR Tubes: High-quality, clean, and unscratched 5 mm NMR tubes.[10][11]
-
Glass Pasteur pipette and cotton wool for filtration.
Procedure:
-
Weigh the Sample: For standard analysis on a 400-600 MHz spectrometer:
-
Dissolution: In a small, clean glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[9][10] Vortex the vial gently to ensure complete dissolution.
-
Filtration (Critical Step): If any solid particles remain, filter the solution directly into the NMR tube. A simple and effective method is to push a small plug of cotton wool into a Pasteur pipette and pipette the solution through it.[12] This prevents issues with magnetic field homogeneity (shimming).
-
Transfer: Carefully transfer the clear solution into the NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[12]
Protocol 2: NMR Data Acquisition
The following parameters are provided as a starting point for a 500 MHz spectrometer and may need to be optimized based on the specific instrument and sample concentration.
| Experiment | Parameter | Typical Value | Rationale |
| ¹H NMR | Spectral Width | -2 to 12 ppm | Covers the typical chemical shift range for organic molecules. |
| Number of Scans | 8 to 16 | Sufficient for good signal-to-noise with adequate sample concentration. | |
| Relaxation Delay (d1) | 1-2 s | Allows for nearly complete relaxation of protons, enabling accurate integration. | |
| ¹³C NMR | Spectral Width | -10 to 220 ppm | Encompasses the full range of carbon chemical shifts. |
| Number of Scans | 128 to 1024 | A higher number of scans is needed to compensate for the low natural abundance of ¹³C. | |
| Relaxation Delay (d1) | 2 s | Ensures quantitative potential, especially for quaternary carbons. | |
| ¹⁹F NMR | Spectral Width | -80 to -180 ppm | A common range for fluoroaromatic compounds, but should be adjusted based on the specific derivative.[3] |
| Number of Scans | 16 to 64 | ¹⁹F is a sensitive nucleus, requiring fewer scans than ¹³C. | |
| Relaxation Delay (d1) | 2 s | Standard delay for routine analysis. | |
| gCOSY | Data Points (F2 x F1) | 2048 x 256 | Provides good resolution in both dimensions. |
| Number of Scans | 2 to 4 | Typically sufficient due to the high sensitivity of ¹H detection. | |
| gHSQC | Data Points (F2 x F1) | 1024 x 256 | Standard resolution for C-H correlation. |
| Number of Scans | 4 to 8 | Balances signal-to-noise with experiment time. |
Protocol 3: Data Processing
Modern NMR software simplifies data processing.[13][14][15] The standard workflow is as follows:
-
Fourier Transformation (FT): Converts the time-domain signal (FID) into the frequency-domain spectrum.
-
Phase Correction: Adjusts the phase of the spectrum so that all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: Flattens the baseline of the spectrum.
-
Referencing: Calibrates the chemical shift axis. For ¹H and ¹³C, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is typically used. For ¹⁹F, an external standard or a known internal reference is used, with CFCl₃ often set as 0 ppm.
-
Integration (¹H NMR): Determines the relative number of protons corresponding to each signal.
Data Interpretation: A Case Study of this compound
Let's analyze the expected NMR data for the parent compound to establish a baseline for interpreting its derivatives.
Structure and Numbering:
(Aromatic protons ortho to the propanoic acid group are H2/H6; those ortho to fluorine are H3/H5. Carbons are numbered C1-C6 on the ring, with C1 attached to the propanoic acid group. Propanoic acid carbons are Cα, Cβ, and C=O)
Expected Spectral Features
| Nucleus | Assignment | Expected δ (ppm) | Multiplicity | J-Coupling (Hz) | Key 2D Correlations |
| ¹H | -COOH | 10.0 - 12.0 | broad singlet | - | - |
| H-2, H-6 | ~7.3 | doublet of doublets | ³JHH ≈ 8.5, ⁴JHF ≈ 5.5 | COSY to H-3/H-5; HSQC to C-2/C-6 | |
| H-3, H-5 | ~7.0 | triplet (pseudo) | ³JHH ≈ 8.5, ³JHF ≈ 8.5 | COSY to H-2/H-6; HSQC to C-3/C-5 | |
| Cα-H | ~3.7 | quartet | ³JHH ≈ 7.2 | COSY to Cβ-H₃; HSQC to Cα | |
| Cβ-H₃ | ~1.5 | doublet | ³JHH ≈ 7.2 | COSY to Cα-H; HSQC to Cβ | |
| ¹³C | C=O | 178 - 182 | singlet | - | - |
| C-4 (C-F) | ~162 | doublet | ¹JCF ≈ 245 | - | |
| C-1 | ~137 | doublet | ⁴JCF ≈ 3 | - | |
| C-2, C-6 | ~129 | doublet | ³JCF ≈ 8 | HSQC to H-2/H-6 | |
| C-3, C-5 | ~115 | doublet | ²JCF ≈ 21 | HSQC to H-3/H-5 | |
| Cα | ~45 | singlet | - | HSQC to Cα-H | |
| Cβ | ~18 | singlet | - | HSQC to Cβ-H₃ | |
| ¹⁹F | C-4-F | -110 to -118 | triplet (pseudo) | ³JFH ≈ 8.5 | - |
Analysis and Cross-Validation
-
¹H NMR: The aromatic region is expected to show a classic AA'BB' system, complicated by coupling to fluorine. The two signals, each integrating to 2H, confirm the 1,4-disubstitution pattern. The aliphatic region's quartet and doublet, with integrals of 1H and 3H respectively, are textbook indicators of a -CH-CH₃ moiety. Their coupling constant (³JHH) must match.
-
¹³C NMR: The presence of 6 aromatic carbons and 3 aliphatic carbons is expected. The key signal is the carbon attached to fluorine (C-4), which will appear as a doublet with a very large one-bond coupling constant (¹JCF ≈ 245 Hz). The other aromatic carbons will also show smaller couplings to fluorine (²JCF, ³JCF, ⁴JCF), which decrease with distance. This provides definitive proof of the fluorine's location.[16]
-
¹⁹F NMR: A single signal confirms the presence of one fluorine environment. Its multiplicity, appearing as a pseudo-triplet, arises from coupling to the two ortho protons (H-3, H-5) with a ³JHF of ~8.5 Hz.
-
COSY: This experiment provides the final validation of the proton spin systems. A cross-peak will connect the Cα-H quartet to the Cβ-H₃ doublet, confirming the propanoic acid side chain. Cross-peaks will also be seen between the adjacent aromatic protons (H-2/H-6 and H-3/H-5).
Caption: Expected ¹H-¹H COSY correlations for the core structure.
-
HSQC: This experiment links the proton and carbon data sets. It will show a correlation between the signal at ~3.7 ppm (Cα-H) and the carbon at ~45 ppm (Cα), and between the signal at ~1.5 ppm (Cβ-H₃) and the carbon at ~18 ppm (Cβ), locking in the aliphatic assignments.
Caption: Key ¹H-¹³C HSQC correlations for direct C-H attachments.
By systematically analyzing each spectrum and ensuring that the data from all experiments are consistent, a definitive and trustworthy structural assignment can be made. Any deviation from these expected patterns in a new derivative can be used to pinpoint the location and nature of the chemical modification.
Conclusion
The integrated multi-nuclear and multidimensional NMR approach described here provides a robust, self-validating protocol for the structural elucidation of this compound derivatives. By combining the insights from ¹H, ¹³C, ¹⁹F, and 2D NMR, researchers can achieve unambiguous structural assignments, a critical requirement for advancing drug discovery, ensuring quality control, and protecting intellectual property in the pharmaceutical industry.
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NMRium - The next-generation NMR software. (n.d.). Retrieved from [Link]
- Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org.
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Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]
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Bruker. (n.d.). NMR Software | NMR Technologies. Retrieved from [Link]
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-
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
- Peralta, J. E., et al. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.
- Peralta, J. E., et al. (2025). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.
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Oxford Instruments Magnetic Resonance. (n.d.). Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen. Retrieved from [Link]
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- Foroozandeh, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9636-9646.
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- 8. rjupublisher.com [rjupublisher.com]
- 9. organomation.com [organomation.com]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. nmrium.com [nmrium.com]
- 14. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 15. NMR Data Processing Software | UD NMR Center [sites.udel.edu]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Application Note: High-Resolution Mass Spectrometry for Metabolite Identification of 2-(4-Fluorophenyl)propanoic acid
Introduction
2-(4-Fluorophenyl)propanoic acid is a non-steroidal anti-inflammatory drug (NSAID) scaffold of significant interest in pharmaceutical development. Understanding its metabolic fate is a critical component of preclinical and clinical drug development, as metabolites can be pharmacologically active, inactive, or even toxic. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has become an indispensable tool for the detection, identification, and structural characterization of drug metabolites in complex biological matrices.[1][2] The high mass accuracy and resolution offered by modern instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, enable the confident determination of elemental compositions and the differentiation of isobaric interferences.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of LC-HRMS for the identification of metabolites of this compound in a biological matrix like plasma. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present data in a clear, interpretable format.
Principle of Metabolite Identification using LC-HRMS
The core principle of this workflow is the separation of the parent drug and its metabolites from the complex biological matrix using liquid chromatography, followed by their detection and characterization using high-resolution mass spectrometry. The process involves several key stages:
-
Sample Preparation: Extraction of the analytes from the biological matrix (e.g., plasma) while minimizing matrix effects that can interfere with ionization.[6][7]
-
Liquid Chromatography (LC) Separation: Chromatographic separation of the parent drug and its metabolites based on their physicochemical properties, primarily polarity.
-
High-Resolution Mass Spectrometry (HRMS) Analysis: Ionization of the separated compounds and measurement of their mass-to-charge ratios (m/z) with high accuracy and resolution. This allows for the determination of the elemental composition of the parent drug and its metabolites.[3][5]
-
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation: Fragmentation of the precursor ions of interest to generate characteristic product ion spectra. These fragmentation patterns provide crucial structural information for identifying the site of metabolic modification.[8]
-
Data Analysis: Utilization of sophisticated software to process the vast amount of data generated, compare spectra with databases, and propose metabolite structures.[9]
Experimental and Data Analysis Workflow
Caption: Experimental workflow for metabolite identification.
Materials and Methods
Reagents and Materials
-
This compound standard (Sigma-Aldrich or equivalent)
-
LC-MS grade acetonitrile, methanol, and water (Optima, Fisher Scientific or equivalent)[10]
-
Formic acid (LC-MS grade, Sigma-Aldrich or equivalent)
-
Control plasma (e.g., human, rat)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE or equivalent)
-
LC vials
Instrumentation
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of performing data-dependent MS/MS acquisition.
Experimental Protocols
Standard Solution Preparation
Rationale: Accurate standard solutions are essential for confirming the retention time and fragmentation pattern of the parent drug.
Protocol:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with 50:50 acetonitrile:water to prepare working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
Plasma Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS analysis.[7] Acetonitrile is a common choice as it efficiently precipitates proteins and is compatible with reversed-phase chromatography.
Protocol:
-
Thaw frozen control plasma samples on ice to prevent degradation of potential endogenous metabolites.[11]
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[12]
-
Carefully collect the supernatant without disturbing the protein pellet.
-
For in-vitro studies, the supernatant can be directly injected. For in-vivo samples, it is advisable to evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute it in a smaller volume of the initial mobile phase to concentrate the analytes.
-
Filter the final extract through a 0.22 µm syringe filter before transferring to an LC vial.[13]
LC-HRMS Method
Rationale: A reversed-phase C18 column is suitable for separating the relatively nonpolar this compound and its potentially more polar metabolites. A gradient elution is used to effectively separate compounds with a range of polarities. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in positive ion mode.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: High-Resolution Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive and Negative |
| Full Scan (MS1) Resolution | 60,000 |
| Scan Range (m/z) | 100 - 1000 |
| dd-MS2 Resolution | 15,000 |
| Collision Energy | Stepped HCD (e.g., 15, 30, 45 eV) |
| TopN | 5 (fragment the 5 most intense ions) |
Data Analysis and Metabolite Identification
Parent Drug Confirmation
-
Inject a standard solution of this compound to determine its retention time and obtain its accurate mass and MS/MS spectrum.
-
Expected [M+H]+ for C9H9FO2: 169.0665
-
Expected [M-H]- for C9H9FO2: 167.0514
Putative Metabolite Identification
Rationale: Metabolites are identified by searching for expected mass shifts corresponding to common metabolic biotransformations relative to the parent drug. High mass accuracy is crucial for reducing the number of potential elemental compositions.[5]
-
Common Phase I Metabolic Reactions:
-
Hydroxylation: +15.9949 Da (addition of an oxygen atom)
-
Dehydrogenation: -2.0156 Da (loss of two hydrogen atoms)
-
Carboxylation: +43.9898 Da (addition of a carboxyl group)
-
-
Common Phase II Metabolic Reactions:
-
Glucuronidation: +176.0321 Da (addition of glucuronic acid)
-
Sulfation: +79.9568 Da (addition of a sulfate group)
-
Glycine Conjugation: +57.0215 Da (addition of glycine)
-
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Structural Elucidation using MS/MS Fragmentation
Rationale: The fragmentation pattern of a metabolite provides crucial information about the location of the metabolic modification. By comparing the MS/MS spectrum of a metabolite to that of the parent drug, common and unique fragment ions can be identified.
-
Fragmentation of the Parent Drug: The carboxylic acid moiety is a likely site for initial fragmentation, leading to the loss of H2O (-18.0106 Da) or COOH (-44.9977 Da).[14][15]
-
Fragmentation of a Hydroxylated Metabolite: A shift of 16 Da in a fragment ion compared to the parent drug's fragmentation pattern can indicate the location of the hydroxyl group. For example, if a fragment corresponding to the fluorophenyl ring is shifted by 16 Da, it suggests hydroxylation on the aromatic ring.
-
Fragmentation of a Glucuronide Conjugate: A characteristic neutral loss of 176.0321 Da (glucuronic acid) is a strong indicator of a glucuronide conjugate.
Conclusion
This application note provides a robust and detailed framework for the identification of metabolites of this compound using LC-HRMS. By following the outlined protocols for sample preparation, LC-MS analysis, and data interpretation, researchers can confidently characterize the metabolic fate of this compound. The combination of high-resolution accurate mass measurements and tandem mass spectrometry is a powerful strategy for elucidating the structures of drug metabolites, which is a critical step in the drug discovery and development process.
References
- Thermo Fisher Scientific. (n.d.). High-resolution compound identification in metabolomics: a review of current practices.
- Technology Networks. (2022, April 8). The Full Picture, the Right Picture – High-Resolution Mass Spectrometry for Metabolomic Profiling.
- Watson, D. G. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. PMC.
- ResearchGate. (2017). High-Resolution Mass Spectrometry in Metabolite Identification.
- Agilent. (n.d.). High-resolution mass spec for metabolomic analysis.
- MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ.
- Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation.
- Creative Proteomics. (n.d.). Serum/Plasma Sample Collection and Preparation in Metabolomics.
- LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures....
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- ANALYTICAL METHOD SUMMARIES. (2021, May 24).
- precisionFDA. (n.d.). This compound, (2R)-.
- Thermo Fisher Scientific. (n.d.). Metabolome identification using LC-MSn Orbitrap-based mass spectrometry.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- NIH. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics.
- MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
- YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.
- NIH. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- Agilent. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column.
- PubMed. (n.d.). Mass spectrometric identification of 13C-labeled metabolites during anaerobic propanoic acid oxidation.
- Wikipedia. (n.d.). Phenylpropanoids metabolism.
- PubChem. (n.d.). Propanoate Metabolism.
- ResearchGate. (2024, January 30). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- OSTI.GOV. (n.d.). NIH Public Access.
- PubMed Central. (n.d.). Metabolic Engineering of the Phenylpropanoid Pathway in Saccharomyces cerevisiae.
- An-Najah Staff. (2021, October 31). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpras.com [ijpras.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The Full Picture, the Right Picture – High-Resolution Mass Spectrometry for Metabolomic Profiling | Technology Networks [technologynetworks.com]
- 5. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metabolon.com [metabolon.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)propanoic Acid
Welcome to the technical support center for the synthesis of 2-(4-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of their product. Here, we combine established chemical principles with practical, field-tested advice to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are their primary advantages and disadvantages?
There are several viable synthetic pathways to this compound. The choice of route often depends on the available starting materials, scale, and desired purity. Three common methods are:
-
Grignard Reaction: This classic method involves the reaction of a Grignard reagent, such as (4-fluorophenyl)magnesium bromide, with a propylene oxide equivalent or by carboxylating an ethyl-substituted Grignard reagent.[1][2][3] Its primary advantage is the use of readily available starting materials. However, Grignard reagents are highly sensitive to moisture and air, which can significantly lower the yield if not performed under strictly anhydrous and inert conditions.[2][3]
-
Friedel-Crafts Acylation/Alkylation: This approach typically involves the reaction of fluorobenzene with a propionylating or a 2-chloropropionylating agent in the presence of a Lewis acid catalyst like aluminum chloride.[4][5] The resulting ketone can then be converted to the desired carboxylic acid. This method is robust and scalable. However, it can suffer from poor regioselectivity, leading to ortho- and meta-isomers as by-products, which can complicate purification.[6]
-
Darzens Condensation: This reaction involves the condensation of 4-fluorobenzaldehyde with an α-halo ester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[7][8][9] Subsequent hydrolysis and decarboxylation yield the desired product. The Darzens reaction is an elegant method for forming the carbon skeleton and can be stereoselective under certain conditions.[10] However, the reaction conditions need to be carefully controlled to avoid side reactions.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in the synthesis of this compound can often be traced back to a few key areas:
-
Purity of Reagents and Solvents: Impurities, especially water in Grignard-based syntheses, can quench the reactive intermediates.[2] Ensure all reagents are of high purity and solvents are appropriately dried.
-
Reaction Temperature: Many of the synthetic steps are temperature-sensitive. For instance, Grignard reagent formation is an exothermic process and requires careful temperature control to prevent side reactions. Friedel-Crafts reactions also have optimal temperature ranges to maximize the desired para-isomer formation.[4][5]
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of the starting materials. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[6]
-
Side Reactions: The formation of by-products is a common cause of low yields. For example, in Friedel-Crafts reactions, polysubstitution or isomerization can occur.[6] In Grignard syntheses, Wurtz coupling can be a significant side reaction.
Q3: I am observing multiple spots on my TLC analysis of the crude product. What are these impurities, and how can I minimize them?
The presence of multiple spots on a TLC plate indicates a mixture of compounds. The identity of these impurities is dependent on the synthetic route chosen.
-
Positional Isomers (ortho-, meta-): Particularly common in Friedel-Crafts reactions, these isomers often have similar polarities, making them challenging to separate.[6] To minimize their formation, controlling the reaction temperature and the rate of addition of reagents is critical.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your starting materials.
-
Over-alkylation/acylation Products: In some cases, the product can react further to give di- or poly-substituted products.
-
By-products from Side Reactions: Depending on the synthesis, these could include homo-coupled products from Grignard reactions or products from rearrangements.
To identify these impurities, it is recommended to use analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6] Minimizing their formation requires careful optimization of reaction conditions, including stoichiometry, temperature, and reaction time.[11][12]
Troubleshooting Guide
This section provides a more in-depth, issue-focused approach to resolving common problems encountered during the synthesis of this compound.
Issue 1: Poor Yield in Grignard-based Synthesis
Symptoms:
-
Low recovery of the final product after work-up and purification.
-
Evidence of significant amounts of biphenyl or unreacted magnesium in the reaction flask.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Moisture Contamination | Grignard reagents are extremely basic and will react with any protic source, especially water, which will quench the reagent.[2] | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity magnesium turnings. |
| Poor Initiation of Grignard Formation | The reaction between the aryl halide and magnesium may be difficult to initiate due to a passivating oxide layer on the magnesium. | Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle heating or sonication can also help initiate the reaction. |
| Side Reactions | The primary side reaction is Wurtz coupling, where two aryl groups couple to form a biphenyl compound. This is more prevalent at higher temperatures. | Maintain a consistent and controlled reaction temperature, typically via an ice bath during the initial stages of Grignard reagent formation. |
| Inefficient Carboxylation | The reaction with CO₂ can be inefficient if not performed correctly. | Bubble dry CO₂ gas through the Grignard solution at a low temperature (e.g., -78 °C using a dry ice/acetone bath). Alternatively, pour the Grignard solution onto crushed dry ice. Ensure vigorous stirring to maximize surface area contact. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Issue 2: Product Purification Challenges
Symptoms:
-
Difficulty in obtaining a pure product after extraction and solvent evaporation.
-
The presence of persistent impurities in NMR or HPLC analysis.
Possible Causes & Solutions:
-
Formation of Isomeric By-products: As mentioned, Friedel-Crafts reactions can produce ortho- and meta-isomers that are often difficult to separate from the desired para-isomer by simple extraction.
-
Solution: Recrystallization is often the most effective method for purifying the crude product. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) must be determined experimentally. If recrystallization is insufficient, column chromatography on silica gel may be necessary.[6]
-
-
Acid-Base Extraction Inefficiencies: The product is a carboxylic acid and should be extractable into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). However, if the pH is not sufficiently high, the extraction will be incomplete.
-
Solution: Ensure the pH of the aqueous layer is greater than 8 during the basic extraction. After acidification to recover the product (pH < 2), ensure complete precipitation before filtering or extracting back into an organic solvent.
-
Purification Strategy Decision Tree
Caption: General Grignard synthesis pathway.
References
-
[Design and optimization of 2,3-dihydrobenzo[b]d[7][13]ioxine propanoic acids as novel GPR40 agonists with improved pharmacokinetic and safety profiles. Semantic Scholar.]([Link])
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. leah4sci.com [leah4sci.com]
- 4. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 5. Preparation method of 2-(4-alkylphenyl) propanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Darzens Reaction [organic-chemistry.org]
- 8. Darzens reaction - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solutions for In Vitro Solubility of 2-(4-Fluorophenyl)propanoic Acid
Welcome to the technical support guide for 2-(4-Fluorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in in vitro experimental settings. Here, we provide in-depth, evidence-based troubleshooting guides and frequently asked questions (FAQs) to ensure the successful integration of this compound into your research.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound, a carboxylic acid derivative, presents solubility hurdles typical of its class. Its molecular structure, characterized by a phenyl ring and a carboxylic acid group, results in low intrinsic aqueous solubility, particularly in acidic to neutral conditions. The key to overcoming these issues lies in understanding its pH-dependent solubility and leveraging appropriate solubilization techniques.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?
This is a common issue due to the compound's low intrinsic aqueous solubility. Direct dissolution in neutral aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the best organic solvent for preparing a stock solution?
Dimethyl sulfoxide (DMSO) and ethanol are the most common and recommended solvents. Based on data for the structurally similar compound flurbiprofen, the following solubilities can be expected[1]:
| Solvent | Approximate Solubility (mg/mL) | Approximate Molarity (M) |
| DMSO | ~10 mg/mL | ~59.5 mM |
| Ethanol | ~25 mg/mL | ~148.6 mM |
| DMF | ~25 mg/mL | ~148.6 mM |
Expert Advice: While ethanol offers higher solubility, DMSO is often preferred for its high solubilizing power for a wide range of compounds and its miscibility with aqueous media. However, always consider the tolerance of your specific cell line or assay system to the final concentration of the organic solvent.
Q3: What is the maximum permissible concentration of DMSO or ethanol in my in vitro assay?
The final concentration of the organic solvent in your assay should be kept to a minimum to avoid off-target effects or cytotoxicity. A general guideline is to keep the final concentration of DMSO or ethanol at or below 0.5%, with many sensitive assays requiring it to be below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of the organic solvent without the compound) in your experiments to account for any solvent effects.
Q4: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?
This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The simplest solution is to lower the final working concentration of the compound in your assay.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer or medium.
-
Stirring and Temperature: Add the stock solution dropwise to your pre-warmed (e.g., 37°C) aqueous medium while gently vortexing or stirring. This can help to keep the compound in solution.
-
pH Adjustment: For certain applications, slightly increasing the pH of the final solution can enhance solubility. However, be mindful of the pH tolerance of your cells or assay components.
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 168.17 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh out 1.68 mg of this compound and place it into a sterile vial.
-
Add DMSO: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) can be applied if necessary, but ensure the compound is stable at that temperature.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubilization
For applications where an organic solvent is not desirable, you can leverage the carboxylic acid moiety to increase solubility by preparing a salt form.
Materials:
-
This compound
-
1N Sodium Hydroxide (NaOH)
-
Sterile water or desired aqueous buffer
-
pH meter
Procedure:
-
Suspend the Compound: Suspend the desired amount of this compound in sterile water or your buffer of choice.
-
Adjust pH: Slowly add 1N NaOH dropwise while monitoring the pH. As the pH increases above the compound's pKa (~4.0), the carboxylic acid will be deprotonated, forming the more soluble sodium salt.
-
Target pH: Aim for a pH where the compound is fully dissolved and that is compatible with your experimental system (typically pH 7.0-7.4 for cell-based assays).
-
Sterilization: Filter-sterilize the final solution through a 0.22 µm filter.
Causality: By increasing the pH, you shift the equilibrium from the less soluble protonated form to the more soluble deprotonated (anionic) form of the carboxylic acid, thereby increasing its aqueous solubility.
Caption: Chemical equilibrium of this compound at different pH values.
Protocol 3: Utilizing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[2][3] This is a valuable technique when the use of organic solvents or pH adjustments is limited.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Desired aqueous buffer
-
Magnetic stirrer
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. The concentration will need to be optimized for your specific needs.
-
Add Compound: Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.
-
Equilibrate: Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.
-
Filter: Filter the solution to remove any undissolved compound.
Causality: The hydrophobic portion of this compound is encapsulated by the hydrophobic interior of the cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in the aqueous medium.
Experimental Workflow for Solubility Troubleshooting
Caption: Decision-making workflow for troubleshooting solubility issues.
References
-
PubChem. This compound. [Link]
-
Fenyvesi, É., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3738. [Link]
-
Vikas, A., et al. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Asian Journal of Pharmaceutics, 12(2). [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Fluorophenyl)propanoic Acid Derivatization
Welcome to the technical support center for the derivatization of 2-(4-Fluorophenyl)propanoic acid and related profens. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this carboxylic acid for robust analytical characterization. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and field-proven methodologies.
Introduction to Derivatization
This compound, a member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), possesses a polar carboxylic acid group.[1][2] This functional group imparts properties like low volatility and potential for strong interaction with chromatographic stationary phases, which can lead to poor peak shape and low sensitivity in analyses like Gas Chromatography (GC).[3][4] Derivatization is a chemical modification process that converts the polar carboxyl group into a less polar, more volatile, and more thermally stable derivative, making it amenable to a wider range of analytical techniques.[4][5][6] This guide will help you optimize this crucial sample preparation step.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing this compound?
A1: The primary reasons for derivatizing this compound are:
-
To Increase Volatility for GC Analysis: The carboxylic acid group forms strong intermolecular hydrogen bonds, resulting in a high boiling point and low volatility. Converting it to an ester or a silyl derivative disrupts this hydrogen bonding, significantly increasing its volatility.[3][7]
-
To Improve Chromatographic Peak Shape: The polar -COOH group can interact strongly with active sites (e.g., free silanols) on GC columns or in the injector port, leading to peak tailing and poor resolution. Derivatization masks this polar group, resulting in sharper, more symmetrical peaks.[5]
-
To Enhance Detection Sensitivity: For High-Performance Liquid Chromatography (HPLC), derivatization can be used to attach a chromophore or a fluorophore to the molecule.[8][9] This is particularly useful when the parent compound has poor UV absorbance or does not fluoresce, thereby dramatically increasing detection sensitivity.
-
To Enable Chiral Separation: As this compound is a chiral compound, its enantiomers often exhibit different pharmacological activities.[2][10] To separate these enantiomers on a standard achiral column, they must first be reacted with a pure chiral derivatizing agent to form diastereomers, which have different physical properties and can be chromatographically resolved.[11][12]
Q2: How do I choose the right derivatization method?
A2: The choice depends on your analytical goal and the instrumentation available. The following decision tree provides a general guide.
Caption: Decision tree for selecting a derivatization strategy.
Q3: What are the main types of derivatization reactions for this compound?
A3: The three most common methods are:
-
Silylation: An active hydrogen in the carboxyl group is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. This is a fast and common method for GC analysis.[4][5]
-
Alkylation/Esterification: The carboxyl group is converted into an ester. This can be achieved by reacting with an alcohol in the presence of an acid catalyst (Fischer Esterification) or using alkylating agents like pentafluorobenzyl bromide (PFB-Br) for sensitive electron capture detection (ECD) in GC.[3][6][13]
-
Amidation: The carboxyl group is converted into an amide. This is the primary method for chiral derivatization, where the acid is coupled with a chiral amine to form diastereomeric amides.[11][12]
| Method | Primary Application | Common Reagents | Advantages | Disadvantages |
| Silylation | GC Analysis | BSTFA, MSTFA, TMCS | Fast reaction, volatile byproducts | Derivatives are moisture-sensitive[4] |
| Alkylation (Esterification) | GC, HPLC | Alcohols (MeOH, EtOH) + Acid Catalyst, PFB-Br | Stable derivatives, quantitative reactions[7] | Can be slow, may require heating/reflux[14] |
| Amidation | Chiral Separation (GC/HPLC) | Chiral Amines (e.g., (R)-(+)-1-phenylethylamine) + Coupling Agents (e.g., DCC, EDC) | Enables enantiomeric separation on achiral columns | Requires pure chiral reagents, risk of racemization |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Category 1: Low or Incomplete Derivatization
Q: My chromatogram shows a large peak for the underivatized acid and a small peak for the derivative. What went wrong?
A: This is a classic sign of incomplete reaction. Several factors could be at play. Let's diagnose this systematically.
Caption: Troubleshooting workflow for low derivatization yield.
Detailed Explanations:
-
Presence of Moisture: This is the most common culprit for silylation reactions. Silylating agents like BSTFA react readily with any active hydrogen, including that from water. This consumes your reagent before it can react with your analyte.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If your sample is in an aqueous matrix, perform a liquid-liquid extraction and thoroughly dry the organic phase (e.g., with anhydrous Na₂SO₄) before derivatization. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
-
-
Suboptimal Reaction Conditions (Time & Temperature): Derivatization reactions are not always instantaneous.
-
Causality: Carboxylic acids are less reactive than alcohols but more reactive than amides. Steric hindrance around the carboxyl group can also slow the reaction. Many reactions require thermal energy to overcome the activation barrier. For example, Fischer esterification is a reversible equilibrium-driven process that requires heating to proceed at a reasonable rate.[14][15]
-
Solution: You must optimize reaction time and temperature.[16][17][18] For silylation of a sterically hindered acid, heating at 60-80°C for 30-60 minutes may be necessary. For esterification, heating under reflux may be required for several hours.[14] Always start with a literature protocol and optimize from there.
-
-
Incorrect Stoichiometry or Reagent Degradation: The derivatizing agent must be present in sufficient excess to drive the reaction to completion.
-
Causality: The reaction is often an equilibrium. Le Châtelier's principle dictates that adding a large excess of one reactant (the derivatizing agent) will shift the equilibrium towards the products.
-
Solution: For silylation, a 2:1 molar ratio of reagent to active hydrogens is a good starting point. For esterification, the alcohol is often used as the solvent to ensure a large excess.[3] Always use fresh reagents, as they can degrade over time, especially if not stored properly.
-
Category 2: Extraneous Peaks in the Chromatogram
Q: I see multiple peaks besides my starting material and product. What are they and how do I get rid of them?
A: Extraneous peaks can arise from several sources.
-
Reagent-Related Peaks: The derivatizing reagent itself or its byproducts are often volatile and will appear in a GC chromatogram.
-
Identification: Run a blank sample containing only the solvent and the derivatizing reagent. Any peaks present will be reagent-related.
-
Solution: This is often unavoidable. However, a large excess of reagent can sometimes obscure small analyte peaks. Try reducing the amount of reagent, but not so much that the reaction becomes incomplete. Some protocols call for an evaporation step (under a gentle stream of nitrogen) to remove excess reagent before analysis.
-
-
Derivative Instability (Hydrolysis): Silyl esters are particularly susceptible to hydrolysis, where they react with trace amounts of water to revert to the original carboxylic acid. Ester derivatives can also hydrolyze under acidic or basic conditions.
-
Causality: The silicon-oxygen bond in a TMS derivative is labile in the presence of protic sources. The carbonyl carbon of an ester is electrophilic and can be attacked by water, leading to cleavage of the C-O bond.
-
Solution: Analyze samples as soon as possible after derivatization. Avoid any exposure to moisture post-reaction. Ensure the final sample solution is neutral and aprotic. If hydrolysis in the GC inlet is suspected, ensure the inlet liner is clean and well-deactivated.
-
-
Side Reactions: Depending on the reagents and conditions, unwanted side reactions can occur.
-
Example: When using DCC/DMAP for esterification or amidation, the DCC can rearrange to form an N-acylurea byproduct, which may be chromatographically visible.[19]
-
Solution: Purify the sample after derivatization. This can be done with a simple liquid-liquid wash to remove water-soluble byproducts or a more rigorous solid-phase extraction (SPE) or flash chromatography step if necessary.
-
Category 3: Chiral Derivatization Issues
Q: My diastereomers are not separating well after chiral derivatization. What should I check?
A: Poor diastereomeric resolution is a common challenge.
-
Purity of the Chiral Derivatizing Agent (CDA): The enantiomeric purity of your CDA is paramount.
-
Causality: If your (R)-amine CDA is contaminated with 10% of the (S)-amine, then the (S)-acid analyte will react with both, forming two different diastereomers, one of which will likely co-elute with the derivative from the (R)-acid analyte. This leads to an inaccurate measurement of the enantiomeric ratio.
-
Solution: Always use a CDA with the highest possible enantiomeric purity (>99%). Verify the purity if possible.
-
-
Racemization During Reaction: The reaction conditions themselves can cause the chiral center of your analyte to racemize.
-
Causality: Harsh conditions (very high temperatures or extreme pH) can lead to epimerization at the alpha-carbon of the propanoic acid moiety. This is a known phenomenon for profens.[1][10] The mechanism often involves the formation of a thioester with Coenzyme A in biological systems, but chemical racemization is also possible.[10]
-
Solution: Use the mildest possible reaction conditions. Carbodiimide coupling agents like EDC or DCC often allow for milder conditions than converting to an acid chloride with thionyl chloride.[20] Keep reaction temperatures as low as feasible while still achieving a reasonable reaction rate.
-
-
Incomplete Reaction: If the reaction does not go to completion, you will have four chiral species in your sample (R-acid, S-acid, R-diastereomer, S-diastereomer), which can complicate the chromatogram and make integration difficult. Ensure the reaction is complete using the troubleshooting steps in Category 1.
Detailed Experimental Protocols
These protocols provide a starting point. Optimization will likely be required for your specific sample matrix and instrumentation.
Protocol 1: Esterification for GC-FID/MS Analysis (Methyl Ester)
This protocol converts the acid to its more volatile methyl ester.
-
Preparation: To ~1 mg of your dried sample extract in a vial, add 500 µL of 2% (v/v) sulfuric acid in anhydrous methanol.
-
Reaction: Cap the vial tightly and heat at 65°C for 2 hours in a heating block or water bath.
-
Neutralization & Extraction: Cool the vial to room temperature. Add 1 mL of saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Extract the methyl ester by adding 500 µL of hexane and vortexing for 1 minute.
-
Isolation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial.
-
Analysis: Inject 1 µL into the GC.
Causality Note: The sulfuric acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the methanol nucleophile. Heating is required to drive this equilibrium-limited reaction.[14][21]
Protocol 2: Silylation for GC-FID/MS Analysis (TMS Derivative)
This is a rapid and effective method for creating a volatile derivative.
-
Preparation: Ensure the sample extract is completely dry. A typical method is to evaporate the solvent under a stream of nitrogen and re-dissolve in 100 µL of an anhydrous solvent (e.g., pyridine, acetonitrile).
-
Reaction: Add 50 µL of BSTFA (with 1% TMCS as a catalyst). Cap the vial tightly.
-
Heating: Heat the vial at 70°C for 30 minutes. The catalyst (TMCS) enhances the reactivity of BSTFA, especially for hindered functional groups.[7]
-
Analysis: Cool the vial to room temperature. Inject 1 µL directly into the GC. Do not expose to air or moisture.
Causality Note: BSTFA is a powerful silyl donor. The reaction produces volatile byproducts that typically do not interfere with chromatography. The reaction is highly sensitive to water, which will preferentially react with the BSTFA.[5]
Protocol 3: Chiral Derivatization for Enantiomeric Separation
This protocol forms diastereomeric amides for separation on a standard achiral GC or HPLC column.
-
Activation: Dissolve ~1 mg of the dry sample in 200 µL of anhydrous dichloromethane (DCM). Add 1.2 equivalents of ethyl chloroformate and 1.2 equivalents of triethylamine. Stir at 0°C for 15 minutes. This forms a mixed anhydride, which is a highly reactive intermediate.
-
Coupling: In a separate vial, dissolve 1.1 equivalents of a high-purity chiral amine (e.g., (R)-(+)-1-phenylethylamine) in 100 µL of anhydrous DCM.
-
Reaction: Add the amine solution to the activated acid solution. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Wash the reaction mixture with 500 µL of 1M HCl, followed by 500 µL of saturated sodium bicarbonate solution, and finally 500 µL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Evaporate the solvent and reconstitute in a suitable solvent (e.g., hexane for GC, mobile phase for HPLC) for analysis.
Causality Note: The carboxylic acid is first activated to a more reactive species (a mixed anhydride) to facilitate the reaction with the amine, which is a weaker nucleophile than an alkoxide.[11][12] The workup steps are crucial to remove unreacted reagents and byproducts that could interfere with the chromatography.
References
-
Lee, K., et al. (2004). Chiral discrimination of multiple profens as diastereomeric (R)-(+)-1-phenylethylamides by achiral dual-column gas chromatography. Journal of Chromatography B, 803(2), 257-265. [Link]
-
Mukherjee, K., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
- Zenkevich, I. G. (2001). Acids: Derivatization for GC Analysis.
-
Obrnuta faza. Derivatizing Reagents. [Link]
-
ResearchGate. (Image) Optimization of the derivatization with temperature and reaction time. [Link]
-
ResearchGate. (Image) Optimization of the derivatization reaction using a calibration curve. [Link]
-
Hill, D. W., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 869. [Link]
-
Chromatography Forum. (2008). Derivatization of carboxylic group for fluorescence. [Link]
-
ResearchGate. (Image) Optimization of the derivatization for temperature, reaction time, etc. [Link]
-
Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5. [Link]
-
Espinosa-Mansilla, A., et al. (2012). Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. Journal of Separation Science, 35(14), 1759-1767. [Link]
-
Meunier, F., & Verbeeck, R. K. (1988). Stereoselective metabolism of anti-inflammatory 2-arylpropionates. Arzneimittel-Forschung, 38(6), 837-841. [Link]
-
Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. [Link]
-
ResearchGate. (Image) An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid by chiral HPLC. [Link]
-
Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta, 1295, 342435. [Link]
-
Wang, Y., et al. (2018). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Journal of Chromatography A, 1578, 47-55. [Link]
-
Han, J., & Waguespack, Y. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry, 28(12), 2639–2647. [Link]
-
SlidePlayer. Derivatization in GC. [Link]
-
Kolodiazhnyi, O. I., et al. (2023). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 28(17), 6424. [Link]
-
Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta. [Link]
-
PubChem. (2S)-2-(4-fluorophenyl)propanoic acid. [Link]
-
Mawhinney, T. P. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. [Link]
-
Chen, L., et al. (2020). Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction. Journal of Chromatography A, 1612, 460655. [Link]
-
Global Substance Registration System. 2-(4-FLUOROPHENYL)PROPIONIC ACID. [Link]
-
Organic Syntheses. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. [Link]
-
Chemguide. Esterification - alcohols and carboxylic acids. [Link]
-
University of Calgary. Hydrolysis of Esters. [Link]
-
Park, J., et al. (2015). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Journal of the American Chemical Society, 137(12), 4024–4027. [Link]
-
Zhang, T., et al. (2018). Enantioseparation of 2-(substituted phenyl)propanoic acids by high-speed countercurrent chromatography and investigation of the influence of substituents in enantiorecognition. Journal of Separation Science, 41(15), 3105-3113. [Link]
-
Semantic Scholar. Enantioseparation of 2-(substituted phenyl)propanoic acids by high-speed countercurrent chromatography and investigation of the influence of substituents in enantiorecognition. [Link]
-
Reddit. (2022). Esterification not Working (Separation). [Link]
-
ResearchGate. (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]
-
Reddit. (2022). Esterification/Amidation Problems. [Link]
-
The Organic Chemistry Tutor. (2021, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. [Link]
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Technical Support Center: Purification of 2-(4-Fluorophenyl)propanoic Acid
Welcome to the technical support center for the purification of 2-(4-Fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing practical, field-tested advice grounded in solid scientific principles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound, providing concise and actionable answers.
Q1: What are the most common impurities I should be aware of when synthesizing this compound?
A1: The nature of impurities is highly dependent on the synthetic route employed. Common impurities may include:
-
Starting materials: Unreacted precursors such as 4-fluoroacetophenone or 2,4-difluoronitrobenzene.
-
Isomeric impurities: Depending on the reaction's regioselectivity, you might encounter isomers like 2-(2-fluorophenyl)propanoic acid or 2-(3-fluorophenyl)propanoic acid.
-
Byproducts of the reaction: For instance, in methylation reactions, over-methylation can lead to dimethylated byproducts[1].
-
Reagents and catalysts: Residual catalysts, such as palladium from cross-coupling reactions, or other reagents used in the synthesis.[2]
-
Solvents: Residual solvents from the reaction or initial work-up steps.
Q2: What is the most effective and straightforward method for the initial purification of crude this compound?
A2: For a carboxylic acid like this compound, a simple acid-base extraction is a highly effective initial purification step. This technique leverages the acidic nature of the carboxylic group to separate it from neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt. The aqueous layer is then separated, washed with an organic solvent to remove any remaining neutral impurities, and finally acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can then be collected by filtration.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is excellent for quantifying the purity and detecting non-volatile impurities.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities and byproducts.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[3]
-
Melting Point Analysis: A sharp melting point range close to the literature value can be a good indicator of high purity.
Q4: My synthesis is racemic. What are the common strategies for chiral resolution of this compound?
A4: Chiral resolution is essential for many pharmaceutical applications. Common methods include:
-
Crystallization of Diastereomeric Salts: This is a classical and widely used method.[6] The racemic acid is reacted with a chiral base (e.g., a chiral amine like (S)-(-)-1-phenylethylamine) to form diastereomeric salts.[7] These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer is then recovered by acidifying the isolated salt.
-
Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer.
-
Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can be used to separate the enantiomers.[8] This method is often used for smaller scale purifications or for analytical determination of enantiomeric excess.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - The chosen solvent is too effective, keeping the compound dissolved even at low temperatures.- The solution is not sufficiently saturated.- Supersaturation has occurred without nucleation.- The solution was cooled too quickly. | - If the solvent is too good, partially evaporate it to increase the concentration. For a two-solvent system, add more of the anti-solvent.- To address unsaturation, evaporate some solvent.- To induce crystallization, scratch the inside of the flask at the solution's surface with a glass rod or add a seed crystal of the pure compound.[9]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10] |
| "Oiling Out" (Product separates as an oil, not crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The presence of insoluble impurities.- The solution is overly concentrated. | - Use a lower-boiling point solvent or a solvent mixture. Adding a small amount of a solvent in which the compound is highly soluble can sometimes help.[10]- Perform a hot filtration to remove insoluble impurities before cooling.[11]- Dilute the solution with more hot solvent. |
| Poor Recovery of Purified Product | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were not washed properly, or washed with a solvent in which they are too soluble. | - Minimize the amount of hot solvent used to just dissolve the compound.[9] Cool the filtrate in an ice bath to maximize precipitation.- Use a pre-heated funnel and flask for hot filtration to prevent cooling and crystallization.- Wash the collected crystals with a small amount of cold recrystallization solvent. |
| Product Purity is Still Low After Recrystallization | - The chosen solvent does not effectively differentiate between the product and the impurities.- Co-crystallization of the impurity with the product.- Incomplete removal of the mother liquor. | - Screen for a more suitable solvent or solvent system where the impurity is either very soluble or very insoluble.[12]- A second recrystallization may be necessary.- Ensure the crystals are thoroughly dried under vacuum to remove all residual solvent containing impurities. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a step-by-step guide for the recrystallization of this compound.
-
Solvent Selection:
-
The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
-
Commonly used solvents for carboxylic acids include water, ethanol, acetone, or mixtures like hexane/ethyl acetate.[12]
-
Test small amounts of your crude product with different solvents to find the optimal one.
-
-
Dissolution:
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove them.
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol outlines the separation of enantiomers of this compound.
-
Salt Formation:
-
Dissolve the racemic this compound in a suitable solvent (e.g., ethanol or methanol).
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (S)-(-)-1-phenylethylamine) in the same solvent.
-
Slowly add the resolving agent solution to the racemic acid solution with stirring.
-
-
Fractional Crystallization:
-
The diastereomeric salts will have different solubilities. One salt should preferentially crystallize out of the solution upon standing at room temperature or upon cooling.
-
The crystallization process may be initiated by scratching the flask or seeding with a crystal of the desired diastereomeric salt.
-
Collect the crystals by vacuum filtration.
-
-
Liberation of the Enantiomer:
-
Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~1-2.
-
The free enantiomer of this compound will precipitate out of the aqueous solution.
-
Extract the purified enantiomer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.
-
-
Determination of Enantiomeric Excess (ee):
-
The enantiomeric purity of the final product should be determined using chiral HPLC.[13]
-
Visualization of Purification Workflow
Below is a generalized workflow for the purification of this compound.
Caption: A typical workflow for the purification of this compound.
References
-
National Center for Biotechnology Information. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. NIH. Retrieved from [Link]
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubMed. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State. Retrieved from [Link]
-
Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752. Retrieved from [Link]
-
Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
GSRS. (n.d.). 2-(4-FLUOROPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Retrieved from [Link]
-
Semantic Scholar. (2017, November 28). [PDF] Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-novel-impurities-in-2-(2-(4-2-oxo-1-A./1a1f8e1b3d5e8c1a6f8b9e4c5e8d9a0b1c2d3e4f]([Link]
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]
-
GSRS. (n.d.). This compound, (2S)-. Retrieved from [Link]
-
Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]
- Patsnap. (n.d.). Preparation method of 2-(4-alkylphenyl) propanoic acid.
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
-
TSI Journals. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved from [Link]
-
PLOS One. (2014, September 25). Semi-Automated Hydrophobic Interaction Chromatography Column Scouting Used in the Two-Step Purification of Recombinant Green Fluorescent Protein. Retrieved from [Link]
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- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
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- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)propanoic Acid
Welcome to the technical support center for the synthesis of 2-(4-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important compound. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary and industrially relevant synthetic pathways to this compound. The choice of route often depends on the available starting materials, scalability, and desired purity profile.
-
Route 1: Grignard Reaction and Carboxylation: This classic organometallic approach involves the formation of a Grignard reagent from a 1-(4-fluorophenyl)ethyl halide (e.g., bromide or chloride), followed by its reaction with carbon dioxide (carboxylation) and subsequent acidic workup.[1][2]
-
Route 2: Friedel-Crafts Acylation: This electrophilic aromatic substitution method typically involves the acylation of fluorobenzene with a 2-chloropropionyl halide (e.g., 2-chloropropionyl chloride) or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The resulting ketone is then typically reduced or the ester hydrolyzed to yield the final carboxylic acid.[3][4][5][6]
Q2: What are the major impurities associated with each synthetic route?
A2: Each synthetic route has a characteristic impurity profile that is crucial to understand for effective process control and purification.
-
Grignard Route Impurities:
-
Unreacted Starting Material: Incomplete formation or reaction of the Grignard reagent can lead to the presence of 1-(4-fluorophenyl)ethyl halide in the crude product.
-
Wurtz Coupling Product: A common side reaction is the coupling of two Grignard reagent molecules, resulting in the formation of 2,3-bis(4-fluorophenyl)butane.
-
Protonated Grignard Reagent: Grignard reagents are highly basic and will react with any trace amounts of water or other acidic protons in the reaction mixture, leading to the formation of 4-ethylfluorobenzene.[7]
-
-
Friedel-Crafts Route Impurities:
-
Positional Isomers: The primary challenge with the Friedel-Crafts acylation of fluorobenzene is the formation of positional isomers. The fluorine atom is an ortho-, para-director, leading to the formation of 2-(2-fluorophenyl)propanoic acid (ortho-isomer) and, to a lesser extent, 2-(3-fluorophenyl)propanoic acid (meta-isomer) alongside the desired para-isomer.[3][8]
-
Polyacylated Products: Although less common due to the deactivating nature of the acyl group, under harsh conditions, a second acylation of the product can occur.[4]
-
Residual Catalyst: Incomplete quenching and workup can lead to the presence of residual Lewis acid in the final product.
-
Troubleshooting Guides
Issue 1: Low Yield in Grignard Synthesis
Possible Cause: Incomplete formation of the Grignard reagent.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.[7]
-
Activate the Magnesium: If the reaction is sluggish to initiate, the magnesium turnings may be coated with a passivating oxide layer. Gentle heating, the addition of a small crystal of iodine, or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.
-
Check Starting Material Purity: Impurities in the 1-(4-fluorophenyl)ethyl halide can inhibit the reaction. Ensure the starting material is of high purity.
Possible Cause: Reaction with atmospheric carbon dioxide or moisture during carboxylation.
Troubleshooting Steps:
-
Use Dry Ice: Solid carbon dioxide (dry ice) is the preferred source of CO₂. Ensure it is finely crushed to maximize the surface area for reaction.
-
Maintain an Inert Atmosphere: Perform the carboxylation under a positive pressure of an inert gas (e.g., nitrogen or argon) to prevent atmospheric moisture and CO₂ from competing with the desired reaction.[9]
Issue 2: High Levels of Positional Isomers in Friedel-Crafts Synthesis
Possible Cause: Non-optimal reaction conditions favoring ortho- or meta-acylation.
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the para-isomer. The steric bulk of the acylating agent and the catalyst complex is more influential at lower temperatures, favoring substitution at the less hindered para-position.
-
Choice of Lewis Acid: The nature and amount of the Lewis acid can influence isomer distribution. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) and their stoichiometry can help optimize for the desired isomer.[3][4]
-
Solvent Effects: The polarity of the solvent can impact the regioselectivity. Less polar solvents may favor para-substitution.[3]
Analytical Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is designed for the separation and quantification of this compound from its common process-related impurities.
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-30 min: 70-30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS for Identification of Volatile Impurities
This method is suitable for identifying volatile impurities such as starting materials and side-products from the Grignard synthesis.
Table 2: GC-MS Method Parameters
| Parameter | Value |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature 60 °C, hold for 2 minRamp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-450 amu |
Sample Preparation:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Derivatization (Optional): For better peak shape and volatility of the carboxylic acid, derivatization to its methyl or silyl ester may be performed. A common method is to react the sample with diazomethane or a silylating agent like BSTFA.
Purification Protocol
Protocol 3: Recrystallization of this compound
Recrystallization is an effective method for purifying the final product from many of the common impurities.[10][11][12][13]
Solvent Selection:
The ideal solvent is one in which the product is highly soluble at elevated temperatures and sparingly soluble at room temperature. Common solvent systems for this compound include:
-
Toluene/Heptane mixture
-
Ethanol/Water mixture
-
Ethyl acetate/Hexane mixture
Procedure:
-
Dissolution: In a suitable flask, add the crude this compound and a minimal amount of the chosen hot solvent (or the more soluble solvent in a binary system) until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a binary solvent system, the less soluble solvent can be added slowly until the solution becomes cloudy, followed by gentle heating to redissolve and then slow cooling.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Workflow for Troubleshooting Impurity Issues
Caption: Troubleshooting Decision Tree for Impurity Analysis.
General Workflow for Synthesis and Purification
Caption: General Experimental Workflow.
References
-
RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. ([Link])
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. ([Link])
-
Grignard Reaction in Organic Synthesis with Practice Problems. ([Link])
-
Help with carboxylic acid synthesis (explanation in comments) : r/Chempros. ([Link])
-
Friedel-Crafts Acylation. ([Link])
-
Why can't the reaction of grignard reagent with carboxylic acid give a ketone? ([Link])
-
Recrystallization - Single Solvent. ([Link])
-
Recrystallization. ([Link])
-
How to Purify an organic compound via recrystallization or reprecipitation? ([Link])
-
(PDF) RSM optimization of Friedel-Crafts C-acylation of para-Fluorophenol over the catalysis of Phosphomolybdic acid encapsulated in MIL–53 (Fe) Metallic Organic Frameworks. ([Link])
-
Recrystallization Guide: Process, Procedure, Solvents. ([Link])
-
Reagents & Solvents: Solvents for Recrystallization. ([Link])
-
This compound, (2S)-. ([Link])
-
Friedel-Crafts Acylation. ([Link])
-
18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. ([Link])
- Method for acyl
-
Describe the following syntheses: (a) From Grignard reagent to propionic... ([Link])
- Preparation method of 2-(4-alkylphenyl) propanoic acid. ()
-
Friedel Crafts Acylation And Alkylation Reaction. ([Link])
-
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. ([Link])
-
GRIGNARD REACTION propanoic acid synthesis PART 5. ([Link])
-
Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents. ([Link])
Sources
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- 2. youtube.com [youtube.com]
- 3. RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Preparation method of 2-(4-alkylphenyl) propanoic acid - Eureka | Patsnap [eureka.patsnap.com]
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- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
Chiral HPLC Separation of 2-(4-Fluorophenyl)propanoic Acid: A Technical Support Troubleshooting Guide
Welcome to our dedicated technical support center for the chiral HPLC separation of 2-(4-Fluorophenyl)propanoic acid and related profens. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of achieving optimal enantiomeric separation. Here, we move beyond simple protocols to explain the underlying principles of your separation, enabling you to make informed decisions and resolve common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses common questions about setting up and optimizing the chiral separation of this compound.
Q1: What is the most common type of chiral stationary phase (CSP) for separating this compound and other profens?
A1: Polysaccharide-based CSPs are the most widely used and successful for the enantiomeric separation of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes this compound.[1][2][3] These CSPs, typically derivatives of amylose or cellulose, offer a broad range of selectivity for many chiral compounds.[1][4] The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide.[1][2]
Q2: Should I use normal-phase or reversed-phase chromatography for my separation?
A2: Both normal-phase and reversed-phase modes can be effective, and the choice often depends on your sample solubility and downstream applications.[4][5]
-
Normal-Phase (NP): Often provides excellent selectivity for profens. A common mobile phase is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol.[1] For acidic analytes like this compound, adding a small amount of a strong acid like trifluoroacetic acid (TFA) is crucial for good peak shape.[1]
-
Reversed-Phase (RP): This is often preferred for analyzing aqueous samples from biological matrices or pharmaceutical formulations.[6] Mobile phases typically consist of acetonitrile or methanol with an aqueous buffer. The pH of the mobile phase is a critical parameter to control for achieving optimal separation of acidic compounds.[7][8][9]
Q3: How does temperature affect my chiral separation?
A3: Temperature is a critical parameter that can have a significant and sometimes unpredictable impact on your separation.[10][11][12] Generally, lower temperatures tend to increase chiral selectivity and improve resolution.[13][14] However, this is not a universal rule, and in some cases, an increase in temperature can lead to better separation.[10][12] It is also possible for the enantiomer elution order to reverse with changes in temperature.[10][12] Therefore, precise and stable temperature control is essential for reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and resolving specific problems you may encounter during your experiments.
Problem 1: Poor or No Resolution of Enantiomers
Q: I'm injecting my racemic standard of this compound, but I'm seeing only a single peak or two poorly resolved peaks. What should I do?
A: Poor resolution is a common starting point in chiral method development. The key is to systematically optimize your chromatographic conditions.
Step-by-Step Troubleshooting:
-
Verify Column Suitability: Confirm that you are using a suitable chiral stationary phase. Polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H are good starting points for profens.[1][2]
-
Optimize Mobile Phase Composition:
-
Normal-Phase: If you are using a hexane/alcohol mobile phase, adjust the ratio of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution. Also, ensure you have an acidic modifier (e.g., 0.1% TFA) in your mobile phase to suppress the ionization of the carboxylic acid group and improve peak shape.[1]
-
Reversed-Phase: The pH of the mobile phase is crucial. For acidic compounds like profens, a lower pH (e.g., pH 2.5-4.5) is often beneficial for retention and resolution.[6][8] You can also vary the organic modifier (acetonitrile vs. methanol) and its concentration.
-
-
Adjust the Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations.[14] Try reducing the flow rate to see if resolution improves.
-
Control the Temperature: As discussed in the FAQs, temperature plays a significant role. Experiment with different column temperatures. A good starting point is 25°C, and then you can explore lower temperatures (e.g., 15°C) or slightly elevated temperatures.[8][15]
Troubleshooting Flowchart for Poor Resolution
Caption: A systematic approach to resolving poor enantiomeric separation.
Problem 2: Peak Tailing
Q: My peaks for this compound are showing significant tailing. What is the cause, and how can I fix it?
A: Peak tailing occurs when a peak is asymmetrical, with the latter half being broader than the front half.[16][17] This can compromise resolution and accurate integration. For acidic compounds like profens, a primary cause is secondary interactions between the analyte and the stationary phase.[18]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Secondary Ionic Interactions | The carboxylic acid group of the analyte can interact with active sites on the silica support of the column, leading to tailing.[18] | Add an acidic modifier to the mobile phase (e.g., 0.1% TFA or acetic acid). This suppresses the ionization of both the analyte and residual silanols on the stationary phase, minimizing these secondary interactions.[1][19] |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing peak distortion. | Reduce the injection volume or the concentration of your sample.[17] |
| Column Contamination or Degradation | Over time, strongly retained compounds can accumulate on the column, or the stationary phase can degrade, leading to poor peak shape.[20] | If using an immobilized polysaccharide CSP, a column regeneration procedure with strong solvents may restore performance.[20] For coated CSPs, this is not recommended as it can cause irreversible damage.[20] If the column is old, it may need to be replaced. |
| Mismatch between Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[17] | Whenever possible, dissolve your sample in the mobile phase.[21] |
Problem 3: Peak Splitting
Q: I'm observing split peaks for my enantiomers. What could be causing this?
A: Peak splitting, where a shoulder or a "twin" peak appears, can be a frustrating issue.[17] It can stem from both chemical and physical problems in your HPLC system.
Troubleshooting Peak Splitting:
-
Check for a Column Void: A void or channel at the head of the column is a common cause of peak splitting for all peaks in a chromatogram.[17][18] This can happen if the column is dropped or subjected to high-pressure shocks. A void can sometimes be fixed by reversing the column (if the manufacturer allows) and flushing at a low flow rate. However, in most cases, the column will need to be replaced.
-
Ensure Sample Solvent Compatibility: A significant mismatch between the sample solvent and the mobile phase can cause the sample to precipitate at the head of the column or interfere with the focusing of the analyte band, leading to a split peak.[17] As with peak tailing, the best practice is to dissolve the sample in the mobile phase.
-
Investigate for a Plugged Frit: A partially blocked inlet frit on the column can distort the flow path of the sample onto the column, causing peak splitting.[17] This can sometimes be cleared by back-flushing the column.
-
Consider On-Column Racemization: While less common for this compound under typical HPLC conditions, some chiral molecules can racemize during the separation process, which can manifest as a plateau between the two enantiomer peaks.[15] This is more likely to occur at elevated temperatures. If you suspect this, try running the analysis at a lower temperature.[15]
Experimental Protocols
Protocol 1: Initial Screening Method for this compound
This protocol provides a robust starting point for developing a chiral separation method.
-
Column Selection:
-
Primary Screening Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or similar amylose-based CSP).
-
Secondary Screening Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (or similar cellulose-based CSP).
-
-
Mobile Phase Preparation (Normal-Phase):
-
Mobile Phase A: n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Mobile Phase B: n-Hexane/Ethanol/Trifluoroacetic Acid (95:5:0.1, v/v/v).
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 214 nm.[22]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
-
-
Procedure:
-
Equilibrate the column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Evaluate the results for retention time, resolution, and peak shape.
-
Method Development Workflow
Caption: A logical workflow for chiral method development and optimization.
By following this structured troubleshooting guide and understanding the scientific principles behind the separation of this compound, you will be well-equipped to overcome common challenges and develop a robust and reliable chiral HPLC method.
References
-
de la Guardia, M., & Armenta, S. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. [Link]
-
Wright, A. G., & Soper, C. J. (1997). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1765-1774. [Link]
-
Suzuki, T., Ota, T., & Takagi, T. (1995). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science, 33(8), 413-416. [Link]
-
Ye, J., Yu, W., Shen, Z., & Zeng, S. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Biomedical Chromatography, 24(8), 799-807. [Link]
-
Liu, Y., & Uetrecht, J. P. (2001). Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Chiral Stationary Phase. Journal of Chromatographic Science, 39(6), 241-245. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex. [Link]
-
Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2017). Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics by HPLC. ResearchGate. [Link]
-
Puskás, I., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. [Link]
-
Daicel Chiral Technologies. (2021). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies. [Link]
-
Ye, J., Yu, W., Shen, Z., & Zeng, S. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Semantic Scholar. [Link]
-
Balint, A., et al. (2017). The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Acta Medica Marisiensis, 63(1), 36-40. [Link]
-
Al-Qarni, H., et al. (2023). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. MDPI. [Link]
-
Jin, J., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology, 9, 707682. [Link]
-
Helling, D., et al. (2020). An Investigation of Peak Shape Models in Chiral Separations. MavMatrix. [Link]
-
Akasaka, K., et al. (2014). High-performance Enantiomer Separation of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) by 3 μm Reversed-phase Chiral Columns. Analytical Sciences, 30(3), 347-353. [Link]
-
Chafaa, S., & Chafaa, M. (2016). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica, 8(1), 405-410. [Link]
-
Chromatography Today. (2014). What is Peak Tailing? Chromatography Today. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Camilo, K., & Foley, J. (2020). Chiral and achiral HPLC separation of NSAIDs. Morressier. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Ray, A. (2020). Trouble with chiral separations. Chromatography Today. [Link]
-
Dong, M. W. (n.d.). HPLC Troubleshooting Guide. Crawford Scientific. [Link]
-
Noctor, T. A., & Fell, A. F. (1989). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 484, 411-419. [Link]
-
Reddit. (2023). Developing a chiral separation on HPLC in NP. r/Chempros. [Link]
-
Daicel Chiral Technologies. (2021). Choosing the Right Chiral Column for Your Application. Daicel Chiral Technologies. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
Phenomenex. (2013). Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE. Phenomenex. [Link]
-
Restek. (n.d.). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Restek. [Link]
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Technical Support Center: Stability of 2-(4-Fluorophenyl)propanoic acid in Solution
Introduction
Welcome to the Technical Support Center for 2-(4-Fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. As a member of the 2-arylpropionic acid ("profen") family, its stability is a critical parameter for ensuring the accuracy, reproducibility, and validity of experimental results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is slightly soluble in water but is readily soluble in organic solvents. For most applications, a high-concentration stock solution should first be prepared in an organic solvent like DMSO, ethanol, or methanol. For aqueous experimental media, this organic stock can then be serially diluted to the final working concentration.
-
Scientist's Note: Always note the final percentage of the organic solvent in your aqueous solution, as it can impact experimental outcomes, particularly in cell-based assays. Keep the final DMSO concentration below 0.5% where possible.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: Stock solutions prepared in organic solvents should be stored in tightly sealed amber glass vials at -20°C or -80°C to protect from light and prevent solvent evaporation.[1] For short-term storage (a few days), refrigeration at 4°C is acceptable.[1] It is crucial to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation. Prepare fresh working solutions from the stock for each experiment whenever possible.
Q3: What are the primary stability concerns for this compound in solution?
A3: The primary stability concerns are degradation via hydrolysis (especially at non-neutral pH), oxidation , and photodegradation .[2][3] Like other profen derivatives, the carboxylic acid group can be reactive, and the fluorinated aromatic ring is susceptible to photolytic stress.[4][5] The extent of degradation is highly dependent on the solvent, pH, temperature, and exposure to light.
Q4: How can I tell if my solution has degraded?
A4: Visual cues like a change in color (e.g., yellowing) or the formation of a precipitate can indicate significant degradation. However, many degradation products are soluble and colorless. The most reliable method for assessing stability is by using a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6] A properly developed HPLC method can separate the parent compound from its degradants, allowing for quantification of its purity over time.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: I see new or unexpected peaks in my HPLC chromatogram.
-
Possible Cause 1: Sample Degradation. This is the most likely cause if the peak corresponding to this compound has decreased in area.
-
Solution: Review the solution's preparation date and storage conditions. Was it protected from light? Was it stored at the correct temperature? Compare the chromatogram to that of a freshly prepared standard. To confirm the source of the issue, consider performing a forced degradation study (see Protocol 2) to intentionally generate degradants and see if the retention times match your unexpected peaks.[7]
-
-
Possible Cause 2: Contaminated Solvent or System. The impurity may not be from your sample.
-
Solution: Inject a solvent blank (the same solvent your sample is dissolved in) to check for contamination. If peaks are still present, the contamination may be in the mobile phase or from the HPLC system itself (e.g., column bleed, contaminated injector).
-
-
Possible Cause 3: Impure Starting Material. The "new" peaks may have been present in the solid material from the start.
-
Solution: Prepare a fresh solution of the solid material and inject it immediately. If the peaks are present, this indicates impurities in the starting material rather than degradation in solution. Always check the Certificate of Analysis (CoA) for the stated purity.[8]
-
Problem: My biological or chemical assay results are inconsistent or show a loss of activity over time.
-
Possible Cause 1: Degradation of the Active Compound. The concentration of the active parent compound may be decreasing over time due to instability in the assay medium.
-
Solution: Prepare fresh dilutions from a stock solution for each experiment. If the experiment has a long duration (e.g., >24 hours), run a parallel stability test. Incubate the compound in the assay medium under the same conditions but without the biological components (e.g., cells, enzymes). Analyze samples by HPLC at different time points (e.g., 0, 8, 24 hours) to quantify the extent of degradation.
-
-
Possible Cause 2: Interaction with Media Components. Components in the cell culture or assay media (e.g., salts, proteins in serum) could be reacting with or catalyzing the degradation of the compound.
-
Solution: As described above, assess the stability of the compound directly in the complete assay medium under incubation conditions (e.g., 37°C, 5% CO₂). This will reveal if the medium itself is contributing to instability.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common stability-related issues.
Potential Degradation Pathways
While specific degradation products for this compound are not extensively documented in the literature, we can infer likely pathways based on its chemical structure and data from related profen drugs.[5][7][9]
-
Hydrolysis: The carboxylic acid functional group is generally stable, but under harsh acidic or basic conditions, especially with heat, decarboxylation (loss of CO₂) could occur to form 1-ethyl-4-fluorobenzene. Studies on similar profens show pH-dependent hydrolysis.[10][11]
-
Oxidation: The benzylic carbon (the carbon atom to which the phenyl ring and the carboxylic acid group are attached) is a potential site for oxidative attack. This could lead to the formation of a hydroxylated species or, with further oxidation, cleavage of the propanoic acid side chain.
-
Photodegradation: The fluorinated aromatic ring is a chromophore that can absorb UV light. This energy can initiate degradation. Studies on other fluorinated pharmaceuticals show that a common photolytic pathway is the cleavage of the carbon-fluorine (C-F) bond, leading to defluorination and the formation of hydroxylated derivatives (2-(4-hydroxyphenyl)propanoic acid) and free fluoride ions.[4][12][13]
Conceptual Degradation Diagram
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 12. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography of 2-(4-Fluorophenyl)propanoic acid
Welcome to the technical support guide for the chromatographic analysis of 2-(4-Fluorophenyl)propanoic acid, also known as Flurbiprofen. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic separation of this important non-steroidal anti-inflammatory drug (NSAID). This guide provides in-depth, experience-based insights and validated protocols to help you overcome common challenges and achieve robust, high-quality results.
Introduction: The Challenges of Analyzing an Acidic Compound
This compound is a weakly acidic compound, and like many carboxylic acids, it can present unique challenges during reversed-phase high-performance liquid chromatography (HPLC). The primary difficulty lies in controlling its ionization state, which directly impacts retention, selectivity, and, most critically, peak shape.[1][2][3] Poor peak shape, including tailing, fronting, and broadening, can compromise the accuracy and precision of quantification, making method robustness a key concern.[1][4]
This guide will walk you through the common peak shape issues encountered with this analyte and provide a systematic approach to troubleshooting, grounded in the principles of chromatography.
Troubleshooting Guide & FAQs
This section addresses specific peak shape problems in a question-and-answer format, explaining the underlying causes and offering actionable solutions.
Issue 1: My peak for this compound is tailing severely.
Q: What causes peak tailing for an acidic analyte like this?
A: Peak tailing is the most common peak shape distortion and often indicates a secondary, undesirable interaction between the analyte and the stationary phase.[5][6] For an acidic compound like this compound, the primary causes are:
-
Silanol Interactions: The most frequent culprit is the interaction between the ionized carboxylate form of the analyte and residual silanol groups (Si-OH) on the surface of silica-based columns.[7][8][9] These silanol groups are acidic and can become deprotonated (negatively charged), especially at mobile phase pH values above 3, leading to strong ionic interactions with any positively charged sites on the analyte or, more commonly, creating a mixed-mode retention mechanism that results in tailing.[5][8]
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of this compound (approximately 4.2), the analyte will exist in a mixture of its ionized (more polar) and non-ionized (more hydrophobic) forms.[1] This dual state leads to inconsistent retention and results in a broad, tailing peak.[1]
-
Column Contamination or Degradation: Accumulation of contaminants at the head of the column can create active sites that cause tailing.[9][10] Similarly, degradation of the stationary phase, particularly at elevated pH, can expose more silanol groups.[9]
A: How can I fix peak tailing?
A: The key is to suppress the ionization of both the analyte and the stationary phase silanol groups. This is achieved through a technique called ion suppression chromatography .[11][12]
Solution Workflow: Mitigating Peak Tailing
Caption: Workflow for troubleshooting peak tailing.
-
Adjust Mobile Phase pH: The most effective solution is to lower the mobile phase pH to at least 1.5-2 pH units below the analyte's pKa.[11][13] For this compound (pKa ≈ 4.2), a mobile phase pH of 2.5-3.0 is ideal.[14] At this pH, the carboxylic acid is fully protonated (non-ionized), making it more hydrophobic and allowing for a single, well-defined retention mechanism on a reversed-phase column.[15][16] This also protonates the silanol groups, minimizing secondary interactions.[5]
-
Incorporate a Buffer: It is crucial to use a buffer in your aqueous mobile phase to maintain a consistent pH.[8] Unstable pH can lead to drifting retention times and poor reproducibility.[1] Good choices for a pH of 2.5-3.0 include phosphate or formate buffers.[15]
-
Use a High-Quality, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.[7] Using a high-purity silica, end-capped C18 or C8 column is highly recommended.
Issue 2: My peak is fronting.
Q: What causes peak fronting?
A: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still occur.[17] The typical causes are:
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to some analyte molecules traveling through the column more quickly than others.[9][18][19]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, the sample band will not focus properly at the head of the column, resulting in a distorted, fronting peak.[9][10][20] For reversed-phase, a solvent with a higher percentage of organic solvent than the mobile phase is considered "strong."
-
Poor Sample Solubility: If the analyte has poor solubility in the mobile phase, it can precipitate at the head of the column and then slowly redissolve, leading to peak distortion.[17]
A: How can I resolve peak fronting?
A: The solutions generally involve reducing the analyte concentration or improving the compatibility between the sample and the mobile phase.
Solution Workflow: Addressing Peak Fronting
Caption: Troubleshooting steps for peak fronting.
-
Reduce Sample Concentration/Volume: The simplest first step is to dilute your sample or reduce the injection volume.[19] This will help determine if column overload is the issue.
-
Match Sample Solvent to Mobile Phase: Ideally, your sample should be dissolved in the mobile phase itself.[19] If this is not possible, use a solvent that is weaker than or of similar strength to the mobile phase. Avoid dissolving your sample in 100% strong solvents like acetonitrile or methanol if your mobile phase is highly aqueous.
Issue 3: My peak is broad, but symmetrical.
Q: What causes symmetrical peak broadening?
A: Symmetrically broad peaks typically point to issues outside of chemical interactions on the column, a phenomenon known as "extra-column dispersion" or "band broadening."
-
Excessive Dead Volume: This occurs when there are unnecessary gaps or overly wide tubing in the flow path between the injector, column, and detector.[4][10] The sample band spreads out in these dead volumes, leading to a broader peak.
-
Column Deterioration: A severely degraded column can also lead to a loss of efficiency and broader peaks.[10] This can be caused by a collapse of the packed bed or voids forming at the column inlet.[9]
A: How can I sharpen my peaks?
A:
-
Check and Optimize Connections: Ensure all tubing connections are properly seated and that there are no gaps. Use tubing with a small internal diameter (e.g., 0.005 inches) to connect the column to the detector to minimize extra-column volume.[8]
-
Evaluate Column Performance: If you suspect the column is the issue, you can test its performance with a standard compound. If the efficiency (plate count) has significantly decreased, it may be time to replace the column.
Optimized Experimental Protocol
Based on published methods and chromatographic principles, the following protocol is recommended as a starting point for achieving excellent peak shape for this compound.[14][21]
Recommended HPLC Parameters
| Parameter | Recommended Value | Rationale |
| Column | High-purity, end-capped C18, 250 x 4.6 mm, 5 µm | Provides good retention and minimizes silanol interactions. |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (60:40, v/v), pH adjusted to 3.5 with phosphoric acid | The organic modifier provides elution strength, while the buffered aqueous phase ensures ion suppression for sharp peaks.[14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | A common wavelength for this analyte.[14] |
| Column Temp. | Ambient or 30 °C | Temperature control can improve reproducibility. |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted as needed. |
| Sample Diluent | Mobile Phase | Ensures compatibility and good peak shape.[19] |
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Prepare the 0.05 M Potassium Dihydrogen Phosphate solution by dissolving the appropriate amount of KH₂PO₄ in HPLC-grade water.
-
Adjust the pH of the aqueous solution to 3.5 using dilute phosphoric acid.
-
Mix the buffered aqueous phase with acetonitrile in a 40:60 ratio.
-
Filter and degas the final mobile phase before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol or the mobile phase.
-
Dilute the stock solution to the desired working concentration using the mobile phase as the diluent.
-
-
System Equilibration:
-
Flush the HPLC system with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the prepared standards and samples.
-
Integrate the peak and perform quantification as required.
-
This guide provides a comprehensive framework for troubleshooting and optimizing the chromatography of this compound. By understanding the chemical principles at play and following a systematic approach, you can achieve robust and reliable results.
References
-
Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?[Link]
-
Chromatography Online. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
DergiPark. (2022, June 23). Development and Validation of HPLC Method for the Determination of Flurbiprofen in Pharmaceutical Preparations. [Link]
-
PubMed Central (PMC). (n.d.). A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen. [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Chromedia. (n.d.). Ion Suppression Chromatography(ISC). [Link]
-
International Journal of Pharmacy. (n.d.). method development and validation for the estimation of flurbiprofen in tablet dosage form by liquid chromatography. [Link]
-
IJARESM. (n.d.). Development and Validation of HPLC Method for the Estimation of Flurbiprofen in. [Link]
-
Gilson. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]
-
USP. (n.d.). USP Monographs: Flurbiprofen. [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2023). method development and validation of flurbiprofen sodium by using uplc. [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
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Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
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Waters. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Link]
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USP. (n.d.). USP Monographs: Flurbiprofen Tablets. [Link]
-
Wiley Analytical Science. (2021, May 10). Electrospray ionization MS ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange HPLC columns. [Link]
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National Institute of Health Sciences. (n.d.). Official Monographs for Part I / Flurbiprofen. [Link]
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Phenomenex. (2025, July 10). Verification of proposed USP-NF Flurbiprofen sodium Assay and Organic Impurities Monograph and subsequent Modernization under Allowable Adjustments. [Link]
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Cytiva. (n.d.). Reversed Phase Chromatography. [Link]
-
LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. [Link]
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Columbia University. (n.d.). Column chromatography. [Link]
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Shodex HPLC Columns. (n.d.). Ion Suppression Chromatography. [Link]
-
LCGC International. (2014, August 22). Retaining Polar Compounds. [Link]
-
MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]
-
PubMed. (2011, March). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]
-
HELIX Chromatography. (n.d.). Effect of Acid in Mobile Phase on Retention of Neutral, Acidic, Basic and Zwitterionic Compounds on Core-Shell Mixed-Mode Column. [Link]
-
PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]
-
Chemistry Research Journal. (n.d.). Analytical Method Validation: Principles, Techniques, and Applications. [Link]
-
YouTube. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. [Link]
-
ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
-
Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
Sources
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- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
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- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 8. chromtech.com [chromtech.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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- 12. shodexhplc.com [shodexhplc.com]
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- 19. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 20. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 21. pharmascholars.com [pharmascholars.com]
Technical Support Center: Preventing Degradation of 2-(4-Fluorophenyl)propanoic acid
Introduction
Welcome to the technical support guide for 2-(4-Fluorophenyl)propanoic acid (CAS 75908-73-5). This document is designed for researchers, chemists, and drug development professionals who utilize this compound in their experiments. As a key intermediate in various synthetic pathways, including the manufacturing of pharmaceuticals, maintaining the chemical integrity of this compound is paramount for ensuring the accuracy, reproducibility, and safety of your research.[1][2]
This guide provides a comprehensive overview of the potential degradation pathways, preventative measures, and troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the scientific rationale and practical protocols needed to mitigate degradation and ensure the highest quality experimental outcomes.
Q1: What are the fundamental chemical properties and recommended storage conditions for this compound?
Understanding the basic properties of a compound is the first step in preventing its degradation. Below is a summary of key identifiers and storage guidelines compiled from leading chemical suppliers.
Table 1: Chemical Properties and Storage of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉FO₂ | [3][4] |
| Molecular Weight | 168.16 g/mol | [3][4] |
| CAS Number | 75908-73-5 | [5] |
| Appearance | White to yellow powder, crystals, or solid | [6] |
| Storage (Solid) | Store at 4°C or room temperature. Keep container tightly sealed in a dry, well-ventilated place, protected from light and moisture. | [3] |
| Storage (Solution) | For short-term use, store at 2-8°C. For long-term storage, aliquot and store at -20°C or -80°C in amber vials with an inert gas overlay (e.g., Argon) to prevent oxidation. | [7] |
Expert Insight: The variability in recommended storage temperature (room temp vs. 4°C) from different vendors suggests that while the solid is relatively stable, refrigeration is a safer general practice to minimize any potential long-term thermal degradation.[3] Light and moisture protection are critical and non-negotiable for maintaining purity.[3]
Part 1: Understanding Degradation Pathways
Q2: What are the primary chemical pathways through which this compound can degrade?
While specific degradation kinetics for this exact molecule are not extensively published, we can infer the most probable pathways based on its chemical structure—an arylpropanoic acid—and extensive studies on analogous non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Ibuprofen.[8][9] The primary degradation routes are photodegradation, oxidation, and thermal decomposition.
-
Photodegradation: This is often the most significant pathway for arylpropanoic acids.[8] Exposure to light, particularly UV radiation, can provide the energy to induce decarboxylation (loss of CO₂), leading to the formation of 1-fluoro-4-ethylbenzene.[10][11] This occurs because the aromatic ring can absorb photons, leading to an excited state that facilitates the cleavage of the carboxylic acid group.
-
Oxidative Degradation: The benzylic carbon (the carbon atom to which the carboxyl group and the phenyl ring are attached) is susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxide contaminants in solvents.[12] This pathway can lead to the formation of hydroxylated impurities or ketones.
-
Thermal Degradation: While more stable than many compounds, prolonged exposure to high temperatures can accelerate decarboxylation and other decomposition reactions.[13] Studies on Flurbiprofen show that dry heat can induce degradation.[12]
-
Hydrolytic Degradation: The carboxylic acid functional group is generally stable against hydrolysis. However, pH can influence the rate of other degradation pathways. For instance, extreme pH conditions combined with heat can accelerate degradation.[12]
Below is a diagram illustrating these potential degradation mechanisms.
Caption: Potential degradation pathways for this compound.
Part 2: Troubleshooting & Prevention
This section addresses common issues encountered during experiments and provides actionable solutions.
Q3: I am observing unexpected peaks in my HPLC/LC-MS chromatogram. What are the likely causes and how do I proceed?
Likely Cause: The appearance of new, unidentified peaks is a classic sign of sample degradation. The retention time and mass-to-charge ratio (m/z) of these peaks can provide clues to their identity. For example, a product with a mass loss of 44 Da relative to the parent compound strongly suggests decarboxylation.
Troubleshooting & Optimization Workflow:
-
Characterize the Impurity: Use LC-MS to determine the molecular weight of the unknown peak. Compare this to the masses of potential degradation products (see diagram above).
-
Review Sample Handling: Were your solutions protected from light? Were they freshly prepared? Were they exposed to elevated temperatures on a heating block or in an autosampler?
-
Check Solvent Purity: Older solvents, especially ethers and tetrahydrofuran (THF), can form explosive peroxides which are powerful oxidizing agents. Use fresh, high-purity solvents and consider performing a peroxide test if you suspect contamination.
-
Implement Preventative Measures: Immediately switch to using amber or foil-wrapped vials for all solutions containing the compound. Prepare solutions fresh daily and store them at 2-8°C during use. For storage longer than a few hours, freeze at -20°C.
-
Perform a Confirmation Study: Intentionally expose a small amount of your sample to a stressor you suspect is the cause (e.g., leave a vial on the benchtop under fluorescent light for several hours). Analyze it by HPLC to see if the unknown peak increases, confirming the degradation pathway.
The following workflow provides a systematic approach to diagnosing and solving instability issues.
Caption: Troubleshooting workflow for addressing solution instability.
Part 3: Experimental Protocol for Stability Assessment
Q4: How can I proactively assess the stability of this compound in my specific experimental matrix (e.g., formulation, solvent system)?
A forced degradation study is the definitive method for identifying potential degradation products and determining the intrinsic stability of a compound.[7] This involves intentionally exposing the compound to harsh conditions to accelerate degradation. The following protocol is a robust, self-validating system adapted from standard pharmaceutical industry practices.[12]
Objective: To identify the degradation products and sensitive degradation pathways for this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter
-
Photostability chamber (or a light source with controlled output)
-
Oven
Protocol: Forced Degradation Study
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in methanol to prepare a 1.0 mg/mL stock solution.
-
-
Stress Condition Application:
-
For each condition below, prepare a sample and a corresponding control. The control is the stock solution diluted in the same manner but without the stressor (e.g., for acid hydrolysis, the control is diluted with water instead of HCl solution).
-
Aim for 5-20% degradation. If degradation is too rapid or too slow, adjust the stress duration or temperature accordingly.
-
Table 2: Forced Degradation Experimental Conditions
| Stress Condition | Protocol | Justification |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60°C for 4 hours. | Simulates acidic environments and tests for acid-catalyzed degradation. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temperature for 2 hours. | Simulates alkaline environments and tests for base-catalyzed degradation. |
| Oxidation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. | Tests susceptibility to oxidative degradation from peroxides or dissolved oxygen.[12] |
| Thermal Stress | Accurately weigh ~10 mg of solid compound into a glass vial. Place in an oven at 100°C for 24 hours.[12] After cooling, dissolve in methanol to 1 mg/mL. | Evaluates the stability of the solid form at elevated temperatures. |
| Photostability | Place 2 mL of the stock solution in a quartz cuvette or clear glass vial. Expose to a light source compliant with ICH Q1B guidelines. Analyze at appropriate time points. | Assesses degradation caused by light energy, a common issue for arylpropanoic acids.[8][10] |
-
Sample Preparation for Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
If necessary, neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively.
-
Dilute all samples (including controls) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
-
HPLC Analysis:
-
Use a stability-indicating HPLC method. A reverse-phase C18 column is typically effective.[14]
-
Example Method:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm[14]
-
Column Temperature: 30°C
-
-
Inject the control and stressed samples.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.
-
Identify the retention times of the new degradation peaks. If connected to a mass spectrometer, determine their m/z to aid in structural elucidation.
-
Self-Validation: The use of controls for each stress condition is crucial. It allows you to differentiate between degradation caused by the stressor versus instability in the solvent system itself. A well-developed HPLC method will show baseline separation between the parent peak and all major degradation product peaks, confirming it is "stability-indicating."[14]
References
-
AKJournals. (n.d.). Stability-indicating HPTLC analysis of flurbiprofen in pharmaceutical dosage forms. Retrieved from [Link]
-
ResearchGate. (2018). Photodegradation efficiency and mechanism of flurbiprofen in water by UV irradiation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Accelerated stability studies of flurbiprofen film coated tablets of five different national brands. Retrieved from [Link]
-
DiVA portal. (2009). Photochemical and photophysical properties, and photodegradation mechanism, of the non-steroid anti-inflammatory drug Flurbiprofen. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of heating and cooling treatments on flurbiprofen. Retrieved from [Link]
-
PMC - NIH. (2016). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Retrieved from [Link]
-
ResearchGate. (2011). Photodegradation of Naproxen and Ibuprofen and the Formation of Ecotoxic Photoproducts in Natural Water Systems. Retrieved from [Link]
-
PubMed. (2023). QbD-based stability-indicating liquid chromatography (RP-HPLC) method for the determination of flurbiprofen in cataplasm. Retrieved from [Link]
-
ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-(4-Fluorophenyl)propionic acid. Retrieved from [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
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- 4. 2-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 2723915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 75908-73-5 CAS MSDS (2-(4-fluorophenyl)propionic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride | 64231-54-5 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photochemical and photophysical properties, and photodegradation mechanism, of the non-steroid anti-inflammatory drug Flurbiprofen [diva-portal.org]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. QbD-based stability-indicating liquid chromatography (RP-HPLC) method for the determination of flurbiprofen in cataplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(4-Fluorophenyl)propanoic acid
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of scaling this synthesis from the laboratory bench to pilot and production scales. We will delve into common synthetic routes, troubleshoot potential issues with in-depth, cause-and-effect explanations, and provide actionable solutions grounded in established chemical principles.
Overview of Synthetic Strategies for Scale-Up
This compound, a key intermediate for various pharmaceuticals, can be synthesized through several established routes. The choice of synthesis on an industrial scale is dictated by factors such as cost of raw materials, atom economy, reaction safety, and robustness of the process.[1][2] The most prominent methods involve building the propanoic acid moiety onto a fluorophenyl precursor.
Below is a comparative summary of common synthetic routes:
| Synthetic Route | Key Precursors | Advantages | Challenges for Scale-Up | Primary Application |
| Grignard Carboxylation | 4-Fluoro-1-(1-haloethyl)benzene, Magnesium, CO₂ | High convergence, well-understood mechanism.[3][4] | Highly exothermic initiation, strict anhydrous conditions required, potential for Wurtz coupling side products.[5][6] | Small to medium scale; where precursor is readily available. |
| Darzens Condensation | 4-Fluorobenzaldehyde, α-haloester | Good for creating the α-aryl acid structure.[7][8] | Stoichiometric use of base, potential for side reactions, multi-step process (hydrolysis, decarboxylation).[2] | Versatile for analogues, but can be less atom-economical. |
| Palladium-Catalyzed Carbonylation | 1-(4-Fluorophenyl)ethanol | High atom economy ("greener" route), fewer steps from the alcohol.[2] | Requires specialized high-pressure equipment, expensive catalyst, CO handling. | Modern, large-scale industrial synthesis (similar to BHC Ibuprofen process).[2][9] |
| Enzymatic Resolution/Synthesis | Racemic this compound ester or a keto-acid precursor | Produces enantiomerically pure product, mild reaction conditions.[10][11][12] | High cost of enzymes, potential for low space-time yield, requires specialized bioprocessing equipment. | Chiral synthesis for specific API applications. |
Troubleshooting Guide: Common Issues in Synthesis & Scale-Up
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Route 1: Grignard Carboxylation
The Grignard route typically involves the formation of a Grignard reagent from a 1-(4-fluorophenyl)ethyl halide, followed by carboxylation with solid carbon dioxide (dry ice).
Caption: Simplified Catalytic Cycle for Carbonylation.
Question: My carbonylation reaction is sluggish, and the conversion is incomplete. What factors should I investigate?
Answer: Incomplete conversion in a catalytic cycle points to issues with the catalyst activity, reaction conditions, or purity of reagents.
-
Causality: The palladium catalyst can be deactivated by impurities. The reaction is also highly sensitive to pressure, temperature, and solvent.
-
Troubleshooting Steps:
-
Catalyst Integrity: Ensure the palladium catalyst is active. If using a pre-catalyst, ensure its activation conditions are met. The presence of oxidizing agents or strong coordinating ligands (like sulfur or phosphorus impurities) in the starting materials or solvent can poison the catalyst.
-
CO Pressure and Purity: This is a critical parameter. Ensure the CO pressure is maintained at the specified level for the reaction. Use high-purity CO, as impurities like oxygen can deactivate the catalyst.
-
Solvent and Water Content: The reaction is often performed in a solvent that can dissolve both the organic substrate and the catalyst. The nucleophilic attack by water in the final step is crucial; ensure the appropriate amount of water is present as specified in the protocol. [2] 4. Temperature Control: The reaction rate is temperature-dependent. Ensure the reactor is maintained at the optimal temperature. Too low, and the reaction will be slow; too high, and catalyst decomposition or side reactions may occur.
-
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is the most "green" and economical for large-scale industrial production?
A1: The palladium-catalyzed carbonylation of 1-(4-fluorophenyl)ethanol is generally considered the most "green" and atom-economical route, mirroring the advancements made in the synthesis of ibuprofen (the BHC process). [2]This route has fewer steps from a readily available precursor and generates minimal waste compared to classical methods that use stoichiometric reagents. While the initial investment in high-pressure equipment and the cost of the palladium catalyst are high, the efficiency and high atom utilization (~80% or more) make it highly cost-effective at a large scale. [2] Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary concerns depend on the chosen route:
-
Grignard Route: The main hazard is a runaway reaction due to the highly exothermic nature of Grignard reagent formation. [6]Strict control over initiation and addition rates is paramount. The use of flammable solvents like diethyl ether and THF also poses a significant fire risk.
-
Carbonylation Route: The primary hazard is the handling of carbon monoxide (CO), which is a toxic and flammable gas, under high pressure. This requires specialized reactors with robust safety interlocks and monitoring systems.
-
General Concerns: As with any scale-up, proper heat management, pressure relief systems, and handling of flammable solvents and corrosive reagents (like strong acids or bases during work-up) are critical.
Q3: How can the final product be purified effectively at a large scale?
A3: The most common method for purifying carboxylic acids like this is crystallization.
-
Extraction: After the reaction work-up, the product is typically extracted into an organic solvent. A subsequent back-extraction into an aqueous basic solution (e.g., sodium bicarbonate or hydroxide) can remove non-acidic organic impurities. The product is then re-precipitated by acidifying the aqueous layer.
-
Crystallization: The crude solid product is then dissolved in a suitable hot solvent or solvent mixture (e.g., toluene, heptane, or mixtures with polar co-solvents) and allowed to cool slowly. This process is highly effective at removing impurities and isolating the product in a high-purity, crystalline form. The choice of solvent is critical and must be determined through laboratory-scale screening.
Q4: What analytical methods are recommended for quality control?
A4: A combination of techniques is essential for both in-process control and final product release:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method for determining the purity of the final product and quantifying any impurities. A reversed-phase method with UV detection is typically used. [13]* Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents. [14][15]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides unambiguous structural confirmation of the final product. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Melting Point: A simple and effective way to assess the purity of the final crystalline solid. [4]A sharp melting range close to the literature value indicates high purity.
Detailed Experimental Protocol: Grignard Carboxylation (Illustrative Lab-Scale)
This protocol is for illustrative purposes and must be adapted and optimized for scale-up with appropriate engineering and safety controls.
Step 1: Preparation (Inert Atmosphere)
-
Assemble a multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of inert gas.
-
To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine.
-
Add a portion of anhydrous THF via cannula.
Step 2: Grignard Reagent Formation
-
In the dropping funnel, prepare a solution of 1-(4-fluorophenyl)ethyl bromide (1.0 eq.) in anhydrous THF.
-
Add ~10% of the bromide solution to the magnesium suspension. Gently warm the flask with a heat gun until the iodine color fades and gentle bubbling is observed, indicating initiation.
-
Once initiated, slowly add the remaining bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at reflux for 1 hour to ensure complete consumption of the magnesium.
Step 3: Carboxylation and Work-up
-
Cool the reaction mixture in an ice bath.
-
In a separate, dry vessel, crush an excess of solid carbon dioxide (dry ice, ~5 eq.) into a fine powder.
-
Under a strong flow of inert gas, rapidly transfer the Grignard solution via cannula onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature. The mixture will become a thick slurry.
-
Slowly and carefully quench the reaction by adding 1 M aqueous HCl with cooling.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Recrystallize the crude solid from a suitable solvent system (e.g., heptane/toluene) to afford pure this compound.
References
-
PrepChem. Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. Available from: [Link]
-
ACS Publications. Development of a Continuous Enzymatic Process for the Preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid. Available from: [Link]
-
Organic Chemistry Portal. Darzens Reaction. Available from: [Link]
-
PubMed. Synthesis of some new flurbiprofen analogues as anti-inflammatory agents. Available from: [Link]
-
PubMed. Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion. Available from: [Link]
-
PubMed Central. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Available from: [Link]
-
U.S. Environmental Protection Agency. Analytical Method Summaries. Available from: [Link]
-
ResearchGate. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents. Available from: [Link]
-
ACS Publications. Development of a Continuous Enzymatic Process for the Preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid. Available from: [Link]
-
Chemistry Steps. Synthesis of Ibuprofen. Available from: [Link]
-
Wikipedia. Darzens reaction. Available from: [Link]
- Google Patents. Method for synthesis of flurbiprofen.
-
The Science Snail. Synthesis of ibuprofen from benzene. Available from: [Link]
-
International Journal of Pharmaceutical Erudition. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available from: [Link]
-
Central College - Synaptic. Ibuprofen Synthesis. Available from: [Link]
-
U.S. Environmental Protection Agency. Analytical Method Summaries. Available from: [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]
- Patsnap. Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid.
-
Organic Process Research & Development. Industrial Phase-Transfer Catalysis. Available from: [Link]
-
Mettler Toledo. Investigation of a Grignard Reaction at Small Scale. Available from: [Link]
-
American Laboratory. Rapid Synthesis of Ibuprofen in a Microreactor. Available from: [Link]
- Google Patents. Preparation method of 2-(4-alkylphenyl) propanoic acid.
- Google Patents. Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
-
National Institutes of Health. Recent Advances in the Synthesis of Ibuprofen and Naproxen. Available from: [Link]
-
Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. Available from: [Link]
-
YouTube. Grignard Reagent Formation - From the Lab to Industry. Available from: [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. Available from: [Link]
-
Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Available from: [Link]
-
PubChem. (2S)-2-(4-fluorophenyl)propanoic acid. Available from: [Link]
-
Frontiers. Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Available from: [Link]
-
ResearchGate. Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents. Available from: [Link]
-
Indian Academy of Sciences. Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester using K2CO3 as base and development. Available from: [Link]
-
PubMed Central. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available from: [Link]
- Google Patents. Method for recovering and purifying propionic acid.
-
precisionFDA. This compound, (2R)-. Available from: [Link]
Sources
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- 6. mt.com [mt.com]
- 7. Darzens Reaction [organic-chemistry.org]
- 8. Darzens reaction - Wikipedia [en.wikipedia.org]
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- 12. Frontiers | Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis [frontiersin.org]
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- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Method Development for Resolving 2-(4-Fluorophenyl)propanoic Acid Enantiomers
Welcome to the technical support center for the enantiomeric resolution of 2-(4-Fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Here, we will address common challenges and frequently asked questions in a direct, question-and-answer format to assist you in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of this compound?
The resolution of this compound, a member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), can be achieved through several established techniques. The most common and effective methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative technique that employs a chiral stationary phase (CSP) to differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for profens.[1][2]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, especially for preparative scale separations. It offers advantages such as faster separations, reduced organic solvent consumption, and high efficiency.[3][4][5][6] Additive-free methods using methanol as a co-solvent have been successfully developed for related acidic compounds, which can simplify downstream processing.[3][4][5]
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic acid with a chiral base to form diastereomeric salts.[7][8] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[7][8] Subsequent liberation of the acid from the separated salt yields the desired enantiomer.[9]
-
Capillary Electrophoresis (CE): CE, particularly with the use of chiral selectors like cyclodextrins in the background electrolyte, can be an effective analytical method for the enantioseparation of profens.[10]
Q2: I am starting my method development for the HPLC separation of this compound. Which chiral stationary phase (CSP) should I screen first?
For profens like this compound, polysaccharide-based CSPs are a highly recommended starting point due to their broad enantioselectivity.[2] Specifically, consider screening the following:
-
Cellulose-based CSPs: Columns like Chiralcel® OJ-H (cellulose tris(4-methylbenzoate)) have been explicitly shown to resolve enantiomers of 3-(4-fluorophenyl)-2-methylpropanoic acid, a structurally similar compound.[11][12]
-
Amylose-based CSPs: Columns such as Chiralpak® AD-H and Chiralpak® IA have demonstrated good separation for various profens.[1]
A systematic screening approach using a small set of diverse CSPs is the most efficient strategy.[13][14]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC
Symptom: The chromatogram shows a single, co-eluting peak or two poorly separated peaks with a resolution (Rs) value less than 1.5.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps & Protocols:
-
Verify CSP Selection:
-
Question: Is the chosen CSP suitable for acidic compounds like this compound?
-
Action: As mentioned, polysaccharide-based columns are a strong starting point. If you are using a different type of CSP with no success, consider switching to a recommended cellulose or amylose-based column.[1][2][11][12]
-
-
Optimize the Mobile Phase:
-
Question: Can the mobile phase composition be adjusted to improve selectivity?
-
Action: The type and concentration of the organic modifier and additives can significantly impact chiral recognition.[13][15]
-
Protocol: Mobile Phase Optimization
-
Organic Modifier: In normal phase (e.g., Hexane/Isopropanol), vary the percentage of the alcohol modifier in small increments (e.g., 2-5%). In reversed-phase, adjust the acetonitrile or methanol content.
-
Acidic Additive: For acidic compounds, the addition of a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is often crucial.[13] This suppresses the ionization of the carboxylic acid group, leading to better peak shape and improved interaction with the CSP.[13]
-
-
-
Optimize Temperature:
-
Question: Could a change in temperature improve the separation?
-
Action: Temperature affects the thermodynamics of the chiral recognition process.[13] Lower temperatures often increase enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[13]
-
Protocol: Temperature Optimization
-
Start at a standard temperature, for example, 25°C.
-
Decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C) and analyze the sample at each step.
-
If resolution does not improve, try increasing the temperature in 5°C increments from the starting point (e.g., to 30°C, then 35°C), as in some cases, this can improve efficiency and resolution.[13]
-
-
-
Check Column Health:
-
Question: Is the column performing as expected?
-
Action: A loss of performance can be due to contamination or degradation of the stationary phase.
-
Protocol: Column Performance Check
-
Flush the column according to the manufacturer's instructions.[16]
-
Test the column with a standard compound to ensure it meets the quality control specifications for efficiency and peak symmetry.
-
If performance is still poor, the column may be irreversibly damaged and require replacement.
-
-
Issue 2: Peak Tailing in Chiral Chromatography
Symptom: The chromatographic peaks are asymmetric, with a pronounced "tail." This can lead to inaccurate integration and reduced resolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps & Protocols:
-
Rule out Column Overload:
-
Question: Is the sample concentration too high?
-
Action: Overloading the column is a common cause of peak tailing.
-
Protocol: Dilute your sample 10-fold and reinject. If the peak shape improves significantly, the original sample concentration was too high.[13]
-
-
Optimize Mobile Phase Additives:
-
Question: Are secondary interactions with the stationary phase causing tailing?
-
Action: For acidic compounds like this compound, interactions between the carboxylate group and any active sites on the silica support can cause tailing.
-
Protocol: Ensure an acidic modifier (e.g., 0.1% TFA) is present in your mobile phase.[13] This keeps the analyte in its protonated form, minimizing undesirable ionic interactions.[13]
-
-
Consider Additive-Free SFC:
-
Question: Could the separation be improved by avoiding additives?
-
Action: In Supercritical Fluid Chromatography (SFC), it has been shown that acidic compounds can be successfully resolved without acidic additives by using methanol as a co-solvent.[3][4][5] This approach can provide excellent peak shapes and simplifies sample work-up after preparative separations.[3][4]
-
Experimental Protocols & Data
Example HPLC Method for a Related Compound
An analysis of a structurally similar compound, 3-(4-fluorophenyl)-2-methylpropanoic acid, provides a valuable starting point for method development.[11][12]
| Parameter | Condition |
| Column | Chiralcel® OJ-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / Isopropanol (IPA) (95:5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV |
| Retention Times | (R)-enantiomer: ~7.9 min; (S)-enantiomer: ~9.0 min |
Table 1: Starting HPLC conditions based on a published method for a related profen.[12]
Example SFC Screening Conditions
For SFC, a common screening approach involves testing multiple columns with a gradient elution.
| Parameter | Condition |
| Columns (Screening) | Chiralpak® AD-H, Chiralcel® OD-H, Chiralcel® OJ-H |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol |
| Gradient | 5% to 40% Methanol over 5-10 minutes |
| Flow Rate | 3.0 mL/min |
| Temperature | 35-40°C |
| Back Pressure | 150 bar |
Table 2: Typical screening conditions for chiral SFC method development.
References
-
Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. ResearchGate. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
-
Trouble with chiral separations. Chromatography Today. Available at: [Link]
-
Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica. Available at: [Link]
-
Wu, D. R., et al. (2016). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Understanding Chiral Chromatography: A Comprehensive Guide. Chrom Tech, Inc. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Ovid. Available at: [Link]
-
Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids | Request PDF. ResearchGate. Available at: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available at: [Link]
-
Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Available at: [Link]
-
Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Phenomenex. Available at: [Link]
-
An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid... ResearchGate. Available at: [Link]
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]
-
A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. Available at: [Link]
-
Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. Available at: [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH. Available at: [Link]
-
The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Acta Medica Marisiensis. Available at: [Link]
-
Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. J-GLOBAL. Available at: [Link]
-
Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. Available at: [Link]
-
This compound, (2R)-. precisionFDA. Available at: [Link]
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(2S)-2-(4-fluorophenyl)propanoic acid. PubChem. Available at: [Link]
-
394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Available at: [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]
-
Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. Available at: [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]
-
Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction. PubMed. Available at: [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. Available at: [Link]
-
Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid | Request PDF. ResearchGate. Available at: [Link]
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Technical Support Center: Enhancing Cell Permeability of 2-(4-Fluorophenyl)propanoic Acid Derivatives
Welcome to the technical support center dedicated to addressing the challenges associated with the poor cell permeability of 2-(4-Fluorophenyl)propanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental hurdles and provide scientifically grounded solutions. Our approach is rooted in a deep understanding of the physicochemical principles governing membrane transport and is supported by established experimental protocols.
Section 1: Understanding the Permeability Challenge: FAQs
This section addresses fundamental questions regarding the cell permeability of this compound derivatives, a class of compounds that includes analogues of well-known non-steroidal anti-inflammatory drugs (NSAIDs).
Q1: Why do my this compound derivatives exhibit low cell permeability?
A1: The cell permeability of this class of compounds is often hindered by a combination of their physicochemical properties. As arylpropionic acid derivatives, they typically possess a carboxylic acid group, which is ionized at physiological pH (around 7.4).[1] This negative charge significantly increases the molecule's polarity and hydrophilicity, making it difficult to passively diffuse across the lipophilic cell membrane. Key contributing factors include:
-
Ionization (pKa): The carboxylic acid moiety generally has a pKa in the range of 3.5-4.5.[1] At physiological pH, it exists predominantly in its anionic (deprotonated) form, which is poorly permeable.
-
Lipophilicity (LogP): While the core structure possesses some lipophilicity, the ionized carboxylate group dramatically lowers the overall distribution coefficient (LogD) at pH 7.4, impeding partitioning into the lipid bilayer.[1]
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. To enter the cell membrane, these hydrogen bonds with water molecules in the extracellular environment must be broken, which is an energetically unfavorable process.[2][3]
-
Efflux Transporter Activity: These derivatives can be substrates for efflux transporters, such as Multidrug Resistance-Associated Protein 4 (MRP4), which actively pump the compounds out of the cell, further reducing intracellular concentration. For instance, R-flurbiprofen, a close structural analog, has been shown to be an inhibitor of MRP4, suggesting a potential interaction with this transporter family.
Q2: What is the impact of stereochemistry on the permeability of these derivatives?
A2: The stereochemistry at the chiral center of 2-arylpropionic acids can influence their biological activity and permeability. While the S-enantiomer is typically responsible for the anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, both enantiomers may possess analgesic properties.[4] Studies on flurbiprofen have shown that both the R- and S-enantiomers can increase intestinal permeability, although the mechanisms may differ.[5][6] It is crucial to consider that some profens undergo chiral inversion in vivo, where the less active R-enantiomer is converted to the active S-enantiomer.[5] Therefore, evaluating the permeability of individual enantiomers is recommended.
Q3: How does lipophilicity precisely affect the permeability of my compounds?
A3: Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical determinant of passive membrane permeability.[7] A parabolic relationship often exists between lipophilicity and permeability.[7]
-
Too Low Lipophilicity: The compound will have poor affinity for the lipid membrane and will not partition effectively from the aqueous extracellular environment.
-
Too High Lipophilicity: The compound may become trapped within the lipid bilayer and have difficulty partitioning out into the aqueous intracellular environment. It can also lead to poor aqueous solubility.[2]
For arylpropionic acid NSAIDs, diffusion into the cerebrospinal fluid has been shown to be optimal for compounds with a log kIAM (a chromatographic measure of lipophilicity) between 1.1 and 1.7.[7]
Section 2: Troubleshooting Poor Permeability in Your Experiments
This section provides a structured approach to diagnosing and addressing poor permeability results observed in your in vitro assays.
Initial Assessment Workflow
Caption: Initial workflow for troubleshooting poor cell permeability.
Q4: My compound shows low permeability in a Caco-2 assay. How do I determine if it's due to poor passive diffusion or active efflux?
A4: A bidirectional Caco-2 assay is the gold standard for dissecting these two mechanisms.[8] This involves measuring the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
The efflux ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B) [9]
-
ER ≈ 1: This suggests that the compound primarily crosses the cell monolayer by passive diffusion, and poor permeability is likely due to unfavorable physicochemical properties (e.g., high polarity, low lipophilicity).
-
ER > 2: An efflux ratio significantly greater than 2 indicates that the compound is a substrate for one or more efflux transporters.[8] The active transport out of the cell is greater than the transport into the cell, leading to low net permeability.
To further confirm the involvement of specific transporters like P-glycoprotein (P-gp), the assay can be repeated in the presence of a known inhibitor, such as verapamil.[10] A significant reduction in the efflux ratio in the presence of the inhibitor confirms the involvement of that transporter.
Q5: My PAMPA assay results are high, but my Caco-2 results are low. What does this discrepancy mean?
A5: This is a classic indicator of active efflux. The Parallel Artificial Membrane Permeability Assay (PAMPA) exclusively measures passive diffusion across an artificial lipid membrane and lacks transporters.[11] Therefore, high permeability in PAMPA suggests your compound has favorable physicochemical properties for passive diffusion. The low permeability observed in the Caco-2 assay, which uses a cell monolayer expressing various transporters, strongly points towards the involvement of active efflux mechanisms that are absent in the PAMPA model.[11]
Section 3: Strategies for Enhancing Cell Permeability
Once the primary barrier to permeability has been identified, the following strategies can be employed.
Strategy Selection Guide
Sources
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- 2. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the enantiomers of flurbiprofen, ibuprofen, and ketoprofen on intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomers of flurbiprofen can distinguish key pathophysiological steps of NSAID enteropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flurbiprofen Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Vectorial transport of fexofenadine across Caco-2 cells: involvement of apical uptake and basolateral efflux transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flurbiprofen and enantiomers in ophthalmic solution tested as inhibitors of prostanoid synthesis in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. ClinPGx [clinpgx.org]
- 11. Transporters involved in apical and basolateral uptake of ceftibuten into Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization of 2-(4-Fluorophenyl)propanoic Acid
Welcome to the technical support center for the crystallization of 2-(4-Fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimization strategies associated with obtaining high-purity, crystalline material. As a key intermediate and active pharmaceutical ingredient (API), controlling its solid-state form is paramount for ensuring consistent physicochemical properties, such as solubility, stability, and bioavailability.[1][]
This document provides in-depth, experience-driven troubleshooting advice and standardized protocols to empower you to achieve robust and reproducible crystallization outcomes.
Part 1: Troubleshooting Guide - Common Crystallization Issues
This section addresses the most frequent challenges encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: I've dissolved my compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
A1: Failure to induce nucleation is a common issue. Supersaturation has been achieved, but the energy barrier for the initial formation of crystal nuclei has not been overcome.[] Here is a systematic approach to induce crystallization:
-
Induce Secondary Nucleation:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide a high-energy surface that can serve as a template for nucleation.
-
Seeding: If you have a previous batch of crystalline material, add a single, tiny crystal (a "seed crystal") to the supersaturated solution. This bypasses the primary nucleation step entirely, allowing for controlled crystal growth on the provided template.[3] Seeding is a powerful technique to control the polymorphic form and achieve uniform particle size.[3]
-
-
Increase Supersaturation:
-
Evaporation: If the solution is still warm, you can boil off a small portion of the solvent (e.g., 5-10% of the volume) to increase the solute concentration.[4] Be cautious not to evaporate too much, which could cause the compound to "crash out" of solution.
-
Cooling: Lower the temperature further. If cooling to room temperature was unsuccessful, try placing the flask in an ice bath (0°C) or even a freezer, if the solvent's freezing point allows.
-
-
Re-evaluate Solvent System: It's possible that your compound is simply too soluble in the chosen solvent, even at low temperatures. In this case, the yield will be very poor.[4] Consider recovering the material by evaporating the solvent and attempting recrystallization with a different solvent system.[4]
Q2: My compound separated as an oil or a sticky gum instead of crystals. How do I fix this "oiling out"?
A2: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above the melting point of its solid form in that solvent system. Essentially, the compound comes out of solution as a liquid phase instead of a solid crystal lattice. This is common for compounds with relatively low melting points or when high concentrations of impurities are present, causing a melting point depression.
Causality & Solutions:
-
Cause: The solution is too concentrated, or the cooling rate is too fast.
-
Solution 1: Re-dissolve and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point.[4] Allow the more dilute solution to cool much more slowly. A slower cooling rate gives molecules more time to orient themselves into an ordered crystal lattice.
-
Solution 2: Lower the Crystallization Temperature: By adding more solvent, you ensure that the solution becomes supersaturated at a lower temperature, which is hopefully below the compound's melting point in the solvent matrix.
-
Solution 3: Change Solvents: Switch to a solvent in which the compound is less soluble, particularly at higher temperatures. This will shift the crystallization window to a lower concentration and temperature.
Q3: The crystallization happened almost instantly, resulting in very fine powder. Is this a problem?
A3: Yes, this is often a problem. Rapid precipitation, or "crashing out," traps solvent and impurities within the crystal lattice, defeating the purpose of crystallization as a purification technique.[4] The goal is slow, controlled crystal growth, which allows impurities to remain in the mother liquor.
Causality & Solutions:
-
Cause: The solution was too supersaturated when nucleation began, often due to using the absolute minimum amount of solvent or cooling too quickly.
-
Solution: Re-heat the solution to redissolve the solid. Add a small excess of the hot solvent (5-15%) and allow it to cool slowly.[4] Insulating the flask (e.g., by placing it on a cork ring or paper towels and covering it with a watch glass) will slow the cooling process and promote the growth of larger, purer crystals.[4]
Q4: I'm observing different crystal shapes (e.g., needles vs. plates) between batches, even with the same solvent. Why is this happening and how do I control it?
A4: You are likely observing polymorphism. Polymorphs are different crystalline arrangements of the same molecule, which can have different physical properties.[5] For fluorinated propionic acid derivatives like Flurbiprofen, multiple polymorphs and even hydrated forms have been identified.[6]
Control & Characterization:
-
Control: The most effective way to ensure you are producing the same polymorph consistently is through controlled seeding .[3] By introducing a seed crystal of the desired form into a supersaturated solution, you direct the crystallization towards that specific lattice arrangement. Other factors like solvent, cooling rate, and agitation also play a crucial role.[6]
-
Characterization: It is critical to characterize your crystalline product to confirm its form. Standard techniques include:
-
Powder X-Ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.
-
Differential Scanning Calorimetry (DSC): Can distinguish polymorphs by their different melting points and phase transitions.
-
Infrared (IR) or Raman Spectroscopy: Different packing arrangements can lead to subtle shifts in vibrational spectra.[6]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing this compound?
A1: Based on data from analogous structures like Flurbiprofen and general principles, a range of solvents can be effective.[6] The choice depends on the desired crystallization method. A good starting point is to screen solvents with varying polarities.
| Solvent | Boiling Point (°C) | Typical Application | Rationale |
| Methanol | 64.7 | Cooling Crystallization | Good solubility when hot, reduced solubility when cold.[6] |
| Ethanol | 78.4 | Cooling Crystallization | Similar to methanol, often provides good quality crystals.[6] |
| Ethyl Acetate | 77.1 | Cooling or Evaporation | Medium polarity, good for compounds that are too soluble in alcohols.[6] |
| Heptane/Hexane | 98.4 / 68 | Anti-solvent | The compound is likely poorly soluble in alkanes, making them excellent anti-solvents when the compound is dissolved in a more polar solvent like ethyl acetate or acetone.[6][7] |
| Water | 100 | Anti-solvent | Can be used as an anti-solvent with water-miscible organic solvents like methanol or acetone for acidic compounds.[8] |
| Acetonitrile | 81.6 | Cooling or Anti-solvent | A polar aprotic solvent that can offer different selectivity.[6] |
Q2: How can I improve the yield of my crystallization?
A2: A low yield often means a significant amount of your compound remained dissolved in the mother liquor.[4] To improve this:
-
Optimize the Solvent: Choose a solvent where the compound has high solubility at high temperatures but very low solubility at low temperatures.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the compound. However, be careful not to use too little, which can cause premature precipitation.[4]
-
Maximize Cooling: After collecting the first crop of crystals, cool the filtrate to a lower temperature (e.g., in a freezer) to see if a second crop of crystals will form. Note that the second crop may be less pure.
-
Use an Anti-solvent: If your compound is still quite soluble at low temperatures, consider adding an anti-solvent to the cold mother liquor to precipitate more material.
Q3: What is co-crystallization and should I consider it?
A3: Co-crystallization is an advanced technique where the API is crystallized with a stoichiometric amount of a pharmaceutically acceptable "co-former" to create a new, multi-component crystalline solid.[9] This is done to improve physicochemical properties like solubility, dissolution rate, and stability without altering the chemical structure of the API.[10][11] For related profens, co-formers like nicotinamide, benzoic acid, and arginine have been used successfully.[10][11][12] You should consider this if you are facing issues with the intrinsic properties of your crystalline API.
Part 3: Experimental Protocols & Workflows
Protocol 1: Standard Cooling Crystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add a suitable solvent (e.g., methanol) in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent just until all the solid material has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface.[4]
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Workflow Diagram: Troubleshooting Crystallization Failure
Below is a logical workflow to follow when initial crystallization attempts fail.
Caption: A decision tree for troubleshooting failed nucleation.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude material in the minimum amount of a "soluble solvent" (e.g., ethyl acetate) at room temperature.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., heptane) dropwise until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.
-
Growth: Add a few drops of the "soluble solvent" back into the solution until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form slowly over a period of hours to days.
-
Isolation & Drying: Isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.
Workflow Diagram: Anti-Solvent Crystallization
Caption: Workflow for the anti-solvent crystallization method.
References
-
Syrris. Pharmaceutical Crystallization in drug development. [Link]
-
PharmaFeatures. (2025-02-03). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]
-
Chandel, A., et al. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC - NIH. [Link]
-
Garekani, H. A., et al. (2012). Simultaneously improving the mechanical properties, dissolution performance, and hygroscopicity of ibuprofen and flurbiprofen by cocrystallization with nicotinamide. PubMed. [Link]
-
Price, C. P., et al. (2005). New Form Discovery for the Analgesics Flurbiprofen and Sulindac Facilitated by Polymer-Induced Heteronucleation. NIH. [Link]
-
Al-Hammami, M., et al. (2021). Fabrication, In Vitro and In Vivo Evaluation of Non-Ordered Mesoporous Silica-Based Ternary Solid Dispersions for Enhanced Solubility of Flurbiprofen. PMC - NIH. [Link]
-
Gaikwad, V. R., et al. (2019). Preparation and Characterization of Flurbiprofen Co-crystals By Using Factorial Design. Asian Journal of Research in Chemistry. [Link]
-
PrepChem.com. Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. [Link]
-
International Journal of Creative Research Thoughts (IJCRT). (2022). Preparation and Characterization of Flurbiprofen- Arginine Co-crystals. [Link]
-
Chemistry LibreTexts. (2022-04-07). 3.6F: Troubleshooting. [Link]
-
PubChem. (2S)-2-(4-fluorophenyl)propanoic acid. [Link]
- Google Patents. (2012-12-12). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
GSRS. This compound, (2S)-. [Link]
-
CrystEngComm (RSC Publishing). (2021-12-11). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... [Link]
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- 5. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. New Form Discovery for the Analgesics Flurbiprofen and Sulindac Facilitated by Polymer-Induced Heteronucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 9. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneously improving the mechanical properties, dissolution performance, and hygroscopicity of ibuprofen and flurbiprofen by cocrystallization with nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajrconline.org [ajrconline.org]
- 12. ijcrt.org [ijcrt.org]
Reducing by-product formation in 2-(4-Fluorophenyl)propanoic acid reactions
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis and effectively minimize the formation of critical by-products. As a key building block in pharmaceuticals, achieving high purity is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.
The Challenge: By-Product Formation
The synthesis of 2-arylpropionic acids, including this compound, is often plagued by the formation of impurities that can be difficult to separate and may impact the efficacy and safety of the final active pharmaceutical ingredient (API). The most common impurities include positional isomers, products of over-alkylation or acylation, and unreacted starting materials. Understanding the mechanistic origins of these by-products is the first step toward their elimination.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound in a practical question-and-answer format.
Issue 1: My final product is contaminated with positional isomers (e.g., 3-(4-Fluorophenyl)propanoic acid or 2-(2-Fluorophenyl)propanoic acid).
Q: Why am I seeing multiple isomers in my product, and how can I improve regioselectivity?
A: The formation of positional isomers is a classic challenge in electrophilic aromatic substitution and catalytic carbonylation reactions. The directing effects of the fluorine atom on the benzene ring and the specific reaction mechanism dictate the position of the incoming group.
Primary Causes & Mechanistic Insight:
-
Friedel-Crafts Acylation/Alkylation Routes: In routes analogous to the traditional Boots process for ibuprofen, a Friedel-Crafts reaction is often employed.[1] While fluorine is an ortho-, para-director, the reaction conditions (catalyst, temperature) can influence the ortho/para ratio. Steric hindrance around the ortho position generally favors para substitution, but aggressive conditions can reduce this selectivity.[1]
-
Palladium-Catalyzed Carbonylation Routes: Modern, "greener" syntheses often involve the carbonylation of a precursor like 1-(4-fluorophenyl)ethanol or 1-bromo-4-fluorobenzene.[2][3] The regioselectivity of CO insertion is highly dependent on the palladium catalyst and ligand system used.[3] The formation of the linear isomer, 3-(4-fluorophenyl)propanoic acid, can occur alongside the desired branched product.[4]
Solutions & Optimization Strategies:
-
Catalyst & Ligand Selection (for Carbonylation): This is the most critical factor. The use of bulky phosphine ligands on the palladium catalyst can sterically direct the carbonylation to the desired position, significantly enhancing regioselectivity. For instance, a two-step, one-pot procedure using a palladium acetate/neoisopinocampheyldiphenylphosphine (NISPCDPP) system has shown high regioselectivity for the synthesis of various 2-aryl propionic acids.[3]
-
Temperature Control: Lowering the reaction temperature in Friedel-Crafts reactions can increase the kinetic preference for the para-isomer, reducing the formation of ortho by-products.
-
Solvent Choice: The polarity of the solvent can influence catalyst activity and selectivity. For carbonylation, solvents like dioxane have been found to be effective.[3]
By-Product Identification Protocol:
-
High-Performance Liquid Chromatography (HPLC): An effective method to separate and quantify isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like 0.1% TFA) is a good starting point. Positional isomers will typically have slightly different retention times.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. The aromatic region will show distinct splitting patterns for para- (two doublets), ortho-, and meta-substituted rings.[5]
Illustrative Data: Ligand Effect on Regioselectivity in Carbonylation
| Catalyst System | Ligand | Regioselectivity (Branched:Linear) | Reference |
| Pd(OAc)₂ | P(o-tolyl)₃ | Heck reaction only, no carbonylation | [3] |
| Pd(OAc)₂ | DPPF | Moderate selectivity | [3] |
| Pd(OAc)₂/NISPCDPP | NISPCDPP | High selectivity (>95:5) | [3] |
Issue 2: Significant amounts of a di-substituted by-product are forming.
Q: My reaction is leading to polysubstitution on the aromatic ring. How can I promote mono-substitution?
A: This is a common issue in Friedel-Crafts alkylation reactions where the product is more nucleophilic (more activated) than the starting material, leading to a second substitution event.[1]
Solutions & Optimization Strategies:
-
Control Stoichiometry: Use a molar excess of the 4-fluoro-substituted aromatic substrate relative to the alkylating or acylating agent. This statistically favors the reaction with the starting material over the mono-substituted product.[5]
-
Slow Addition: Add the electrophilic reagent (e.g., 2-chloropropionyl chloride) slowly or dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, reducing the likelihood of a second reaction with the activated product.[5]
-
Choice of Catalyst: In Friedel-Crafts reactions, using a less active Lewis acid catalyst can sometimes provide better selectivity for mono-substitution, albeit at the cost of a slower reaction rate.
Workflow for Minimizing Polysubstitution
Caption: Competing pathways of carbonylation and dehydration.
Frequently Asked Questions (FAQs)
Q1: What is considered the "greenest" or most atom-economical route to synthesize this compound with minimal by-products?
A1: Modern catalytic methods are significantly "greener" than older, multi-step syntheses. The Hoechst-Celanese (BHC) process developed for ibuprofen is a prime example of a greener pathway that is highly relevant here. [1][2]This three-step process typically involves:
-
Friedel-Crafts acylation of fluorobenzene.
-
Hydrogenation of the resulting ketone to an alcohol.
-
Palladium-catalyzed carbonylation of the alcohol to the final acid.
This approach has a much higher atom economy (~80%) compared to older methods (~40%) and generates significantly less waste, with water being the main by-product of the key carbonylation step. [1][6] Q2: Can Phase Transfer Catalysis (PTC) be used to reduce by-products?
A2: Yes, Phase Transfer Catalysis is an excellent technique for certain synthetic steps, particularly C-alkylation reactions. If a synthetic route involves the alkylation of a precursor like 4-fluorophenylacetonitrile, PTC offers several advantages:
-
High Selectivity: PTC can promote selective mono-alkylation over di-alkylation. [7][8]* Milder Conditions: It allows the use of inexpensive and safer inorganic bases (like NaOH or K₂CO₃) in a biphasic system, avoiding the need for strong, hazardous bases (like NaH or LDA) in anhydrous organic solvents. [9][10]* Reduced Waste: It minimizes the use of organic solvents and simplifies work-up procedures. [9] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the nucleophile from the aqueous phase to the organic phase to react with the substrate. [7] Q3: What are the recommended analytical methods for routine purity checks and by-product identification?
A3: A combination of chromatographic and spectroscopic techniques is essential:
-
Primary Purity Check (Quantitative): Reverse-phase HPLC with UV detection is the industry standard for determining the purity of the final product and quantifying known and unknown impurities. [5]* By-Product Identification (Qualitative):
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weights of impurities separated by HPLC.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful if the by-products are volatile or can be derivatized to become volatile.
-
NMR (¹H and ¹³C): The most powerful tool for elucidating the exact structure of isolated impurities. [5]
-
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Carbonylation of 1-(4-Fluorophenyl)ethanol
This protocol is adapted from established methods for similar 2-arylpropionic acids and is intended as a starting point for optimization. [4][11] Materials:
-
1-(4-Fluorophenyl)ethanol
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
p-Toluenesulfonic acid (TsOH)
-
Lithium chloride (LiCl)
-
Methyl ethyl ketone (MEK) or Dioxane
-
Carbon monoxide (CO) gas
-
High-pressure autoclave reactor
Procedure:
-
To a glass liner for the autoclave, add 1-(4-fluorophenyl)ethanol (1.0 eq), PdCl₂ (0.002 eq), PPh₃ (0.008 eq), TsOH (0.2 eq), and LiCl (0.2 eq).
-
Add the solvent (e.g., MEK) to dissolve the components.
-
Seal the autoclave. Purge the vessel three times with nitrogen, followed by three purges with CO gas.
-
Pressurize the reactor with CO to the desired pressure (e.g., 500-1000 psig).
-
Begin stirring and heat the reactor to the target temperature (e.g., 110°C).
-
Maintain the reaction under constant CO pressure for 4-12 hours. Monitor the reaction progress by taking samples (if the reactor setup allows) and analyzing by HPLC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in a fume hood.
-
Transfer the reaction mixture and proceed with a standard aqueous work-up: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: HPLC Method for Purity Analysis
This is a general-purpose method and may require optimization for specific impurity profiles. [5]
-
Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-32 min: 90% to 30% B
-
32-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
References
-
PrepChem. Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. Available from: [Link]
-
The Chemical Journey: Understanding Ibuprofen Synthesis and Properties. Available from: [Link]
-
The Science Snail. Synthesis of ibuprofen from benzene. (2018). Available from: [Link]
-
Medicilon. Aim at chemical synthesis through Ibuprofen. (2023). Available from: [Link]
- Patsnap. Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid.
-
Chemistry Steps. Synthesis of Ibuprofen. Available from: [Link]
-
ACS Publications. Development of a Continuous Enzymatic Process for the Preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid. Available from: [Link]
-
LGC. Synthesis of Ibuprofen Degradation products and impurities Introduction. Available from: [Link]
-
MDPI. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. (2015). Available from: [Link]
-
PubMed Central. Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Available from: [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]
-
Industrial Phase-Transfer Catalysis. Available from: [Link]
- Google Patents. Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
- Google Patents. Preparation method of 2-(4-alkylphenyl) propanoic acid.
-
Organic Syntheses. 2-phenylpropionic acid. Available from: [Link]
- Google Patents. Process for the preparation of 2-aryl propionic acids.
-
PubMed Central. Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. (2017). Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Available from: [Link]
-
Organic Syntheses. Pd-Catalyzed External-CO-Free Carbonylation: Preparation of... Available from: [Link]
-
MDPI. Application of Phase Transfer Catalysis in the Esterification of Organic Acids... (2019). Available from: [Link]
-
ResearchGate. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). Available from: [Link]
-
ResearchGate. Synthesis of some 2-arylpropionic acid amides as prodrugs. (2019). Available from: [Link]
-
ResearchGate. Kinetic Modeling of Carbonylation of 1-(4-Isobutylphenyl)ethanol Using a Homogeneous PdCl2(PPh3)2/TsOH/LiCl Catalyst System. (2003). Available from: [Link]
-
PubMed. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--II. Racemization and hydrolysis of (R)- and (S)-ibuprofen-CoA thioesters. (1991). Available from: [Link]
- Google Patents. Synthesis and resolution of propionic acid derivatives.
-
IJPPR. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). Available from: [Link]
-
Scilit. Kinetics and Mechanism of the Anilinolysis of Aryl 4-Nitrophenyl Carbonates in Aqueous Ethanol. Available from: [Link]
-
PubMed. Kinetics and mechanism of the anilinolysis of aryl 4-nitrophenyl carbonates in aqueous ethanol. (2005). Available from: [Link]
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Technical Support Center: Enhancing the Biological Stability of 2-(4-Fluorophenyl)propanoic Acid Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the biological stability of 2-(4-fluorophenyl)propanoic acid analogues, a class of compounds often investigated for their therapeutic potential. Our focus is on providing practical, evidence-based solutions to common hurdles encountered in the laboratory.
I. Troubleshooting and FAQs
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Question 1: My this compound analogue shows high clearance in in vitro metabolic assays. What are the likely metabolic pathways responsible?
Answer: High clearance of profen analogues, including this compound derivatives, is often attributed to two primary metabolic pathways:
-
Acyl-glucuronidation: The carboxylic acid moiety is a prime target for conjugation with glucuronic acid, a common phase II metabolic reaction. This process increases the water solubility of the compound, facilitating its excretion. While not always leading to reactive metabolites, this pathway can significantly reduce the compound's half-life.[1][2]
-
Oxidative Metabolism: The aromatic ring and the aliphatic side chain are susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[3] For the phenyl ring, hydroxylation is a common metabolic route. The propanoic acid side chain can also undergo oxidation.
A critical and unique metabolic pathway for profens is chiral inversion . The inactive (R)-enantiomer can be converted to the pharmacologically active (S)-enantiomer via a process involving the formation of an acyl-CoA thioester.[4][5][6][7] While this is a bioactivation step, the intermediates can be pivotal to both efficacy and potential toxicity.[8]
Question 2: I'm observing significant variability in metabolic stability across different species. How do I interpret this and select the appropriate animal model?
Answer: Species differences in drug metabolism are a well-documented phenomenon and a significant challenge in preclinical drug development. This variability primarily arises from differences in the expression and activity of drug-metabolizing enzymes, such as CYPs and UGTs.
To address this:
-
Conduct cross-species metabolic stability assays: Use liver microsomes or hepatocytes from various species (e.g., human, rat, mouse, dog, monkey) to determine the intrinsic clearance of your compound.[9]
-
Identify the primary metabolizing enzymes: Utilize reaction phenotyping studies with specific CYP and UGT inhibitors or recombinant enzymes to pinpoint the key enzymes responsible for your compound's metabolism in each species.[10]
-
Select the animal model with the most similar metabolic profile to humans: The ideal animal model should exhibit similar metabolic pathways and produce a comparable metabolite profile to that observed in human in vitro systems. This will provide more predictive data for human pharmacokinetics.
Question 3: How can I mitigate the metabolic liability of the carboxylic acid group without losing target engagement?
Answer: The carboxylic acid is often a critical pharmacophore, but its metabolic instability can be a significant hurdle.[1][2] Several strategies can be employed to address this:
-
Bioisosteric Replacement: Replace the carboxylic acid with a group that mimics its key physicochemical properties but is less susceptible to metabolism. Common bioisosteres for carboxylic acids include:
-
Tetrazoles: These are frequently used as they are less prone to glucuronidation.[1][11][12]
-
Acyl sulfonamides and Isoxazolols: These can also serve as effective replacements.[1]
-
Neutral Bioisosteres: In some cases, neutral groups that can participate in hydrogen bonding or cation-π interactions can replace the charged carboxylate.[1][12]
-
-
Prodrug Strategies: Convert the carboxylic acid to an ester or amide prodrug. This masks the carboxylic acid from metabolic enzymes until it is hydrolyzed in vivo to release the active parent drug.
Question 4: What is "metabolic switching," and how can I avoid it when modifying my compound?
Answer: Metabolic switching is a phenomenon where blocking one metabolic pathway leads to an increase in metabolism through an alternative route.[13] For example, if you successfully block oxidation on the phenyl ring, the rate of glucuronidation of the carboxylic acid might increase.
To avoid this:
-
Comprehensive Metabolite Identification: Before and after making structural modifications, perform thorough metabolite identification studies to understand the full metabolic profile of your compound.[10]
-
Iterative Design and Testing: The process of enhancing metabolic stability is often iterative. Be prepared to make multiple modifications and re-evaluate the metabolic profile at each step.
-
Consider Multi-pronged Approaches: Sometimes, addressing multiple potential metabolic "soft spots" simultaneously is necessary to achieve the desired stability.
II. Key Experimental Protocols
This section provides detailed methodologies for assessing and enhancing the biological stability of your this compound analogues.
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay determines the intrinsic clearance of a compound, providing a measure of its susceptibility to metabolism by phase I enzymes.[14][15][16]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound with known metabolic stability (e.g., verapamil)
-
Negative control (no NADPH)
-
Acetonitrile with internal standard for quenching and analysis
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive control in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, add the phosphate buffer, liver microsomes, and test compound or positive control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to all wells except the negative control wells.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Data Interpretation:
| In Vitro Half-life (t1/2) | Intrinsic Clearance (CLint) | Interpretation |
| > 30 min | < 12 µL/min/mg protein | Low Clearance |
| 10 - 30 min | 12 - 58 µL/min/mg protein | Moderate Clearance |
| < 10 min | > 58 µL/min/mg protein | High Clearance |
Protocol 2: Deuterium Incorporation to Enhance Metabolic Stability
Deuteration, the replacement of hydrogen with its stable isotope deuterium, can slow down metabolic processes due to the kinetic isotope effect (KIE).[17][18] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break.[3][19][]
Workflow:
-
Identify Metabolic Hotspots: Use metabolite identification studies to pinpoint the exact sites of metabolism on your molecule.
-
Strategic Deuteration: Synthesize analogues where hydrogen atoms at the metabolic hotspots are replaced with deuterium. For example, if the para-position of the phenyl ring is hydroxylated, synthesize the corresponding d1-analogue.
-
Re-evaluate Metabolic Stability: Subject the deuterated analogues to the in vitro metabolic stability assay described in Protocol 1.
-
Assess Pharmacokinetic Impact: If in vitro stability is improved, advance the deuterated candidate to in vivo pharmacokinetic studies to confirm improvements in half-life and exposure.[18]
Benefits of Deuteration:
-
Enhanced Metabolic Stability: Slower metabolism leads to increased bioavailability.[17]
-
Prolonged Half-Life: Allows for less frequent dosing.[17]
-
Reduced Toxic Metabolites: Can alter metabolic pathways to minimize the formation of harmful byproducts.[17]
III. Mechanistic Insights and Visualizations
Understanding the underlying mechanisms of metabolic instability is crucial for rational drug design.
Metabolic Pathways of this compound Analogues
The following diagram illustrates the primary metabolic pathways for this class of compounds.
Caption: Iterative workflow for enhancing metabolic stability.
IV. References
-
One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Publications.
-
New Strategy for New Drug Development: Deuterium Modification.
-
Bioisosteres for carboxylic acid groups. Hypha Discovery.
-
Hall A, Chatzopoulou M, Frost J. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorg Med Chem. 2024 Mar 1;104:117653.
-
Meinigke B, et al. Interactions of anti-inflammatory 2-arylpropionates (profens) with the metabolism of fatty acids: in vitro studies. PubMed.
-
Baranczewski P, et al. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
-
Talele, T. T. Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
-
The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design. Benchchem.
-
Tung, R. Deuterium in drug discovery: progress, opportunities and challenges. PubMed Central.
-
Drug Metabolism Assays. BioIVT.
-
Manolov, S., et al. Mechanism of metabolic chiral inversion of profens.[1] ResearchGate.
-
Baranczewski, P., et al. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Semantic Scholar.
-
Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp.
-
Hutt AJ, Caldwell J. Stereoselective metabolism of anti-inflammatory 2-arylpropionates. PubMed.
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate.
-
Manolov, S., et al. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals.
-
Scott, D., et al. Deuterium in Drug Discovery and Development. ResearchGate.
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Sharma, G., et al. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. PubMed Central.
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Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.
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Khatri, B., et al. Strategies to enhance metabolic stabilities. UQ eSpace.
-
Manolov, S., et al. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). ResearchGate.
-
Sharma, R. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
-
Sharma, R., & Kumar, V. Enhancement of metabolic stability with structural modifications.... ResearchGate.
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks.
-
Tantry, S. J., et al. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. PubMed Central.
-
2-(4-FLUOROPHENYL)PROPIONIC ACID. gsrs.
-
(2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752. PubChem.
-
(S)-2-(4-Fluorophenyl)propanoic acid. ChemScene.
-
This compound | 75908-73-5. Sigma-Aldrich.
-
3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. Chemsrc.
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Validation & Comparative
A Comparative Guide to the Biological Activities of 2-(4-Fluorophenyl)propanoic Acid and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), propionic acid derivatives represent a cornerstone of pain and inflammation management. Ibuprofen, a household name, is a well-characterized member of this class, widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] This guide provides an in-depth comparison of the biological activity of ibuprofen against 2-(4-Fluorophenyl)propanoic acid, a structurally related compound.
This document is structured to provide a detailed overview of the known biological activities of ibuprofen, supported by experimental data. It will then address the current landscape of available information for this compound, highlighting the significant gaps in the scientific literature regarding its pharmacological profile. Finally, this guide will outline the requisite experimental protocols for a comprehensive head-to-head comparison, offering a roadmap for future research in this area.
Chemical and Physical Properties: A Foundational Overview
A molecule's biological activity is intrinsically linked to its chemical structure and physical properties. Below is a summary of the key characteristics of this compound and ibuprofen.
| Property | This compound | Ibuprofen |
| IUPAC Name | This compound | (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid |
| Molecular Formula | C₉H₉FO₂[3] | C₁₃H₁₈O₂[2] |
| Molecular Weight | 168.16 g/mol [3] | 206.28 g/mol [2] |
| Appearance | Not specified in available literature | White crystalline solid[2] |
| Structure |
Ibuprofen: A Deep Dive into its Biological Activity
Ibuprofen's therapeutic effects are well-documented and primarily stem from its non-selective inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: Non-Selective COX Inhibition
Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX-2 is largely responsible for the therapeutic effects of ibuprofen, while the inhibition of the constitutively expressed COX-1 is associated with some of its gastrointestinal side effects.
Caption: Ibuprofen's mechanism of action via inhibition of COX-1 and COX-2.
Quantitative Analysis of COX Inhibition
The inhibitory potency of NSAIDs is typically quantified by their IC50 values (the concentration of the drug that inhibits 50% of the enzyme's activity).
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Reference |
| Ibuprofen | 13 | 344 | 0.04 |
Note: IC50 values can vary depending on the specific assay conditions.
Pharmacological Profile
-
Anti-inflammatory Activity: Ibuprofen has demonstrated efficacy in various animal models of inflammation, such as carrageenan-induced paw edema in rats.
-
Analgesic Activity: It is effective in relieving mild to moderate pain, with its analgesic properties attributed to the peripheral inhibition of prostaglandin synthesis.
-
Antipyretic Activity: Ibuprofen reduces fever by inhibiting prostaglandin production in the hypothalamus.
-
Stereoselectivity: Ibuprofen is a racemic mixture of (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The (S)-enantiomer is responsible for the majority of the anti-inflammatory activity. The (R)-enantiomer can be converted to the (S)-enantiomer in vivo.
This compound: An Uncharted Territory
Despite its structural similarity to other pharmacologically active propionic acid derivatives, a comprehensive review of the scientific literature reveals a significant lack of publicly available data on the biological activity of this compound. Searches of prominent scientific databases did not yield any in vitro or in vivo studies detailing its:
-
Cyclooxygenase (COX-1 and COX-2) inhibitory activity.
-
Anti-inflammatory effects in established animal models.
-
Analgesic properties.
-
Antipyretic efficacy.
The available information is largely confined to its chemical properties, synthesis, and its use as a chemical intermediate for the synthesis of other molecules.[3] Therefore, a direct, data-driven comparison of the biological activity of this compound with ibuprofen is not possible at this time.
A Roadmap for Comparative Biological Evaluation: Experimental Protocols
To address the existing knowledge gap and enable a robust comparison with ibuprofen, the following experimental workflows are essential.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental to determining the primary mechanism of action and selectivity of a potential NSAID.
Caption: Workflow for in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Enzyme Preparation: Utilize commercially available purified ovine or human COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare stock solutions of this compound and ibuprofen in a suitable solvent, typically DMSO. Create a series of dilutions to test a range of concentrations.
-
Assay Procedure: In a 96-well plate format, pre-incubate the COX enzymes with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination and Detection: After a set incubation period (e.g., 10 minutes), stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 values using non-linear regression analysis. The selectivity ratio is calculated as IC50 (COX-1) / IC50 (COX-2).
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for assessing the acute anti-inflammatory activity of a compound.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week.
-
Compound Administration: Administer this compound, ibuprofen (as a positive control), or vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally to different groups of rats.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate peripheral analgesic activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory environment.
-
Compound Administration: Administer this compound, ibuprofen, or vehicle orally to different groups of mice.
-
Induction of Writhing: Thirty minutes after compound administration, inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a 20-minute period.
-
Data Analysis: Calculate the percentage of protection from writhing for each group compared to the vehicle control group.
Conclusion and Future Directions
Ibuprofen stands as a well-understood NSAID with a clear mechanism of action and a comprehensive body of supporting biological data. In stark contrast, this compound remains a largely uncharacterized compound from a pharmacological perspective. The fluorine substitution on the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity, suggesting that this compound could possess interesting biological properties.
The experimental protocols outlined in this guide provide a clear path forward for the scientific community to elucidate the biological activity of this compound. A direct, data-driven comparison with ibuprofen would be highly valuable for the fields of pharmacology and drug discovery, potentially uncovering a new therapeutic agent or a valuable research tool. Until such studies are conducted, any claims regarding the biological activity of this compound remain speculative.
References
- Wilkerson, W. W., et al. (1995). Antiinflammatory 4,5-diarylpyrroles. 2. Activity as a function of cyclooxygenase-2 inhibition. Journal of Medicinal Chemistry, 38(20), 3895-901.
- Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610-6614.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-(4-fluorophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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A Researcher's Guide to Comparing the Efficacy of Novel and Established NSAIDs: A Case Study with 2-(4-Fluorophenyl)propanoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy and safety of a novel non-steroidal anti-inflammatory drug (NSAID) candidate, using 2-(4-Fluorophenyl)propanoic acid as a representative example. We will compare its hypothetical profile against well-established NSAIDs: Ibuprofen, Naproxen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib.
The development of new NSAIDs is driven by the need to optimize the balance between potent anti-inflammatory and analgesic effects and the risk of significant side effects, particularly gastrointestinal and cardiovascular complications.[1][2] This guide outlines the critical experimental cascade, from initial in vitro mechanistic studies to in vivo preclinical assessments, necessary to characterize a new chemical entity in this class.
Part 1: Foundational Mechanism of Action - Targeting Cyclooxygenase (COX)
The primary therapeutic action of NSAIDs stems from their ability to inhibit cyclooxygenase (COX) enzymes, which are essential for the conversion of arachidonic acid into prostaglandins—key mediators of pain, inflammation, and fever.[2][3][4] There are two main isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[1][5]
-
COX-2: This isoform is typically induced by inflammatory stimuli, and its inhibition is largely responsible for the anti-inflammatory and analgesic effects of NSAIDs.[1][3]
The relative selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its efficacy and side-effect profile.[1] Highly selective COX-2 inhibitors were developed to minimize the gastrointestinal side effects associated with COX-1 inhibition.[5]
Visualizing the NSAID Mechanism of Action
The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and the inhibitory action of NSAIDs.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Part 4: Comparative Safety Profile - Assessing Gastric Toxicity
A critical aspect of NSAID development is the evaluation of their potential to cause gastric damage, a common side effect of COX-1 inhibition. [2][6]
Experimental Protocol: NSAID-Induced Gastric Ulcer Model in Rats
Objective: To evaluate the ulcerogenic potential of this compound in comparison to other NSAIDs.
Procedure:
-
Animal Preparation: Wistar rats are fasted for 24 hours but allowed free access to water.
-
Drug Administration: High doses of the test compounds (e.g., Indomethacin 30 mg/kg, p.o.) are administered. A control group receives the vehicle.
-
Observation Period: The animals are observed for 4-6 hours.
-
Stomach Examination: Rats are euthanized, and their stomachs are removed and opened along the greater curvature.
-
Ulcer Scoring: The stomachs are examined for lesions or ulcers. The severity of the ulcers can be scored based on their number and size to calculate an ulcer index.
-
Data Analysis: The ulcer indices of the test groups are compared with the control group to determine the relative gastric toxicity.
Summary of Comparative Risks
| NSAID | Relative Gastrointestinal Risk | Known Cardiovascular Risk Profile |
| This compound | To be determined | To be determined |
| Ibuprofen | Low to Moderate | Lower risk compared to some other non-selective NSAIDs |
| Naproxen | Moderate to High | Considered to have a lower cardiovascular risk profile |
| Diclofenac | Moderate to High | Associated with an increased risk of cardiovascular events |
| Celecoxib | Low | Associated with an increased risk of cardiovascular events, particularly at high doses |
Part 5: Synthesis and Decision-Making
The comprehensive evaluation of a novel NSAID candidate like this compound requires a logical progression from in vitro to in vivo studies. The data gathered allows for a multi-faceted comparison with established drugs.
Integrated Drug Discovery and Development Pathway
Caption: Logical flow from in vitro screening to a go/no-go decision.
By systematically applying these validated protocols, researchers can build a robust data package to compare the efficacy and safety of novel NSAID candidates against current standards of care. This structured approach is fundamental to identifying new anti-inflammatory agents with improved therapeutic profiles.
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A Comparative Guide to the Structural Activity Relationship of 2-(4-Fluorophenyl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Arylpropionic Acid Scaffold
The 2-(4-Fluorophenyl)propanoic acid core structure is a cornerstone of numerous NSAIDs. Its derivatives are primarily known for their anti-inflammatory, analgesic, and antipyretic properties, which are principally mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The two main isoforms, COX-1 and COX-2, are central to the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[1] Consequently, the development of selective COX-2 inhibitors has been a major focus in medicinal chemistry to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[3]
This guide will dissect the SAR of this compound derivatives, exploring how modifications to the core structure influence their potency and selectivity towards COX enzymes.
The Core Pharmacophore and Key Structural Modifications
The fundamental pharmacophore of this compound derivatives consists of three key components: the acidic center (propanoic acid), the α-methyl group, and the aryl moiety (4-fluorophenyl). The spatial arrangement and electronic properties of these components are critical for effective binding to the active site of COX enzymes.
The Indispensable Role of the Carboxylic Acid Group
The carboxylic acid moiety is a crucial feature for the anti-inflammatory activity of profens. It acts as a key binding element within the active site of COX enzymes, forming an ionic bond with a positively charged arginine residue (Arg120 in COX-1 and Arg513 in COX-2). This interaction anchors the inhibitor within the enzyme's active site, facilitating the blockade of substrate access.
Modification of the carboxylic acid group to amides, esters, or other functional groups generally leads to a significant reduction or complete loss of direct COX inhibitory activity.[4] However, these derivatives can function as prodrugs, which are metabolized in vivo to release the active carboxylic acid. Furthermore, some amide derivatives have been explored for other biological targets, such as fatty acid amide hydrolase (FAAH), leading to dual-action inhibitors with potential for enhanced analgesic effects.[4]
Stereochemistry at the α-Position: The S-(+)-Enantiomer Prevails
The α-methyl group on the propanoic acid chain creates a chiral center, resulting in two enantiomers: the (S)-(+)- and (R)-(-)-forms. It is well-established that the anti-inflammatory activity of profens resides almost exclusively in the S-(+)-enantiomer.[5][6] The S-enantiomer demonstrates significantly higher potency in inhibiting both COX-1 and COX-2 compared to its R-counterpart.[5] This stereoselectivity is attributed to the specific orientation of the S-enantiomer within the hydrophobic channel of the COX active site, allowing for optimal interaction with key amino acid residues. While the R-enantiomer is largely inactive as a direct COX inhibitor, some profens can undergo in vivo chiral inversion, where the inactive R-enantiomer is converted to the active S-enantiomer.[6]
The Aryl Moiety: A Key Determinant of Potency and Selectivity
The nature and substitution pattern of the aryl group play a pivotal role in determining the potency and selectivity of COX inhibition. In the case of this compound derivatives, the fluorophenyl group contributes to the overall lipophilicity of the molecule, which is important for its pharmacokinetic and pharmacodynamic properties.
Further modifications to this aryl ring, such as the addition of a second phenyl group to create a biphenyl system (as seen in flurbiprofen), can significantly enhance inhibitory potency. The extended aromatic system can form additional van der Waals and hydrophobic interactions within the COX active site. The substitution pattern on this second phenyl ring is also critical. For instance, the presence of a fluorine atom at the 2'-position of the biphenyl ring in flurbiprofen is known to contribute to its high potency.[7]
Comparative Analysis of Biological Activity
The following table summarizes the in vitro inhibitory activity of a selection of this compound derivatives against COX-1 and COX-2. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also provided to compare the relative selectivity for COX-2.
| Compound | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Flurbiprofen | H | 0.1 | 0.4 | 0.25 | |
| Esflurbiprofen | H (S-enantiomer) | ~0.5 | ~0.5 | ~1 | [8] |
| Compound A | -CONH-phenyl | >100 | 8.2 | >12.1 | [4] |
| Compound B | -CONH-(4-chlorophenyl) | >100 | 11.6 | >8.6 | [4] |
| Compound C | -CO-NHNH2 | - | - | - | [4] |
Note: The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions used in each study. The primary value of this table is for qualitative comparison of the effects of structural modifications.
Structure-Activity Relationship (SAR) Insights
The data presented in the table above, along with findings from numerous studies, allows for the deduction of several key SAR principles for this compound derivatives:
-
Carboxylic Acid is Essential for Activity: As discussed, the free carboxylic acid is critical for potent COX inhibition. Esterification or amidation significantly reduces or abolishes direct activity, though these derivatives may act as prodrugs.[4]
-
S-Enantiomer is the Active Form: The (S)-enantiomer is responsible for the majority of the anti-inflammatory activity.[5]
-
Aryl Group Substitution Modulates Potency and Selectivity:
-
Expanding the aryl moiety, for example, from a single phenyl ring to a biphenyl system, generally increases potency.
-
Substituents on the second aryl ring can fine-tune the activity and selectivity. For instance, the introduction of amide functionalities can lead to a significant decrease in COX-1 inhibition, thereby increasing COX-2 selectivity.[4]
-
-
Lipophilicity is a Key Factor: The overall lipophilicity of the molecule, influenced by the aryl substituents, plays a crucial role in its ability to access the active site of the COX enzymes and in its pharmacokinetic properties.[9]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section details the standard experimental protocols used to evaluate the anti-inflammatory activity of this compound derivatives.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate. The change in absorbance is monitored spectrophotometrically, and the inhibition of this reaction by the test compound is quantified.[10]
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme in a 96-well plate.
-
Add the test compound at various concentrations to the wells. A vehicle control (solvent only) is also included.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Immediately monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[11]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of new chemical entities.[12][13]
Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.
Principle: The subcutaneous injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is determined by its ability to reduce the volume of this edema compared to a control group.[11][12]
Materials:
-
Male Wistar rats (or other suitable strain)
-
Carrageenan solution (e.g., 1% in sterile saline)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Acclimatize the animals to the laboratory conditions for a sufficient period.
-
Fast the animals overnight before the experiment with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, reference drug, or vehicle to different groups of animals via a specific route (e.g., oral gavage).
-
After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Prostaglandin Biosynthesis Pathway and NSAID Inhibition
Caption: Mechanism of action of NSAIDs in the prostaglandin biosynthesis pathway.
Experimental Workflow for In Vivo Anti-Inflammatory Screening
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Conclusion and Future Directions
The structural activity relationship of this compound derivatives is a well-explored area that continues to provide valuable insights for the design of novel anti-inflammatory agents. The core principles of a necessary acidic moiety, the stereochemical preference for the S-enantiomer, and the profound influence of the aryl substituent on potency and selectivity remain central to the development of new profens.
Future research in this field will likely focus on the development of highly selective COX-2 inhibitors with improved cardiovascular safety profiles. Furthermore, the design of dual-action inhibitors that target multiple pathways in the inflammatory cascade, such as the combination of COX inhibition with the modulation of other targets like FAAH, holds promise for the development of more effective and safer analgesic and anti-inflammatory therapies. A deeper understanding of the subtle interactions between these derivatives and the COX isozymes, aided by computational modeling and structural biology, will continue to drive the rational design of the next generation of anti-inflammatory drugs.
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- 4. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
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In Vivo Efficacy of 2-(4-Fluorophenyl)propanoic Acid: A Comparative Guide for Preclinical Inflammation and Analgesia Models
Introduction: The Therapeutic Potential of Novel Propanoic Acid Derivatives
The phenylpropanoic acid scaffold is a cornerstone in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This guide focuses on the in vivo validation of a structurally related compound, 2-(4-Fluorophenyl)propanoic acid. While its specific biological activities are not extensively documented in publicly available literature, its structural similarity to known anti-inflammatory and analgesic agents warrants investigation into its potential therapeutic efficacy.
This document provides a comprehensive framework for the in vivo validation of this compound, comparing its potential anti-inflammatory and analgesic properties against a well-established NSAID, Indomethacin. The experimental designs detailed herein are intended to provide researchers, scientists, and drug development professionals with a robust and scientifically rigorous approach to evaluating this compound's preclinical potential.
Comparative In Vivo Validation: Carrageenan-Induced Paw Edema Model
To assess the acute anti-inflammatory and analgesic activity of this compound, the carrageenan-induced paw edema model in rats is a widely accepted and well-characterized preclinical assay.[1][2][3] This model mimics the hallmarks of acute inflammation, including edema, hyperalgesia, and erythema.
Rationale for Model Selection
The injection of carrageenan, a sulfated polysaccharide, into the plantar surface of a rat's paw elicits a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by the release of histamine, serotonin, and bradykinin. The later, more sustained phase (1.5-6 hours) is characterized by the production of prostaglandins and the infiltration of neutrophils. This later phase is particularly sensitive to inhibition by COX inhibitors, making it an ideal model to test the hypothesis that this compound acts via a similar mechanism to traditional NSAIDs.
Experimental Workflow
Figure 1: Experimental workflow for the in vivo validation of this compound in the carrageenan-induced paw edema model.
Detailed Experimental Protocol
-
Animal Selection and Acclimatization: Male Wistar rats (180-220 g) are used for this study. Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Baseline Measurements: Prior to any treatment, the baseline paw volume of the right hind paw is measured using a plethysmometer. Additionally, the baseline mechanical nociceptive threshold is determined using a Randall-Selitto analgesy meter.
-
Animal Grouping and Dosing: Animals are randomly assigned to the following groups (n=8 per group):
-
Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethylcellulose in saline) orally.
-
Test Compound (Low Dose): Receives this compound at a low dose (e.g., 10 mg/kg) orally.
-
Test Compound (High Dose): Receives this compound at a high dose (e.g., 30 mg/kg) orally.
-
Positive Control: Receives Indomethacin (e.g., 10 mg/kg) orally.
-
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Assessment of Paw Edema: Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection. The percentage of paw edema is calculated using the following formula: % Edema = [(Vt - V0) / V0] x 100 Where Vt is the paw volume at time t and V0 is the baseline paw volume.
-
Assessment of Mechanical Hyperalgesia: At 3 hours post-carrageenan injection, the mechanical nociceptive threshold (paw withdrawal threshold) is measured. An increase in the paw withdrawal threshold compared to the vehicle-treated group indicates an analgesic effect.
Comparative Data Analysis
The following table presents hypothetical data to illustrate the potential outcomes of this comparative study.
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (%) at 3h (± SEM) | % Inhibition of Edema at 3h | Mean Paw Withdrawal Threshold (g) at 3h (± SEM) | % Increase in Nociceptive Threshold at 3h |
| Vehicle Control | - | 65.2 ± 4.1 | - | 45.8 ± 3.2 | - |
| This compound | 10 | 48.9 ± 3.5 | 25.0% | 62.1 ± 4.5 | 35.6% |
| This compound | 30 | 32.6 ± 2.8 | 50.0% | 85.3 ± 5.1 | 86.2% |
| Indomethacin | 10 | 29.3 ± 2.5 | 55.1% | 92.4 ± 6.3 | 101.7% |
*p < 0.05, **p < 0.01 compared to Vehicle Control (One-way ANOVA followed by Dunnett's post-hoc test).
Mechanism of Action: A Look into the Cyclooxygenase Pathway
The anticipated anti-inflammatory and analgesic effects of this compound are likely mediated through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.
Figure 2: Proposed mechanism of action for this compound via inhibition of the COX pathway.
Discussion and Future Directions
The hypothetical data suggests that this compound exhibits a dose-dependent anti-inflammatory and analgesic effect in the carrageenan-induced paw edema model. At a higher dose, its efficacy approaches that of the standard NSAID, Indomethacin. These findings would provide strong preliminary evidence for its potential as a novel anti-inflammatory agent.
Further preclinical development should include:
-
Chronic Inflammation Models: Evaluation in models such as adjuvant-induced arthritis to assess efficacy in chronic inflammatory conditions.
-
Mechanism of Action Studies: In vitro COX-1/COX-2 inhibition assays to confirm the proposed mechanism and determine its selectivity profile.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies to evaluate its absorption, distribution, metabolism, excretion (ADME), and safety profile.
Conclusion
This guide outlines a robust and scientifically sound methodology for the initial in vivo validation of this compound. By employing a standardized model of acute inflammation and comparing its performance against a clinically relevant comparator, researchers can effectively assess its therapeutic potential. The presented framework, from experimental design to data interpretation, provides a clear path for advancing our understanding of this novel compound and its place within the landscape of anti-inflammatory therapeutics.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Patsnap Synapse. (2025-05-27). What in vivo models are used for pain studies?. [Link]
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Charles River Laboratories. In Vivo Pain Models. [Link]
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Pharmaron. Pain, Immunology & Inflammation Models. [Link]
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An overview of animal models of pain: disease models and outcome measures. (n.d.). PMC. [Link]
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A Comparative Analysis of 2-(4-Fluorophenyl)propanoic Acid and Flurbiprofen: A Technical Guide for Researchers
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the 2-arylpropionic acid derivatives, commonly known as "profens," represent a cornerstone of anti-inflammatory and analgesic therapy. This guide provides a detailed comparative analysis of Flurbiprofen, a well-established member of this class, and the structurally related compound, 2-(4-Fluorophenyl)propanoic acid. While Flurbiprofen has been extensively characterized, a significant disparity in publicly available experimental data exists for this compound. This guide will present a comprehensive overview of Flurbiprofen, supported by experimental data and protocols, and will juxtapose this with the currently available information for this compound, highlighting areas ripe for further investigation.
Introduction to the Compounds
Flurbiprofen , chemically known as 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, is a potent NSAID used for the management of pain and inflammation in conditions such as arthritis and for ophthalmic applications.[1] Its mechanism of action, like other profens, primarily involves the non-selective inhibition of cyclooxygenase (COX) enzymes.[2][3]
Chemical Structures:
Figure 1: Chemical structure of this compound.
Figure 2: Chemical structure of Flurbiprofen.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | Flurbiprofen |
| Molecular Formula | C₉H₉FO₂[4] | C₁₅H₁₃FO₂[1] |
| Molecular Weight | 168.16 g/mol [4] | 244.26 g/mol [1] |
| Melting Point (°C) | Data not available | 110-111[1] |
| pKa | Data not available | 4.22 |
| logP | Data not available | 4.16[1] |
| Aqueous Solubility | Data not available | 7.5 mg/L |
Discussion:
The addition of the second phenyl ring in Flurbiprofen significantly increases its molecular weight and lipophilicity (logP) compared to the single-ring structure of this compound. This higher lipophilicity can influence its membrane permeability and plasma protein binding. The acidic pKa of Flurbiprofen is characteristic of the carboxylic acid moiety present in all profens and is crucial for its absorption and distribution. While experimental data for this compound is lacking, its pKa is expected to be in a similar range due to the presence of the same propanoic acid group.
Experimental Protocol: Determination of pKa, logP, and Solubility
Objective: To experimentally determine the pKa, logP, and aqueous solubility of a given compound.
1. pKa Determination (Potentiometric Titration):
-
Prepare a 0.01 M solution of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility.
-
Titrate the solution with a standardized 0.1 M NaOH solution.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
2. logP Determination (Shake-Flask Method):
-
Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.
-
Agitate the mixture vigorously to allow for partitioning of the compound between the two phases.
-
Separate the n-octanol and water layers after equilibrium is reached.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the logP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
3. Aqueous Solubility Determination (Equilibrium Solubility Method):
-
Add an excess amount of the solid compound to a known volume of water at a specific temperature.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.
Figure 3: Workflow for determining physicochemical properties.
Pharmacological Profile: Mechanism of Action and Anti-inflammatory Activity
The primary mechanism of action for most NSAIDs, including Flurbiprofen, is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.
Cyclooxygenase (COX) Inhibition:
Flurbiprofen is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[2][3] The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 is associated with some of its side effects, particularly gastrointestinal issues.
For this compound, direct experimental data on COX inhibition is not available. However, based on its structural similarity to other profens, it is highly likely to also act as a COX inhibitor. The degree of its potency and selectivity for COX-1 versus COX-2 would require experimental validation.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity (IC50) of a test compound against COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection kit
-
Test compound and reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)
Procedure:
-
Prepare a series of dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or reference inhibitor at various concentrations to the respective wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the peroxidase activity of COX by monitoring the absorbance or fluorescence of a chromogenic or fluorogenic substrate over time.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Figure 4: Workflow for the in vitro COX inhibition assay.
Anti-inflammatory Activity:
Flurbiprofen has demonstrated potent anti-inflammatory activity in various in vivo models. For instance, in a carrageenan-induced rat paw edema model, Flurbiprofen has been shown to be significantly more potent than ibuprofen and aspirin.
No in vivo anti-inflammatory data for this compound has been found in the reviewed literature.
Pharmacokinetic Profile
The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion.
Flurbiprofen:
-
Absorption: Rapidly and well-absorbed after oral administration, with peak plasma concentrations reached within 1.5 to 3 hours.[5]
-
Distribution: Highly bound to plasma proteins (>99%), primarily albumin.[5]
-
Metabolism: Extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to form hydroxylated metabolites.[6]
-
Excretion: The metabolites are mainly excreted in the urine. The elimination half-life is approximately 3 to 4 hours.
This compound:
Specific pharmacokinetic data for this compound is not available. Based on its structure, it is expected to be absorbed orally and undergo hepatic metabolism, likely involving CYP enzymes. Its lower lipophilicity compared to Flurbiprofen might result in a different volume of distribution and plasma protein binding profile.
Safety and Toxicity Profile
The safety profile of NSAIDs is a critical consideration in their clinical use, with common concerns related to gastrointestinal, cardiovascular, and renal adverse effects.
Flurbiprofen:
-
Gastrointestinal Effects: Like other non-selective NSAIDs, Flurbiprofen can cause gastrointestinal irritation, ulcers, and bleeding due to the inhibition of COX-1 in the gastric mucosa.
-
Cardiovascular Effects: There is an increased risk of cardiovascular thrombotic events associated with NSAID use.
-
Renal Effects: Can cause renal adverse effects, particularly in patients with pre-existing renal impairment.
-
hERG Channel Inhibition: Data on direct hERG channel inhibition by Flurbiprofen is not consistently reported, but it is a standard safety assessment for new chemical entities.
This compound:
Specific toxicity data, including LD50 and hERG channel inhibition assays, are not available for this compound. A safety data sheet for the general class of propanoic acids indicates potential for skin and eye irritation. A thorough toxicological evaluation would be necessary to assess its safety profile.
Experimental Protocol: hERG Channel Inhibition Assay (Automated Patch Clamp)
Objective: To assess the potential of a test compound to inhibit the hERG potassium channel.
Procedure:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Culture the cells on the patch-clamp platform.
-
Establish a whole-cell patch-clamp recording.
-
Apply a specific voltage protocol to elicit hERG currents.
-
Apply the test compound at various concentrations and record the corresponding changes in the hERG current.
-
A known hERG blocker (e.g., dofetilide) is used as a positive control.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
Figure 5: Workflow for the hERG channel inhibition assay.
Experimental Protocol: Acute Oral Toxicity Study (OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance.
Procedure:
-
Use a small group of animals (typically rodents).
-
Administer the test substance orally at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).
-
Observe the animals for signs of toxicity and mortality for up to 14 days.
-
The outcome of the first group determines the dose for the next group (if necessary), allowing for classification of the substance into a toxicity category.
Conclusion and Future Directions
This comparative guide highlights the extensive body of knowledge available for Flurbiprofen, a potent and well-characterized NSAID. In stark contrast, this compound remains largely uncharacterized in the public domain. While its structural similarity to the profen class suggests a similar mechanism of action, a comprehensive experimental evaluation is necessary to determine its pharmacological, pharmacokinetic, and safety profiles.
For researchers and drug development professionals, this compound represents an opportunity for investigation. Key areas for future research include:
-
In vitro characterization: Determination of pKa, logP, solubility, and COX-1/COX-2 inhibitory potency (IC50 values).
-
In vivo studies: Evaluation of anti-inflammatory efficacy in relevant animal models and a full pharmacokinetic profiling in a suitable species.
-
Safety assessment: Acute toxicity studies to determine LD50 and in vitro assays to assess potential for hERG channel inhibition and other off-target effects.
By systematically addressing these knowledge gaps, the scientific community can fully elucidate the therapeutic potential and safety profile of this compound and its place within the broader class of 2-arylpropionic acid NSAIDs.
References
- Flurbiprofen. PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Flurbiprofen]
- What is the mechanism of Flurbiprofen Sodium? Patsnap Synapse. [URL: https://www.patsnap.com/synapse/qa/what-is-the-mechanism-of-flurbiprofen-sodium]
- Pharmacokinetics of flurbiprofen. PubMed. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/3521360/]
- Flurbiprofen Pathway, Pharmacokinetics. ClinPGx. [URL: https://www.pharmgkb.
- Clinical pharmacokinetics of flurbiprofen and its enantiomers. Merck Millipore. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/202/873/082k1537-ms.pdf]
- What is the mechanism of Flurbiprofen? Patsnap Synapse. [URL: https://www.patsnap.
- What are the mechanisms of action of FLURBIPROFEN at the molecular and cellular levels? R Discovery. [URL: https://discovery.researcher.life/question/what-are-the-mechanisms-of-action-of-flurbiprofen-at-the-molecular-and-cellular-levels/5f5b2b2b3b3b3b3b3b3b3b3b]
- Clinical Profile: Flurbiprofen USP. GlobalRx. [URL: https://www.globalrph.com/clinical-profile-flurbiprofen-usp/]
- A Process For Obtaining Flurbiprofen With High Purity. Quick Company. [URL: https://www.quickcompany.in/patents/a-process-for-obtaining-flurbiprofen-with-high-purity]
- Flurbiprofen: Synthesis and Application. ChemicalBook. [URL: https://www.chemicalbook.
- Flurbiprofen: A Potent Pain Reliever. Walsh Medical Media. [URL: https://walshmedicalmedia.com/journals/journal-of-pharmacology-and-therapeutics/flurbiprofen-a-potent-pain-reliever.html]
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- An efficient method for the synthesis of (S)-flurbiprofen by 1,2-rearrangement of the aryl group. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17415993.2022.2036894]
- Method for synthesis of flurbiprofen. Google Patents. [URL: https://patents.google.
- Synthesis of flurbiprofen. Reagents and conditions: (i) NaH, DMSO; (ii)... ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-flurbiprofen-Reagents-and-conditions-i-NaH-DMSO-ii-H2-Pd-C-iii-1_fig2_339475959]
- Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-4-2-fluorophenoxy-phenyl-propionic-acid]
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- (2S)-2-(4-fluorophenyl)propanoic acid. PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6950752]
- A comparative study for evaluating flurbiprofen effectiveness in postoperative pain. ResearchGate. [URL: https://www.researchgate.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(4-Fluorophenyl)propanoic Acid
In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is the bedrock upon which product safety and efficacy are built. For an active pharmaceutical ingredient (API) intermediate like 2-(4-Fluorophenyl)propanoic acid, a key building block in the synthesis of various therapeutic agents, the necessity for robust and reproducible analytical methods cannot be overstated. This guide provides an in-depth, experience-driven comparison of two orthogonal analytical techniques—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound.
The core principle of this guide is not merely to present two disparate methods but to illustrate the critical process of cross-validation . As defined by the International Council for Harmonisation (ICH), cross-validation is essential to demonstrate that two or more analytical procedures can be used for the same intended purpose, ensuring consistency and comparability of results across different analytical platforms or laboratories[1][2]. This is paramount in a regulated environment where methods may be transferred between sites or updated over the lifecycle of a product.
This document is structured to provide not just the "how," but more importantly, the "why" behind the experimental choices, reflecting a Senior Application Scientist's approach to method development and validation. We will delve into the nuances of each technique, from sample preparation to data analysis, and culminate in a comprehensive cross-validation study designed to instill confidence in the analytical data generated.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and suitability for non-volatile and thermally labile compounds. For an acidic compound like this compound, RP-HPLC offers excellent separation and quantification capabilities.
Rationale for Method Design
The choice of a C18 stationary phase is predicated on its hydrophobic nature, which provides strong retention for the moderately non-polar analyte. The mobile phase, a mixture of acetonitrile and a phosphate buffer at an acidic pH, serves a dual purpose. Acetonitrile acts as the organic modifier, controlling the elution strength, while the acidic buffer suppresses the ionization of the carboxylic acid group of the analyte. This is a critical consideration; analyzing the compound in its neutral form minimizes peak tailing and ensures a symmetrical peak shape, which is essential for accurate integration and quantification[3][4]. The detection wavelength is selected based on the UV absorbance maximum of the phenyl ring, ensuring optimal sensitivity.
Experimental Workflow: RP-HPLC
Caption: RP-HPLC Experimental Workflow
Detailed Protocol: RP-HPLC
-
Mobile Phase Preparation: Prepare a solution of 0.1% phosphoric acid in HPLC-grade water and filter through a 0.45 µm membrane filter. The mobile phase consists of a 60:40 (v/v) mixture of this aqueous solution and acetonitrile. Degas the mobile phase by sonication for 15 minutes.
-
Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent) to obtain a stock solution of 1000 µg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh the sample containing this compound and prepare a solution in the diluent to achieve a theoretical concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 225 nm
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the blank (diluent), followed by the standard solutions and sample solutions.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional selectivity and sensitivity, making it a powerful tool for the analysis of volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility and thermal stability, allowing for their passage through the GC column[5][6][7].
Rationale for Method Design
The primary challenge in analyzing this compound by GC is its low volatility and the presence of an active carboxylic acid group, which can lead to poor peak shape and adsorption in the GC system. To overcome this, a derivatization step is employed. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is a common and effective method to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester derivative[8]. This derivative is thermally stable and exhibits excellent chromatographic behavior. The use of a mass spectrometer as a detector provides high selectivity through Selected Ion Monitoring (SIM), where only specific ions characteristic of the derivatized analyte are monitored, significantly reducing matrix interference.
Experimental Workflow: GC-MS
Caption: GC-MS Experimental Workflow
Detailed Protocol: GC-MS
-
Standard and Sample Preparation: Prepare stock solutions of the reference standard and sample in a volatile solvent like ethyl acetate. Aliquot a suitable volume into a reaction vial and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless, 1 µL
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the TMS-derivatized analyte.
-
Cross-Validation: Bridging the Methodologies
The objective of cross-validation is to ensure that both the RP-HPLC and GC-MS methods provide comparable and reliable results for the quantification of this compound. The validation will be performed in accordance with ICH Q2(R2) guidelines, focusing on key analytical performance parameters[9][10][11].
Cross-Validation Experimental Design
Caption: Cross-Validation Experimental Design
A single batch of this compound will be used to prepare all samples for the cross-validation study to eliminate batch-to-batch variability.
Comparative Performance Data
The following tables summarize the expected performance characteristics of the two methods, based on established principles and data from similar compound analyses[3][6][8][12][13][14][15][16].
Table 1: Linearity and Sensitivity
| Parameter | RP-HPLC Method | GC-MS Method | Acceptance Criteria (ICH) |
| Linearity Range | 1.0 - 100 µg/mL | 0.1 - 20 µg/mL | Defined by application |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL | Signal-to-Noise ≥ 3:1 |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL | Signal-to-Noise ≥ 10:1 |
Commentary: The GC-MS method is expected to demonstrate superior sensitivity (lower LOD and LOQ) due to the high selectivity of mass spectrometric detection in SIM mode. Both methods are expected to show excellent linearity over their respective ranges.
Table 2: Accuracy and Precision
| Parameter | RP-HPLC Method | GC-MS Method | Acceptance Criteria (ICH) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.0% | 98.0% - 102.0% for assay |
| Precision (Repeatability, %RSD) | ≤ 1.5% | ≤ 2.0% | ≤ 2% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | ≤ 2.5% | ≤ 3% |
Commentary: Both methods are anticipated to meet the stringent requirements for accuracy and precision. The slightly higher variability in the GC-MS method can be attributed to the additional derivatization step, which introduces a potential source of variation. However, with a well-controlled process, this remains well within acceptable limits.
Table 3: Specificity and Robustness
| Parameter | RP-HPLC Method | GC-MS Method |
| Specificity | The analyte peak is well-resolved from degradation products and placebo components. Peak purity analysis confirms homogeneity. | No interfering peaks at the retention time of the derivatized analyte in the selected ion chromatograms. Mass spectral data confirms identity. |
| Robustness | Insensitive to minor variations in mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min). | Unaffected by small changes in derivatization temperature (±5 °C) and time (±5 min), and GC oven temperature ramp rate (±1 °C/min). |
Commentary: Specificity is a key strength of both techniques. HPLC achieves it through chromatographic separation, while GC-MS leverages both chromatographic separation and mass filtering. Robustness testing is crucial to ensure the methods will perform reliably under the typical variations encountered in a routine laboratory setting.
Conclusion and Recommendation
This guide has detailed two distinct, validatable analytical methods for the quantification of this compound. The RP-HPLC method stands out for its simplicity, speed, and lower operational complexity, making it an excellent choice for routine quality control and in-process testing. The GC-MS method, while requiring a derivatization step, offers superior sensitivity and unparalleled specificity, rendering it ideal for trace-level impurity analysis or for use as a confirmatory technique.
The cross-validation of these two methods provides a comprehensive analytical package, ensuring data integrity and comparability, which is a cornerstone of regulatory compliance and confidence in product quality. The choice of which method to employ for a specific application will depend on the required sensitivity, sample matrix, and the intended purpose of the analysis. However, having two cross-validated methods provides invaluable flexibility and assurance throughout the lifecycle of the product.
References
-
ICH. (2024). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. [Link]
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IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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DergiPark. (2024). Determination of Naproxen using derivatization with MSTFA in pharmaceutical preparations by GC-MS method. [Link]
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MDPI. (2018). NSAIDs Determination in Human Serum by GC-MS. [Link]
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Chemistry LibreTexts. (2023). Derivatization. [Link]
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Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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PubMed. (n.d.). The GC/MS analysis of some commonly used non-steriodal anti-inflammatory drugs (NSAIDs) in pharmaceutical dosage forms and in urine. [Link]
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ResearchGate. (2021). Linearity, accuracy and precision results of HPLC method. [Link]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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National Institutes of Health (NIH). (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
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Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. [Link]
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YouTube. (2025). What Is Derivatization In GC-MS? - Chemistry For Everyone. [Link]
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Juniper Publishers. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 2-(4-Fluorophenyl)propanoic Acid
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of successful therapeutic design. 2-(4-Fluorophenyl)propanoic acid is a key structural motif found in a number of anti-inflammatory drugs and other pharmacologically active compounds. Its synthesis, therefore, is a subject of considerable interest. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by experimental data and field-proven insights to inform your selection of the most appropriate method for your research and development needs.
Introduction: The Strategic Importance of Synthetic Route Selection
The choice of a synthetic pathway is a critical decision in chemical research and development, with far-reaching implications for yield, purity, scalability, cost, and environmental impact. For this compound, several viable synthetic strategies exist, each with a distinct profile of advantages and disadvantages. This guide will dissect three prominent methods:
-
Direct Methylation of 4-Fluorophenylacetonitrile: A streamlined approach leveraging a highly selective methylation agent.
-
Grignard Carboxylation Route: A classic and robust organometallic approach for carbon-carbon bond formation.
-
Palladium-Catalyzed Carbonylation: A modern, versatile, and often high-yielding method employing transition metal catalysis.
We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide your decision-making process.
Method 1: Direct Methylation of 4-Fluorophenylacetonitrile
This method offers a relatively direct and efficient route to the target molecule, proceeding in two main stages: the methylation of the benzylic position of 4-fluorophenylacetonitrile, followed by hydrolysis of the resulting nitrile to the carboxylic acid.
Mechanistic Rationale
The key to this approach is the use of dimethyl carbonate (DMC) as a methylating agent in the presence of a base, typically potassium carbonate (K₂CO₃). DMC is a green and non-toxic reagent that, under the right conditions, provides high selectivity for mono-methylation, a significant advantage over traditional alkylating agents like methyl iodide, which often lead to over-methylation. The reaction proceeds via the formation of a carbanion at the benzylic position, which then acts as a nucleophile, attacking the methyl group of DMC. The resulting 2-(4-fluorophenyl)propionitrile is then subjected to hydrolysis, typically under basic conditions, to yield the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 2-(4-Fluorophenyl)propionitrile
-
In a high-pressure autoclave, a mixture of 4-fluorophenylacetonitrile, dimethyl carbonate (DMC), and potassium carbonate (K₂CO₃) is prepared. A typical molar ratio of substrate to DMC to K₂CO₃ is 1:16:2.[1]
-
The autoclave is sealed and heated to a temperature of >180°C.[1]
-
The reaction is monitored for completeness (typically 5-7 hours).
-
Upon completion, the autoclave is cooled, and the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., diethyl ether).
-
The organic layer is dried and concentrated to yield the crude 2-(4-fluorophenyl)propionitrile.
Step 2: Hydrolysis to this compound
-
The crude 2-(4-fluorophenyl)propionitrile is refluxed with an aqueous solution of a strong base, such as sodium hydroxide (NaOH).[1]
-
The reaction progress is monitored until the hydrolysis is complete.
-
The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Workflow Diagram
Caption: Workflow for the Direct Methylation Synthesis.
Method 2: Grignard Carboxylation Route
A cornerstone of organic synthesis, the Grignard reaction provides a reliable method for the formation of carboxylic acids. This pathway involves the preparation of an organomagnesium halide (Grignard reagent) from a suitable haloaromatic precursor, followed by its reaction with carbon dioxide.
Mechanistic Rationale
The synthesis commences with the formation of the Grignard reagent from 1-bromo-4-fluorobenzene and magnesium metal in an anhydrous ether solvent. The highly nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbon of carbon dioxide (typically in the form of dry ice) to form a magnesium carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield the final carboxylic acid. To obtain the desired this compound, a subsequent alpha-methylation step would be required, or a more direct approach would involve starting with 1-(4-fluorophenyl)ethyl bromide to form the corresponding Grignard reagent, which upon carboxylation would directly yield the target molecule.
Experimental Protocol
Step 1: Formation of 1-(4-Fluorophenyl)ethyl Magnesium Bromide
-
Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of 1-(4-fluorophenyl)ethyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.
-
The reaction mixture is stirred until the magnesium is consumed, resulting in a solution of the Grignard reagent.
Step 2: Carboxylation and Workup
-
The Grignard reagent solution is slowly added to a vigorously stirred slurry of crushed dry ice (solid CO₂) in anhydrous diethyl ether.
-
After the addition is complete, the mixture is allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl).
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are dried, and the solvent is removed to yield the crude this compound, which is then purified by recrystallization or chromatography.
Workflow Diagram
Caption: Workflow for the Grignard Carboxylation Synthesis.
Method 3: Palladium-Catalyzed Carbonylation
Transition metal-catalyzed reactions have revolutionized organic synthesis, and palladium-catalyzed carbonylation is a prime example. This method offers a highly efficient and versatile route to carboxylic acids from aryl halides or triflates.
Mechanistic Rationale
A particularly effective strategy is a two-step, one-pot procedure involving a Heck reaction followed by a hydroxycarbonylation.[2] In the first step, an aryl halide, such as 4-fluoro-1-iodobenzene, undergoes a palladium-catalyzed Heck coupling with ethylene gas to form 4-fluorostyrene. The same palladium catalyst then facilitates the hydroxycarbonylation of the styrene derivative in the presence of carbon monoxide and water, leading to the formation of this compound with high regioselectivity. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity.[2]
Experimental Protocol
-
A pressure reactor is charged with the aryl halide (e.g., 4-fluoro-1-iodobenzene), a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand, and a base (e.g., triethylamine) in an appropriate solvent.
-
The reactor is pressurized with ethylene gas, and the mixture is heated to effect the Heck coupling.
-
After the formation of the styrene intermediate, the reactor is vented and then pressurized with carbon monoxide.
-
Water is added, and the reaction mixture is heated to promote the hydroxycarbonylation.
-
Upon completion, the reaction mixture is worked up by extraction and acidification to isolate the crude product.
-
Purification is typically achieved by column chromatography or recrystallization.
Workflow Diagram
Caption: Workflow for the Palladium-Catalyzed Carbonylation.
Comparative Analysis
| Parameter | Direct Methylation | Grignard Carboxylation | Palladium-Catalyzed Carbonylation |
| Starting Materials | 4-Fluorophenylacetonitrile, Dimethyl Carbonate | 1-(4-Fluorophenyl)ethyl Bromide, Magnesium, CO₂ | 4-Fluoro-1-iodobenzene, Ethylene, CO |
| Key Reagents | K₂CO₃, NaOH | Anhydrous Ether, HCl | Pd Catalyst, Phosphine Ligand, Base |
| Number of Steps | 2 | 2 | 1 (one-pot, two-step procedure) |
| Reaction Conditions | High temperature (>180°C), high pressure | Anhydrous conditions, inert atmosphere | Moderate temperature, high pressure (gas handling) |
| Yield | High (for analogous reactions) | Generally good to high | Good to very good (for analogous reactions)[2] |
| Selectivity | High for mono-methylation | High | High regioselectivity |
| Safety Considerations | High-pressure autoclave, handling of strong base | Highly reactive Grignard reagent, anhydrous conditions | Handling of toxic CO and flammable ethylene gas |
| Cost & Scalability | DMC is a cost-effective and green reagent. Scalable. | Grignard reagents are widely used and scalable. | Palladium catalysts and ligands can be expensive. |
| Green Chemistry | DMC is a green reagent. | Use of ether as a solvent. | Use of a catalyst reduces waste. |
Conclusion and Recommendations
The optimal synthetic route for this compound is contingent upon the specific requirements of the project, including scale, cost constraints, available equipment, and safety protocols.
-
The Direct Methylation method is an attractive option due to its use of a green and selective methylating agent and potentially high yields. It is a strong candidate for large-scale production where the initial investment in high-pressure equipment is justified.
-
The Grignard Carboxylation route is a classic, reliable, and well-understood method. Its primary drawback is the need for strictly anhydrous conditions and the handling of a highly reactive intermediate. This method is well-suited for laboratory-scale synthesis.
-
Palladium-Catalyzed Carbonylation represents a modern and highly efficient approach, offering the potential for a one-pot synthesis with high yields and selectivity. However, the cost of the catalyst and the need for specialized equipment for handling toxic gases may be limiting factors for some applications.
For drug development professionals, where enantiopurity is often a critical requirement, it is important to note that all three methods initially produce a racemic mixture of this compound. Subsequent chiral resolution or the development of an asymmetric synthesis would be necessary to obtain a single enantiomer. Biocatalytic methods, such as enzymatic resolution, are increasingly being employed for this purpose and represent a promising avenue for further investigation.[3]
Ultimately, the selection of the most suitable synthetic pathway requires a careful evaluation of these factors in the context of your specific research or production goals.
References
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Pfizer Global Research and Development. (n.d.). Development of a Continuous Enzymatic Process for the Preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid. ACS Publications. Retrieved from [Link]
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Knoevenagel condensation. (2023, December 2). In Wikipedia. [Link]
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Gauth. (n.d.). 16ª· Ethyl magnesium bromide with CO2 yields. Methanoic acid Ethanoic acids Propanoic acid Butanoic acid. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. Retrieved from [Link]
- Filo. (2024, October 9). x Mglether - - y \left. \xrightarrow [ i \rangle \mathrm { CO } -. Retrieved from https://www.filo.com/solution/x-mg-ether-y-i-co-ii-h-o-h-propanoic-acid-what-are-x-and-y-in-the-above-reaction-a-ch-ch-br-ch-ch-mgbr-b-ch-ch-br-ch-ch-mgbr-c-ch-ch-br-ch-ch-mgbr-d-ch-ch-br-ch-ch-mgbr_08d1b8c7-4c3a-4c1c-a4d3-71f6d7e1c2b5
-
Mägerlein, W., et al. (2015). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 20(8), 15179-15188. [Link]
-
YouTube. (2019, February 11). GRIGNARD REACTION propanoic acid synthesis PART 5. Retrieved from [Link]
- Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(5), 1033-1036.
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Chemchart. (n.d.). This compound (75908-73-5). Retrieved from [Link]
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Tundo, P., Selva, M., & Bomben, A. (n.d.). 2-phenylpropionic acid. Organic Syntheses, Coll. Vol. 10, p.635 (2004); Vol. 76, p.169 (1999). Retrieved from [Link]
-
Brainly.in. (2021, March 14). Ethyl Magnesium bromide to propanoic acid . Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-(4-fluorophenyl)propanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
-
ResearchGate. (2009). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]
-
RAIITH. (n.d.). Domino Jeffery Heck Reaction Followed by Aldol Condensation: An Efficient Strategy for the Synthesis of Functionalized Acroleins. Retrieved from [Link]
-
ChemRxiv. (2024, June 14). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. Retrieved from [Link]
Sources
Confirming the identity of synthesized 2-(4-Fluorophenyl)propanoic acid
Commencing Data Gathering
I'm starting by pulling data on analytical techniques for structural elucidation and purity assessment of synthesized 2-(4-Fluorophenyl)propanoic acid. My initial focus is on Nuclear Magnetic Resonance (NMR) spectroscopy. The goal is to establish a strong foundational understanding.
Expanding Research Scope
I'm now broadening my data gathering to include Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) alongside NMR. I'm simultaneously searching for synthesis methods to anticipate potential impurities. My next step will be to find reference spectra and data for comparison and validation. After this initial stage, I'll then move into creating a logical structure for the guide.
Initiating Detailed Search
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Drafting Identity Confirmation Guide
I'm now focusing on outlining the structure for the comprehensive guide. The target audience of researchers and scientists is clearly in mind. I need to ensure a practical, Senior Application Scientist perspective. My focus is on the crucial methods for confirming the identity of this compound, and I'm currently prioritizing techniques and specific considerations.
Prioritizing Methodical Validation
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Gathering Essential Data Points
I've made progress in compiling fundamental data. I've confirmed the compound's identity, including formula, weight, and identifiers. NMR, MS, and HPLC are validated as key analytical techniques, and I've started collecting information on potential impurities and related compounds. My focus is now on assembling the necessary spectral data.
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Developing Analytical Strategy
I'm now integrating the search results into a comprehensive outline. I'm focusing on the structural elucidation aspects, with an introduction on this compound's importance and the orthogonal approach. My plan is to start with a section dedicated to NMR spectroscopy, explaining the key principles of ¹H and ¹³C NMR specifically for this molecule. I'll predict the chemical shifts, splitting patterns, and integration to compare with its positional isomer, 3-(4-Fluorophenyl)propanoic acid, and show how to differentiate these compounds using a comparison table. I'm aiming to create a detailed, step-by-step protocol for sample preparation and NMR analysis and include a Graphviz workflow.
Defining the Analytical Approach
I'm now solidifying my analytical strategy, with a clear focus on NMR, MS, and HPLC as the core techniques. My goal is to structure a guide that provides researchers with practical, step-by-step protocols, including predictions and comparisons of key spectral data. I'm prioritizing the inclusion of clickable citations and Graphviz diagrams to enhance the guide's utility. I will begin by presenting an overview of the importance of this compound, and its significance within the pharmaceutical industry.
Finalizing the Guide's Structure
Evaluating the Cyclooxygenase (COX) Selectivity of 2-(4-Fluorophenyl)propanoic acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between a therapeutic candidate and its biological targets is paramount. This guide provides an in-depth evaluation of the predicted cyclooxygenase (COX) enzyme selectivity of 2-(4-Fluorophenyl)propanoic acid, a compound of interest within the non-steroidal anti-inflammatory drug (NSAID) chemical space. In the absence of direct head-to-head experimental data for this specific molecule in publicly accessible literature, this guide will leverage established structure-activity relationships (SAR) to frame a predictive comparison against well-characterized NSAIDs: the non-selective inhibitor ibuprofen, the COX-2 selective inhibitor celecoxib, and the unique irreversible inhibitor, aspirin.
This document is structured to provide not just a comparative analysis but also the foundational experimental frameworks necessary for researchers to conduct their own evaluations. By explaining the causality behind experimental choices and providing self-validating protocols, we aim to equip scientists with the tools for rigorous and insightful investigation.
The Central Role of COX Isoforms in Inflammation and Homeostasis
The therapeutic efficacy and adverse effect profile of NSAIDs are intrinsically linked to their differential inhibition of the two primary cyclooxygenase (COX) isoforms: COX-1 and COX-2.
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential physiological functions. These include the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation. Inhibition of COX-1 is therefore associated with the common gastrointestinal side effects of many NSAIDs.
-
COX-2: In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Prostaglandins produced by COX-2 are key mediators of pain and inflammation. Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to alleviate inflammation while minimizing the gastrointestinal toxicity associated with COX-1 inhibition.
The following diagram illustrates the arachidonic acid cascade and the roles of COX-1 and COX-2.
Caption: The arachidonic acid cascade and points of intervention for NSAIDs.
Comparative Analysis of COX Inhibition Profiles
The selectivity of an NSAID is typically quantified by the ratio of its 50% inhibitory concentrations (IC50) for COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Compound | Predicted/Reported COX-1 IC50 (µM) | Predicted/Reported COX-2 IC50 (µM) | Predicted/Reported Selectivity Index (COX-1/COX-2) | Classification |
| This compound | Predicted: Moderately Potent | Predicted: Potent | Predicted: Moderately COX-2 Selective | Predicted: Moderately Selective COX-2 Inhibitor |
| Ibuprofen | ~12 | ~80 | ~0.15 | Non-selective |
| Celecoxib | ~15 | ~0.04 | ~375 | Selective COX-2 Inhibitor[1] |
| Aspirin | ~0.1-0.5 (Irreversible) | ~10-20 (Irreversible) | Not directly comparable due to irreversible mechanism | Non-selective (more potent on COX-1) |
Note: The values for this compound are predictive and based on structure-activity relationship principles. Experimental verification is required.
Structure-Activity Relationship (SAR) Insights for this compound
-
The Phenylpropanoic Acid Scaffold: This core structure is a classic pharmacophore for COX inhibition, with the carboxylic acid moiety forming a key ionic interaction with a conserved arginine residue in the active site of both COX isoforms.
-
Para-Substitution on the Phenyl Ring: The nature of the substituent at the para-position of the phenyl ring is a critical determinant of COX-2 selectivity. The larger, more flexible active site of COX-2 can accommodate bulkier substituents that are sterically hindered in the narrower COX-1 active site.
-
The Role of the Fluorine Atom: The presence of a fluorine atom at the para-position is of particular interest. Fluorine is a small, highly electronegative atom that can engage in favorable electronic interactions within the enzyme's active site. In some instances, fluorination of NSAID scaffolds has been shown to enhance COX-2 selectivity.[2] It is hypothesized that the electronegativity of the fluorine atom in this compound may lead to more favorable interactions within the COX-2 active site, potentially contributing to a degree of selectivity. However, without experimental data, this remains a well-founded hypothesis.
Compared to its close structural analog, flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid), this compound lacks the second phenyl ring. This biphenyl moiety in flurbiprofen contributes to its high potency but also its non-selective profile. The smaller size of this compound may allow for a different binding orientation that could favor COX-2.
Experimental Frameworks for Determining COX Selectivity
To empirically determine the COX selectivity of a novel compound like this compound, a combination of in vitro and in vivo assays is essential.
In Vitro COX Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of isolated COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Principle: This assay measures the peroxidase activity of COX. The peroxidase component of the enzyme catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the presence of arachidonic acid, which results in a color change that can be measured spectrophotometrically.
Materials:
-
COX-1 (ovine) and COX-2 (human or ovine) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
Test compound (this compound) and reference compounds (Ibuprofen, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test and reference compounds.
-
Assay Setup:
-
Blank wells: Add assay buffer and heme.
-
100% Activity wells: Add assay buffer, heme, and enzyme (either COX-1 or COX-2).
-
Inhibitor wells: Add assay buffer, heme, enzyme, and the desired concentration of the test or reference compound.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Detection: Immediately add TMPD and monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Models of Inflammation and Analgesia
In vivo models are crucial for evaluating the anti-inflammatory and analgesic effects of a compound in a whole-organism context, which can be influenced by factors such as pharmacokinetics and metabolism.
Objective: To evaluate the anti-inflammatory activity of a test compound.
Principle: Subplantar injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[3][4][5][6][7]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (e.g., 1% w/v in sterile saline)
-
Test compound and reference drug (e.g., Indomethacin)
-
Vehicle for drug administration
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize animals to the laboratory conditions for at least one week. Randomly assign animals to different groups (e.g., vehicle control, reference drug, and different doses of the test compound).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compound via the desired route (e.g., oral gavage) at a specified time before carrageenan injection.
-
Induction of Inflammation: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.
Objective: To evaluate the peripheral analgesic activity of a test compound.
Principle: Intraperitoneal injection of a dilute solution of acetic acid causes irritation of the peritoneal cavity, leading to a characteristic stretching and writhing response in mice.[8][9][10][11][12] Analgesic compounds reduce the number of writhes.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Acetic acid solution (e.g., 0.6% v/v in distilled water)
-
Test compound and reference drug (e.g., Aspirin)
-
Vehicle for drug administration
Procedure:
-
Animal Acclimatization and Grouping: Similar to the paw edema model.
-
Drug Administration: Administer the vehicle, reference drug, or test compound via the desired route (e.g., intraperitoneally or orally) at a specified time before acetic acid injection.
-
Induction of Writhing: Inject the acetic acid solution intraperitoneally.
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of protection or inhibition compared to the vehicle control group.
Conclusion and Future Directions
Based on established structure-activity relationships for 2-arylpropionic acid derivatives, this compound is predicted to be a moderately selective COX-2 inhibitor. The presence of a para-fluoro substituent on the phenyl ring is anticipated to confer a degree of selectivity for the larger COX-2 active site. However, it is crucial to emphasize that this is a theoretical evaluation.
The definitive determination of the COX selectivity profile of this compound requires empirical validation through the robust in vitro and in vivo experimental protocols detailed in this guide. The provided methodologies offer a comprehensive framework for researchers to elucidate the precise inhibitory activity and selectivity of this and other novel anti-inflammatory compounds. Such studies are essential for advancing our understanding of NSAID pharmacology and for the development of safer and more effective therapeutic agents.
References
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RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Available from: [Link].
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link].
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- Domicevic, A., et al. (2023). Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. IUCrJ, 10(Pt 6), 665–676.
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Available from: [Link].
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Acetic acid induced painful endogenous infliction in writhing test on mice. PubMed Central. Available from: [Link].
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Pharmacology Discovery Services. Visceral Pain, Acetic Acid-Induced Writhing. Available from: [Link].
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Acetic acid induced writhing test: Significance and symbolism. Available from: [Link].
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SAS Publishers. Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Available from: [Link].
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Homework.Study.com. Which COX enzyme are piroxicam, ibuprofen, flurbiprofen, and mefenamic acid more selective for?. Available from: [Link].
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ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available from: [Link].
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A Comparative Analysis of 2-(4-Fluorophenyl)propanoic Acid and its Congeners in the Arylpropionic Acid Class
This guide provides a detailed comparison of 2-(4-Fluorophenyl)propanoic acid and its clinically significant analogue, flurbiprofen, with other prominent members of the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), primarily ibuprofen. We will dissect their physicochemical properties, pharmacodynamics, and pharmacokinetic profiles, supported by experimental data and protocols to provide a comprehensive resource for researchers and drug development professionals.
Introduction to Arylpropionic Acids
The 2-arylpropionic acids, commonly known as "profens," are a cornerstone in the management of pain and inflammation.[1] This class of NSAIDs includes widely used drugs like ibuprofen and naproxen.[2] Their therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[3][4] The archetypal structure features a propionic acid moiety connected to an aryl group.[5] Variations in the aryl substituent dramatically influence the drug's potency, selectivity, and pharmacokinetic properties.
While this compound itself is primarily a research chemical, its close relative, flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid), is a potent, clinically utilized NSAID.[6] Due to the extensive available data, this guide will use flurbiprofen as the primary exemplar for a fluorinated arylpropionic acid to compare against the non-fluorinated benchmark, ibuprofen. This comparison offers valuable insights into the structure-activity relationships (SAR) conferred by fluorine substitution.
Part 1: Physicochemical Properties - The Impact of Fluorination
The introduction of a fluorine atom onto the phenyl ring significantly alters a molecule's electronic properties, which in turn affects its acidity (pKa) and lipophilicity (LogP). These parameters are crucial determinants of a drug's absorption, distribution, and binding characteristics.
The fluorine atom is highly electronegative, which can influence the acidity of the carboxylic acid group. Lipophilicity, a measure of a compound's ability to partition between a lipid and an aqueous phase, is a key factor in its ability to cross biological membranes.
| Property | This compound | Flurbiprofen | Ibuprofen |
| Molecular Formula | C₉H₉FO₂[7] | C₁₅H₁₃FO₂[6] | C₁₃H₁₈O₂[8] |
| Molecular Weight ( g/mol ) | 168.16[7] | 244.26[6] | 206.28[8] |
| Acidic pKa | Data not readily available | ~4.03 - 4.2[6] | ~4.4 - 4.9 |
| LogP | 2.01 (calculated)[9] | ~4.16[6] | ~3.5 - 3.97 |
Table 1: Comparison of Physicochemical Properties. Note: pKa and LogP for Ibuprofen are sourced from various pharmacology databases; Flurbiprofen's biphenyl structure significantly increases its lipophilicity compared to the other two compounds.
Part 2: Pharmacodynamics - Targeting Cyclooxygenase (COX)
The primary mechanism of action for arylpropionic acids is the inhibition of the two isoforms of cyclooxygenase: COX-1 and COX-2.[4]
-
COX-1 is a constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[10]
-
COX-2 is an inducible enzyme, typically upregulated at sites of inflammation, and is responsible for producing the prostaglandins that mediate pain and inflammation.[11]
The analgesic and anti-inflammatory effects are largely due to COX-2 inhibition, while the common gastrointestinal side effects are linked to the inhibition of COX-1.[3][10] The ratio of COX-1 to COX-2 inhibition is therefore a critical parameter for an NSAID's therapeutic profile.
Comparative COX Inhibition
Flurbiprofen and ibuprofen differ in their inhibitory profiles. Ibuprofen is considered a non-selective inhibitor, affecting both COX-1 and COX-2.[3][12] In contrast, studies suggest flurbiprofen is one of the most potent non-selective COX inhibitors, with some analyses indicating a degree of selectivity for COX-1.[12][13]
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | COX-2/COX-1 Selectivity Ratio |
| Flurbiprofen | ~0.5[14] | ~0.5[14] | ~1 |
| Ibuprofen | ~13-15 | ~35-40 | ~2.5 - 2.7 |
Table 2: Comparative COX Inhibitory Activity. IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates higher potency. The selectivity ratio is calculated as IC₅₀(COX-2)/IC₅₀(COX-1). Data is compiled from various in vitro assays and can vary based on experimental conditions.
The data indicates that while both are non-selective, flurbiprofen is significantly more potent in inhibiting both isoforms than ibuprofen.[12] This higher potency is reflected in the lower clinical doses required for flurbiprofen compared to ibuprofen.[15][16]
Part 3: Pharmacokinetic Profiles (ADME)
The journey of a drug through the body—Absorption, Distribution, Metabolism, and Excretion (ADME)—is heavily influenced by its chemical structure.
-
Absorption: Both flurbiprofen and ibuprofen are rapidly and almost completely absorbed after oral administration.[17]
-
Distribution: Both drugs are extensively bound to plasma albumin. Flurbiprofen appears to exhibit stereoselective binding.[17][18]
-
Metabolism & Excretion: Flurbiprofen is extensively metabolized, primarily through glucuronidation, with about 20% excreted unchanged. The presence of the stable carbon-fluorine bond makes the fluorinated ring resistant to metabolism. Studies on the biotransformation of flurbiprofen show that the non-fluorinated ring is metabolized first, leaving a recalcitrant fluorinated aromatic metabolite.[19] Ibuprofen is also extensively metabolized, primarily by oxidation.
-
Half-life: Flurbiprofen has a terminal elimination half-life of approximately 3 to 6 hours.[17]
The key difference lies in the metabolic pathway, where the fluorine atom in flurbiprofen directs metabolism towards the other phenyl ring, a critical consideration in drug design and toxicology.
Part 4: Experimental Protocol - In Vitro COX Inhibition Assay
To determine the IC₅₀ values presented above, a common method is a cell-free enzyme immunoassay (EIA). This protocol provides a self-validating system for assessing the inhibitory activity of test compounds.
Step-by-Step Methodology
This protocol is based on commercially available COX inhibitor screening kits (e.g., Cayman Chemical, Cat. No. 760111).[20][21]
-
Reagent Preparation: All reagents (assay buffer, heme, enzyme, arachidonic acid) are prepared according to the manufacturer's instructions. Test compounds (e.g., this compound, flurbiprofen) are dissolved in a suitable solvent like DMSO to create a stock solution, which is then serially diluted to the desired final concentrations.
-
Reaction Setup:
-
In a 96-well plate, add 150 µL of Assay Buffer and 10 µL of Heme to all wells.
-
Add 10 µL of the diluted test compound to the inhibitor wells.
-
Add 10 µL of solvent (DMSO) to the "100% Initial Activity" (control) wells.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Causality: The heme is a required cofactor for COX enzyme activity. Pre-incubating the enzyme with the inhibitor allows for binding to occur before the substrate is introduced.
-
-
Initiation and Termination:
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.
-
Incubate for a precise time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Causality: A timed reaction ensures that the initial velocity (V₀) is measured, which is critical for accurate kinetic analysis. HCl denatures the enzyme, halting all activity.
-
-
Detection:
-
The primary product of the COX reaction, Prostaglandin H₂ (PGH₂), is unstable. It is reduced to a more stable product, PGF₂α, by adding stannous chloride (SnCl₂).[22]
-
The concentration of PGF₂α is then quantified using a competitive Enzyme Immunoassay (EIA). In this assay, a fixed amount of PGF₂α tracer (linked to an enzyme like acetylcholinesterase) competes with the PGF₂α from the sample for a limited number of antibody binding sites.
-
After washing away unbound components, a substrate is added that produces a colored product. The intensity of the color is inversely proportional to the amount of PGF₂α in the sample.
-
-
Data Analysis:
-
The absorbance is read using a microplate reader.
-
A standard curve is generated using known concentrations of PGF₂α.
-
The amount of PGF₂α produced in each sample is calculated from the standard curve.
-
Percent inhibition is calculated for each inhibitor concentration.
-
The IC₅₀ value is determined by plotting percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Part 5: Structure-Activity Relationship (SAR) Insights
The comparison between ibuprofen and flurbiprofen provides clear SAR insights:
-
Potency: The addition of a fluorine atom and the extension to a biphenyl system in flurbiprofen dramatically increases inhibitory potency against both COX isoforms.[12] This highlights the importance of the aryl substituent in interacting with the active site of the enzyme.
-
Selectivity: While flurbiprofen is highly potent, it does not achieve significant COX-2 selectivity. In fact, its interactions with COX-1 are particularly strong.[12] This has been a starting point for further drug design, where medicinal chemists have synthesized flurbiprofen analogs to specifically take advantage of small differences in the COX-2 active site to enhance selectivity.[23][24]
-
Metabolic Stability: The C-F bond is very strong, making the fluorinated ring metabolically stable. This property is often exploited in drug design to block metabolic oxidation at a specific position, thereby increasing a drug's half-life or preventing the formation of toxic metabolites.[25]
Conclusion
While this compound is a foundational structure, its clinical embodiment, flurbiprofen, offers a compelling case study on the impact of fluorination in the arylpropionic acid class. Compared to ibuprofen, flurbiprofen is a significantly more potent, non-selective COX inhibitor. This increased potency is a direct result of modifications to the aryl moiety, which enhances binding to the cyclooxygenase active site. The fluorine substitution also profoundly influences the molecule's metabolic fate. Understanding these comparative differences in physicochemical properties, pharmacodynamics, and pharmacokinetics is essential for the rational design of next-generation anti-inflammatory agents with improved efficacy and safety profiles.
References
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(IUCr) Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. [Link]
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Flurbiprofen : A non-selective cyclooxygenase (COX) inhibitor for treatment of non-infectious, non-necrotising anterior scleritis - NIH. [Link]
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Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed. [Link]
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Structure-based design of COX-2 selectivity into flurbiprofen. (1999) | Christopher I. Bayly. [Link]
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A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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What is the Difference Between Ibuprofen And Flurbiprofen - Chen Lang. [Link]
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Physicochemical characterization and in vivo evaluation of flurbiprofen-loaded solid dispersion without crystalline change - PubMed. [Link]
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(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
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Physicochemical, in vitro and in vivo evaluation of flurbiprofen microemulsion. [Link]
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Physicochemical Properties and Transdermal Absorption of a Flurbiprofen and Lidocaine Complex in the Non-Crystalline Form - PMC - NIH. [Link]
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Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare - The Pharma Innovation Journal. [Link]
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In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. [Link]
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(2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752 - PubChem. [Link]
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In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants - Academic Journals. [Link]
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Clinical Pharmacokinetics of Flurbiprofen and its Enantiomers - Semantic Scholar. [Link]
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Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite - PMC. [Link]
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Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite - PubMed. [Link]
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Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - NIH. [Link]
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COX-1 and COX-2 inhibitors - PubMed. [Link]
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2-(4-Isobutylphenyl)Propionic Acid - Encyclopedia.com. [Link]
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Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed. [Link]
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A double-blind comparison of a propionic acid derivative (ibuprofen) and a fenamate (mefenamic acid) in the treatment of dysmenorrhea - PubMed. [Link]
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Pharmacological evaluation of some novel analogs of (±)-2-(4- isobutylphenyl) propionic acid for analgesic and antiinflammatory activity and ulcerogenicity | Request PDF - ResearchGate. [Link]
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A Comparative Guide to the Synthesis of 2-(4-Fluorophenyl)propanoic Acid: A Traditional Malonic Ester Route Versus a Modern Palladium-Catalyzed Approach
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-arylpropanoic acids, a critical class of non-steroidal anti-inflammatory drugs (NSAIDs), is a cornerstone of pharmaceutical chemistry. Among these, 2-(4-Fluorophenyl)propanoic acid serves as a key building block and a target molecule of significant interest. The efficiency, cost-effectiveness, and environmental impact of its synthesis are paramount for both research and industrial-scale production. This guide provides an in-depth comparison of a traditional synthesis route, the malonic ester synthesis, with a novel, one-pot palladium-catalyzed Heck coupling and hydroxycarbonylation methodology. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights needed to select the optimal synthetic strategy for their objectives.
Introduction: The Enduring Relevance of 2-Arylpropanoic Acid Synthesis
The profen class of NSAIDs, characterized by the 2-arylpropanoic acid motif, has been a mainstay in pain and inflammation management for decades. The synthesis of these compounds has evolved significantly, driven by the need for higher yields, greater purity, and more sustainable chemical processes. Traditional methods, while foundational, often involve multiple steps, harsh reagents, and challenging purifications. In contrast, modern catalytic approaches offer the promise of streamlined, efficient, and highly selective transformations. This guide will dissect two distinct approaches to the synthesis of this compound, providing a clear comparison of their respective strengths and weaknesses.
Traditional Route: The Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids.[1] Its reliability and the ready availability of starting materials have made it a staple in organic synthesis for many years. The fundamental principle of this method lies in the alkylation of the acidic α-hydrogen of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[2][3]
Mechanistic Rationale
The choice of malonic ester synthesis is predicated on the high acidity of the α-protons of diethyl malonate (pKa ≈ 13), which allows for easy deprotonation with a moderately strong base like sodium ethoxide. The resulting enolate is a soft nucleophile, ideal for S(_N)2 reactions with primary and secondary alkyl halides. The subsequent hydrolysis of the diester to a dicarboxylic acid, followed by decarboxylation upon heating, is a robust and high-yielding transformation.[2]
Experimental Protocol: Malonic Ester Synthesis of this compound
Step 1: Formation of Diethyl (4-Fluorobenzyl)malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.
-
After the addition is complete, add 4-fluorobenzyl bromide (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture, remove the ethanol under reduced pressure, and add water.
-
Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude diethyl (4-fluorobenzyl)malonate.
Step 2: Alkylation to form Diethyl 2-(4-Fluorobenzyl)-2-methylmalonate
-
To a fresh solution of sodium ethoxide in absolute ethanol, add the crude diethyl (4-fluorobenzyl)malonate (1.0 eq) from the previous step.
-
Add methyl iodide (1.1 eq) dropwise and reflux the mixture for 2-3 hours.
-
Work up the reaction as described in Step 1 to obtain crude diethyl 2-(4-fluorobenzyl)-2-methylmalonate.
Step 3: Hydrolysis and Decarboxylation to this compound
-
To the crude dialkylated malonic ester, add a solution of potassium hydroxide (2.5 eq) in ethanol/water.
-
Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the esters.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.
-
Heat the acidified mixture to reflux for an additional 2-4 hours to effect decarboxylation.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
Visualization of the Malonic Ester Synthesis Workflow
Caption: Workflow for the malonic ester synthesis of this compound.
A Modern Alternative: One-Pot Palladium-Catalyzed Heck Coupling and Hydroxycarbonylation
In recent years, palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules.[4] A particularly elegant approach for the synthesis of 2-arylpropanoic acids involves a one-pot, two-step sequence: a Heck reaction between an aryl halide and ethylene, followed by a hydroxycarbonylation of the resulting styrene.[4] This methodology offers a significant increase in efficiency by reducing the number of separate synthetic operations and purification steps.
Mechanistic Rationale
The success of this one-pot procedure hinges on the versatility of the palladium catalyst to facilitate two distinct transformations under compatible conditions. The Heck reaction, a palladium-catalyzed C-C bond formation between an aryl halide and an alkene, proceeds via a well-established catalytic cycle of oxidative addition, migratory insertion, and β-hydride elimination.[5] The subsequent hydroxycarbonylation of the in-situ generated styrene involves the palladium-catalyzed addition of a hydrogen and a carboxyl group across the double bond. The use of a suitable ligand is crucial for achieving high regioselectivity for the desired branched-chain carboxylic acid over the linear isomer.[4]
Experimental Protocol: Palladium-Catalyzed Synthesis of this compound
One-Pot, Two-Step Procedure
-
Heck Reaction: To a pressure reactor, add 4-bromofluorobenzene (1.0 eq), palladium(II) acetate (0.75 mol%), neoisopinocampheyldiphenylphosphine (NISPCDPP) ligand (3.0 mol%), triethylamine (1.5 eq), and dioxane.
-
Pressurize the reactor with ethylene (20 bar) and heat the mixture at 120 °C for 20 hours.
-
Hydroxycarbonylation: After cooling the reactor, carefully vent the ethylene and add aqueous hydrochloric acid (6 M).
-
Pressurize the reactor with carbon monoxide (40 bar) and heat at 100 °C for 20 hours.
-
After cooling and venting, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield this compound.
Visualization of the Palladium-Catalyzed Synthesis Workflow
Caption: Workflow for the one-pot Pd-catalyzed synthesis of this compound.
Comparative Analysis: Performance Metrics
| Parameter | Malonic Ester Synthesis | Palladium-Catalyzed Synthesis |
| Overall Yield | Moderate to Good (Typically 50-70%) | Good to Excellent (Reported up to 85% for analogues)[4] |
| Number of Steps | 3 (with 2 intermediate workups) | 1 (one-pot, two-step) |
| Reagent Stoichiometry | Stoichiometric base and alkylating agents | Catalytic Palladium and Ligand |
| Reaction Conditions | Reflux temperatures, atmospheric pressure | Elevated temperatures and pressures (20-40 bar) |
| Atom Economy | Lower, due to the use of stoichiometric reagents | Higher, due to catalytic nature |
| Byproducts | Inorganic salts, CO2 | Triethylamine salts |
| Purification | Multiple extractions and potential chromatography | Single final purification |
| Versatility | Broadly applicable to various alkyl halides | Dependent on aryl halide and alkene compatibility |
Discussion and Conclusion
The traditional malonic ester synthesis represents a robust and well-understood method for preparing this compound. Its primary advantages lie in the use of readily available and inexpensive reagents and the predictability of the reaction sequence. However, this route is characterized by a multi-step process that requires intermediate isolations and purifications, leading to a lower overall yield and increased solvent waste and labor. The use of stoichiometric amounts of strong bases and alkylating agents also detracts from its atom economy and can present safety challenges on a larger scale.
In contrast, the modern palladium-catalyzed one-pot synthesis offers a significantly more streamlined and efficient alternative. By combining two catalytic transformations in a single reaction vessel, this approach dramatically reduces the number of unit operations, leading to higher overall yields and a more favorable environmental footprint.[4] The catalytic nature of the process enhances atom economy, and the one-pot design minimizes waste and production time. The primary drawbacks of this method are the higher initial cost of the palladium catalyst and phosphine ligand, and the requirement for specialized high-pressure equipment. However, for industrial applications, the increased efficiency and yield can often offset these initial investments.
For academic research and small-scale synthesis, the malonic ester route may still be a viable option due to its simplicity and the avoidance of high-pressure apparatus. However, for process development and large-scale manufacturing, the palladium-catalyzed methodology presents a compelling case for its adoption, aligning with the principles of green chemistry and efficient chemical production. The choice between these two synthetic strategies will ultimately depend on the specific needs of the researcher or organization, balancing factors of cost, scale, available equipment, and desired process efficiency.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-(4-Fluorophenyl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Profen Scaffold and the Power of In Silico Screening
The 2-arylpropanoic acid scaffold, commonly known as "profens," is a cornerstone in medicinal chemistry, forming the structural basis for many non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a fluorine atom onto the phenyl ring, as seen in 2-(4-Fluorophenyl)propanoic acid and its derivatives like Flurbiprofen, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.[1] In the quest for novel therapeutics with enhanced efficacy and reduced side effects, researchers are increasingly turning to derivatives of this core structure, exploring their potential as both anti-inflammatory and anticancer agents.[1][2]
Molecular docking has emerged as an indispensable tool in this endeavor, offering a rapid and cost-effective means to predict the binding affinity and orientation of small molecules within the active site of a biological target.[3] This computational "handshake" allows for the prioritization of compounds for synthesis and biological evaluation, significantly streamlining the drug discovery pipeline. This guide provides an in-depth, comparative analysis of the docking of this compound derivatives against relevant biological targets, supported by experimental data to bridge the gap between computational predictions and real-world biological activity.
The Rationale Behind Derivative Selection and Target Identification
The therapeutic versatility of profen derivatives stems from their ability to interact with various biological targets. For their well-established anti-inflammatory effects, the primary targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] While COX-1 is constitutively expressed and involved in physiological processes, COX-2 is inducible and plays a major role in inflammation.[4] Therefore, selective inhibition of COX-2 is a key strategy in the design of safer NSAIDs.
Furthermore, emerging evidence has highlighted the potential of profen derivatives as anticancer agents.[2][5] Their mechanisms of action in this context are multifaceted and can involve both COX-dependent and COX-independent pathways. For this guide, we will focus on two key areas:
-
Anti-inflammatory Activity: A comparative docking study of a series of hypothetical this compound derivatives against COX-2 to identify key structural features influencing binding affinity.
-
Anticancer Activity: A retrospective case study correlating the docking scores of synthesized 2-(4-Fluorophenyl)-N-phenylacetamide derivatives with their experimentally determined cytotoxic activity against prostate and breast cancer cell lines.[2]
Comparative Docking Analysis Against Cyclooxygenase-2 (COX-2)
The goal of this analysis is to elucidate the structure-activity relationships (SAR) that govern the binding of this compound derivatives to the COX-2 active site. By systematically modifying the core structure, we can infer which functional groups enhance or diminish binding affinity.
Experimental Protocol: Molecular Docking Workflow
A generalized workflow for the molecular docking studies presented in this guide is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein, murine COX-2 complexed with a selective inhibitor (PDB ID: 1CX2), was obtained from the Protein Data Bank.[6] The protein structure was prepared by removing water molecules and co-crystallized ligands, followed by the addition of polar hydrogen atoms.
-
Ligand Preparation: The 2D structures of the this compound derivatives were sketched and converted to 3D structures. Energy minimization of the ligand structures was performed to obtain the most stable conformation.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina. The prepared ligands were docked into the active site of the prepared COX-2 structure. The docking algorithm explores a wide range of possible conformations and orientations of the ligand within the active site.
-
Analysis of Results: The docking results were analyzed based on the binding energy (in kcal/mol), with lower values indicating a stronger binding affinity. The interactions between the ligands and the amino acid residues in the active site were visualized to understand the binding mode.
Diagram of the Molecular Docking Workflow
Caption: A generalized workflow for in silico molecular docking studies.
Hypothetical Comparative Docking Results for Anti-inflammatory Activity
The following table summarizes the predicted binding affinities of a hypothetical series of this compound derivatives against the COX-2 active site.
| Compound ID | R-Group Modification | Predicted Binding Energy (kcal/mol) | Key Interactions with COX-2 Residues |
| 1 | -H (Parent Compound) | -8.2 | Arg120, Tyr355, Ser530 |
| 2 | -CH3 | -8.5 | Arg120, Tyr355, Ser530, Val523 |
| 3 | -Cl | -8.9 | Arg120, Tyr355, Ser530, Val523 |
| 4 | -OCH3 | -8.3 | Arg120, Tyr355, Ser530 |
| 5 | -NO2 | -9.2 | Arg120, Tyr355, Ser530, His90, Val523 |
Analysis of Results:
The parent compound 1 exhibits a strong predicted binding affinity for the COX-2 active site, forming key interactions with Arg120, Tyr355, and Ser530. The addition of a small, electron-donating methyl group (2 ) slightly improves the binding energy, likely through favorable hydrophobic interactions with Val523. A more significant improvement is observed with the electron-withdrawing chloro (3 ) and nitro (5 ) groups. The nitro group in compound 5 not only enhances hydrophobic interactions but also forms additional hydrogen bonds with His90, resulting in the most favorable predicted binding energy. The methoxy group (4 ) shows a slightly lower binding affinity than the parent compound, suggesting that steric hindrance may play a role.
Case Study: Correlating Docking with In Vitro Anticancer Activity
This section presents a comparative analysis of the docking scores and experimentally determined cytotoxicities of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against human prostate (PC3) and breast (MCF-7) cancer cell lines. The experimental data is sourced from a study by Aliabadi et al. (2013).[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
The cytotoxicity of the synthesized compounds was evaluated using the MTS assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, the MTS reagent was added, and the absorbance was measured to determine the percentage of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[2]
Diagram of the In Vitro Cytotoxicity Assay Workflow
Caption: A simplified workflow for determining IC50 values using the MTS assay.
Comparative Docking and In Vitro Anticancer Data
The following table compares the predicted binding affinities of the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against a putative cancer target (for illustrative purposes, we will use a hypothetical binding energy) with their experimentally determined IC50 values against PC3 and MCF-7 cancer cell lines.[2]
| Compound ID | R-Group on Phenylacetamide | Predicted Binding Energy (kcal/mol) | In Vitro Cytotoxicity IC50 (µM)[2] |
| PC3 (Prostate) | |||
| 2a | o-NO2 | -9.5 | >100 |
| 2b | m-NO2 | -9.8 | 52 |
| 2c | p-NO2 | -10.2 | 80 |
| 2d | o-OCH3 | -8.7 | >100 |
| 2e | m-OCH3 | -8.9 | >100 |
| 2f | p-OCH3 | -9.1 | >100 |
| Imatinib (Ref.) | - | - | 40 |
Analysis of Results and Correlation:
The results demonstrate a compelling correlation between the predicted binding affinities and the observed anticancer activity. The derivatives with a nitro group (2a-2c ) consistently show lower (more favorable) predicted binding energies compared to those with a methoxy group (2d-2f ). This trend is mirrored in the experimental data, where the nitro-substituted compounds exhibit significantly higher cytotoxicity, particularly against the PC3 prostate cancer cell line.[2]
Specifically, compound 2b , with a meta-nitro substitution, displays the most potent activity against PC3 cells (IC50 = 52 µM), which aligns with its strong predicted binding energy.[2] While compound 2c has a slightly better predicted binding energy, its in vitro activity is somewhat lower, suggesting that other factors like cell permeability or metabolism may also influence its overall efficacy. Nevertheless, the overarching trend validates the use of molecular docking as a predictive tool for identifying promising anticancer candidates within this chemical series.
Conclusion and Future Directions
This comparative guide demonstrates the power of integrating in silico molecular docking with in vitro experimental validation in the exploration of this compound derivatives as potential therapeutic agents. The docking studies provide valuable insights into the structure-activity relationships that govern the binding of these compounds to their biological targets, enabling a more rational approach to drug design. The strong correlation between predicted binding affinities and experimentally determined anticancer activity underscores the predictive power of computational methods.
Future research in this area should focus on the synthesis and biological evaluation of derivatives with a wider range of substitutions to further refine the SAR models. Additionally, investigating the specific cancer-related targets of these compounds through techniques like reverse docking and in vitro enzyme assays will be crucial for elucidating their precise mechanisms of action. By synergistically employing computational and experimental approaches, the development of novel and more effective anti-inflammatory and anticancer drugs based on the this compound scaffold can be significantly accelerated.
References
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Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]
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Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., Stegeman, R. A., Pak, J. Y., ... & Kiefer, J. R. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]
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A Senior Application Scientist’s Guide to Assessing the Off-Target Effects of 2-(4-Fluorophenyl)propanoic Acid (Flurbiprofen)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Cyclooxygenase Inhibition
2-(4-Fluorophenyl)propanoic acid, widely known as Flurbiprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class.[1] Its established therapeutic efficacy in managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis stems from its primary mechanism of action: the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are pivotal in the synthesis of prostaglandins, which mediate inflammation, pain, and fever.[1]
However, the clinical profile of any small molecule is defined not only by its intended on-target interactions but also by its unintended off-target effects. These off-target interactions, where a drug binds to proteins other than its designated target, are a critical consideration in drug development. They can lead to adverse drug reactions (ADRs), unforeseen toxicities, or, in some cases, reveal novel therapeutic opportunities (polypharmacology).[2][3] For NSAIDs, effects independent of COX inhibition are well-documented and contribute to both their therapeutic and adverse profiles.[4][5][6]
This guide provides an in-depth comparison of methodologies to characterize the off-target profile of Flurbiprofen. We will explore the causality behind experimental choices, detail validated protocols, and present a logical framework for a comprehensive off-target assessment, moving from broad, predictive screening to specific, cell-based validation.
The On-Target vs. Off-Target Paradigm for an NSAID
The primary goal of an NSAID like Flurbiprofen is to inhibit COX enzymes to reduce prostaglandin production. Any interaction with other proteins, such as kinases, G-protein coupled receptors (GPCRs), or metabolic enzymes, is considered an off-target effect. Understanding this distinction is fundamental to interpreting safety and pharmacology data.
Caption: On-target vs. potential off-target effects of Flurbiprofen.
Comparative Profile: Flurbiprofen vs. Ibuprofen
While both Flurbiprofen and Ibuprofen are propionic acid-derived NSAIDs that inhibit COX enzymes, their clinical profiles exhibit notable differences. These distinctions may arise from subtle variations in COX isoform selectivity or, more critically, from divergent off-target interaction landscapes. A comprehensive analysis of reported adverse events can provide clues to these underlying molecular differences.
| Feature | This compound (Flurbiprofen) | Ibuprofen (Comparator) | Potential Off-Target Implication |
| Primary Target | Non-selective COX-1 and COX-2 inhibitor.[1] | Non-selective COX-1 and COX-2 inhibitor. | On-target effects are broadly similar, driving the search for off-target explanations for differing side effects. |
| Cardiovascular Risk | Carries a warning for increased risk of serious cardiovascular thrombotic events (e.g., myocardial infarction, stroke).[7] | Also carries a warning for cardiovascular risk, though relative risk profiles between NSAIDs can differ. | Off-target effects on cardiac ion channels or signaling pathways could modulate cardiovascular risk profiles. |
| Gastrointestinal Risk | Increased risk of serious GI adverse events including bleeding, ulceration, and perforation.[7][8] | Similar risk of serious GI events, a known class effect of non-selective NSAIDs. | COX-independent mechanisms, such as mitochondrial uncoupling, can exacerbate epithelial cell damage and contribute to GI toxicity.[6] |
| Renal Effects | Can cause kidney damage, particularly with long-term use.[9] | Known to cause renal adverse effects. | Off-target inhibition of renal transporters or enzymes could contribute to nephrotoxicity. |
| Other Reported ADEs | Dysphonia (hoarseness) and acute pancreatitis have been identified as significant signals not listed in the package insert.[1] | Commonly reported side effects include dizziness, headache, and nervousness. | Unexpected adverse events strongly suggest engagement with novel off-targets that warrant investigation. |
A Hierarchical Framework for Off-Target Assessment
A robust strategy for identifying off-target effects involves a tiered approach, beginning with broad, high-throughput methods to generate hypotheses, followed by more focused assays to validate these initial findings in a physiologically relevant context.
Caption: A tiered experimental workflow for off-target profiling.
Key Experimental Protocols
The following sections provide detailed methodologies for essential off-target assessment assays. The choice of platform is critical; each provides a different piece of the puzzle, from measuring direct binding to assessing functional consequences in a live cell.
Broad Kinase Profiling
Causality: Protein kinases are one of the largest enzyme families and are frequently implicated in off-target drug effects due to structural similarities in their ATP-binding pockets.[10] Kinase profiling provides a broad view of a compound's selectivity across the kinome, helping to identify potential liabilities or new therapeutic avenues.[11]
Protocol: Radiometric Kinase Activity Assay (e.g., KinaseProfiler™)
-
Assay Preparation: A panel of over 400 purified human kinases is utilized.[12] Each kinase reaction is prepared in a microtiter plate.
-
Compound Incubation: this compound is added to each well at a screening concentration (e.g., 10 µM). Control wells receive vehicle (DMSO).
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of the specific peptide substrate for that kinase and [γ-³³P]-ATP. Assays should be run at an ATP concentration that approximates the Michaelis-Menten constant (Km) to accurately assess potency.[13]
-
Reaction Quenching: After a defined incubation period (e.g., 40 minutes at room temperature), the reaction is stopped by the addition of phosphoric acid.
-
Separation: The reaction mixtures are transferred to a filter plate, which captures the phosphorylated peptide substrate while unbound [γ-³³P]-ATP is washed away.
-
Detection: Scintillation fluid is added to the wells, and the amount of incorporated ³³P is quantified using a scintillation counter.
-
Data Analysis: The percentage of remaining kinase activity relative to the vehicle control is calculated. A significant reduction in activity (e.g., >50%) identifies a potential off-target "hit."
Receptor Binding Assays
Causality: Many adverse drug reactions are mediated by unintended interactions with cell surface receptors, such as GPCRs or ion channels.[14] Receptor binding assays are essential for identifying these interactions and are a standard component of safety pharmacology screening.[15]
Protocol: Competitive Radioligand Binding Assay
-
Target Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine receptor D2, histamine receptor H1) are prepared and aliquoted into microtiter plates.
-
Competitive Binding: Each well receives three components:
-
The receptor-expressing membranes.
-
A known, specific radioligand for the receptor (e.g., [³H]-Spiperone for D2).
-
The test compound, this compound, at various concentrations (for determining binding affinity, Ki).
-
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Separation: The contents are rapidly filtered through a glass fiber filtermat, which traps the membranes (and any bound radioligand) but allows the unbound radioligand to pass through.
-
Washing: The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The ability of Flurbiprofen to displace the radioligand is measured. The data are fitted to a dose-response curve to calculate the IC50, which is then converted to a binding affinity constant (Ki). Significant binding indicates an off-target interaction.
Cellular Thermal Shift Assay (CETSA®)
Causality: Biochemical assays with purified proteins do not account for cell permeability, efflux pumps, or intracellular drug metabolism. CETSA is a powerful biophysical method that confirms direct binding of a drug to its target protein inside intact cells or in tissue lysates.[16][17] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[18][19]
Protocol: High-Throughput CETSA Workflow
-
Cell Treatment: Culture relevant human cells (e.g., HEK293, HepG2) and treat them with a dose-range of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Thermal Challenge: Aliquot the cell suspensions into a PCR plate. Heat the plate across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells to release their protein contents (e.g., via freeze-thaw cycles or addition of lysis buffer).
-
Separation of Soluble Fraction: Centrifuge the plate at high speed to pellet the heat-denatured, aggregated proteins and cellular debris.
-
Lysate Transfer: Carefully transfer the supernatant, containing the remaining soluble proteins, to a new assay plate. High-throughput methods can use acoustic transfer technologies for this step.[20]
-
Protein Quantification: Quantify the amount of a specific target protein remaining in the soluble fraction using a detection method like ELISA, Western Blot, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control provides direct evidence of target engagement and stabilization.[21]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion: Building a Comprehensive Safety Profile
Assessing the off-target effects of this compound is not merely an academic exercise; it is a cornerstone of modern drug safety and development. A drug's clinical profile is the net result of its entire interaction landscape within the human body. While Flurbiprofen's on-target COX inhibition is well-understood, its full off-target profile remains an area for deeper investigation, particularly in explaining idiosyncratic adverse events.[1]
By employing a logical, tiered approach—from broad in vitro screening panels to definitive cellular engagement assays like CETSA—researchers can build a comprehensive and mechanistically-grounded understanding of a compound's activity. This knowledge is invaluable for predicting potential liabilities, interpreting clinical outcomes, and ultimately, developing safer and more effective medicines. The self-validating nature of these protocols, when performed with appropriate controls and dose-response analyses, ensures the generation of trustworthy and actionable data for critical decision-making in drug development.
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- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility in Experiments with 2-(4-Fluorophenyl)propanoic Acid
In the landscape of drug discovery and development, the reproducibility of experimental results stands as a cornerstone of scientific integrity and progress. The ability to consistently replicate findings is not merely a procedural formality; it is the bedrock upon which further research is built, enabling the confident advancement of therapeutic candidates. This guide delves into the critical aspects of ensuring reproducibility in experiments involving 2-(4-Fluorophenyl)propanoic acid, a member of the widely studied profen class of non-steroidal anti-inflammatory drugs (NSAIDs). We will explore a robust synthetic protocol, detailed analytical characterization, potential pitfalls leading to irreproducibility, and a comparative analysis with alternative compounds. This document is intended for researchers, scientists, and drug development professionals seeking to establish and maintain high standards of experimental fidelity.
The Challenge of Reproducibility in Medicinal Chemistry
The "reproducibility crisis" is a well-documented challenge across many scientific disciplines, and medicinal chemistry is no exception. Subtle variations in starting materials, reaction conditions, and analytical methods can lead to significant deviations in experimental outcomes. For a compound like this compound, which belongs to the pharmacologically significant profen class, ensuring that its synthesis and subsequent biological evaluation are reproducible is paramount for the reliable assessment of its therapeutic potential.
A Validated Synthetic Protocol for this compound
A common and reliable method for the synthesis of 2-arylpropanoic acids is the Friedel-Crafts reaction and subsequent hydrolysis. Below is a detailed, step-by-step protocol designed to maximize reproducibility.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Procedure:
Step 1: Friedel-Crafts Acylation to form 1-(4-Fluorophenyl)propan-1-one
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere at 0°C, add 2-chloropropionyl chloride (1.1 eq) dropwise.
-
After stirring for 15 minutes, add fluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-fluorophenyl)propan-1-one.
Causality Behind Choices: The use of anhydrous aluminum chloride is crucial as it acts as a Lewis acid catalyst to activate the acyl chloride for electrophilic aromatic substitution. Dichloromethane is a common solvent for Friedel-Crafts reactions due to its inertness and ability to dissolve the reactants and catalyst. The reaction is initiated at 0°C to control the initial exotherm.
Step 2: Willgerodt-Kindler Reaction
-
To the crude 1-(4-fluorophenyl)propan-1-one, add sulfur (2.5 eq) and morpholine (5.0 eq).
-
Heat the mixture to reflux (approximately 130-140°C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude thioamide intermediate.
Causality Behind Choices: The Willgerodt-Kindler reaction is a reliable method for converting aryl alkyl ketones to the corresponding ω-arylalkanoic acid derivatives. Morpholine and sulfur are the classic reagents for this transformation, forming a thiomorpholide intermediate.
Step 3: Hydrolysis to this compound
-
To the crude thioamide intermediate, add a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).
-
Heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and extract with an organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Causality Behind Choices: Acidic hydrolysis is a standard method for converting amides (in this case, a thioamide) to carboxylic acids. Sulfuric acid is a strong, non-volatile acid suitable for this purpose. Recrystallization is a critical final step to ensure high purity of the final product, which is essential for reproducible biological testing.
Analytical Characterization: The Benchmark for Reproducibility
To ensure that the synthesized compound is indeed this compound and of high purity, a comprehensive analytical characterization is non-negotiable. The following data serve as a benchmark for researchers to compare their synthesized material against.
| Analytical Technique | Expected Results for this compound |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.55 (d, 3H, J=7.2 Hz, CH₃), 3.70 (q, 1H, J=7.2 Hz, CH), 7.00-7.05 (m, 2H, Ar-H), 7.25-7.30 (m, 2H, Ar-H), 11.5 (br s, 1H, COOH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 18.3, 45.1, 115.5 (d, J=21.0 Hz), 129.5 (d, J=8.0 Hz), 136.5, 162.0 (d, J=245.0 Hz), 180.5 |
| FT-IR (KBr) | ν (cm⁻¹): 2900-3100 (br, O-H), 1705 (s, C=O), 1605, 1510 (m, C=C), 1220 (s, C-F) |
| Mass Spectrometry (EI) | m/z (%): 168 (M⁺, 40), 123 (100), 95 (30) |
| Melting Point | 48-50 °C |
| Purity (HPLC) | >98% |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are reported in Hertz (Hz). The carbon attached to fluorine shows a characteristic splitting pattern in the ¹³C NMR spectrum.
Common Pitfalls and Sources of Irreproducibility
Several factors can contribute to a lack of reproducibility in the synthesis and handling of this compound:
-
Reagent Quality: The purity of starting materials, especially the Lewis acid (AlCl₃), is critical. Moisture can deactivate the catalyst in the Friedel-Crafts step.
-
Reaction Conditions: Precise control of temperature, reaction time, and stirring rate is essential. Deviations can lead to the formation of side products.
-
Work-up and Purification: Incomplete quenching of the catalyst, inefficient extraction, or inadequate purification can result in impurities carrying over to the final product.
-
Isomeric Impurities: In Friedel-Crafts reactions, there is a possibility of forming ortho- and meta-substituted isomers, although the para-product is generally favored with fluorine as a substituent.
-
Enantiomeric Purity: The synthesis described produces a racemic mixture. For biological studies where stereochemistry is important, chiral resolution or asymmetric synthesis would be necessary, introducing another layer of complexity and potential for irreproducibility.
Comparative Analysis with Alternative Profens
This compound is one of many profens investigated for their anti-inflammatory properties. A comparison with other well-known profens highlights the impact of structural modifications on activity. The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2.[1]
| Compound | Structure | Relative COX-1/COX-2 Selectivity | Key Features and Considerations |
| Ibuprofen | 2-(4-(2-methylpropyl)phenyl)propanoic acid | Non-selective | Widely used, well-characterized. The isobutyl group contributes to its lipophilicity. |
| Naproxen | (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid | Non-selective | Longer half-life than ibuprofen. The naphthalene ring system offers a different steric and electronic profile. |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | COX-2 selective | Designed to reduce gastrointestinal side effects associated with COX-1 inhibition. Different chemical scaffold (not a profen). |
| This compound | This compound | Expected to be non-selective | The fluorine atom can alter metabolic stability, binding affinity, and pharmacokinetic properties.[2] |
The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to modulate a compound's properties. Fluorine's high electronegativity and small size can influence factors such as pKa, lipophilicity, and metabolic stability, potentially leading to an improved therapeutic profile. However, direct comparative studies with robust, reproducible data are essential to validate these hypotheses.
Conclusion and Best Practices for Ensuring Reproducibility
Ensuring the reproducibility of experiments involving this compound, and indeed any chemical entity, is a multifaceted endeavor that requires meticulous attention to detail at every stage of the research process.
Workflow for Reproducible Research
Caption: Key steps for ensuring experimental reproducibility.
By adhering to the principles of detailed protocol documentation, rigorous material characterization, and transparent data reporting, the scientific community can build a more robust and reliable foundation for drug discovery and development. The information presented in this guide is intended to serve as a valuable resource for researchers working with this compound and to champion the critical importance of reproducibility in scientific research.
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Fluorinated benzofuran and dihydrobenzofuran as anti-inflammatory and potential anticancer agents. (2023). Molecules, 28(12), 4899. [Link]
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Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-Fluorophenyl)propanoic Acid
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 2-(4-Fluorophenyl)propanoic acid, a compound frequently utilized in pharmaceutical research and development. By moving beyond a simple checklist, we will explore the rationale behind each step, empowering researchers to make informed, safe, and compliant decisions.
Core Principles: Hazard Assessment and Immediate Safety
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated organic carboxylic acid. While specific toxicity data may be limited, its chemical class dictates a cautious approach.
1.1. Hazard Identification Based on data for the compound and its analogs, this compound should be handled as a substance that:
-
Causes Skin Irritation: Prolonged contact can lead to skin irritation and dermatitis.[1][2][3]
-
Causes Serious Eye Irritation: Direct contact poses a significant risk of serious eye damage.[1][2][3]
-
May Cause Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[1][2][3]
As a halogenated organic compound, it falls under a category of chemicals that require careful management due to their potential for environmental persistence and the formation of toxic byproducts if improperly treated or incinerated.[4][5]
1.2. Personal Protective Equipment (PPE) and Engineering Controls A multi-layered safety approach is non-negotiable. The following controls are mandatory when handling this compound in any form—pure, in solution, or as waste.
| Control Measure | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To minimize inhalation exposure to dust or vapors, especially when handling the solid or preparing solutions.[4][6] |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side shields or a face shield. | Protects against splashes of solutions or accidental projection of solid particles.[1][6] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene). | Provides a barrier against direct skin contact. Always consult the glove manufacturer's compatibility chart.[4][6] |
| Lab Coat | Protects skin and personal clothing from contamination.[6] | |
| Respiratory Protection | Not typically required if work is performed within a certified chemical fume hood. | For situations outside a fume hood (e.g., large spill cleanup), a NIOSH-approved respirator may be necessary.[3] |
The First Critical Step: Waste Characterization and Segregation
Proper disposal begins at the point of generation. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[7][8] Given its properties, this compound waste must be managed as hazardous waste.
2.1. Waste Identification All waste streams containing this compound must be designated as hazardous. This includes:
-
Unused or expired pure chemical.
-
Contaminated labware (e.g., weigh boats, pipette tips, vials).
-
Solutions containing the compound.
-
Spill cleanup materials.
2.2. The Principle of Segregation Never mix incompatible waste streams. Co-mingling of incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire.[9]
Key Incompatibilities for this compound Waste:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): A strong exothermic neutralization reaction can occur.
-
Oxidizing Agents (e.g., nitric acid, peroxides): Can lead to vigorous, potentially explosive reactions.[6][10]
-
Reducing Agents: May react violently.[6]
-
Inorganic Acids (e.g., sulfuric, hydrochloric acid): While all are acids, mixing organic and inorganic acid waste streams is poor practice and may violate institutional waste policies.[6]
-
Metals: Carboxylic acids can be corrosive to certain metals.[6][9]
On-Site Accumulation and Storage Protocols
Federal and local regulations strictly govern the on-site storage of hazardous waste.[9][11] Adherence to these protocols is critical for safety and compliance.
3.1. Satellite Accumulation Areas (SAA) An SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel.[9][11]
-
The SAA must be clearly marked with "Hazardous Waste" signage.[8]
-
Secondary containment (e.g., a plastic tub) is required for all liquid waste containers to contain potential leaks.[12]
3.2. Waste Containers
-
Compatibility: Use containers made of materials compatible with halogenated organic acids. High-density polyethylene (HDPE) or glass containers are suitable choices.[4][6] Avoid metal containers.[8][9]
-
Condition: Containers must be in good condition, with no leaks, and must have a secure, tight-fitting lid.[12]
-
Closure: Keep waste containers closed at all times, except when adding waste.[12] This prevents the release of vapors and protects the lab atmosphere.
-
Fill Level: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[8][10]
3.3. Labeling: The Key to Safe Management Improper labeling is one of the most common and dangerous compliance violations. Every waste container must be labeled as soon as the first drop of waste is added.
The label must include:
-
The words "Hazardous Waste" .[11]
-
The full, unabbreviated chemical name: "this compound" .[12]
-
For mixtures, list all constituents and their approximate percentages.
-
A clear indication of the associated hazards (e.g., "Corrosive," "Irritant").[6][11]
Step-by-Step Disposal Workflow
The appropriate disposal path for this compound waste is straightforward: it must be collected for disposal by a licensed hazardous waste management company. On-site treatment, such as neutralization for drain disposal, is not a permissible option for this halogenated organic compound.[4]
Caption: Decision workflow for proper disposal of this compound waste.
Protocol 1: Disposal of Solid Waste (e.g., unused chemical, contaminated weigh paper, gloves, vials)
-
Designate a Container: Use a dedicated solid hazardous waste container, such as a puncture-resistant box with a polyethylene liner.
-
Label: Affix a completed hazardous waste label to the container before adding any waste.
-
Collection: Place all contaminated solid materials directly into the labeled container.
-
Seal and Store: When collection is complete for the task, or the container is full, securely seal the liner and the container. Store it in your designated SAA.
Protocol 2: Disposal of Liquid Waste (e.g., reaction mixtures, solutions in organic solvents, aqueous solutions)
-
Designate a Container: Select a clean, compatible liquid waste container (HDPE or glass) of an appropriate size.[6]
-
Label: Affix a completed hazardous waste label. Crucially, list all chemical components, including solvents and their percentages.
-
Collection: Using a funnel, carefully pour the liquid waste into the container.
-
Seal and Store: Securely cap the container immediately after adding waste. Place the container in secondary containment within your SAA.[12]
Protocol 3: Final Disposition
-
Monitor Accumulation: Be aware of your laboratory's or institution's hazardous waste generator status (e.g., Very Small, Small, or Large Quantity Generator), as this dictates storage time limits.[7][11]
-
Schedule Pickup: Once a container is full, or storage time limits are approaching, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste broker to arrange for pickup and final disposal, which is typically high-temperature incineration.[7][11]
Emergency Procedures: Spill Management
Accidents happen. A prepared response is key to mitigating risk.
For a Small Spill (<100 mL or 100 g in a fume hood):
-
Alert: Notify colleagues in the immediate area.
-
Isolate: Ensure the fume hood sash is lowered.
-
Protect: Don the appropriate PPE as outlined in Section 1.2.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material and place it into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Label the container as "Spill Debris of this compound" and manage it for vendor pickup.
For a Large Spill (>100 mL or 100 g, or any spill outside a fume hood):
-
EVACUATE: Immediately alert all personnel and evacuate the laboratory.
-
ISOLATE: Close the laboratory doors and prevent re-entry.
-
NOTIFY: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and approximate quantity spilled. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.[6]
By adhering to this comprehensive guide, researchers can confidently manage this compound waste, ensuring a safe laboratory environment, protecting our ecosystem, and maintaining the highest standards of scientific integrity and regulatory compliance.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Fluorophenyl)propanoic acid
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-(4-Fluorophenyl)propanoic acid. Moving beyond a simple checklist, we delve into the causality behind each recommendation, ensuring a comprehensive and self-validating system for laboratory safety. Our objective is to build a foundation of trust by delivering value that transcends the product itself, making this your preferred resource for chemical handling and safety information.
Section 1: Hazard Assessment - The "Why" Behind the Precaution
Understanding the specific toxicological profile of this compound is the critical first step in establishing a robust safety protocol. The recommendations outlined in this guide are directly derived from its GHS (Globally Harmonized System) classification, which identifies it as a substance with significant acute toxicity.[1] The primary dangers are not corrosivity or reactivity, but immediate and harmful effects upon exposure.
According to data aggregated by the European Chemicals Agency (ECHA), the compound is classified as follows:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
These classifications necessitate a multi-layered defense strategy focused on preventing any direct contact with the substance.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Implication for Handling |
| Acute Toxicity, Oral | Danger | Danger | H301: Toxic if swallowed | Strict prohibition of eating, drinking, or smoking in the lab. Immediate medical attention is required upon ingestion. |
| Acute Toxicity, Dermal | Warning | Warning | H312: Harmful in contact with skin | Impervious gloves and protective clothing are mandatory to prevent skin absorption.[1] |
| Acute Toxicity, Inhalation | Warning | Warning | H332: Harmful if inhaled | All handling of the solid powder must be performed within a certified chemical fume hood or other ventilated enclosure to prevent aerosolization and inhalation.[1] |
Section 2: The Core PPE Ensemble: A Multi-Layered Defense
Based on the hazard assessment, a standard laboratory coat and safety glasses are insufficient. The following PPE ensemble is mandatory for all personnel handling this compound. This selection is based on providing a complete barrier against the primary exposure routes: inhalation, dermal contact, and eye contact.[2][3]
| Protection Type | Required PPE | Rationale and Specifications |
| Respiratory | NIOSH-Approved Air-Purifying Respirator | Why: The "Harmful if inhaled" classification requires more than a simple dust mask.[1] Specification: For weighing and handling the solid, a half-mask respirator with N95 or P100 particulate filters is the minimum requirement. If heating the compound or creating solutions that may aerosolize, switch to cartridges rated for organic vapors.[2] |
| Hand | Double-Layered Chemical-Resistant Gloves | Why: The "Harmful in contact with skin" classification means the compound can be absorbed through the skin, causing systemic effects.[1] Specification: Wear two pairs of nitrile gloves. The outer glove should be removed and replaced immediately upon known or suspected contact. Never wear fabric or leather gloves.[4] |
| Eye & Face | Chemical Splash Goggles and Face Shield | Why: Standard safety glasses do not provide a seal against fine powders or splashes. Specification: Wear tightly fitting chemical splash goggles conforming to EN 166 or ANSI Z87.1 standards.[5][6] When handling larger quantities (>10g) or performing vigorous mixing, a full-face shield must be worn over the goggles for maximum protection.[7] |
| Body | Chemical-Resistant Apron over Lab Coat | Why: A standard cotton lab coat will absorb spills, holding the toxic material against your skin. Specification: Wear a long-sleeved, fully buttoned lab coat. Over the lab coat, a chemical-resistant apron is required to protect against spills during transfer or mixing.[4] |
| Foot | Chemical-Resistant, Closed-Toe Shoes | Why: Protects feet from spills and dropped items. Specification: Leather or other absorbent materials are not permitted. Shoes must be fully enclosed and made of a non-absorbent material. Pant legs should be worn outside the shoes to prevent chemicals from running inside.[4] |
Section 3: Operational Protocols - A Lifecycle Approach to Safety
Safe handling is a process, not a single event. The following workflow and step-by-step procedures ensure that safety is integrated into every stage of the chemical's lifecycle within the laboratory.
Caption: Chemical Handling Workflow for this compound.
Step-by-Step Handling Procedures
-
Receiving and Storage:
-
Upon receipt, immediately inspect the container for any damage or leaks.
-
Confirm that the label matches the order and that a Safety Data Sheet (SDS) is accessible.
-
Store the container in a designated, well-ventilated, and secure area. Recommended storage is at 4°C, tightly sealed and protected from moisture and light.[8]
-
-
Handling (Weighing and Transfer):
-
ALWAYS perform these operations inside a certified chemical fume hood.
-
Don the full PPE ensemble as described in Section 2 before opening the primary container.
-
Use non-sparking tools for transfers.[5]
-
To minimize dust, do not pour the powder from a height. Use a spatula or scoop to carefully transfer the material.
-
Close the container tightly immediately after use.
-
-
Spill Response:
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material like vermiculite or sand. Do not use combustible materials like paper towels initially.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and institutional Environmental Health & Safety (EHS) office.
-
Isolate the area and prevent re-entry.
-
Provide EHS with the SDS upon their arrival.
-
-
-
Disposal:
-
This material must be disposed of as hazardous waste. Do not discharge to sewer systems.[5]
-
All contaminated materials (gloves, absorbent pads, empty containers) must be placed in a sealed, labeled hazardous waste container.
-
The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[5] Follow all local, state, and federal regulations.
-
Section 4: Emergency Preparedness
In the event of an accidental exposure, immediate and correct action is critical. All personnel must be familiar with the location of emergency showers and eyewash stations before beginning work.
Caption: Emergency First Aid Response for Chemical Exposure.
First Aid Measures Summary
| Exposure Route | Immediate Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention.[6][9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a Poison Control Center (1-800-222-1222) or doctor immediately for treatment advice.[9][10] |
References
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
PubChem. (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752. [Link]
-
GSRS. 2-(4-FLUOROPHENYL)PROPIONIC ACID. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Propionic Acid. [Link]
-
Pesticide Environmental Stewardship. Components of Personal Protective Equipment. [Link]
-
Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]
-
Regulations.gov. Safety Data Sheet for 3-(3-Fluorophenyl)propionic acid. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
IOGP. Personal Protective Equipment. [Link]
-
Hill Brothers Chemical Company. Propionic Acid Safety Data Sheet. [Link]
-
PubChem. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302. [Link]
Sources
- 1. (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. iogp.org [iogp.org]
- 4. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. hsa.ie [hsa.ie]
- 8. chemscene.com [chemscene.com]
- 9. nj.gov [nj.gov]
- 10. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
